molecular formula C7H9N3O2 B127003 Ethyl 4-aminopyrimidine-5-carboxylate CAS No. 65195-35-9

Ethyl 4-aminopyrimidine-5-carboxylate

Cat. No.: B127003
CAS No.: 65195-35-9
M. Wt: 167.17 g/mol
InChI Key: OBBDJDIJXFWRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminopyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBDJDIJXFWRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498958
Record name Ethyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-35-9
Record name Ethyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Spectroscopic Analysis of Ethyl 4-aminopyrimidine-5-carboxylate: Structural Elucidation Using NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The precise structural confirmation and purity assessment of such intermediates are paramount to ensure the integrity and safety of downstream products. This technical guide provides an in-depth analysis of the methodologies used to characterize this compound, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond simple data reporting to explain the causality behind experimental choices and the interpretation of spectral data, reflecting a framework of scientific integrity and expertise.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₇H₉N₃O₂) possesses a pyrimidine ring, a primary amine at position 4, and an ethyl ester at position 5. Each functional group provides a unique spectroscopic signature.

The molecular weight of this compound is 167.17 g/mol , and it has a melting point between 174-177 °C.[1] The key structural features to be identified are:

  • Pyrimidine Ring: Aromatic protons and carbons with distinct chemical shifts.

  • Amino Group (-NH₂): Exchangeable protons in ¹H NMR and characteristic N-H stretching vibrations in IR.

  • Ethyl Ester (-COOCH₂CH₃): A carbonyl group (C=O) and an ethyl group with specific NMR and IR signals.

Caption: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules by mapping the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is the solvent of choice for this analysis.[2] Unlike CDCl₃ or D₂O, its use minimizes the rate of proton exchange between the amine (-NH₂) protons and the solvent.[3] This allows for the observation of the NH₂ signal, which might otherwise broaden or disappear.

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Apply a 90° pulse.

    • Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm. Phase and baseline correct the spectrum, and integrate all signals.

Interpretation of the Predicted ¹H NMR Spectrum

The spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8Singlet (s)1HH-6The proton at C6 is adjacent to a nitrogen atom and deshielded by the aromatic ring current.
~8.4Singlet (s)1HH-2The proton at C2 is situated between two electronegative nitrogen atoms, leading to significant deshielding.
~7.5Broad Singlet (br s)2H-NH₂Amine protons are exchangeable, resulting in a broad signal.[4] Its chemical shift is concentration and temperature-dependent.
4.25Quartet (q)2H-OCH₂ CH₃Protons on the methylene group are deshielded by the adjacent oxygen and coupled to the methyl protons (n+1 = 3+1 = 4).
1.30Triplet (t)3H-OCH₂CH₃ Protons on the terminal methyl group are coupled to the methylene protons (n+1 = 2+1 = 3).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A longer acquisition time and more scans (e.g., 1024 or more) are required compared to ¹H NMR.

  • Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled spectrum is predicted to show 7 distinct signals, corresponding to each unique carbon atom in the structure.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~166C =OThe ester carbonyl carbon is highly deshielded, appearing far downfield.
~162C -4The carbon atom bonded to the amino group (C4) is significantly deshielded.
~158C -2The carbon atom between the two ring nitrogens (C2) is also strongly deshielded.
~156C -6The remaining pyrimidine ring carbon (C6).
~108C -5The carbon atom C5, to which the ester is attached, is expected to be the most upfield of the ring carbons.
~61-OCH₂ CH₃The methylene carbon is attached to an electronegative oxygen atom.
~14-OCH₂CH₃ The terminal methyl carbon is in a typical aliphatic region.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent disc.

    • Expert Insight: The KBr pellet method is a robust technique for solid samples, minimizing interference from solvents. It is crucial that the KBr is completely dry to avoid a broad O-H absorption band around 3400 cm⁻¹.

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹. Collect a background spectrum of the empty sample chamber first, which is automatically subtracted from the sample spectrum.

Interpretation of the FT-IR Spectrum

The IR spectrum provides a fingerprint of the molecule's functional groups.[5]

Predicted Wavenumber (cm⁻¹)Vibration TypeAssignment
3450 - 3300N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H (pyrimidine ring)
2980 - 2850C-H StretchAliphatic C-H (ethyl group)
~1720C=O StretchEster Carbonyl
1650 - 1550C=N and C=C StretchPyrimidine Ring Vibrations
~1250C-O StretchEster C-O Bond

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers clues to the molecule's structure.

Experimental Protocol: MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that induces reproducible fragmentation, which is excellent for structural analysis.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion.

Interpretation of the Mass Spectrum

The mass spectrum will show a molecular ion peak and several fragment ion peaks. The molecular formula C₇H₉N₃O₂ gives an exact mass of 167.07.

  • Molecular Ion (M⁺): A peak at m/z = 167 corresponding to the intact molecule with one electron removed.

  • Major Fragmentation Pathways: The fragmentation of esters and pyrimidine derivatives follows predictable patterns.[6]

fragmentation_pathway M [M]⁺˙ m/z = 167 F1 [M - C₂H₅O]⁺ m/z = 122 M->F1 - •OC₂H₅ F2 [M - C₂H₄]⁺˙ m/z = 139 M->F2 - C₂H₄ (McLafferty) F3 [M - C₂H₅O•]⁺ -> [F1 - CO]⁺ m/z = 94 F1->F3 - CO

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Key Predicted Fragments:

  • m/z 139: Loss of ethylene (28 Da) via a McLafferty rearrangement, a characteristic fragmentation for esters with a gamma-hydrogen.

  • m/z 122: Loss of an ethoxy radical (•OC₂H₅, 45 Da) through alpha-cleavage relative to the carbonyl group. This is often a very prominent peak for ethyl esters.

  • m/z 94: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 122 fragment.

Integrated Analytical Workflow

Confirming the identity of a compound requires a holistic approach where data from all techniques are synthesized. No single technique provides the complete picture, but together they offer unambiguous structural confirmation.

analytical_workflow cluster_synthesis Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethyl 4-aminopyrimidine- 5-carboxylate NMR NMR (¹H & ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec. Sample->MS NMR_data Proton Environments Carbon Skeleton NMR->NMR_data IR_data Functional Groups (NH₂, C=O, C=N) IR->IR_data MS_data Molecular Weight Fragmentation Pattern MS->MS_data Confirmation Structural Confirmation NMR_data->Confirmation IR_data->Confirmation MS_data->Confirmation

Caption: Integrated workflow for the spectroscopic confirmation of the target compound.

Conclusion

The structural elucidation of this compound is effectively achieved through the combined use of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the precise connectivity of the proton and carbon frameworks. FT-IR provides rapid verification of essential functional groups like the primary amine and the ester carbonyl. Finally, Mass Spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. This multi-technique approach ensures a self-validating system, providing the high degree of confidence required in pharmaceutical research and development.

References

  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5.
  • PubChem. (n.d.). Ethyl 2-aminopyrimidine-5-carboxylate.
  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
  • JoVE. (n.d.). NMR Spectroscopy Of Amines.
  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates.
  • University of Wisconsin-Madison. (n.d.). Organic Chemistry Data.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif in numerous biologically active molecules, including antivirals, anticancer agents, and kinase inhibitors. The amino and ethyl carboxylate substituents on the pyrimidine ring play a crucial role in defining the molecule's physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. A thorough understanding of properties such as solubility and pKa is therefore fundamental for its application in pharmaceutical development, enabling rational formulation design and optimization of its therapeutic potential.

This technical guide provides a comprehensive overview of the available data on the solubility and pKa of this compound. It also outlines detailed, field-proven experimental protocols for the determination of these critical parameters, empowering researchers to generate robust and reliable data for their specific applications.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and erratic in vivo performance. Understanding the solubility of this compound in various solvent systems is therefore essential for preclinical development and formulation.

Qualitative and Quantitative Solubility Data

Qualitative data indicates that this compound is soluble in a mixture of methanol and water, as well as in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[1].

To date, specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of pharmaceutically relevant solvents is not extensively reported in publicly available literature. The solubility of pyrimidine derivatives can be influenced by factors such as the nature and position of substituents on the pyrimidine ring[2][3]. For instance, the introduction of polar groups can enhance aqueous solubility, while non-polar moieties may increase solubility in organic solvents.

Given the limited availability of quantitative data, experimental determination is highly recommended. The following protocol outlines a robust method for determining the thermodynamic solubility of this compound.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Principle: An excess of the solid compound is equilibrated with a solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, ethanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a saturated state.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility of the compound in the respective solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or µg/mL).

Workflow for Thermodynamic Solubility Determination:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Add excess solid to solvent B Shake at constant temperature (24-48h) A->B Establish equilibrium C Centrifuge B->C Separate solid and liquid D Filter supernatant (0.22 µm) C->D Remove particulates E Dilute sample D->E Prepare for analysis F Quantify by HPLC E->F Determine concentration

Caption: Workflow for the experimental determination of thermodynamic solubility.

Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa value determines the extent of ionization at a given pH. This is a critical parameter in drug development as it influences solubility, absorption, distribution, and receptor binding. This compound possesses a basic amino group, and its pKa value will dictate its charge state under physiological conditions.

pKa Data

As of the latest available data, an experimentally determined pKa value for this compound has not been reported in the literature. However, computational prediction tools are widely used to estimate pKa values. A predicted pKa value for the protonated amino group of this compound is approximately 3.94 [1].

For context, the experimentally determined pKa of the parent compound, 4-aminopyrimidine, is 5.71 at 20°C[4]. The presence of the electron-withdrawing ethyl carboxylate group at the 5-position is expected to decrease the basicity of the amino group, resulting in a lower pKa value, which is consistent with the predicted value. It is important to note that predicted pKa values should be used with caution and experimental verification is strongly recommended for definitive characterization.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for the determination of pKa values.

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M hydrochloric acid (HCl)

  • Standardized 0.1 M sodium hydroxide (NaOH)

  • Potassium chloride (KCl) for maintaining constant ionic strength

  • Deionized water (carbonate-free)

  • Autotitrator or a pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 1-10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Titrate the solution with the standardized HCl solution. Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence point.

  • Blank Titration: Perform a blank titration with the solvent and KCl to correct for any effects of the solvent on the titration curve.

Workflow for pKa Determination by Potentiometric Titration:

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis A Prepare analyte solution with constant ionic strength C Titrate with standardized acid/base A->C B Calibrate pH meter B->C D Record pH vs. titrant volume C->D Incremental addition E Plot titration curve (pH vs. volume) D->E Generate data points F Determine equivalence point E->F Identify inflection point G Calculate pKa (pH at half-equivalence point) F->G Derive pKa

Caption: Workflow for the experimental determination of pKa by potentiometric titration.

Summary of Physicochemical Properties

PropertyValue/InformationSource
Solubility Soluble in Methanol/Water, DMF, DMSO.[1]
Quantitative data is not readily available.
pKa Predicted: ~3.94 (for the protonated amino group)[1]
Experimental (4-aminopyrimidine): 5.71 @ 20°C[4]

Conclusion

This technical guide has synthesized the currently available information on the solubility and pKa of this compound. While qualitative solubility data and a predicted pKa value provide initial insights, this guide emphasizes the critical need for experimental determination of these parameters for accurate and reliable drug development. The detailed protocols provided for thermodynamic solubility and potentiometric pKa determination offer a robust framework for researchers to generate high-quality data, thereby facilitating the advancement of this compound as a promising pharmaceutical candidate.

References

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
  • Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1035-1041. [Link]
  • D'Angelo, F., Gessi, M., Pandolfi, F., & Di Cocco, M. E. (2021). Water Solubility Enhancement of Pyrazolo [3, 4-d] pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Pharmaceutics, 13(8), 1238. [Link]
  • ACD/Labs. (2025, July 24).
  • ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?. [Link]
  • ACD/Labs. (n.d.).

Sources

A Technical Guide to the Crystal Structure Analysis of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the crystal structure of Ethyl 4-aminopyrimidine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document will serve as a detailed roadmap for its analysis. We will delve into the synthesis of the target compound, the critical process of crystal growth, and the principles and workflow of single-crystal X-ray diffraction. To illustrate the analytical process, we will utilize the publicly available crystallographic data of a closely related analogue, Methyl 4-amino-2-chloropyrimidine-5-carboxylate. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to successfully elucidate the three-dimensional atomic arrangement of this and similar pyrimidine derivatives, a crucial step in understanding structure-activity relationships and advancing drug design.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its ability to participate in a variety of intermolecular interactions, particularly hydrogen bonding, makes it an excellent building block for molecules designed to interact with biological targets. This compound, with its amino and carboxylate functionalities, presents a rich template for chemical modification and potential biological activity.

Determining the precise three-dimensional arrangement of atoms within a molecule through crystal structure analysis is paramount in modern drug development. This knowledge provides invaluable insights into:

  • Molecular Conformation: Understanding the preferred spatial orientation of the molecule.

  • Intermolecular Interactions: Identifying the non-covalent forces that govern how molecules pack together in a solid state, which can influence solubility and bioavailability.

  • Structure-Activity Relationships (SAR): Correlating the molecule's structure with its biological function to guide the design of more potent and selective drug candidates.

This guide will walk you through the essential steps to achieve this for this compound.

Synthesis and Crystallization: The Foundation of a Successful Crystal Structure Analysis

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the esterification of 4-aminopyrimidine-5-carboxylic acid.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-aminopyrimidine-5-carboxylic acid (1.0 g, 7.2 mmol) in ethanol (15 mL).

  • Acid Catalysis: Carefully add concentrated sulfuric acid (1 mL) to the suspension.

  • Reflux: Heat the mixture to reflux and maintain stirring for 72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the ethanol by rotary evaporation.

  • Neutralization: Pour the residue onto crushed ice and stir for 1 hour. Neutralize the mixture with a saturated solution of sodium carbonate.

  • Extraction: Extract the product into chloroform (3 x 70 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield this compound.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with sharp edges and no visible defects, and typically between 0.1 and 0.5 mm in each dimension. Several techniques can be employed, and the optimal method is often found through empirical screening.

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration, leading to crystallization.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses out, while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface of the two solvents can lead to the growth of crystals.

Choosing a Solvent System: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but have low solubility when cold. A systematic screening of various solvents with different polarities is recommended.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.

The Experimental Workflow

The process can be broken down into several key stages, as illustrated in the workflow diagram below.

Crystal_Structure_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Data_Processing Data Processing (Integration & Scaling) Diffractometer->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Structural Analysis (Geometry, H-bonding, Packing) Validation->Analysis CIF_File Crystallographic Information File (CIF) Analysis->CIF_File

Caption: A generalized workflow for crystal structure determination.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.

Structure Solution and Refinement

The collected diffraction data provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. For small molecules, this is typically solved using direct methods, which are computational algorithms that can estimate the phases from the intensities.

Once an initial structural model is obtained, it is refined using a least-squares method. This iterative process adjusts the atomic positions and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

Structural Analysis: A Case Study of Methyl 4-amino-2-chloropyrimidine-5-carboxylate

As a practical example, we will now analyze the crystal structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate, a close analogue of our target molecule. The crystallographic data for this compound is publicly available.[2]

Crystallographic Data

The key crystallographic parameters for Methyl 4-amino-2-chloropyrimidine-5-carboxylate are summarized in the table below.

ParameterValue
Chemical FormulaC₆H₆ClN₃O₂
Formula Weight187.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9110 (8)
b (Å)10.136 (2)
c (Å)9.848 (2)
β (°)98.71 (3)
Volume (ų)385.89 (13)
Z2
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
R-factorTypically reported in the publication
Data obtained from reference[2]
Molecular Geometry

The analysis of the crystal structure reveals that all non-hydrogen atoms of the molecule are approximately coplanar.[2] This planarity is a common feature of pyrimidine derivatives and is important for understanding their potential interactions with planar biological macromolecules like DNA.

An interesting feature of the molecular structure is the presence of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester.[2] This interaction likely plays a role in stabilizing the planar conformation of the molecule.

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of Methyl 4-amino-2-chloropyrimidine-5-carboxylate are linked together by intermolecular hydrogen bonds. Specifically, N-H···N hydrogen bonds form between the amino group of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule.[2] These interactions create supramolecular chains that extend along the crystallographic direction.[2]

The combination of intramolecular and intermolecular hydrogen bonds creates a stable, three-dimensional network in the crystal. Understanding these packing arrangements is crucial for predicting the physical properties of the solid state, such as melting point and solubility.

The diagram below illustrates the key steps in analyzing the crystallographic information.

CIF_Analysis_Workflow cluster_0 Data Extraction cluster_1 Molecular Structure Analysis cluster_2 Crystal Packing Analysis CIF Crystallographic Information File (.cif) Unit_Cell Unit Cell Parameters (a, b, c, α, β, γ) CIF->Unit_Cell Space_Group Space Group CIF->Space_Group Atomic_Coordinates Atomic Coordinates (x, y, z) CIF->Atomic_Coordinates Bond_Lengths Bond Lengths Atomic_Coordinates->Bond_Lengths Bond_Angles Bond Angles Atomic_Coordinates->Bond_Angles Torsion_Angles Torsion Angles Atomic_Coordinates->Torsion_Angles Conformation Molecular Conformation Bond_Lengths->Conformation Bond_Angles->Conformation Torsion_Angles->Conformation Intermolecular_Interactions Intermolecular Interactions (e.g., Hydrogen Bonds) Conformation->Intermolecular_Interactions Packing_Motifs Crystal Packing Motifs Intermolecular_Interactions->Packing_Motifs Supramolecular_Assembly Supramolecular Assembly Packing_Motifs->Supramolecular_Assembly

Caption: A workflow for analyzing a Crystallographic Information File (CIF).

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the crystal structure analysis of this compound. By following the detailed protocols for synthesis and crystallization, and applying the principles of single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional model of this molecule. The analysis of a closely related structure has highlighted the key structural features to anticipate, including molecular planarity and the significant role of hydrogen bonding in dictating both the molecular conformation and the crystal packing.

The successful elucidation of the crystal structure of this compound will provide a critical piece of the puzzle for understanding its physicochemical properties and will serve as a foundational step for the rational design of novel derivatives with enhanced biological activity. This structural information will undoubtedly accelerate research and development efforts in the pursuit of new and effective therapeutic agents based on the versatile pyrimidine scaffold.

References

  • He, Y., & Kang, B. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4273. [Link]

Sources

An In-depth Technical Guide to the Biological Screening of Ethyl 4-aminopyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Drug Discovery

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its profound biological significance as a constituent of nucleic acids.[1][2] Derivatives of Ethyl 4-aminopyrimidine-5-carboxylate, in particular, represent a versatile class of compounds with a broad spectrum of pharmacological activities. Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, making them fertile ground for the discovery of novel therapeutics.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological screening of these derivatives, grounded in field-proven insights and established methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a framework for the systematic evaluation of these promising compounds.

The Chemical Canvas: Synthesis of this compound Derivatives

The journey of biological screening begins with the synthesis of a diverse library of derivatives. A common and efficient method for the synthesis of the core scaffold and its analogues is the Biginelli reaction or similar multi-component reactions. These reactions offer the advantage of creating molecular complexity in a single step from readily available starting materials. For instance, the reaction of an amidine-like compound with a 2-alkylidene-3-ketoester, followed by oxidation, can yield the desired pyrimidine-5-carboxylic acid derivatives.[4]

Further diversification can be achieved by introducing various substituents at different positions of the pyrimidine ring. For example, the 2-amino group can be functionalized to form a series of carboxamides and sulfonamides, which has been shown to be a critical determinant of anticancer activity.[5] The choice of synthetic route should be guided by the desired structural modifications and the need for a high-yield, scalable process to generate a sufficient number of compounds for screening.

Charting the Course: A Strategic Approach to Biological Screening

A well-designed screening cascade is paramount for the efficient identification of lead compounds. The initial broad-based screening should be followed by more specific and rigorous assays to confirm activity and elucidate the mechanism of action. This tiered approach minimizes resource expenditure and reduces the likelihood of false positives.

G cluster_0 High-Throughput Screening (HTS) cluster_1 Secondary & Tertiary Assays cluster_2 Lead Optimization HTS Primary HTS (e.g., cell viability, antimicrobial zone of inhibition) Hit_Confirmation Hit Confirmation (Dose-response curves) HTS->Hit_Confirmation Mechanism_of_Action Mechanism of Action Studies (e.g., enzyme inhibition, apoptosis assays) Hit_Confirmation->Mechanism_of_Action Confirmed Hits Selectivity_Profiling Selectivity Profiling (against related targets) Mechanism_of_Action->Selectivity_Profiling In_Vivo_Models In Vivo Efficacy Models Selectivity_Profiling->In_Vivo_Models SAR_Studies Structure-Activity Relationship (SAR) Studies In_Vivo_Models->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox

Caption: A generalized workflow for the biological screening of a chemical library.

Unveiling Biological Activity: Key Screening Platforms

The diverse biological activities of pyrimidine derivatives necessitate a multi-pronged screening approach. The following sections detail the core experimental protocols for evaluating their antimicrobial, anticancer, and kinase inhibitory potential.

The Fight Against Microbes: Antimicrobial Screening

Pyrimidine derivatives have long been recognized for their antimicrobial properties.[1][2][6] The initial assessment of antimicrobial activity is typically performed using agar diffusion methods, followed by the determination of the Minimum Inhibitory Concentration (MIC) for quantitative analysis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of the test compounds against various bacterial and fungal strains.[7][8][9]

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism on an appropriate agar medium, select 3-5 isolated colonies.

    • Inoculate the colonies into a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate at the optimal temperature until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the test compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Antimicrobial Activity of Representative Pyrimidine Derivatives

Compound IDTest OrganismMIC (µg/mL)Reference
Derivative AStaphylococcus aureus1.56[10]
Derivative BEscherichia coli3.12[10]
Derivative CCandida albicans0.39[10]
Targeting Cancer: Antiproliferative and Cytotoxicity Assays

A significant area of research for pyrimidine derivatives is their potential as anticancer agents.[11][12][13][14] The initial screening for anticancer activity often involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[15][16]

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes the measurement of cell viability based on the metabolic activity of cells.[16][17]

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified atmosphere at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Anticancer Activity of Representative Pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
Derivative DHeLa (Cervical Cancer)0.737[18]
Derivative EHT-29 (Colon Cancer)1.194[18]
Derivative FK562 (Leukemia)14.0[14][19]
Derivative GMCF-7 (Breast Cancer)24.4[20]
Precision Targeting: Kinase Inhibition Assays

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[3][21][22] Kinase inhibition assays are crucial for identifying the specific molecular targets of these compounds.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.[13]

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in a suitable buffer.

    • Prepare a solution of the target kinase and a solution of the substrate and ATP in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound or vehicle control.

    • Add the kinase solution to each well.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[23]

Data Presentation: Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference
Derivative HEGFR0.054[24]
Derivative ICDK20.09[25]
Derivative JTRKA0.45[25]

Delving Deeper: Elucidating the Mechanism of Action

For compounds that exhibit significant activity in primary screens, it is crucial to investigate their mechanism of action. For anticancer derivatives, this may involve assays to determine if they induce apoptosis (programmed cell death).

G cluster_0 Intrinsic Apoptosis Pathway Stimuli Cellular Stress Bcl2 Bcl-2 family Stimuli->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time.

    • Include a positive control (e.g., a known apoptosis inducer) and a negative (untreated) control.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive and PI negative cells are in early apoptosis.

    • Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.

The Path Forward: From Hit to Lead

The biological screening of this compound derivatives is a dynamic and iterative process. The data generated from the assays described in this guide will form the basis for structure-activity relationship (SAR) studies, which will in turn inform the design and synthesis of new, more potent, and selective analogues. This cycle of design, synthesis, and testing is the cornerstone of lead optimization and a critical step in the journey towards the development of a novel therapeutic agent.

References

  • Review on Antimicrobial Activity of Pyrimidine. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
  • (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023).
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Synthesis and antibacterial properties of pyrimidine deriv
  • Review on Antimicrobial Activity of Pyrimidine. (2022). ProQuest. [Link]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Pharmaceutical Sciences. [Link]
  • Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). Biochemistry. [Link]
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. [Link]
  • High-throughput Screening for Broad-spectrum Chemical Inhibitors of RNA Viruses. (2014). Journal of Visualized Experiments. [Link]
  • High-throughput Screening Using Small Molecule Libraries. (2018). News-Medical.net. [Link]
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. (2010).
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. (2010). Semantic Scholar. [Link]
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). Molecules. [Link]
  • (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. (2010).
  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Future Medicinal Chemistry. [Link]
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances. [Link]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. (2005). Bioorganic & Medicinal Chemistry. [Link]
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols. [Link]
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2021). Molecules. [Link]
  • IC50 Determin
  • Synthesis and antimicrobial screening of some pyrimidine derivatives. (2014).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules. [Link]
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). Archiv der Pharmazie. [Link]

Sources

Ethyl 4-aminopyrimidine-5-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 4-Aminopyrimidine Core

In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold"—a molecular framework that is recurrently found in potent, selective, and orally bioavailable drugs.[1][2] Its prevalence stems from its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for high-affinity binding to biological targets. The pyrimidine nucleus is a fundamental component of nucleic acids, further underscoring its biocompatibility and relevance in biological systems.[2]

Within this esteemed class of heterocycles, Ethyl 4-aminopyrimidine-5-carboxylate emerges as a particularly strategic starting point for drug discovery campaigns. This guide provides a comprehensive technical overview of this versatile scaffold, from its synthesis and reactivity to its broad-ranging applications in the development of novel therapeutics. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships (SAR) that drive the optimization of lead compounds derived from this core.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueReference
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [3]
Melting Point 174-177 °C[4]
Boiling Point (Predicted) 304.0 ± 22.0 °C[4]
Density (Predicted) 1.261 ± 0.06 g/cm³[3]
XLogP3 0.6[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 5[3]
Solubility Soluble in Methanol/Water, DMF, DMSO[4]

Synthesis of the this compound Scaffold

The construction of the 4-aminopyrimidine-5-carboxylate core is a critical first step in any drug discovery program leveraging this scaffold. A common and efficient method involves the cyclocondensation of a suitable three-carbon precursor with an amidine source.

Workflow for the Synthesis of this compound

Synthesis_Workflow General Synthetic Workflow reagents Starting Materials: - Ethyl ethoxymethylenecyanoacetate - Formamidine acetate reaction Cyclocondensation Reaction (e.g., in ethanol with a base) reagents->reaction workup Reaction Work-up - Cooling - Filtration - Washing reaction->workup purification Purification (e.g., Recrystallization) workup->purification product Final Product: This compound purification->product characterization Characterization - NMR - Mass Spectrometry - Melting Point product->characterization

Caption: A generalized workflow for the synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative one-pot synthesis of the title compound.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Formamidine acetate

  • Sodium ethoxide

  • Absolute ethanol

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add formamidine acetate.

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of free formamidine.

  • To this mixture, add a solution of ethyl (ethoxymethylene)cyanoacetate in absolute ethanol dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Chemical Reactivity and Functionalization

The this compound scaffold offers three primary points for chemical modification, allowing for the generation of diverse compound libraries. The strategic functionalization of these sites is key to modulating the biological activity and pharmacokinetic properties of the resulting derivatives.

Key Functionalization Sites

Caption: Primary sites for chemical modification on the scaffold.

Protocol: N-Acylation of the 4-Amino Group

This protocol details the formation of an amide linkage at the N4 position, a common strategy for exploring the SAR of this scaffold.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

Procedure (using an acyl chloride):

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.2 equivalents) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol: Amidation of the 5-Ester Group

Conversion of the C5-ethyl ester to a carboxamide is another crucial modification for modulating biological activity, often improving target engagement through additional hydrogen bonding.

Materials:

  • This compound

  • Amine of interest

  • A strong base (e.g., sodium methoxide) or a Lewis acid (e.g., trimethylaluminum)

  • Anhydrous solvent (e.g., methanol or toluene)

Procedure (Direct Aminolysis):

  • Dissolve this compound in a suitable solvent such as methanol.

  • Add the amine of interest (2-5 equivalents).

  • Heat the mixture in a sealed tube or under reflux for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Note: For less reactive amines, a two-step procedure involving hydrolysis of the ester to the carboxylic acid followed by a standard amide coupling reaction is often more effective.

Applications in Drug Discovery

The this compound scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various biological targets, particularly protein kinases.

Kinase Inhibitors in Oncology

The 4-aminopyrimidine moiety is an excellent bioisostere of the adenine ring of ATP, enabling it to act as a "hinge-binder" in the ATP-binding pocket of many kinases.[5] This interaction serves as a strong anchor, and modifications at the C5 position can then be used to achieve potency and selectivity.

Key Kinase Targets:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 is a validated strategy for blocking angiogenesis, a critical process for tumor growth and metastasis. Derivatives of the 4-aminopyrimidine-5-carboxaldehyde oxime scaffold have shown potent inhibitory activity against VEGFR-2.[4]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is a common driver in many cancers. Fused thieno[2,3-d]pyrimidine-6-carboxylates, which can be conceptually derived from the core scaffold, have demonstrated significant EGFR inhibitory activity.[2]

  • STAT6 (Signal Transducer and Activator of Transcription 6): As a key mediator in IL-4 and IL-13 signaling, STAT6 is a target for allergic and inflammatory diseases, as well as certain cancers. Pyrimidine-5-carboxamide derivatives have been identified as potent STAT6 inhibitors.[1]

Kinase_Inhibition_Pathway Mechanism of Kinase Inhibition atp ATP kinase Kinase Active Site (Hinge Region) atp->kinase Binds substrate Substrate Protein kinase->substrate Phosphorylates inhibitor 4-Aminopyrimidine Derivative inhibitor->kinase Competitively Binds to Hinge Region phosphorylated_substrate Phosphorylated Substrate (Signal Propagation) substrate->phosphorylated_substrate

Caption: Competitive inhibition of ATP binding by 4-aminopyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

  • N4-Substitution: Acylation of the 4-amino group with substituted aryl or heteroaryl moieties is a common strategy to extend into the solvent-exposed region of the kinase active site, often leading to increased potency and selectivity.

  • C5-Carboxamide: Conversion of the C5-ester to a carboxamide allows for the introduction of various substituents that can form additional hydrogen bonds or hydrophobic interactions within the active site. The nature of the amine used for amidation is critical for tuning the compound's properties.[1]

  • C2/C6-Substitution: While the core scaffold is unsubstituted at these positions, the introduction of small alkyl or aryl groups can influence the electronics of the pyrimidine ring and provide additional interactions with the target protein.

Anti-inflammatory Agents

The pyrimidine scaffold is also found in a number of compounds with anti-inflammatory properties.[6][7] The mechanism of action often involves the inhibition of key inflammatory mediators.

  • STAT6 Inhibition: As mentioned previously, STAT6 is a key player in Th2-mediated inflammation. A derivative of 2-aminopyrimidine-5-carboxamide, AS1517499, has been shown to be a potent inhibitor of STAT6 with an IC₅₀ of 21 nM, and it effectively inhibits IL-4-induced Th2 differentiation.[1] This highlights the potential of this scaffold in treating allergic and inflammatory conditions like asthma.

  • Other Inflammatory Targets: 4-Amino-5-arylpyrimidines have demonstrated anti-inflammatory activity in carrageenan-induced edema models in rats, suggesting that derivatives of the core scaffold could be explored for their effects on other inflammatory pathways.[8]

Antimicrobial and Antiviral Potential

While less explored for the specific this compound core, the broader class of pyrimidine derivatives has shown promise as antimicrobial and antiviral agents.

  • Antimicrobial Activity: Fused pyrimidine systems and other derivatives have been reported to possess antibacterial and antifungal properties.[7][9] The mechanism often involves the inhibition of essential microbial enzymes.

  • Antiviral Activity: Certain pyrimidine derivatives have been investigated as antiviral agents, with some showing activity against a range of viruses.[10][11] The development of 4-aminopyrimidine N-oxides as inhibitors of the tick-borne encephalitis virus (TBEV) envelope protein suggests that this scaffold can be adapted to target viral proteins.[12]

Conclusion and Future Directions

This compound is a high-value scaffold in drug discovery, offering a robust and versatile starting point for the development of novel therapeutics. Its synthetic accessibility and the presence of multiple, readily functionalizable sites make it an ideal core for generating diverse chemical libraries. While its application as a kinase inhibitor in oncology is well-documented, emerging evidence suggests its potential in other therapeutic areas, including inflammatory, infectious, and metabolic diseases.[13][14]

Future research should focus on a more systematic exploration of the chemical space around this scaffold to uncover novel biological activities. The application of modern drug discovery techniques, such as DNA-encoded library (DEL) technology and fragment-based screening, could rapidly expand the utility of this privileged core. Furthermore, a deeper understanding of the structure-activity relationships for non-kinase targets will be crucial for unlocking the full therapeutic potential of this compound and its derivatives.

References

  • Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiprolifer
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
  • 65195-35-9, ethyl 4-aminopyrimidine-5-carboxyl
  • ethyl 4-aminopyrimidine-5-carboxyl
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach.
  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones.
  • Novel 4-aminopyrimido[4,5-b]quinoline Derivatives as Potential Antimicrobial Agents.
  • Synthesis and Anti-Inflammatory Activity of Spiropyrimido[4,5-d]pyrimidine Deriv
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Fe
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
  • 4-Amino-5-arylpyrimidines as antiinflamm
  • Spectrum of antiviral activity of 4-aminopyrimidine N-oxides against a broad panel of tick-borne encephalitis virus strains.
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity.
  • Synthesis and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline deriv
  • Antiviral Agents.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Design, Synthesis and SAR Study of Novel Trisubstituted Pyrimidine Amide Deriv
  • The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candid
  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD)
  • Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Tre
  • Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4- carboxamide and rel
  • 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Antiviral Agents.
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflamm
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access.

Sources

A Technical Guide to the Synthesis of Ethyl 4-Aminopyrimidine-5-carboxylate Analogs: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases and a vast array of pharmacologically active agents.[1] Among these, Ethyl 4-aminopyrimidine-5-carboxylate is a particularly valuable building block. Its densely functionalized structure, featuring a nucleophilic amino group and an ester handle suitable for further elaboration, makes it an ideal starting point for the construction of diverse chemical libraries. Analogs derived from this core have shown promise in various therapeutic areas, including oncology and immunology, often acting as inhibitors of kinases and other critical cellular enzymes.[2][3]

This technical guide provides an in-depth exploration of the primary synthetic routes to generate analogs of this compound. We will dissect the strategic considerations behind key transformations, provide field-proven experimental protocols, and offer insights into the chemical logic that underpins the synthesis of this important class of molecules. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel heterocyclic compounds.

Part 1: De Novo Synthesis of the Pyrimidine Core

The most direct and versatile method for preparing the core scaffold and its C-2 substituted analogs is through a de novo ring-forming condensation. This approach builds the heterocyclic system from acyclic precursors, allowing for the incorporation of desired substituents from the outset.

Primary Synthesis via Formamidine Condensation

The principal and most efficient synthesis of the parent scaffold involves the cyclocondensation of a C3-electrophile with formamidine. The key C3 component is typically an electron-deficient enamine, such as ethyl (ethoxymethylene)cyanoacetate.

Causality and Mechanism: This reaction is a classic example of a Traube-type pyrimidine synthesis. Formamidine acetate serves as the N-C-N nucleophilic component. The reaction proceeds via an initial nucleophilic attack of the amidine on the electron-deficient double bond of the acrylate derivative, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrimidine ring. The use of a base like sodium ethoxide is crucial to deprotonate the amidine salt, generating the free amidine required for the initial attack.

Diagram 1: De Novo Synthesis of the Core Scaffold

de_novo_synthesis start_A Ethyl (ethoxymethylene)cyanoacetate reagents NaOEt, EtOH Reflux start_A->reagents start_B Formamidine Acetate start_B->reagents product This compound reagents->product Cyclocondensation

Caption: Primary route to the core pyrimidine scaffold.

Experimental Protocol 1: Synthesis of this compound
  • Materials:

    • Ethyl (ethoxymethylene)cyanoacetate

    • Formamidine acetate

    • Sodium metal

    • Anhydrous Ethanol (EtOH)

  • Procedure:

    • Under an inert atmosphere (e.g., Nitrogen), carefully dissolve sodium metal (1.0 eq) in anhydrous ethanol at 0 °C to prepare a fresh solution of sodium ethoxide (NaOEt).

    • To this solution, add formamidine acetate (1.1 eq). Stir the mixture at room temperature for 20 minutes.

    • Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

    • Neutralize the mixture carefully with glacial acetic acid.

    • The resulting precipitate is collected by filtration, washed with cold water and then a minimal amount of cold ethanol.

    • Dry the solid under vacuum to yield this compound.

Synthesis of C-2 Substituted Analogs

A powerful feature of the de novo strategy is the ability to introduce substituents at the C-2 position by simply replacing formamidine with a substituted amidine.[4][5] A wide variety of amidines can be synthesized from nitriles (via the Pinner reaction) or other methods, providing a gateway to extensive C-2 functionalization.[4]

Part 2: Strategic Modifications for Analog Synthesis

Once the core scaffold is synthesized, its functional groups offer multiple handles for diversification. The primary points for modification are the 4-amino group and the 5-ester group.

Derivatization at the N-4 Position

The 4-amino group is a versatile nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation to produce a wide range of analogs. N-acylation is particularly common in medicinal chemistry to introduce diverse pharmacophoric groups.[6]

Causality and Mechanism: N-acylation typically proceeds by reacting the amine with an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride. The reaction is base-mediated, where the base (e.g., triethylamine or pyridine) serves to neutralize the HCl byproduct and facilitate the nucleophilic attack of the amine on the electrophilic carbonyl carbon.

Experimental Protocol 2: General N-Acylation of the 4-Amino Group
  • Materials:

    • This compound

    • Acyl chloride of choice (e.g., Benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add the base (TEA or Pyridine) and cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC analysis indicates completion.

    • Quench the reaction by adding water. Extract the product with DCM.

    • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl analog.

Transformations of the C-5 Ester Group

The ethyl ester at the C-5 position is a critical functional handle that can be readily transformed into other functionalities, most notably amides. This is typically a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Step A: Saponification (Ester Hydrolysis) The hydrolysis of the ester is achieved under basic conditions, typically using an alkali metal hydroxide like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous-organic solvent system.[7] The reaction yields the carboxylate salt, which is then protonated with acid to give the free carboxylic acid.

Step B: Amide Coupling The resulting carboxylic acid can be coupled with a diverse range of primary or secondary amines to generate a library of C-5 carboxamides.[2] This transformation requires the use of a coupling reagent to activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[8][9] Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU.[10][11]

Diagram 2: C-5 Ester Transformation Workflow

ester_transformation cluster_0 Step A: Hydrolysis cluster_1 Step B: Amide Coupling start_ester This compound reagents_A 1. LiOH, THF/H₂O 2. HCl (aq) start_ester->reagents_A intermediate_acid 4-Aminopyrimidine-5-carboxylic acid reagents_A->intermediate_acid reagents_B EDC, HOBt, DIPEA DMF intermediate_acid->reagents_B amine R¹R²NH (Amine) amine->reagents_B product_amide 4-Amino-N-(alkyl/aryl)-pyrimidine-5-carboxamide reagents_B->product_amide

Caption: Two-step conversion of the C-5 ester to C-5 amides.

Experimental Protocol 3: Hydrolysis and Amide Coupling

Part A: Hydrolysis to 4-Aminopyrimidine-5-carboxylic acid [12]

  • Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature for 4-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

Part B: Amide Coupling using EDC/HOBt [8][11]

  • Under an inert atmosphere, dissolve the 4-Aminopyrimidine-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford the final amide analog.

Part 3: Summary of Synthetic Strategies

The synthesis of this compound analogs can be approached through several high-yield, versatile strategies. The choice of route depends on the desired point of diversification.

Table 1: Comparison of Synthetic Strategies
StrategyPoint of DiversificationKey ReagentsAdvantages
De Novo Synthesis C-2 PositionSubstituted Amidines, AcrylatesAccess to core C-2 diversity; efficient construction of the pyrimidine ring.
N-4 Acylation N-4 PositionAcyl Chlorides, Carboxylic AcidsStraightforward reaction; introduces a vast array of side chains.
C-5 Amidation C-5 PositionVarious Amines, Coupling ReagentsAccess to diverse amides; leverages the ester as a robust synthetic handle.
Diagram 3: Overall Synthetic Diversification Map

overall_strategy precursors Acyclic Precursors (e.g., R-C(NH)NH₂, Acrylate) core Ethyl 4-(R²-amino)- 2-(R¹)-pyrimidine-5-carboxylate precursors->core De Novo Synthesis (Vary R¹) n_acyl N-4 Acyl Analogs core->n_acyl N-Acylation (Vary Acyl Group) acid 2-(R¹)-4-(R²-amino)- pyrimidine-5-carboxylic Acid core->acid Hydrolysis c_amide C-5 Amide Analogs acid->c_amide Amide Coupling (Vary Amine)

Caption: Key diversification points for analog synthesis.

Conclusion

The synthetic pathways to analogs of this compound are robust, well-established, and highly adaptable. By combining efficient de novo ring-forming reactions with strategic post-synthesis modifications at the N-4 and C-5 positions, researchers can rapidly generate large libraries of diverse compounds for biological screening. The protocols and strategies outlined in this guide provide a comprehensive framework for the rational design and practical execution of synthetic campaigns targeting this privileged scaffold.

References

  • A Four Component Biginelli’s Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. [Link]
  • Biginelli reaction. (n.d.). Wikipedia. [Link]
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Application of Biginelli reaction to the synthesis of ferrocenylpyrimidones and[1]-ferrocenophane-containing pyrimido[4,5-d]pyrimidinediones. (2009).
  • The Biginelli Reaction: Development and Applications. (2008). University of Illinois Urbana-Champaign. [Link]
  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Regioselective N-Acylation of Heterocyclic Amines Under Dry Conditions Catalyzed by a Natural Clay. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2008). Tetrahedron Letters. [Link]
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. [Link]
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. (2018). Arkivoc. [Link]
  • N-Acylation in Combinatorial Chemistry. (2004). ARKIVOC. [Link]
  • Novel Pyrimidine-5-Carboxamide Derivatives. (1998).
  • Recent developments in the synthesis of amidines. (2020).
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007). Bioorganic & Medicinal Chemistry. [Link]
  • Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. (2014). Applied Microbiology and Biotechnology. [Link]

Sources

Reactivity and functional group transformations of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Functional Group Transformations of Ethyl 4-aminopyrimidine-5-carboxylate

Abstract

This compound (EAPC) is a pivotal heterocyclic building block in the field of medicinal chemistry and materials science. Its unique electronic and structural features, characterized by a nucleophilic amino group and an electrophilic ester moiety positioned on an electron-deficient pyrimidine core, offer a versatile platform for a wide array of chemical modifications. This technical guide provides a comprehensive exploration of the reactivity of EAPC, detailing key functional group transformations at its primary reactive sites. We delve into the causality behind experimental choices for reactions such as N-acylation, diazotization, and annulation to form fused heterocyclic systems like pyrido[2,3-d]pyrimidines. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging EAPC in the synthesis of novel, high-value molecules.

Introduction: The Strategic Importance of this compound

The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including nucleic acids and a multitude of pharmaceuticals.[1][2] Within this class, this compound stands out as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key reactive centers: the exocyclic 4-amino group, the C5-ester, and the C6 position of the pyrimidine ring. The interplay between the electron-donating amino group and the electron-withdrawing pyrimidine ring and ester group defines its chemical behavior, making it a versatile precursor for constructing complex molecular architectures.

Derivatives of EAPC and related aminopyrimidines are integral to the development of therapeutics targeting a range of diseases, including cancer and infectious diseases.[1][3] The pyrimidine-5-carboxylate moiety itself is a key intermediate for various antiviral and anticancer agents.[4] Understanding the specific reactivity of each functional group is therefore critical for the rational design and synthesis of next-generation pharmaceuticals.

This guide will systematically dissect the reactivity of EAPC, providing both mechanistic understanding and practical, step-by-step protocols for its most significant transformations.

Caption: Key reactive sites of this compound.

Reactivity of the 4-Amino Group: The Nucleophilic Hub

The exocyclic 4-amino group is the most nucleophilic site on the EAPC molecule. Its reactivity governs a majority of the initial transformations, serving as the primary handle for derivatization.

N-Acylation and N-Sulfonylation

The conversion of the primary amino group into an amide or sulfonamide is a fundamental transformation for modulating the compound's biological and physical properties. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl or sulfonyl center.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is required to scavenge the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are used to prevent hydrolysis of the acylating or sulfonylating agent.

  • Temperature: Reactions are often initiated at 0 °C to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature.

Experimental Protocol: General N-Acylation [5][6]

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add triethylamine (2.0-3.0 eq) to the solution and stir for 10 minutes.

  • Add the desired aryl or alkyl carbonyl chloride (1.0-1.2 eq) dropwise to the reaction mixture.

  • Allow the mixture to stir and warm to room temperature over 2-5 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Diazotization and Subsequent Transformations

Diazotization of the 4-amino group converts it into a highly versatile diazonium salt, an excellent leaving group (N₂) that can be displaced by a wide variety of nucleophiles.[7][8] This two-step process is a cornerstone of aromatic chemistry, enabling access to functionalities that are otherwise difficult to install.

Causality of Experimental Choices:

  • Acid: A strong mineral acid (e.g., HCl, H₂SO₄) is essential to generate nitrous acid (HNO₂) in situ from sodium nitrite.

  • Temperature: The reaction must be maintained at low temperatures (0-5 °C) because aromatic diazonium salts are thermally unstable and can decompose violently at higher temperatures.[9]

  • Nucleophile: In subsequent reactions (e.g., Sandmeyer), a copper(I) salt is often used as a catalyst to facilitate the displacement of the diazonium group.

Diazotization_Workflow cluster_products Sandmeyer & Related Reactions Start This compound Reagents NaNO₂, aq. HCl 0-5 °C Start->Reagents Diazonium 4-Diazoniopyrimidine Intermediate Reagents->Diazonium Diazotization Product_Cl 4-Chloro Derivative Diazonium->Product_Cl CuCl / HCl Product_Br 4-Bromo Derivative Diazonium->Product_Br CuBr / HBr Product_OH 4-Hydroxy Derivative Diazonium->Product_OH H₂O, Δ Product_CN 4-Cyano Derivative Diazonium->Product_CN CuCN / KCN

Caption: General workflow for diazotization and subsequent transformations.

Experimental Protocol: Diazotization and Conversion to 4-Hydroxypyrimidine [10]

  • Suspend this compound (1.0 eq) in dilute hydrochloric acid (e.g., 2 M HCl).

  • Cool the suspension to 0-5 °C with vigorous stirring in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • To convert to the 4-hydroxy derivative, gently warm the solution. The diazonium group will be displaced by water, with evolution of nitrogen gas.

  • Cool the reaction mixture and neutralize to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude Ethyl 4-hydroxypyrimidine-5-carboxylate.

Annulation Reactions: Building Fused Heterocyclic Systems

The combination of the 4-amino group and the adjacent C5-position, activated by the ester, allows EAPC to act as a precursor for building fused ring systems. These reactions are of paramount importance in medicinal chemistry for creating rigid, planar scaffolds that can interact effectively with biological targets.

Synthesis of Pyrido[2,3-d]pyrimidines

One of the most powerful applications of 4-aminopyrimidines is the synthesis of the pyrido[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors and other therapeutic agents.[11] This is typically achieved through condensation with a 1,3-dicarbonyl compound or its equivalent, often following the principles of the Gould-Jacobs reaction.[12]

Mechanism Overview: The reaction proceeds via an initial nucleophilic attack of the 4-amino group onto one of the carbonyls of the 1,3-dicarbonyl compound, forming an enamine intermediate. This is followed by a thermal or acid-catalyzed intramolecular cyclization (electrophilic attack on the C5 position of the pyrimidine ring), and subsequent dehydration to yield the aromatic fused ring system.

ReagentConditionsProduct TypeYield (%)Reference
AcetylacetonePhosphoric Acid, Heat5,7-Dimethylpyrido[2,3-d]pyrimidine~83%[13]
Ethyl AcetoacetateDowtherm A, Reflux7-Methyl-5-oxo-pyrido[2,3-d]pyrimidineVaries[12]
Diethyl MalonateHigh Temperature5,7-Dihydroxypyrido[2,3-d]pyrimidineVaries[12]

Experimental Protocol: Synthesis of a 5,7-Disubstituted Pyrido[2,3-d]pyrimidine [13]

  • Combine this compound (1.0 eq) and a symmetric 1,3-diketone like acetylacetone (1.5 eq).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid or concentrated sulfuric acid.

  • Heat the reaction mixture, typically between 100-150 °C, for several hours until TLC indicates the consumption of the starting material.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent like ethanol or acetic acid to obtain the purified pyrido[2,3-d]pyrimidine derivative.

Transformations of the C5-Ester Group

The ethyl ester at the C5 position provides another handle for functionalization, primarily through reactions at the electrophilic carbonyl carbon.

Saponification to Carboxylic Acid

Standard base-catalyzed hydrolysis (saponification) readily converts the ester to the corresponding carboxylic acid. This transformation is often a necessary step to enable subsequent amide coupling reactions or other carboxylate-specific chemistry.

Experimental Protocol: Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux for 1-4 hours.

  • After cooling, acidify the solution with dilute HCl to a pH of ~3-4 to precipitate the carboxylic acid.

  • Filter the product, wash with cold water, and dry.

Amidation

The ester can be converted directly to an amide by heating with an amine (aminolysis), although this often requires harsh conditions. A more common and efficient method involves first hydrolyzing the ester to the carboxylic acid and then performing a standard peptide coupling reaction using activating agents like HATU or EDC.

Conclusion

This compound is a remarkably versatile and powerful building block. Its well-defined reactive sites—the nucleophilic 4-amino group, the electrophilic C5-ester, and the C5-C6 bond ripe for annulation—provide a rich chemical playground for synthetic chemists. The transformations detailed in this guide, from simple N-acylations to complex cyclizations, underscore the strategic value of this scaffold. A thorough understanding of its reactivity and the causal factors behind experimental protocols empowers researchers to rationally design and execute syntheses of novel compounds with significant potential in drug discovery and materials science.

References

  • Shamroukh, A. H. et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
  • Various Authors. (2020). Synthesis of pyrido[2,3-d]pyrimidine derivatives by different processes.
  • Faidah, N. et al. (2017). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 9(1), 84-91. [Link]
  • Abdel-monem, M. I. et al. (2018). Facile access to new pyrido[2,3-d]pyrimidine derivatives.
  • Various Authors. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Journal of Pharmaceutical Sciences, 9(1), 23. [Link]
  • Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(02), 1438–1453. [Link]
  • Various Authors. (2022). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107. [Link]
  • Aly, A. A. et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 125-142. [Link]
  • Kalatzis, E. & Ridd, J. H. (1966). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 529-534. [Link]
  • Various Authors. (2013). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)
  • Organic Chemistry Portal.
  • Shaik, S. et al. (2013). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.

Sources

A Senior Application Scientist's Guide to the Quantum Chemical Profile of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-aminopyrimidine-5-carboxylate is a pivotal scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] This in-depth technical guide provides a comprehensive framework for elucidating the molecular properties of this compound through high-level quantum chemical calculations. We will navigate the theoretical underpinnings and practical applications of Density Functional Theory (DFT) and Hartree-Fock (HF) methods to dissect its structural, vibrational, and electronic characteristics. This guide is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal scientific reasoning behind methodological choices, ensuring a robust and reproducible computational analysis.

Introduction: The Significance of this compound

Pyrimidine derivatives are a cornerstone in drug discovery, renowned for their broad pharmacological activities, including anticancer and antiviral properties.[1] this compound, with its reactive amino group and ester functionality, serves as a versatile intermediate for creating diverse molecular libraries.[2] A profound understanding of its three-dimensional geometry, electronic landscape, and vibrational modes is paramount for rational drug design. Quantum chemical calculations provide a powerful lens to probe these properties at the atomic level, offering insights that can guide synthetic efforts and predict molecular behavior.[2]

This guide will systematically explore the computational characterization of the title molecule, establishing a validated protocol that marries theoretical accuracy with practical relevance.

Theoretical & Computational Methodology: A Self-Validating Approach

The integrity of any computational study hinges on the judicious selection of theoretical methods and basis sets.[3] Our approach is designed to be self-validating by employing complementary theoretical frameworks and ensuring the foundational geometry is a true energy minimum.

The Dual-Method Approach: DFT and Hartree-Fock

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for medium-sized organic systems.[4] It offers a favorable balance of computational cost and accuracy by approximating the complex many-electron wavefunction with the simpler electron density.[5] We select the B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, which has demonstrated reliability for organic molecules.[6]

Hartree-Fock (HF) Theory: While DFT accounts for electron correlation in an approximate manner, the Hartree-Fock method neglects it.[4][7] Although this can be a limitation, HF theory provides a valuable baseline and can, in some cases, offer better performance for specific properties in certain molecular systems.[7] Comparing results from both DFT and HF can provide a more comprehensive understanding of the electronic structure.

Basis Set Selection: The Foundation of Accuracy

A basis set is a set of mathematical functions used to construct the molecular orbitals.[8] The choice of basis set directly impacts the accuracy of the calculation. For nitrogen-containing heterocycles, a flexible basis set is crucial. We will employ the 6-311+G(d,p) basis set. Let's break down this choice:

  • 6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate representation than smaller basis sets.

  • +: Diffuse functions are added for heavy atoms, which are essential for describing lone pairs and anions accurately.

  • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in the shape of the orbitals and a more realistic description of bonding.

Computational Software

All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian or ORCA.[9][10] These programs offer robust implementations of DFT and HF theories and a wide array of analysis tools.[11][12]

Experimental Workflow: From Structure to Properties

The following workflow provides a step-by-step guide to the quantum chemical analysis of this compound.

Step 1: Geometry Optimization

The first and most critical step is to find the molecule's most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface.

Protocol:

  • Construct the initial 3D structure of this compound using a molecular builder.

  • Perform a geometry optimization calculation using both DFT (B3LYP/6-311+G(d,p)) and HF (HF/6-311+G(d,p)) levels of theory.

  • The optimization algorithm will iteratively adjust the atomic positions to minimize the total energy of the molecule.

  • Convergence is reached when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

Step 2: Vibrational Frequency Analysis

A frequency calculation is essential for two reasons: to confirm that the optimized geometry is a true minimum and to predict the infrared (IR) spectrum.[13][14]

Protocol:

  • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p) and HF/6-311+G(d,p)).

  • The calculation will compute the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).[15]

  • Diagonalization of the Hessian matrix yields the vibrational frequencies and their corresponding normal modes.[15]

  • Validation: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (a transition state).[13]

Step 3: Electronic Properties Analysis

With the validated geometry, we can now probe the electronic structure of the molecule.

Protocol:

  • Frontier Molecular Orbitals (HOMO-LUMO): Calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[16][17] The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability.[18][19]

  • Molecular Electrostatic Potential (MEP): Generate an MEP map.[20][21] This map visualizes the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[22][23]

Results and Discussion: A Deeper Look into Molecular Behavior

This section would typically present the quantitative data from the calculations. For the purpose of this guide, we will describe the expected outcomes and their interpretations.

Optimized Molecular Geometry

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational method.

Table 1: Selected Optimized Geometrical Parameters

ParameterB3LYP/6-311+G(d,p)HF/6-311+G(d,p)
C4-N3 Bond Length (Å)ValueValue
C5-C6 Bond Length (Å)ValueValue
N1-C2-N3 Bond Angle (°)ValueValue
C4-C5-C6-N1 Dihedral Angle (°)ValueValue
(Note: "Value" would be replaced with the calculated numerical data.)
Vibrational Spectrum

The calculated vibrational frequencies can be compared with experimental IR spectra. It's important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies, and a scaling factor may be applied for better agreement.

Table 2: Calculated Vibrational Frequencies and Assignments

ModeB3LYP/6-311+G(d,p) (cm⁻¹)HF/6-311+G(d,p) (cm⁻¹)Assignment
ν(N-H)ValueValueN-H stretching
ν(C=O)ValueValueCarbonyl stretching
ν(C=N)ValueValuePyrimidine ring stretching
δ(C-H)ValueValueC-H bending
(Note: "Value" would be replaced with the calculated numerical data.)
Electronic Structure Insights
  • HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the aminopyrimidine ring, indicating this is the region most likely to donate electrons in a chemical reaction. The LUMO will likely be distributed over the pyrimidine ring and the carboxylate group, representing the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.[17]

  • Molecular Electrostatic Potential (MEP) Map: The MEP map will visually confirm the electronic distribution.[24] We anticipate negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, highlighting their nucleophilic character.[23] Positive potential (blue) is expected around the amino hydrogens and the pyrimidine ring hydrogens, indicating their electrophilic nature.

Visualizations: Mapping the Computational Workflow and Molecular Properties

Visual representations are crucial for understanding complex computational workflows and results.

Computational_Workflow cluster_Input Input Preparation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Results & Analysis Initial_Structure Initial 3D Structure (this compound) Geo_Opt Geometry Optimization Initial_Structure->Geo_Opt Method_Selection Method & Basis Set Selection (DFT/B3LYP, HF) (6-311+G(d,p)) Method_Selection->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Geo_Params Geometric Parameters (Bond Lengths, Angles) Geo_Opt->Geo_Params Validation Validation (No Imaginary Frequencies) Freq_Calc->Validation Vib_Spec Vibrational Spectra (IR Frequencies) Freq_Calc->Vib_Spec Elec_Prop Electronic Property Calculation Frontier_Orbitals HOMO-LUMO Analysis Elec_Prop->Frontier_Orbitals MEP_Map Molecular Electrostatic Potential Elec_Prop->MEP_Map Validation->Elec_Prop

Caption: Computational workflow for the quantum chemical analysis.

HOMO_LUMO_Diagram cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Energy Level HOMO HOMO (Highest Occupied MO) Energy Level Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap ΔE = E_LUMO - E_HOMO

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Conclusion: Bridging Theory and Application

This guide has outlined a robust and scientifically sound methodology for the quantum chemical characterization of this compound. By employing a dual-method approach (DFT and HF) with a suitable basis set, researchers can gain deep insights into the geometric, vibrational, and electronic properties of this important molecule. These computational predictions are not merely theoretical exercises; they provide actionable intelligence for medicinal chemists and drug development professionals, enabling the rational design of novel pyrimidine derivatives with enhanced therapeutic potential. The self-validating nature of the described workflow ensures the reliability of the obtained results, fostering confidence in their application to real-world research and development challenges.

References

  • Molecular Electrostatic Potential (MEP). (n.d.).
  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry.
  • Tomi, I. H. R., Zafir, M. M. S., & Al-Amiery, A. A. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. International Journal of Drug Delivery Technology, 9(3), 333-343.
  • CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service.
  • Wang, X., & Liu, J. (2020). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A, 124(12), 2465–2475.
  • ChemRxiv. (2023). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • ResearchGate. (2019). Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives.
  • ResearchGate. (2022). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment.
  • Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis.
  • ACS Publications. (2020). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix.
  • Agile Molecule. (n.d.). GAMESS, Gaussian - software for Quantum Chemistry.
  • ResearchGate. (2022). Computational studies of pyrimidine ring-opening.
  • Annual Reviews. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy.
  • MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Pearson. (n.d.). HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons.
  • ResearchGate. (2018). Dispersion Corrected Hartree–Fock and Density Functional Theory for Organic Crystal Structure Prediction.
  • Wikipedia. (n.d.). HOMO and LUMO.
  • Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • ResearchGate. (2021). Molecular electrostatic potential (MEP) of reference and designed...
  • National Institutes of Health. (2021). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives.
  • Reddit. (2022). Orca vs Gaussian.
  • YouTube. (2023). Introduction to HOMO LUMO Interactions in Organic Chemistry.
  • SpringerLink. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test.
  • International Journal of Modern Agriculture. (2021). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES.
  • National Institutes of Health. (2021). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles.
  • Matter Modeling Stack Exchange. (2022). Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations.
  • National Institutes of Health. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues.
  • Office of Scientific and Technical Information. (2018). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?.
  • The Journal of Chemical Physics. (2020). The ORCA quantum chemistry program package.
  • Royal Society of Chemistry. (2019). Supporting Information.
  • National Institutes of Health. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • PubChem. (n.d.). Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate.
  • YouTube. (2023). ORCA Quantum Chemistry Tutorial | How to Download, Install & Run ORCA Step-by-Step.
  • MDPI. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
  • Bulgarian Chemical Communications. (2016). DFT study of nitrogenated heterocycles of six and seven links.
  • ResearchGate. (2018). Newly developed basis sets for density functional calculations.
  • National Institutes of Health. (2020). Near-Basis-Set-Limit Double-Hybrid DFT Energies with Exceptionally Low Computational Costs.
  • Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.
  • Arkivoc. (2005). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • YouTube. (2023). How to choose a basis set in DFT calculations || part 4.
  • MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach.

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 4-aminopyrimidine-5-carboxylate is a key heterocyclic intermediate in the synthesis of various pharmaceutical agents.[1] Understanding its intrinsic stability is paramount for defining storage conditions, predicting shelf-life, and developing robust drug formulations. This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. We will explore the theoretical underpinnings and provide field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and forced degradation studies, adhering to the principles outlined by the International Council for Harmonisation (ICH).[2]

Introduction and Physicochemical Foundation

This compound (CAS No. 65195-35-9) is a substituted pyrimidine featuring an amino group and an ethyl ester moiety.[3] These functional groups are the primary sites for potential degradation, making a thorough stability assessment critical. The pyrimidine ring itself is a core structure in many therapeutic agents, and studying its derivatives provides valuable insights into drug stability.[4][5] Before delving into degradation kinetics, it is essential to establish the compound's fundamental physical properties, which serve as a baseline for thermal analysis.

Table 1: Key Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₉N₃O₂ [3][6]
Molecular Weight 167.17 g/mol [3][6]
Melting Point 174-177 °C [3][6]
Boiling Point 304 °C at 760 mmHg [3][6]

| Appearance | Powder |[7] |

Thermal Stability Assessment: TGA and DSC

Thermal analysis techniques are indispensable for characterizing the solid-state stability of a drug substance.[4] Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[8][9]

Causality Behind Experimental Choices
  • DSC: The primary goal is to determine the melting point (Tₘ) and heat of fusion (ΔHfus), which confirms the compound's identity and purity.[4] A sharp, well-defined endotherm is indicative of a pure, crystalline substance. The onset of the melting endotherm provides a precise measure of thermal stability before decomposition.

  • TGA: TGA is employed to identify the temperature at which the molecule begins to lose mass, indicating decomposition.[10] The analysis is typically run under an inert nitrogen atmosphere to prevent oxidative degradation, thereby isolating the effects of thermal energy alone. A heating rate of 10°C/min is a standard practice that balances resolution and experimental time.[4]

Experimental Workflow for Thermal Analysis

G Figure 1: Experimental Workflow for Thermal Analysis cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_analysis Data Interpretation Prep Weigh 3-5 mg of sample into Al pan TGA_Setup Place sample in TGA N2 atmosphere (20 mL/min) Prep->TGA_Setup DSC_Setup Place sample & reference in DSC Prep->DSC_Setup TGA_Run Heat from 25°C to 400°C at 10°C/min TGA_Setup->TGA_Run TGA_Data Record Mass Loss (%) vs. Temp (°C) TGA_Run->TGA_Data Interpret_TGA Determine Onset of Decomposition (Td) TGA_Data->Interpret_TGA DSC_Run Heat from 25°C to 200°C at 10°C/min DSC_Setup->DSC_Run DSC_Data Record Heat Flow (mW) vs. Temp (°C) DSC_Run->DSC_Data Interpret_DSC Determine Melting Point (Tm) & Heat of Fusion (ΔHfus) DSC_Data->Interpret_DSC Conclusion Assess Solid-State Thermal Stability Interpret_TGA->Conclusion Interpret_DSC->Conclusion

Caption: Workflow for TGA and DSC analysis.

Protocol: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 20 mL/min.

    • Temperature Program: Equilibrate at 25°C, then ramp up to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.

Protocol: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan to serve as the reference.

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25°C, then ramp up to 200°C (well above the known melting point) at a heating rate of 10°C/min.

  • Data Analysis: Record the differential heat flow. Determine the onset temperature and peak maximum of the melting endotherm (Tₘ) and integrate the peak area to calculate the heat of fusion (ΔHfus).[11]

Anticipated Results

Based on literature values for the melting point and the general stability of pyrimidine derivatives, the following results can be anticipated.[3][4][10]

Table 2: Anticipated Thermal Analysis Data

Parameter Anticipated Value Interpretation
DSC
Melting Onset (Tₘ) ~174 °C Indicates the beginning of the solid-to-liquid phase transition.
Heat of Fusion (ΔHfus) (Compound Specific) Energy required to melt the solid; related to crystal lattice energy.
TGA

| Onset of Decomposition (Td) | > 200 °C | The compound is expected to be thermally stable up to and beyond its melting point, with decomposition occurring at a higher temperature. A single-step degradation is plausible for this molecule size.[10] |

Degradation Profile: Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[2][12] These studies are a core component of demonstrating the specificity of stability-indicating analytical methods.[13] The primary degradation pathways for this compound are predicted to be hydrolysis and oxidation due to the presence of the ester and amino functionalities.

Experimental Workflow for Forced Degradation

G Figure 2: Workflow for Forced Degradation Studies cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis Start Prepare Stock Solution of This compound (e.g., in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Photo Photolytic (ICH Light Box) Start->Photo Thermal Thermal (Solution) (60°C) Start->Thermal Sampling Sample at t=0, 2, 6, 24 hr (Neutralize acid/base samples) Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC Analyze via Stability-Indicating HPLC-UV/MS Method Sampling->HPLC Results Quantify Degradation (%) Identify Degradants (MS) HPLC->Results

Caption: General workflow for forced degradation studies.

Protocol: Hydrolytic Degradation
  • Rationale: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[14]

  • Preparation: Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Prepare a control solution in purified water.

  • Incubation: Store the vials at 60°C and pull samples at appropriate time points (e.g., 0, 2, 8, 24 hours).

  • Sample Quenching: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl to halt the reaction and prevent damage to the analytical column.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol: Oxidative Degradation
  • Rationale: The electron-rich aminopyrimidine ring and the amino group itself can be susceptible to oxidation.[15] Hydrogen peroxide is a standard oxidant used for this purpose.[16]

  • Preparation: Prepare a solution of the compound (~1 mg/mL) in a mixture of acetonitrile and 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, and sample at appropriate time points.

  • Analysis: Analyze directly by HPLC. The goal is to achieve 5-20% degradation.[17]

Protocol: Photolytic Degradation
  • Rationale: To assess the compound's sensitivity to light, which can cause photo-oxidation or rearrangement reactions. This is guided by ICH Q1B.[2]

  • Preparation: Expose both the solid powder and a solution of the compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the exposed and control samples by HPLC.

Proposed Degradation Pathways

Based on the functional groups present, two primary degradation pathways are proposed. The identification of these products would be confirmed using mass spectrometry (MS) coupled with HPLC.

G Figure 3: Proposed Primary Degradation Pathways Parent This compound C₇H₉N₃O₂ Hydrolysis_Product 4-Aminopyrimidine-5-carboxylic acid C₅H₅N₃O₂ (Hydrolysis Product) Parent->Hydrolysis_Product  Hydrolysis  (Acid or Base) Oxidation_Product N-Oxide or Ring-Oxidized Species (Oxidation Product) Parent->Oxidation_Product  Oxidation  (e.g., H₂O₂)

Sources

An In-depth Technical Guide to the Biginelli Reaction for Aminopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Biginelli reaction, a classic multicomponent reaction discovered in 1891, remains a cornerstone of heterocyclic chemistry, providing efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives.[1][2][3] These scaffolds are of immense interest in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from calcium channel blockers to antiviral and antihypertensive agents.[1][4][5] This guide provides an in-depth exploration of a critical variant of this reaction: the use of guanidine for the synthesis of 2-aminopyrimidine systems. While the direct synthesis of Ethyl 4-aminopyrimidine-5-carboxylate via a single, one-pot Biginelli reaction is not a standard transformation, this whitepaper will elucidate a robust, field-proven pathway to access closely related and highly valuable 2-aminopyrimidine structures. We will dissect the underlying mechanisms, provide detailed experimental protocols for the synthesis of a dihydropyrimidine precursor and its subsequent aromatization, and offer expert insights into reaction optimization and troubleshooting.

The Foundational Biginelli Reaction: Mechanism and Significance

The enduring power of the Biginelli reaction lies in its convergence, combining three simple components—an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea—in a single pot to create a complex heterocyclic product.[6] This acid-catalyzed cyclocondensation has been the subject of extensive mechanistic study, with several proposed pathways.

The Accepted Mechanism: An Iminium Ion Pathway

While early proposals suggested Knoevenagel or enamine routes, the most widely accepted mechanism, supported by extensive NMR spectroscopy and trapping experiments, proceeds through an N-acyliminium ion intermediate.[7][8][9][10]

The key steps are as follows:

  • Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This is believed to be the rate-limiting step.[9][10] This condensation forms a hemiaminal, which quickly dehydrates to generate a highly electrophilic N-acyliminium ion.[10][11]

  • Nucleophilic Attack: The enol tautomer of the β-ketoester (ethyl acetoacetate) acts as the key nucleophile, attacking the iminium ion.[8][9]

  • Cyclization and Dehydration: The resulting open-chain ureide intermediate undergoes an intramolecular cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl. A final dehydration step yields the stable 3,4-dihydropyrimidin-2(1H)-one (DHPM).[8]

This mechanistic understanding is crucial for troubleshooting and rationally designing reaction modifications. For instance, the choice of acid catalyst directly influences the rate of the initial, rate-determining iminium ion formation.[12]

Strategic Adaptation: Employing Guanidine for 2-Aminopyrimidine Synthesis

To synthesize pyrimidines bearing a 2-amino group, a common pharmacophore in medicinal chemistry, the urea component in the Biginelli reaction is strategically replaced with guanidine.[13][14] Guanidine, typically used as its hydrochloride salt, serves as the N-C-N building block, directly incorporating the 2-amino functionality into the final heterocyclic ring.[13][15]

The reaction of an aldehyde, a β-ketoester, and guanidine hydrochloride proceeds through a similar iminium-based mechanism to yield 2-amino-1,4-dihydropyrimidines.[13] This modification significantly expands the synthetic utility of the Biginelli reaction, providing access to a different class of biologically relevant heterocycles.[16][17] However, the scope of this reaction can be more limited than the traditional urea-based condensation, sometimes requiring specific substrates or conditions to achieve satisfactory yields and avoid the formation of byproducts.[13][16]

A Practical Synthetic Pathway to Functionalized Aminopyrimidines

The specific target, this compound, is an aromatic pyrimidine that lacks the C4 and C6 substituents typically installed by the classic Biginelli components (aldehyde and the methyl group of ethyl acetoacetate, respectively). A direct, one-pot synthesis is therefore not feasible.

Instead, we present a robust two-step sequence, grounded in the principles of the Biginelli reaction, to synthesize a closely related and synthetically versatile precursor: Ethyl 2-amino-4-aryl-6-methylpyrimidine-5-carboxylate . This pathway involves a guanidine-based Biginelli condensation followed by an oxidative aromatization.

Step 1: Guanidine-Based Biginelli Condensation

This step constructs the core dihydropyrimidine ring. The use of an aromatic aldehyde is common, leading to a C4-aryl substituent which is often desirable for pharmacological applications.

Biginelli_Mechanism Guanidine-Biginelli Reaction Mechanism cluster_reactants Reactants Aldehyde Ar-CHO Iminium N-Acyliminium Ion Aldehyde->Iminium + H⁺, -H₂O Guanidine Guanidine Guanidine->Iminium + H⁺, -H₂O EAA Ethyl Acetoacetate (Enol form) Ureide Open-Chain Intermediate EAA->Ureide Nucleophilic Attack Iminium->Ureide Nucleophilic Attack Product_DHPM 2-Amino-1,4-Dihydropyrimidine (Product of Step 1) Ureide->Product_DHPM Cyclization & Dehydration

Caption: The accepted iminium ion pathway for the guanidine-based Biginelli reaction.

Step 2: Oxidative Aromatization

The dihydropyrimidine product from the Biginelli condensation is not aromatic. To generate the stable pyrimidine ring system, an oxidation step is required. This is a common concluding step in modern pyrimidine synthesis. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the specific substrate and desired reaction conditions.

Common oxidizing agents include:

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Ceric Ammonium Nitrate (CAN)[18]

  • Manganese Dioxide (MnO₂)

  • Nitric Acid

This oxidation step removes the hydrogen atoms at positions 1 and 4, creating the fully aromatic pyrimidine ring.

Experimental Protocols and Optimization

The following protocols are presented as a robust starting point for laboratory synthesis. As with any reaction, optimization may be required based on the specific substrates used.

Protocol 1: Synthesis of Ethyl 2-amino-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

This protocol details the one-pot condensation step.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add benzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and guanidine hydrochloride (15 mmol, 1.5 eq).[19]

  • Solvent and Catalyst: Add ethanol (25 mL) as the solvent. While many modern protocols use Lewis acid catalysts, the use of guanidine hydrochloride often provides sufficient acidity. For challenging substrates, a catalytic amount of HCl (e.g., 3-4 drops of concentrated HCl) can be added.[12][20]

  • Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).[19]

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with cold water to remove any remaining guanidine hydrochloride. Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol.[21]

Protocol 2: Oxidation to Ethyl 2-amino-6-methyl-4-phenylpyrimidine-5-carboxylate

This protocol details the aromatization step.

  • Reaction Setup: In a suitable flask, dissolve the dihydropyrimidine product from Protocol 1 (5 mmol, 1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid (20 mL).

  • Oxidant Addition: Add Ceric Ammonium Nitrate (CAN) (11 mmol, 2.2 eq) portion-wise over 10 minutes, while stirring at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) and monitor by TLC.

  • Workup: Once the reaction is complete, pour the mixture into ice-water (100 mL) and neutralize carefully with a saturated sodium bicarbonate solution.

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction Optimization

Maximizing the yield and purity of the Biginelli reaction often requires careful optimization of several parameters. The choice of catalyst and solvent can have a profound impact on reaction efficiency.[19]

ParameterCommon OptionsRationale & Expert Insight
Catalyst Brønsted Acids (HCl, H₂SO₄), Lewis Acids (FeCl₃, Yb(OTf)₃, InCl₃, ZnCl₂), Ionic Liquids, Clays[1][8][21][22]Lewis acids are often more effective than Brønsted acids, especially under milder or solvent-free conditions.[21] Yb(OTf)₃ is particularly noteworthy for its high activity and reusability.[8] For the guanidine reaction, the hydrochloride salt itself can often catalyze the reaction.
Solvent Ethanol, Acetonitrile, THF, Dioxane, Solvent-Free[19][23]Ethanol is the classic solvent and works well for precipitating the product upon cooling.[24] Solvent-free conditions, often coupled with microwave irradiation, can dramatically reduce reaction times and simplify purification.[13][21]
Temperature Room Temperature to Reflux (80-120 °C)[12]Higher temperatures generally increase the reaction rate but can also promote side reactions, such as the formation of Hantzsch dihydropyridine byproducts from urea decomposition.[4] Monitoring by TLC is critical to avoid product degradation.[19]
Stoichiometry Excess of Urea/Guanidine (1.2-1.5 eq)Using a slight excess of the urea or guanidine component helps to drive the reaction to completion.[21] A 1:1:1.5 ratio of aldehyde:ketoester:guanidine is a common and effective starting point.[21]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting Start Problem: Low Yield or No Reaction Cause1 Impure Reagents Aldehydes can oxidize over time. Ensure high purity of all three components. Start->Cause1 Cause2 Suboptimal Conditions Temperature too low or reaction time too short. Ineffective catalyst or solvent. Start->Cause2 Cause3 Significant Byproducts Knoevenagel condensation or Hantzsch reaction competing. Reactant or product decomposition. Start->Cause3 Solution1 Solution: Purify starting materials. Use freshly distilled aldehyde. Cause1->Solution1 Solution2 Solution: Increase temperature or prolong reaction time (monitor by TLC). Screen different catalysts and solvents (see table). Cause2->Solution2 Solution3 Solution: Use milder conditions to suppress side reactions. Employ a catalyst that favors the iminium pathway. Cause3->Solution3

Caption: A logical workflow for troubleshooting the Biginelli reaction.

A primary side reaction to consider is the Knoevenagel condensation between the aldehyde and ethyl acetoacetate.[4][21] This can become significant if the subsequent cyclization with guanidine is slow. Using an effective catalyst that promotes iminium ion formation can help favor the desired Biginelli pathway.

Conclusion

The Biginelli reaction and its guanidine-based variant represent a powerful and highly adaptable platform for the synthesis of functionalized pyrimidines. While the direct synthesis of the specific target this compound is non-trivial via this method, the principles outlined in this guide enable the efficient construction of valuable 2-aminodihydropyrimidine precursors. The subsequent oxidation to form the aromatic pyrimidine core is a standard and effective transformation. By understanding the underlying mechanism, carefully selecting reaction conditions, and employing a systematic approach to optimization and troubleshooting, researchers can successfully leverage this classic multicomponent reaction to accelerate the discovery and development of novel chemical entities.

References

  • Biginelli reaction - Wikipedia. (URL: )
  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction.
  • Proposed mechanism of the synthesis of 3,4-dihydropyrimidin-2(1H)-one containing ferrocenyl.
  • Application Notes and Protocols for the Biginelli Reaction: Managing Side Products with Ethyl Acetoacet
  • Biginelli Reaction. Organic Chemistry Portal. (URL: )
  • BIGINELLI REACTION. PPT. (URL: )
  • The Biginelli reaction between aromatic aldehyde, ethyl acetoacetate...
  • Biginelli Reaction. J&K Scientific LLC. (URL: )
  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PMC - PubMed Central. (URL: )
  • Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PMC. (URL: )
  • A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis.
  • Concise synthesis of guanidine-containing heterocycles using the Biginelli reaction. (URL: )
  • Optimization of the enantioselective Biginelli reaction conditions a.
  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Original Research J. Synth. Chem. (URL: )
  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC - NIH. (URL: )
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. (URL: )
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (URL: )
  • Catalysts and conditions for Biginelli reaction.
  • Technical Support Center: Biginelli Reaction for Pyrimidine Thiones. Benchchem. (URL: )
  • Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. MDPI. (URL: )
  • Synthesis of 3,4-dihydropyrimidin-2-(1H)
  • Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con. Chemical Methodologies. (URL: )
  • Optimized Biginelli reaction conditions for dihydropyrimidine synthesis.
  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)
  • Troubleshooting low yield in Biginelli reaction for pyrimidines. Benchchem. (URL: )
  • Optimization the reaction conditions for the Biginelli reaction.
  • THE BIGINELLI REACTION: DEVELOPMENT AND APPLIC
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. (URL: )
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing. (URL: )
  • Mechanism of Biginelli Pyrimidine Synthesis. Scribd. (URL: )
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC - PubMed Central. (URL: )
  • A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC - NIH. (URL: )
  • Biginelli reaction with Old and new mechanism | multicomponent reaction | MCR. YouTube. (URL: )
  • Biginelli reaction – Knowledge and References. Taylor & Francis. (URL: )
  • Biginelli Reaction Using Propylene Carbonate as Green Solvent: An Elegant Methodology for the Synthesis of Dihydropyrimidinones and Dihydropyrimidinthiones. Bentham Science Publisher. (URL: )
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (URL: )
  • BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. (URL: )
  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characteriz
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH. (URL: )
  • A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (URL: )

Sources

A Technical Guide to the X-ray Crystallography of Ethyl 4-aminopyrimidine-5-carboxylate Solvates: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Pyrimidine Scaffolds and Solvatomorphism in Drug Development

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The physicochemical properties of these active pharmaceutical ingredients (APIs) in their solid state are of paramount importance, directly influencing their stability, solubility, and bioavailability.

Solvatomorphism, the phenomenon where a compound crystallizes with different solvents to form distinct crystal structures known as solvates, is a critical aspect of solid-state chemistry in the pharmaceutical industry.[6][7][8][9][10] The presence of a solvent molecule within the crystal lattice can significantly alter the API's properties. Therefore, a thorough investigation of solvate formation is an essential step in drug development to ensure the selection of the optimal solid form for a drug product.[9][11][12]

This guide focuses on Ethyl 4-aminopyrimidine-5-carboxylate, a molecule of interest for its potential pharmaceutical applications. We will explore the practical aspects of identifying and characterizing its solvates through single-crystal X-ray diffraction (SCXRD), the definitive technique for elucidating three-dimensional molecular and crystal structures.

The Experimental Workflow: A Roadmap to Crystal Structure Determination

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution. The following diagram illustrates the typical workflow for the crystallographic analysis of this compound solvates.

experimental_workflow Experimental Workflow for Solvate Crystallography cluster_synthesis Solvate Synthesis & Screening cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement solvate_screening Systematic Solvate Screening solvent_selection Solvent Selection solvate_screening->solvent_selection synthesis_methods Solvate Synthesis Methods solvent_selection->synthesis_methods crystal_growth Crystal Growth Techniques synthesis_methods->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A flowchart illustrating the key stages in the X-ray crystallographic analysis of solvates.

Solvate Synthesis and Screening: The Quest for Crystalline Forms

The initial and often most challenging phase is the discovery and preparation of different solvates. A systematic screening approach is crucial to explore the crystallization behavior of this compound with a variety of solvents.

Rationale for Solvent Selection

The choice of solvents is critical and should be based on a range of physicochemical properties, including polarity, hydrogen bonding capability (donor/acceptor), and molecular size and shape. A diverse set of solvents increases the likelihood of discovering multiple solvated forms.

Solvent Class Examples Rationale
Protic Solvents Water, Methanol, EthanolPotential for strong hydrogen bonding with the amino and carboxylate groups.
Aprotic Polar Solvents Acetone, Acetonitrile, Dimethylformamide (DMF)Can act as hydrogen bond acceptors and interact via dipole-dipole interactions.
Aprotic Nonpolar Solvents Toluene, HexaneLess likely to form strong interactions but can induce crystallization from solutions.
Chlorinated Solvents Dichloromethane, ChloroformCan have specific interactions and are good solvents for many organic compounds.
Experimental Protocols for Solvate Synthesis

Several crystallization techniques can be employed for solvate screening.[12][13] It is recommended to perform these experiments in parallel to maximize the chances of obtaining single crystals of different solvates.

Protocol 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial.

  • Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Store the vial in an undisturbed location, away from vibrations and temperature fluctuations.

  • Monitor for crystal growth over several days to weeks.

Protocol 2: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C).

  • Ensure all the solid has dissolved.

  • Slowly cool the solution to room temperature or below. A programmable thermostat or a dewar with an insulating material can be used to control the cooling rate.

  • Observe for the formation of crystals as the solubility of the compound decreases with temperature.

Protocol 3: Vapor Diffusion

  • Dissolve the compound in a "good" solvent (in which it is highly soluble) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker or jar).

  • Add a "poor" solvent (in which the compound is sparingly soluble, and which is miscible with the good solvent) to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container. The vapor of the poor solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.

Single Crystal Growth and Selection: The Art and Science of Crystallization

Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.[14][15][16][17][18]

Principles of Crystal Growth

The goal is to achieve a state of supersaturation from which the system can relax by forming a well-ordered crystalline solid rather than an amorphous precipitate. Slow and controlled changes in conditions (temperature, concentration) are key to growing large, well-defined single crystals.[15][16][17]

Selecting and Mounting a Suitable Crystal

Once crystals have formed, they must be carefully inspected under a microscope.

  • Ideal Crystal Characteristics:

    • Transparent with well-defined faces and sharp edges.

    • Free from cracks, inclusions, or twinning.

    • Appropriate size (typically 0.1-0.3 mm in all dimensions).

The selected crystal is then carefully mounted on a goniometer head using a suitable adhesive or cryo-protectant oil.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

SCXRD is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal.[19][20]

The SCXRD Experimental Workflow

The following diagram outlines the major steps involved in an SCXRD experiment, from data collection to the final validated structure.

scxrd_workflow Single-Crystal X-ray Diffraction Workflow data_collection 1. Data Collection (Rotating crystal in X-ray beam) data_reduction 2. Data Reduction (Integration of reflection intensities) data_collection->data_reduction structure_solution 3. Structure Solution (Determining initial atomic positions) data_reduction->structure_solution structure_refinement 4. Structure Refinement (Optimizing the structural model) structure_solution->structure_refinement validation 5. Validation & Analysis (Checking the quality of the final structure) structure_refinement->validation

Sources

The Unseen Pillar: A Technical Guide to the Discovery and Enduring Significance of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-aminopyrimidine-5-carboxylate (EAPC) is a foundational heterocyclic compound that, while not a household name, serves as a critical and versatile building block in the landscape of medicinal chemistry. This technical guide charts the history of this unassuming molecule, from its first principled synthesis to its modern applications as a privileged scaffold in drug discovery. We will dissect the chemical logic of its synthesis, provide a detailed experimental protocol for its preparation, and explore its role as a key intermediate in the development of biologically active agents. For the drug development professional, this guide illuminates not just the "how" of its synthesis but the "why" of its enduring relevance, particularly in the design of kinase inhibitors and other targeted therapeutics.

Chemical Identity and Physicochemical Properties

Before delving into its history, it is essential to establish the fundamental identity of this compound.

PropertyValueReference
IUPAC Name This compound
Synonyms 4-Aminopyrimidine-5-carboxylic Acid Ethyl Ester[1]
CAS Number 65195-35-9[1][2]
Molecular Formula C₇H₉N₃O₂[2]
Molecular Weight 167.17 g/mol [2]
Melting Point 174-177 °C
Appearance White to off-white crystalline powder

The structure is characterized by a pyrimidine ring, which is a diazine containing two nitrogen atoms at positions 1 and 3. The key functional groups, an amine at position 4 (-NH₂) and an ethyl carboxylate at position 5 (-COOEt), are crucial to its synthetic utility. The amino group provides a key hydrogen bond donor and a site for further derivatization, while the ester serves as a versatile handle for amide bond formation, reduction, or other modifications.

The Genesis: Discovery and the Logic of the First Synthesis

The history of pyrimidine chemistry is rich, with systematic study beginning as early as 1884. The principal synthesis route for the pyrimidine ring involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with an N-C-N containing molecule, such as an amidine, guanidine, or urea.

The first definitive synthesis of this compound follows this classical logic. The seminal work, while not explicitly dated in readily available literature, is understood to be a variation of the well-established pyrimidine synthesis pathways. The most logical and widely cited method involves the cyclocondensation reaction between formamidine and ethyl 2-cyano-3-ethoxyacrylate (also known as ethyl ethoxymethylenecyanoacetate).

Causality of Experimental Design: The choice of these starting materials is a masterful example of convergent synthesis design.

  • Ethyl 2-cyano-3-ethoxyacrylate: This molecule is a highly activated "C3" fragment. The ethoxy group at one end is an excellent leaving group, and the electron-withdrawing nitrile (-CN) and ester (-COOEt) groups acidify the central carbon's proton, facilitating reaction. It provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the pre-installed ester at the future C5 position.

  • Formamidine: This is the simplest amidine and serves as the "N-C-N" fragment, providing the N1, C2, and N3 atoms of the pyrimidine ring.

The reaction proceeds via a nucleophilic attack and subsequent cyclization, driven by the elimination of ethanol and water, to form the stable aromatic pyrimidine ring. The nitrile group of the starting material is ultimately incorporated to become the 4-amino group of the final product.

Modern Synthetic Methodology: A Validated Protocol

While the fundamental principle of the synthesis has not changed, modern protocols have been optimized for yield, purity, and reproducibility. The following represents a standard, field-proven methodology for the laboratory-scale preparation of this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the cyclocondensation of formamidine acetate and ethyl 2-cyano-3-ethoxyacrylate.

Reagents:

  • Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)

  • Formamidine acetate (1.1 eq)

Procedure:

  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium metal pieces to anhydrous ethanol in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel at 0 °C. Allow the sodium to react completely to form a solution of sodium ethoxide.

    • Scientist's Insight: The in-situ formation of sodium ethoxide, a strong base, is critical. It deprotonates the formamidine acetate to generate free formamidine, the active nucleophile, and also catalyzes the condensation reaction. Using a pre-made solution is possible, but fresh preparation ensures an anhydrous, highly reactive base.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl 2-cyano-3-ethoxyacrylate, followed by the portion-wise addition of formamidine acetate.

  • Cyclocondensation: Heat the resulting mixture to reflux and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Insight: Refluxing provides the necessary activation energy for the cyclization and aromatization steps. The reaction is typically complete when the starting acrylate is no longer visible by TLC.

  • Work-up and Isolation: After cooling to room temperature, neutralize the reaction mixture carefully with glacial acetic acid. This will precipitate sodium acetate. Reduce the solvent volume under reduced pressure.

  • Precipitation: Add water to the concentrated residue. The desired product, this compound, is poorly soluble in water and will precipitate out as a solid.

  • Purification: Collect the crude solid by vacuum filtration and wash it with cold water and then a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol to yield a white to off-white crystalline solid.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Formamidine Formamidine Acetate Cyclocondensation Cyclocondensation Formamidine->Cyclocondensation Acrylate Ethyl 2-cyano-3-ethoxyacrylate Acrylate->Cyclocondensation Base Sodium Ethoxide (in situ) Base->Cyclocondensation Catalyst Solvent Anhydrous Ethanol Solvent->Cyclocondensation Temp Reflux (4-6h) Temp->Cyclocondensation Neutralize 1. Neutralize (Acetic Acid) Concentrate 2. Concentrate Neutralize->Concentrate Precipitate 3. Precipitate (H₂O) Concentrate->Precipitate Filter 4. Filter & Wash Precipitate->Filter Recrystallize 5. Recrystallize (Ethanol) Filter->Recrystallize Product Ethyl 4-aminopyrimidine- 5-carboxylate (EAPC) Recrystallize->Product Cyclocondensation->Neutralize

Caption: Workflow for the synthesis of this compound.

The Role of EAPC in Drug Discovery: A Privileged Scaffold

While extensive searches of synthetic routes for blockbuster tyrosine kinase inhibitors like Dasatinib and Bosutinib do not show EAPC as a direct starting material, this does not diminish its importance.[3][4] These complex molecules are often built from more advanced, pre-functionalized pyrimidine intermediates.[5][6]

The true value of EAPC lies in its status as a privileged scaffold . This term refers to molecular frameworks that are capable of binding to multiple biological targets. The 4-aminopyrimidine core is a bioisostere for the adenine base in ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of many protein kinases.

The utility of EAPC is therefore twofold:

  • A Foundational Building Block: It provides an ideal starting point for generating vast libraries of derivatives. The 4-amino and 5-carboxylate groups are orthogonal handles for chemical modification, allowing chemists to rapidly explore the structure-activity relationship (SAR) around the pyrimidine core.

  • An Intermediate for Bioactive Molecules: EAPC and its derivatives are key intermediates in the synthesis of a wide range of biologically active compounds, including STAT6 inhibitors and other targeted agents. For example, the synthesis of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives, which show potent STAT6 inhibition, relies on a pyrimidine-5-carboxamide core directly analogous to EAPC.

The Kinase Inhibition Paradigm

Protein kinases are enzymes that catalyze the phosphorylation of proteins, a fundamental process in cellular signaling. In many cancers, kinases become constitutively active, leading to uncontrolled cell growth. The 4-aminopyrimidine scaffold of EAPC is a perfect starting point to design inhibitors that compete with ATP for the kinase's active site.

G cluster_kinase Kinase Active Site cluster_molecules ATP_Site ATP Binding Pocket Signal_Out_On Cell Proliferation (ON) ATP_Site->Signal_Out_On Phosphorylates Substrate Signal_Out_Off Apoptosis (OFF) ATP_Site->Signal_Out_Off ATP ATP ATP->ATP_Site Binds Inhibitor Pyrimidine Inhibitor (Derived from EAPC) Inhibitor->ATP_Site Competitively Binds (Blocks ATP) Signal_In Upstream Signal Signal_In->ATP_Site Activates Kinase

Caption: Competitive inhibition of a protein kinase by a pyrimidine-based drug.

Conclusion and Future Outlook

This compound is a testament to the power of fundamental heterocyclic chemistry. Its discovery, rooted in the classical principles of pyrimidine synthesis, provided medicinal chemists with a simple, elegant, and highly functionalized scaffold. While it may not be found in the direct synthetic lineage of every modern kinase inhibitor, its structural motif is undeniably present in the DNA of countless therapeutic agents. Its importance is not as a final product, but as a foundational tool—a reliable starting point for the exploration of chemical space and the rational design of new medicines. As drug discovery continues to target complex signaling pathways, the demand for versatile and privileged scaffolds like EAPC will only grow, ensuring its relevance for decades to come.

References

  • Referenced P
  • Referenced P
  • A convenient new and efficient commercial synthetic route for das
  • Referenced P
  • Synthesis process of dasatinib and intermediate thereof - Justia P
  • New Route for the synthesis of Bosutinib | Abstract - Der Pharma Chemica
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC - NIH
  • New Route for the synthesis of Bosutinib - Der Pharma Chemica
  • A New and Practical Synthesis of Bosutinib - ResearchG
  • New Synthetic Process for Bosutinib - ResearchG
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]
  • 4-Aminopyrimidine-5-carboxylic Acid Ethyl Ester, CAS No : 65195-35-9 | Pharmaffili
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]
  • CAS 65195-35-9 | Ethyl 4-aminopyrimidine-5-carboxyl
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]
  • [Referenced Source Not Found]

Sources

A Senior Application Scientist's Guide to Ethyl 4-aminopyrimidine-5-carboxylate: Sourcing, Validation, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Ethyl 4-aminopyrimidine-5-carboxylate (CAS No. 7141-66-4) is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features make it a versatile scaffold for the synthesis of complex bioactive molecules, particularly in the realms of oncology and infectious disease.[1][2] This guide provides an in-depth technical overview for researchers and drug development professionals, covering the commercial landscape, critical quality control protocols, and practical synthetic applications. We move beyond simple data aggregation to explain the scientific rationale behind procedural choices, ensuring that researchers can confidently source, validate, and utilize this key intermediate to its full potential.

The Strategic Importance of the 4-Aminopyrimidine Scaffold

The pyrimidine core is a cornerstone of life, forming the basis for nucleobases in DNA and RNA.[2] This inherent biocompatibility and structural versatility have made pyrimidine derivatives a highly successful class of compounds in drug discovery.[2] The 4-aminopyrimidine moiety, specifically, is a privileged scaffold. The amino group at the C4 position acts as a crucial hydrogen bond donor, while the nitrogen atoms within the ring serve as hydrogen bond acceptors. This arrangement facilitates strong and specific interactions with biological targets such as protein kinases, which are frequently implicated in cancer and inflammatory diseases.

This compound is particularly valuable because it incorporates three key functional handles for synthetic elaboration:

  • The C4 Amine: Can be readily acylated, alkylated, or used in condensation reactions.

  • The C5 Ester: Provides a site for hydrolysis to the corresponding carboxylic acid, followed by amide bond formation, or for direct condensation reactions.

  • The Pyrimidine Ring: Can participate in various cross-coupling reactions or ring-forming cyclizations.

This trifecta of reactivity allows for the systematic exploration of chemical space around a core structure, a fundamental activity in lead optimization.

Physicochemical and Structural Profile

A thorough understanding of the compound's physical properties is the foundation for its effective use in the laboratory.

PropertyValueSource
CAS Number 7141-66-4[3]
Molecular Formula C₇H₉N₃O₂[4]
Molecular Weight 167.17 g/mol [4][5]
Appearance Off-white to white solid/crystalline powder[6][7]
Melting Point 174-177 °C[4]
Boiling Point ~304 °C at 760 mmHg[4]
Solubility Soluble in methanol, DMSO. Limited solubility in water.[7][8]
IUPAC Name This compound[4]
InChI Key OBBDJDIJXFWRJK-UHFFFAOYSA-N[5]

Commercial Availability and Supplier Qualification

Sourcing high-quality starting materials is a critical, non-negotiable step in any synthetic campaign. The quality of the final product is directly dependent on the purity of its precursors.

Comparative Analysis of Commercial Suppliers

The market for this compound is primarily composed of traders and custom synthesis labs, with a significant concentration in Asia. Researchers should prioritize suppliers who provide comprehensive analytical data (e.g., ¹H-NMR, HPLC, MS) with the product.

SupplierLocationPurityNotes
Chongqing Chemdad China>98%Trader with established history on platforms like ECHEMI.[5][9]
GIHI CHEMICALS CO. China>99%Offers various package sizes from grams to kilograms.[9]
Dayang Chem Co. China95% & 99% gradesProvides options based on the stringency of the synthetic requirement.[9]
Aladdin Scientific United States97%Offers smaller, research-focused quantities.[9]
Amadis Chemical China>97%Supplies material in milligram, gram, and kilogram scales.[9]

Disclaimer: This table is not exhaustive and represents a snapshot of available suppliers. Due diligence is always required.

Recommended Workflow for Sourcing and Internal Validation

Trust in a supplier's Certificate of Analysis (CoA) should always be verified internally. This "trust but verify" approach is a self-validating system that prevents costly downstream failures.

G cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Internal Validation start Identify Project Need s1 Screen Suppliers (e.g., ChemicalBook, ECHEMI) start->s1 s2 Request Quotes & CoA from Top 3 Suppliers s1->s2 s3 Evaluate Purity, Price, Lead Time s2->s3 s4 Select & Procure from Primary Supplier s3->s4 v1 Log Sample & Document Supplier CoA s4->v1 Material Received v2 Perform Identity & Purity Tests (¹H-NMR, HPLC-UV) v1->v2 v3 Compare Internal Data to Supplier CoA v2->v3 v4 Release for Synthetic Use v3->v4  Data Match v5 Quarantine & Contact Supplier Initiate Dispute v3->v5 Discrepancy Found   G cluster_reaction One-Pot Cyclization reactant This compound reagent + Formamide (HCONH₂) product Ethyl 4-hydroxypyrimido[4,5-d]pyrimidine-5-carboxylate reactant->product High Temp (e.g., 180°C) (Ring Closure)

Caption: Synthesis of a pyrimido[4,5-d]pyrimidine core.

Essential Experimental Protocols

The following protocols represent field-proven methodologies for the quality control and derivatization of this compound.

Protocol: Quality Control & Purity Verification

Objective: To confirm the identity and determine the purity of a newly acquired batch of this compound using ¹H-NMR and HPLC-UV.

A. ¹H-NMR Spectroscopy

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at 25 °C. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

  • Data Analysis (Expected Chemical Shifts):

    • δ ~8.6 ppm (singlet, 1H): Pyrimidine ring proton (H2).

    • δ ~8.3 ppm (singlet, 1H): Pyrimidine ring proton (H6).

    • δ ~7.5 ppm (broad singlet, 2H): Amine (-NH₂) protons.

    • δ ~4.2 ppm (quartet, 2H): Ethyl ester methylene (-OCH₂CH₃).

    • δ ~1.3 ppm (triplet, 3H): Ethyl ester methyl (-OCH₂CH₃).

    • Rationale: The spectrum should be clean, with sharp peaks corresponding to the structure. The integration values should be consistent with the number of protons. The absence of significant unassigned peaks is a primary indicator of high purity.

B. HPLC-UV Analysis

  • System: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • Start at 5% B.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol. Dilute 1:100 in a 50:50 mixture of Solvents A and B.

  • Analysis: Inject 10 µL. The resulting chromatogram should show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of >98% is typically acceptable for most applications.

Protocol: Synthesis of Ethyl 4-hydroxypyrimido[4,5-d]pyrimidine-5-carboxylate

Objective: To perform a cyclization reaction to create a fused pyrimidine ring system, a common downstream synthetic step.

Materials:

  • This compound (1.0 eq)

  • Formamide (used as reagent and solvent, ~20 eq)

  • Round-bottom flask equipped with a reflux condenser and thermometer

  • Heating mantle

Procedure:

  • Setup: Combine this compound (e.g., 5.0 g, 29.9 mmol) and formamide (e.g., 25 mL) in a 100 mL round-bottom flask.

  • Reaction: Heat the mixture to 180-190 °C with stirring. The solid will dissolve, and the reaction can be monitored by TLC (e.g., using 10% methanol in dichloromethane). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. A precipitate will form. Add water (~50 mL) to the flask and stir for 30 minutes to fully precipitate the product and dissolve excess formamide.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 60 °C overnight. The expected product is an off-white to pale yellow solid.

  • Rationale: This reaction utilizes formamide as both a C1 source and a high-boiling solvent. The high temperature drives the condensation and subsequent cyclization to form the thermodynamically stable fused aromatic ring system. The aqueous workup is an effective and simple method for isolating the product, which has low water solubility.

Safety, Handling, and Storage

As a Senior Application Scientist, safety is paramount. Adherence to good laboratory practice is mandatory.

  • Hazard Identification: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation. [6][7][10][11]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves. [6][8][11]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][8]Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6][11]Keep away from strong oxidizing agents and strong acids/bases. [10]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. Its commercial availability, coupled with its synthetic versatility, ensures its continued relevance. However, realizing its full potential requires a rigorous, scientifically-grounded approach. By implementing the validation workflows, quality control protocols, and synthetic methodologies detailed in this guide, researchers can build a foundation of trust in their starting materials, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022-05-21). PMC - NIH. [Link]
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. [Link]
  • Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, min 95%, 100 grams. HDH Chemicals. [Link]
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
  • Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxyl
  • Supporting Information - Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a). The Royal Society of Chemistry. [Link]
  • Novel pyrimidine-5-carboxamide derivatives.
  • Ethyl 2-Aminopyrimidine-5-carboxyl
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2020-10-06). PubMed Central. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.

Sources

Methodological & Application

Application Notes and Protocols: Ethyl 4-aminopyrimidine-5-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Aminopyrimidine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The aminopyrimidine core has emerged as a "privileged scaffold" in the design of potent and selective kinase inhibitors.[1] This is largely due to its ability to mimic the adenine ring of ATP, the natural substrate for kinases, allowing aminopyrimidine-based compounds to competitively bind to the ATP-binding pocket of these enzymes.[1][2] Ethyl 4-aminopyrimidine-5-carboxylate is a readily available and versatile starting material that provides a strategic entry point for the synthesis of a diverse range of kinase inhibitors. Its amino and carboxylate functionalities offer orthogonal handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

This technical guide provides a comprehensive overview of the synthetic utility of this compound in the construction of various kinase inhibitor cores, including the pyrido[2,3-d]pyrimidin-7-one and pyrimido[4,5-d]pyrimidine scaffolds, which are central to several clinically approved drugs.

Synthetic Strategy Overview: From a Simple Pyrimidine to Complex Heterocyclic Systems

The overarching strategy for utilizing this compound in kinase inhibitor synthesis involves a series of key transformations. These typically include:

  • Modification of the 4-amino group: This can involve acylation, alkylation, or participation in cyclization reactions.

  • Transformation of the 5-carboxylate group: Saponification to the corresponding carboxylic acid followed by amide coupling is a common strategy to introduce diversity.

  • Cyclization reactions: The pyrimidine ring can be annulated to form more complex heterocyclic systems, such as the pyrido[2,3-d]pyrimidin-7-one core found in CDK4/6 inhibitors like Palbociclib, or the pyrimido[4,5-d]pyrimidine scaffold.[3]

The following sections will provide detailed protocols for these key transformations, along with the scientific rationale behind the chosen experimental conditions.

PART 1: Synthesis of a Key Intermediate: 4-Amino-2-(substituted amino)pyrimidine-5-carboxamide

A common strategy in the development of kinase inhibitors is the introduction of a substituted aniline or other amine at the 2-position of the pyrimidine ring. While this compound has an amino group at the 4-position, a common synthetic route to achieve the desired 2,4-disubstituted pattern involves starting with a di-chlorinated pyrimidine. However, for the purpose of illustrating a potential synthetic pathway starting from the specified material, we will outline a hypothetical multi-step sequence. A more direct approach would be to start from a different pyrimidine derivative. For the sake of this application note, we will focus on the derivatization of the existing 4-amino and 5-carboxylate groups.

Protocol 1.1: Saponification of this compound to 4-Aminopyrimidine-5-carboxylic Acid

The first step in many synthetic routes is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This provides a handle for subsequent amide bond formation, a crucial step for introducing diversity and modulating the inhibitor's interaction with the target kinase.

Rationale: Saponification is a classic and reliable method for ester hydrolysis. The use of a strong base like sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or ethanol ensures complete reaction. The reaction is typically performed at elevated temperatures to increase the reaction rate. Acidification of the reaction mixture after completion protonates the carboxylate salt, leading to the precipitation of the carboxylic acid, which can then be isolated by filtration.

Experimental Protocol:

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydroxide (2.0 eq)

    • Methanol

    • Water

    • Concentrated Hydrochloric Acid

  • Procedure:

    • Suspend this compound in a mixture of methanol and water (1:1 v/v).

    • Add a solution of sodium hydroxide in water dropwise to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-aminopyrimidine-5-carboxylic acid.

Parameter Value Rationale
Base Sodium HydroxideStrong base to effectively hydrolyze the ester.
Solvent Methanol/WaterEnsures solubility of both the ester and the hydroxide salt.
Temperature RefluxIncreases the rate of the hydrolysis reaction.
Work-up AcidificationProtonates the carboxylate to precipitate the carboxylic acid.
Protocol 1.2: Amide Coupling to Synthesize 4-Amino-N-(aryl)pyrimidine-5-carboxamides

The newly formed carboxylic acid can be coupled with a variety of amines, particularly anilines, to introduce key pharmacophoric elements that can interact with the kinase active site.

Rationale: Amide bond formation between a carboxylic acid and an amine is a cornerstone of medicinal chemistry. The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) is a standard and efficient method.[4][5] DMAP (4-Dimethylaminopyridine) can be used as a catalyst to accelerate the reaction. The choice of an aprotic polar solvent like DMF (Dimethylformamide) or DCM (Dichloromethane) is common for these reactions.

Experimental Protocol:

  • Materials:

    • 4-Aminopyrimidine-5-carboxylic acid (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (0.1 eq, catalytic)

    • DIPEA (Diisopropylethylamine) (2.0 eq)

    • DMF (anhydrous)

  • Procedure:

    • Dissolve 4-aminopyrimidine-5-carboxylic acid in anhydrous DMF.

    • Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the substituted aniline followed by DIPEA to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-N-(aryl)pyrimidine-5-carboxamide.

Parameter Value Rationale
Coupling Reagents EDC/HOBtForms a highly reactive O-acylisourea intermediate for efficient amidation.[4]
Base DIPEAActs as a non-nucleophilic base to neutralize the HCl salt of EDC and facilitate the reaction.
Solvent DMFAprotic polar solvent that dissolves the reactants and facilitates the reaction.
Temperature Room TemperatureMild conditions to prevent side reactions.

PART 2: Construction of Fused Heterocyclic Scaffolds

The 4-aminopyrimidine-5-carboxamide intermediate is a versatile precursor for the synthesis of more complex, fused heterocyclic systems that are common in kinase inhibitors.

Protocol 2.1: Synthesis of Pyrimido[4,5-d]pyrimidin-4(3H)-one Derivatives

The pyrimido[4,5-d]pyrimidine core is found in a number of kinase inhibitors.[1] This scaffold can be constructed through the cyclization of a 4-aminopyrimidine-5-carboxamide derivative.

Rationale: The condensation of a 4-aminopyrimidine-5-carboxamide with a one-carbon unit, such as that provided by formamide or triethyl orthoformate, followed by cyclization, is a common method for the synthesis of the pyrimido[4,5-d]pyrimidin-4(3H)-one core. Heating the reactants at high temperatures is typically required to drive the condensation and cyclization reactions.

Experimental Protocol:

  • Materials:

    • 4-Amino-N-(aryl)pyrimidine-5-carboxamide (1.0 eq)

    • Formamide

  • Procedure:

    • Heat a mixture of the 4-amino-N-(aryl)pyrimidine-5-carboxamide and an excess of formamide at 180-200 °C for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the desired pyrimido[4,5-d]pyrimidin-4(3H)-one derivative.

Parameter Value Rationale
Reagent FormamideServes as both a reactant (source of a one-carbon unit) and a high-boiling solvent.
Temperature 180-200 °CHigh temperature is necessary to drive the condensation and cyclization reactions.
Work-up Precipitation in waterThe product is typically insoluble in water, allowing for easy isolation.

Visualization of Synthetic Workflows

To better illustrate the synthetic pathways described, the following diagrams were generated using Graphviz.

Synthetic Pathway from this compound start Ethyl 4-aminopyrimidine- 5-carboxylate intermediate1 4-Aminopyrimidine- 5-carboxylic Acid start->intermediate1 Saponification (NaOH, MeOH/H2O) intermediate2 4-Amino-N-(aryl)pyrimidine- 5-carboxamide intermediate1->intermediate2 Amide Coupling (Aniline, EDC, HOBt) final_product Pyrimido[4,5-d]pyrimidin- 4(3H)-one Derivative intermediate2->final_product Cyclization (Formamide, heat)

Caption: Synthetic workflow for kinase inhibitor scaffolds.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds based on the aminopyrimidine scaffold. The ability to readily modify the 4- and 5-positions of the pyrimidine ring allows for the fine-tuning of biological activity and pharmacokinetic properties. Further exploration of different cyclization strategies and the introduction of diverse substituents will undoubtedly lead to the discovery of new and potent kinase inhibitors for the treatment of various diseases.

References

  • Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., Scarpa, S., Rauh, D., Di Santo, R., & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 941-950.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Singh, R. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. (n.d.).
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
  • Synthesis of Ribociclib Using Phase Transfer Catalysis and Ecofriendly Reducing Agent: Potential Method for Industrial Practice. (2024). World Scientific.
  • Synthesis of ribociclib intermediate and in-line purification. (n.d.).
  • New synthesis method of ribociclib intermediate. (n.d.).
  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.).
  • Synthetic method of Ribocini intermediate product and intermediate compound thereof. (n.d.).
  • Ribociclib synthesis. (n.d.). ChemicalBook.
  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Deriv
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). I.R.I.S..
  • Design, synthesis, and anticancer activity of three novel palbociclib deriv
  • A new route for the synthesis of Palbociclib. (n.d.).
  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. (n.d.). Longdom Publishing.
  • Method for preparing palbociclib. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. (2022). PubMed.
  • Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors. (2023).
  • Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023).
  • Novel Process For The Synthesis Of Palbociclib. (n.d.). Quick Company.
  • Development of CDK4/6 Inhibitors: A Five Years Upd
  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. (n.d.). MDPI.
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PubMed Central.
  • Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. (2018). PubMed.
  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (n.d.).
  • Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4)
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.).
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. (2003). PubMed.
  • Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. (n.d.).

Sources

Application of Ethyl 4-aminopyrimidine-5-carboxylate in the Synthesis of Anticancer Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including several key anticancer agents.[1][2] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal framework for designing inhibitors of various enzymes crucial for cancer cell proliferation. Ethyl 4-aminopyrimidine-5-carboxylate is a versatile starting material in the synthesis of a wide array of these pyrimidine-based therapeutics. This document provides a detailed overview of its application, focusing on the synthesis of potent kinase inhibitors, along with protocols and mechanistic insights.

Core Synthetic Strategy: From Pyrimidine Precursor to Potent Kinase Inhibitor

A primary application of this compound is in the synthesis of 2,4-diaminopyrimidine derivatives, a class of compounds that has shown significant promise as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6.[1][3] These kinases are fundamental regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][5][6]

The following sections detail a representative synthetic workflow and the underlying principles for the creation of a 2,4-diaminopyrimidine-5-carboxamide, a common pharmacophore in this class of anticancer agents.[7][8]

Experimental Workflow Overview

The overall synthetic strategy involves a multi-step process beginning with the hydrolysis of the ethyl ester of the starting material, followed by amidation and subsequent nucleophilic aromatic substitution to introduce the desired functionalities.

Synthetic_Workflow A Ethyl 4-aminopyrimidine- 5-carboxylate B 4-Aminopyrimidine- 5-carboxylic acid A->B  Hydrolysis (e.g., NaOH, H2O) C 4-Aminopyrimidine- 5-carboxamide B->C  Amidation (e.g., CDI, Amine) D 2-Chloro-4-aminopyrimidine- 5-carboxamide C->D  Chlorination (e.g., POCl3) E 2,4-Diaminopyrimidine -5-carboxamide Derivative D->E  Amination (e.g., Substituted Aniline)

Caption: General synthetic workflow from this compound to a 2,4-diaminopyrimidine-5-carboxamide derivative.

Detailed Synthetic Protocols

The following protocols are based on established chemical transformations for pyrimidine derivatives and serve as a guide for the synthesis of a generic 2,4-diaminopyrimidine-5-carboxamide anticancer agent.

Part 1: Synthesis of 4-Aminopyrimidine-5-carboxylic acid

Rationale: The initial step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a crucial activation step, as the carboxylic acid is more readily converted to an amide in the subsequent step. Alkaline hydrolysis is a standard and efficient method for this transformation.[9]

Protocol:

  • To a solution of this compound (1 equivalent) in ethanol, add a 2M aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with 2M hydrochloric acid until the pH is approximately 3-4.

  • The resulting precipitate, 4-Aminopyrimidine-5-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of 4-Aminopyrimidine-5-carboxamide

Rationale: The conversion of the carboxylic acid to a carboxamide is a key step in building the final pharmacophore. 1,1'-Carbonyldiimidazole (CDI) is an effective coupling agent that activates the carboxylic acid for nucleophilic attack by an amine.[9] This method avoids the formation of harsh byproducts.

Protocol:

  • Suspend 4-Aminopyrimidine-5-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

  • Stir the mixture for 1-2 hours at room temperature, or until the evolution of CO2 ceases, indicating the formation of the acylimidazolide intermediate.

  • Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 4-Aminopyrimidine-5-carboxamide, which can be purified by column chromatography.[9]

Part 3: Synthesis of a 2,4-Diaminopyrimidine-5-carboxamide Derivative

Rationale: The introduction of a substituted amine at the 2-position of the pyrimidine ring is often crucial for achieving high potency and selectivity for the target kinase.[3] This is typically achieved through a two-step process of chlorination followed by nucleophilic aromatic substitution.

Protocol:

  • Chlorination: Treat the 4-Aminopyrimidine-5-carboxamide (1 equivalent) with phosphorus oxychloride (POCl3) (excess) and heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC. After completion, the excess POCl3 is carefully removed under reduced pressure. The residue is then quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the 2-chloro-4-aminopyrimidine-5-carboxamide.

  • Amination: Dissolve the 2-chloro-4-aminopyrimidine-5-carboxamide (1 equivalent) and the desired substituted aniline (1.2 equivalents) in a suitable solvent such as isopropanol or DMF.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to the mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture and partition between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final 2,4-diaminopyrimidine-5-carboxamide derivative is purified by column chromatography or recrystallization.[3]

Mechanism of Action: Targeting the Cell Cycle Engine

Many of the anticancer agents synthesized from an this compound core function as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[2][4][10][11]

The CDK4/6-Cyclin D-Rb Pathway

In a normal cell cycle, the progression from the G1 (growth) phase to the S (synthesis) phase is tightly controlled by the CDK4/6-Cyclin D complex. This complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication and cell cycle progression.[5][6][12][13]

CDK46_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_Inhibition Inhibition CDK46 CDK4/6 CyclinD Cyclin D CDK46_CyclinD CDK4/6-Cyclin D Complex CDK46->CDK46_CyclinD CyclinD->CDK46_CyclinD Rb Rb Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F CDK46_CyclinD->Rb_E2F Phosphorylation pRb p-Rb E2F_active Active E2F pRb->E2F_active Release S_Phase_Genes S-Phase Genes E2F_active->S_Phase_Genes Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Inhibitor 2,4-Diaminopyrimidine Derivative Inhibitor->CDK46_CyclinD Inhibits

Caption: The CDK4/6-Cyclin D-Rb signaling pathway and its inhibition by 2,4-diaminopyrimidine derivatives.

In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[6] The 2,4-diaminopyrimidine-based inhibitors act as ATP-competitive inhibitors of CDK4/6, preventing the phosphorylation of Rb.[14] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the transcription of S-phase genes, leading to a G1 cell cycle arrest and a subsequent halt in tumor growth.[2][5][12]

In Vitro Efficacy of Pyrimidine Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of various pyrimidine derivatives against a panel of human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-Diaminopyrimidine Derivative (9k)A549 (Lung)2.14[3]
2,4-Diaminopyrimidine Derivative (9k)HCT-116 (Colon)3.59[3]
2,4-Diaminopyrimidine Derivative (9k)PC-3 (Prostate)5.52[3]
2,4-Diaminopyrimidine Derivative (9k)MCF-7 (Breast)3.69[3]
2,4-Dianilinopyrimidine Derivative (8a)H1975 (Lung)0.044[15]
2,4-Dianilinopyrimidine Derivative (8a)A431 (Skin)0.119[15]
N-substituted 1H-indole-2-carboxamides (12)K-562 (Leukemia)0.33[8]
N-substituted 1H-indole-2-carboxamides (14)K-562 (Leukemia)0.61[8]

Conclusion

This compound is a cornerstone building block in the synthesis of a diverse range of anticancer agents, most notably CDK4/6 inhibitors. The synthetic routes, while requiring multiple steps, are based on well-established and robust chemical transformations. The resulting compounds have demonstrated significant potency in preclinical studies, validating the pyrimidine scaffold as a valuable starting point for the development of targeted cancer therapies. Further exploration of structure-activity relationships of derivatives from this precursor holds great promise for the discovery of next-generation anticancer drugs.

References

  • Ismail, P. S., Khan, I., Kumar, V., Verma, V. P., Shukla, M., Dhasmana, A., Pandey, S., Pal Singh, G., Khan, S., & Singh, J. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148–156. [Link]
  • Al-Kassim Hassan, M., & Ates-Alagoz, Z. (2022). The synthetic strategies for the preparation of Palbociclib. Mini-Reviews in Medicinal Chemistry, 22(10), 1354-1372. [Link]
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 45(34), 15635-15647. [Link]
  • Chen, X., et al. (2022). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Frontiers in Oncology, 12, 970593. [Link]
  • Patel, H., & Sharma, T. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Pharmaceutical Methods, 9(1), 18-28. [Link]
  • Poratti, G., & Marzaro, G. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. European Journal of Medicinal Chemistry, 172, 143-153. [Link]
  • Poratti, G., & Marzaro, G. (2019). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. European journal of medicinal chemistry, 172, 143–153. [Link]
  • Li, Z., et al. (2023). The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. International Journal of Molecular Sciences, 24(13), 10899. [Link]
  • O'Leary, B., Finn, R. S., & Turner, N. C. (2016). The Emperor's New Clothes: A Critical Appraisal of the Discovery of CDK4/6 Inhibitors. Nature Reviews Clinical Oncology, 13(7), 447-457. [Link]
  • O'Leary, B., Finn, R. S., & Turner, N. C. (2016). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Cancer Cell, 30(6), 837-839. [Link]
  • Xu, H., et al. (2021). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B, 11(6), 1479-1500. [Link]
  • Wang, Y., et al. (2022). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 27(19), 6523. [Link]
  • Sharma, A., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. RSC Medicinal Chemistry, 12(10), 1635-1654. [Link]
  • Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]
  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003).
  • Al-Ostoot, F. H., et al. (2023). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 28(13), 5035. [Link]
  • European Patent Office. (2000).
  • Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1731-1734. [Link]
  • Noreen, H., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 27(16), 5122. [Link]
  • Hrytsai, I., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 51-60. [Link]

Sources

Application Notes & Protocols: Ethyl 4-aminopyrimidine-5-carboxylate as a Versatile Scaffold for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleobases and numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. A significant number of approved antiviral drugs, such as Lamivudine and Zidovudine, are pyrimidine nucleoside analogs that function by disrupting viral replication.[1] Beyond nucleoside mimics, the broader class of pyrimidine derivatives has yielded potent inhibitors against a wide array of viruses, including influenza, herpes, hepatitis B and C, and HIV, by targeting both viral and host-cell machinery.[2]

Ethyl 4-aminopyrimidine-5-carboxylate emerges as a particularly valuable and versatile starting material for the construction of diverse chemical libraries aimed at antiviral discovery. Its key structural features—a reactive 4-amino group and a readily modifiable 5-carboxylate ester—provide two orthogonal handles for chemical elaboration.[3] This allows for the systematic exploration of chemical space through substitution, functionalization, and the construction of fused heterocyclic systems. This guide provides an in-depth exploration of this building block, detailing synthetic protocols for creating advanced derivatives, standardized methods for antiviral screening, and insights into their potential mechanisms of action.

Chemical Versatility and Derivatization Strategies

The power of this compound lies in its capacity for selective modification at key positions, enabling the generation of diverse molecular architectures. The primary sites for derivatization are the C4-amino group and the C5-ester, which can be independently or sequentially modified to build complexity.

  • C4-Amino Group Modification: The primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. A common strategy involves condensation with reagents like dimethylformamide-dimethyl acetal (DMF-DMA) to form a reactive amidine intermediate, which is a crucial step for subsequent ring-forming reactions.

  • C5-Ester Group Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for amide bond formation with a diverse range of amines. Alternatively, the ester can participate in condensation reactions, for instance with hydrazine, to form hydrazides that are precursors to other heterocyclic systems like pyrimido[4,5-d]pyridazinones.[4]

  • Annulation to Fused Systems: The true synthetic power of this scaffold is realized in its use to construct fused bicyclic and tricyclic systems. By strategically reacting both the C4-amino and C5-ester (or its derivative), potent heterocyclic cores such as pyrimido[4,5-d]pyrimidines can be synthesized, which have shown significant promise as antiviral and anticancer agents.[5]

G start_node This compound path_node1 path_node1 start_node->path_node1 C4-Amino Modification path_node2 path_node2 start_node->path_node2 C5-Ester Modification path_node3 path_node3 start_node->path_node3 Annulation (Ring Fusion) (C4 + C5) path_node path_node product_node product_node product_node1 N-Substituted Pyrimidines path_node1->product_node1 Acylation, Alkylation product_node2 Pyrimidine-5-carboxamides path_node2->product_node2 Hydrolysis -> Amide Coupling product_node3 Pyrimido[4,5-d]pyrimidines Pyrimido[4,5-d]pyridazines path_node3->product_node3 Condensation/ Cyclization

Caption: Key derivatization pathways for the scaffold.

Synthetic Protocols for Antiviral Derivatives

The following protocols provide detailed, step-by-step methodologies for synthesizing advanced derivatives from this compound. These protocols are designed to be self-validating by including checkpoints for characterization and purification.

Protocol 2.1: Two-Step Synthesis of a 4,7-Disubstituted Pyrimido[4,5-d]pyrimidine Core

This protocol describes a common and effective method for creating a fused pyrimidine system, a scaffold known for its biological activities.[5] The workflow involves the formation of an amidine intermediate followed by a cyclization reaction.

G start_node Start: Ethyl 4-aminopyrimidine- 5-carboxylate process_node1 Reflux, 4h (Amidine Formation) start_node->process_node1 Step 1 reagent_node reagent_node process_node process_node intermediate_node Intermediate: Ethyl 4-(((dimethylamino)methylene)amino) pyrimidine-5-carboxylate process_node2 Reflux, 12h (Cyclization) intermediate_node->process_node2 Step 2 final_node Final Product: Pyrimido[4,5-d]pyrimidine process_node1->intermediate_node Isolate reagent_node1 DMF-DMA, Toluene reagent_node1->process_node1 process_node2->final_node Purify reagent_node2 Substituted Amine (e.g., Cyclopropylamine), Ethanol reagent_node2->process_node2

Caption: Workflow for pyrimido[4,5-d]pyrimidine synthesis.

Step 1: Synthesis of Ethyl 4-(((dimethylamino)methylene)amino)pyrimidine-5-carboxylate

  • Rationale: This step activates the 4-amino group by converting it into a more reactive dimethylformamidine. This intermediate is primed for nucleophilic attack and subsequent cyclization in the next step. Toluene is used as a solvent that allows for azeotropic removal of methanol, driving the reaction to completion.

Materials & Reagents
This compound (1.0 eq)
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
Toluene (Anhydrous)
Round-bottom flask, Condenser, Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add DMF-DMA (1.5 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the mixture to cool to room temperature. The product often precipitates upon cooling.

  • Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Characterization: Confirm the structure of the intermediate via ¹H NMR and Mass Spectrometry (MS). The appearance of a singlet around 8.5 ppm for the N=CH-N proton and the corresponding molecular ion peak in MS are indicative of success.

Step 2: Cyclization to form the Pyrimido[4,5-d]pyrimidine Core

  • Rationale: The amidine intermediate readily reacts with a primary amine. The amine displaces the dimethylamino group and subsequently attacks the C5-ester carbonyl, leading to an intramolecular cyclization and formation of the second pyrimidine ring.

Materials & Reagents
Ethyl 4-(((dimethylamino)methylene)amino)pyrimidine-5-carboxylate (1.0 eq)
Substituted primary amine (e.g., cyclopropylamine) (1.2 eq)
Ethanol (Anhydrous)
Round-bottom flask, Condenser, Magnetic stirrer

Procedure:

  • Suspend the amidine intermediate (1.0 eq) in anhydrous ethanol.

  • Add the selected primary amine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 78 °C) for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. The product may precipitate.

  • Purification: Collect the crude product by filtration. If necessary, purify further using column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient).

  • Characterization: Confirm the final structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the molecular formula.

Protocols for Antiviral Activity Screening

Once a library of compounds has been synthesized, a robust and standardized screening protocol is essential to identify promising candidates. The cytopathic effect (CPE) reduction assay is a widely used method to quantify a compound's ability to protect host cells from virus-induced death.[6]

Protocol 3.1: Cell-Based Cytopathic Effect (CPE) Reduction Assay
  • Principle: This assay measures the viability of virus-infected cells in the presence of test compounds. An effective antiviral agent will inhibit viral replication, thereby preventing the virus-induced CPE and preserving cell viability. Viability is typically measured using colorimetric or luminescent reagents like MTT or CellTiter-Glo.[7]

G step_node step_node input_node input_node output_node output_node step1 1. Seed Host Cells in 96-well plate step2 2. Add serial dilutions of test compounds step1->step2 step3 3. Infect cells with virus (e.g., HCoV-229E, Influenza) step2->step3 step4 4. Incubate for 48-72h step3->step4 step5 5. Quantify Cell Viability (e.g., MTT, CellTiter-Glo) step4->step5 step6 6. Data Analysis step5->step6 output1 EC50 (Effective Concentration) step6->output1 output2 CC50 (Cytotoxic Concentration) step6->output2 output3 SI (Selectivity Index) step6->output3 input1 Vero or MDCK cells input1->step1 input2 Synthesized Compounds + Controls (Remdesivir) input2->step2 input3 Virus stock (known MOI) input3->step3

Caption: Experimental workflow for the CPE reduction assay.

Procedure:

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells for coronaviruses, MDCK cells for influenza) into 96-well microplates at a pre-determined density and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Also include a positive control antiviral drug (e.g., Remdesivir for coronaviruses) and a vehicle control (e.g., DMSO).[5][8]

  • Treatment: Remove the old medium from the cells and add the compound dilutions. For cytotoxicity assessment (CC50), prepare a parallel plate that will not be infected.

  • Infection: Add the virus at a specific multiplicity of infection (MOI) to all wells except the cell control and cytotoxicity wells.

  • Incubation: Incubate the plates at 37 °C with 5% CO₂ for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and virus control (0% viability).

    • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell protection against the log of the compound concentration and fitting to a dose-response curve.

    • Calculate the 50% cytotoxic concentration (CC₅₀) from the uninfected plate similarly.

    • Determine the Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value (>10) is desirable, as it indicates that the compound's antiviral activity occurs at a concentration much lower than that at which it is toxic to the host cells.

Data Presentation and Interpretation

Systematic presentation of screening data is crucial for identifying lead compounds and understanding structure-activity relationships (SAR).

Table 1: Example Antiviral Activity Data for Pyrimido[4,5-d]pyrimidine Derivatives

Compound IDR Group at Position 7Virus TargetEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
EAPC-01 (Parent Scaffold)HCoV-229E>50>100-
EAPC-02 -MethylHCoV-229E25.3>100>4.0
EAPC-03 -EthylHCoV-229E15.8>100>6.3
EAPC-04 -CyclopropylHCoV-229E1.2 85.571.3
EAPC-05 -PhenylHCoV-229E8.945.15.1

Interpretation: The data in Table 1 clearly demonstrates a structure-activity relationship. The unsubstituted parent scaffold (EAPC-01 ) is inactive. Introducing small alkyl groups at the R position improves activity, with the cyclopropyl group (EAPC-04 ) providing a dramatic increase in potency and selectivity against Human Coronavirus 229E. This finding aligns with published research where cyclopropylamino moieties conferred remarkable efficacy.[5] This suggests that the size, conformation, and electronics of the substituent at this position are critical for target engagement.

Insights into Mechanism of Action (MoA)

Pyrimidine derivatives can exert their antiviral effects through various mechanisms. Identifying the specific MoA is a critical next step after a lead compound is identified.

  • Inhibition of Nucleotide Biosynthesis: A primary mechanism for many pyrimidine-based compounds is the disruption of the host cell's nucleotide synthesis pathways.[9] Viruses are heavily reliant on the host's supply of nucleoside triphosphates for replicating their genetic material. By inhibiting key enzymes like dihydroorotate dehydrogenase (DHODH) , these compounds can deplete the intracellular pyrimidine pool, effectively starving the virus of the building blocks it needs to replicate.[8] This host-directed mechanism offers the advantage of broad-spectrum activity against many different viruses.

  • Direct-Acting Antiviral (DAA): Derivatives can also be designed to directly inhibit viral enzymes. Depending on the virus, these could include the RNA-dependent RNA polymerase (RdRp), proteases essential for viral protein maturation, or helicases involved in unwinding the viral genome.[10][11]

  • Inhibition of Viral Entry/Fusion: Some compounds may interfere with the initial stages of infection by blocking the interaction between viral proteins and host cell receptors or by inhibiting the conformational changes required for membrane fusion.[5]

G cluster_host Host Cell Cytoplasm cluster_virus Viral Replication pathway_node pathway_node inhibited_node Orotate node4 Uridine Monophosphate (UMP) inhibited_node->node4 UMPS product_node product_node inhibitor_node Pyrimidine-Based Inhibitor inhibitor_node->inhibited_node BLOCKS node1 Carbamoyl Phosphate + Aspartate node2 Dihydroorotate node1->node2 ... node2->inhibited_node DHODH product_node1 Pyrimidine Nucleotides (UTP, CTP) node4->product_node1 ... product_node2 Viral RNA/DNA Synthesis product_node1->product_node2

Caption: MoA via inhibition of the host pyrimidine biosynthesis pathway.

Conclusion

This compound is an exceptionally useful and cost-effective building block for the development of novel antiviral agents. Its chemical tractability allows for the creation of diverse libraries of compounds, from simple N-substituted derivatives to complex fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. The protocols outlined in this guide provide a robust framework for the synthesis of these derivatives and their subsequent evaluation in standardized antiviral assays. By combining systematic chemical synthesis with rigorous biological screening, researchers can leverage this versatile scaffold to discover and optimize new lead compounds to combat a wide range of viral infections.

References

  • Al-Ostoot, F.H., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. PubMed.
  • Iovine, V., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
  • The Pharmazing. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube.
  • Hsieh, M.Y., et al. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature.
  • Pancorbo-Hidalgo, P.L., et al. (2023). Inhibitors of Nucleotide Biosynthesis as Candidates for a Wide Spectrum of Antiviral Chemotherapy. MDPI.
  • Shawali, A.S., et al. (2015). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate.
  • Al-Said, M.S. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC.
  • Chung, D., et al. (2015). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. American Society for Microbiology.
  • Kim, Y., et al. (2017). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. ScienceDirect.
  • Kausar, S., et al. (2021). A review: Mechanism of action of antiviral drugs. PubMed Central.
  • Alila Medical Media. (2020). Antiviral Drugs Mechanisms of Action, Animation. YouTube.

Sources

Application Notes and Protocols for the Derivatization of the Amino Group of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Aminopyrimidine Scaffold

Ethyl 4-aminopyrimidine-5-carboxylate is a cornerstone building block in the landscape of medicinal chemistry and drug development. Its pyrimidine core is a privileged structure, found in a vast array of biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3] The true synthetic versatility of this molecule, however, lies in the reactivity of its 4-amino group. This primary aromatic amine serves as a critical handle for chemical modification, allowing for the systematic modulation of a compound's pharmacological and pharmacokinetic profile.

Derivatization of this amino group enables researchers to fine-tune properties such as:

  • Target Binding: Introducing new functional groups can create additional interactions (hydrogen bonds, van der Waals forces, ionic bonds) with a biological target, enhancing potency and selectivity.

  • Physicochemical Properties: Modifications can alter solubility, lipophilicity (LogP), and metabolic stability, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).

  • Prodrug Strategies: The amino group can be temporarily masked with a promoiety that is cleaved in vivo to release the active drug, improving bioavailability or reducing toxicity.[4]

This guide provides a detailed exploration of several robust and widely applicable methods for the derivatization of the amino group of this compound. The protocols are presented not merely as a sequence of steps, but with an emphasis on the underlying chemical principles and strategic considerations that inform each experimental choice, empowering researchers to adapt and troubleshoot these methods for their specific molecular designs.

Part 1: Acylation - Forging Amide Bonds

Acylation is arguably the most common and straightforward derivatization of the 4-amino group. The resulting amide bond is generally stable and serves as an excellent hydrogen bond donor and acceptor, often playing a pivotal role in ligand-receptor interactions. This transformation is fundamental for introducing a vast diversity of side chains.

Scientific Rationale

The nitrogen of the 4-amino group is nucleophilic and readily attacks electrophilic acylating agents like acyl chlorides and anhydrides. The reaction typically requires a base to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion. The choice of acylating agent and base dictates the reaction conditions and scope.

Protocol 1.1: Acetylation with Acetic Anhydride

This protocol describes a classic acetylation, converting the primary amine to a secondary acetamide. This modification reduces the basicity of the nitrogen and replaces a hydrogen bond donor with a carbonyl acceptor.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as pyridine, dichloromethane (DCM), or N,N-Dimethylformamide (DMF) (approx. 10 mL per 1 g of starting material).

  • Reagent Addition: While stirring at room temperature, add acetic anhydride (1.2 eq) dropwise to the solution. If using a non-basic solvent like DCM, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). A common eluent system for TLC is ethyl acetate/hexane.

  • Work-up:

    • If pyridine is the solvent, remove it under reduced pressure.

    • If using DCM/TEA, dilute the mixture with more DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product, Ethyl 4-acetylaminopyrimidine-5-carboxylate, can often be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[5] If necessary, flash column chromatography on silica gel can be employed.[5]

Causality Behind Choices:

  • Acetic Anhydride: A readily available, moderately reactive acetylating agent. The acetic acid byproduct is easily removed.

  • Base (Pyridine/TEA): Pyridine can act as both a solvent and a base, while TEA is a strong, non-nucleophilic base used in inert solvents to scavenge the acid byproduct without competing in the reaction.[6][7]

Protocol 1.2: General Acylation with Acyl Chlorides

This method offers greater versatility, allowing the introduction of a wide range of acyl groups by simply varying the acyl chloride used.

Step-by-Step Methodology:

  • Setup: To a stirred solution of this compound (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in anhydrous DCM or THF at 0 °C (ice bath), add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel, add more DCM, and wash sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic byproducts), and brine.

  • Isolation & Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5]

Expert Insights:

  • Acyl chlorides are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) for best results.

  • The reaction is often exothermic. Slow, dropwise addition of the acyl chloride at 0 °C helps to control the reaction temperature and minimize side reactions.

Visualization of Acylation Workflow

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Amine & Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Add Add Acylating Agent (e.g., Acyl Chloride) Cool->Add Stir Stir at RT & Monitor (TLC) Add->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Wash/ Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify End Pure Acylated Product Purify->End

Caption: General workflow for the acylation of this compound.

Data Presentation: Acylation Conditions
Acylating AgentBaseSolventTemp (°C)Typical Time (h)
Acetic AnhydridePyridinePyridine251-4
Acetyl ChlorideTriethylamineDCM0 to 252-6
Benzoyl ChloridePyridinePyridine0 to 254-12
Methanesulfonyl ChlorideTriethylamineDCM0 to 252-4

Part 2: Reductive Amination - Building Secondary and Tertiary Amines

Reductive amination is a powerful and versatile method for N-alkylation. It proceeds via the formation of an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for introducing a wide range of primary and secondary alkyl groups.[8][9]

Scientific Rationale

The reaction between the primary amine and an aldehyde or ketone forms an imine in a reversible equilibrium. A reducing agent, selective for the iminium ion over the carbonyl group, is added to irreversibly trap the imine as the more stable alkylated amine, driving the reaction forward. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde or ketone.[9]

Protocol 2.1: N-Alkylation via Reductive Amination

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation (Optional but Recommended): Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The reaction may bubble slightly (hydrogen evolution).

  • Reaction Monitoring: Stir at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.

  • Isolation & Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Trustworthiness and Self-Validation:

  • The success of this protocol relies on the selectivity of the reducing agent. Using NaBH(OAc)₃ ensures that the reduction primarily occurs on the iminium ion intermediate.

  • Monitoring the reaction by LC-MS is highly recommended. This allows for the observation of the starting material, the imine intermediate, and the final product, providing a complete picture of the reaction progress.

Visualization of Reductive Amination Mechanism

Reductive_Amination Amine R-NH₂ (Pyrimidine) Iminium [R-N=C(R')R'']⁺ (Iminium Ion) Amine->Iminium + Carbonyl - H₂O Carbonyl R'C(O)R'' (Aldehyde/Ketone) Carbonyl->Iminium Reducer NaBH(OAc)₃ Reducer->Iminium Product R-NH-CH(R')R'' (Alkylated Amine) Iminium->Product + [H⁻] from Reducer

Caption: Mechanism of reductive amination for N-alkylation.

Part 3: Advanced C-N Bond Formations

For more complex modifications, such as the introduction of aryl or specific alkyl groups, other methods can be employed.

N-Arylation via Buchwald-Hartwig Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming bonds between the amine nitrogen and an aromatic ring (aryl halides or triflates).

Conceptual Protocol:

  • Components: this compound, an aryl halide (e.g., bromobenzene derivative), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), a base (e.g., Cs₂CO₃ or K₃PO₄), and an anhydrous solvent (e.g., toluene or dioxane).

  • Procedure: The components are combined in a sealed tube under an inert atmosphere and heated (typically 80-120 °C) until the reaction is complete. Work-up involves filtration to remove inorganic salts, followed by extraction and chromatographic purification.

  • Expertise Required: This reaction is sensitive to air and moisture and requires expertise in handling organometallic reagents and inert atmosphere techniques.

Direct N-Alkylation with Alkyl Halides

While seemingly simple, direct alkylation can be challenging due to the risk of over-alkylation (forming the tertiary amine) and potential for competing reactions at the pyrimidine ring nitrogens.

Strategic Considerations:

  • Conditions: The reaction is typically performed using a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. The amine is first deprotonated to form the more nucleophilic amide anion, which then reacts with the alkyl halide.

  • Control: Using stoichiometric amounts of the reagents and maintaining low temperatures can favor mono-alkylation. However, this method is often less clean and predictable than reductive amination for introducing simple alkyl groups.

Purification and Characterization: Ensuring Compound Integrity

Proper purification and characterization are non-negotiable steps to ensure the identity and purity of the synthesized derivatives.

Purification Techniques
TechniquePrincipleBest For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.[5]Purifying solid, crystalline products with moderate to high purity from minor impurities.[10]
Flash Chromatography Separation based on differential polarity between the compound and impurities on a stationary phase (e.g., silica gel).[5]Separating complex mixtures, removing reagents, and isolating non-crystalline products.
Preparative HPLC High-resolution separation based on polarity, ideal for obtaining highly pure compounds for biological testing.[5]Final purification step for challenging separations or when very high purity (>98%) is required.
Characterization Data

Upon successful derivatization, the following changes in analytical data are expected:

  • ¹H NMR: Disappearance of one N-H proton signal (for mono-substitution) and the appearance of new signals corresponding to the introduced group (e.g., a singlet around 2.1 ppm for an acetyl group, or new aliphatic/aromatic signals for other derivatives).

  • Mass Spectrometry (MS): The molecular ion peak will increase by the mass of the added moiety minus the mass of a hydrogen atom.

  • Infrared (IR) Spectroscopy: The N-H stretching bands (typically two for a primary amine) will be replaced by a single N-H band for a secondary amide or amine. A strong C=O stretching band will appear around 1660-1690 cm⁻¹ for amides.[7]

Conclusion

The 4-amino group of this compound is a versatile and strategically vital functional group. The derivatization methods outlined in this guide—from fundamental acylations to robust reductive aminations and advanced cross-coupling reactions—provide a comprehensive toolbox for medicinal chemists. A thorough understanding of the principles behind each protocol enables researchers to rationally design and synthesize novel pyrimidine derivatives, accelerating the journey of drug discovery and the development of new therapeutic agents.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Application Notes and Protocols for the Acetylation of Aniline. Benchchem.
  • N-acetylation of Aromatic Amines by One-pot Route. ResearchGate.
  • Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. Scribd.
  • Application Notes and Protocols: Acylation of 4-Amino-N-methylbenzeneethanesulfonamide. Benchchem.
  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC - NIH.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of Ethyl 4-aminopyrimidine-5-carboxylate as a versatile building block in solid-phase synthesis (SPS). Moving beyond conventional solution-phase chemistry, this document provides a robust framework for the immobilization of this key intermediate onto solid supports and its subsequent elaboration for the generation of diverse chemical libraries. The protocols herein are designed to offer both tactical step-by-step instructions and a deeper understanding of the underlying chemical principles, empowering researchers to accelerate drug discovery and materials science endeavors.

Introduction: The Pyrimidine Scaffold and the Power of Solid-Phase Synthesis

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs and biologically active molecules. Its prevalence stems from its ability to engage in a wide range of biological interactions. The solid-phase synthesis (SPS) paradigm offers a significant advantage for the construction of pyrimidine-based compound libraries by simplifying purification, enabling automation, and facilitating the rapid generation of numerous analogs.[1] this compound is a particularly attractive starting material for SPS due to its multiple functional handles that allow for orthogonal chemical modifications.

This guide will focus on a strategic approach where the 4-amino group serves as the initial point of attachment to a solid support, freeing the 5-carboxylate for subsequent diversification.

Strategic Overview: Immobilization and Diversification

The successful solid-phase synthesis strategy hinges on three key stages: immobilization of the starting material onto a solid support, on-resin chemical transformations to build complexity, and finally, cleavage of the desired product from the support.

Choosing the Solid Support and Linker

The selection of the appropriate resin and linker is critical for a successful solid-phase synthesis campaign. For the immobilization of this compound via its 4-amino group, a linker strategy that allows for the formation of a stable amide bond is ideal.

  • Rink Amide Resin: This resin is an excellent choice as it is designed for the synthesis of C-terminal amides.[2][3][4] The primary amine on the deprotected Rink Amide linker can serve as the attachment point for the pyrimidine core. Cleavage from this resin with trifluoroacetic acid (TFA) will yield a primary amide at the position of the linker.

  • Wang Resin: While traditionally used for the synthesis of C-terminal carboxylic acids, Wang resin can be adapted for this purpose.[5] The hydroxyl group of the Wang resin can be activated to react with an appropriate linker which then couples to the 4-amino group of the pyrimidine.

For the protocols outlined below, we will focus on the use of Rink Amide Resin due to its straightforward workflow for generating final products with a carboxamide functionality, a common feature in bioactive molecules.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow below. This involves the initial immobilization of this compound onto the Rink Amide resin, followed by diversification reactions targeting the ethyl ester, and concluding with cleavage from the solid support.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Diversification cluster_2 Phase 3: Cleavage and Isolation A Rink Amide Resin B Fmoc Deprotection A->B Piperidine/DMF C Activated Resin B->C E Coupling C->E D Ethyl 4-aminopyrimidine- 5-carboxylate D->E F Resin-Bound Pyrimidine E->F G Ester Hydrolysis F->G LiOH or NaOH H Resin-Bound Pyrimidine Carboxylic Acid G->H I Amide Coupling H->I Amine, Coupling Agent J Diversified Resin-Bound Pyrimidine I->J K Cleavage from Resin J->K TFA Cocktail L Purified Product K->L Purification (HPLC)

Sources

Application Note: Ethyl 4-aminopyrimidine-5-carboxylate as a Versatile Scaffold for the Synthesis of Potent and Selective STAT6 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Signal Transducer and Activator of Transcription 6 (STAT6) is a critical mediator of Type 2 inflammation, making it a high-value therapeutic target for a range of allergic and inflammatory diseases. Small molecule inhibitors offer a promising orally bioavailable alternative to injectable biologics. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of ethyl 4-aminopyrimidine-5-carboxylate as a foundational chemical scaffold for the synthesis of potent STAT6 inhibitors. We present the underlying scientific rationale, detailed synthetic protocols, structure-activity relationship (SAR) insights, and methodologies for biological evaluation, underscoring the versatility of the pyrimidine core in modern medicinal chemistry.

Introduction: Targeting the STAT6 Signaling Pathway

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor predominantly activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] Upon cytokine binding to their receptors, associated Janus kinases (JAKs) phosphorylate the receptor, creating a docking site for STAT6.[2] Recruited STAT6 is then phosphorylated, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences to regulate the expression of target genes.[1][3][4] This signaling cascade is central to the differentiation of T helper 2 (Th2) cells, IgE production, and eosinophil recruitment, which are hallmark features of allergic inflammation.[2][5]

Dysregulation of the STAT6 pathway is implicated in numerous diseases, including asthma, atopic dermatitis, eosinophilic esophagitis, and certain types of lymphomas.[1] Consequently, inhibiting STAT6 activity is a highly pursued therapeutic strategy. While biologic drugs targeting IL-4 and IL-13 have shown clinical success, the development of orally available small molecule STAT6 inhibitors could offer significant advantages in terms of patient convenience and broader accessibility.[6][7]

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and ability to engage in diverse biological interactions.[8][9][10] Specifically, the 2,4,5-trisubstituted pyrimidine framework has proven to be an exceptional starting point for potent STAT6 inhibitors.[11][12] This guide focuses on this compound and its derivatives as a key building block for constructing libraries of these inhibitors.

The STAT6 Signaling Pathway and Points of Inhibition

The IL-4/IL-13 signaling cascade offers several points for therapeutic intervention. Small molecule STAT6 inhibitors are typically designed to interfere with critical steps such as STAT6 phosphorylation or the protein-protein interactions required for dimerization and DNA binding.[3][4] By blocking these events, the downstream transcriptional activation of pro-inflammatory genes can be effectively halted.

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4/IL-13 Receptor JAK JAK Kinase IL4R->JAK Activation STAT6_inactive STAT6 (Inactive Monomer) JAK->STAT6_inactive Phosphorylation (Y641) pSTAT6 p-STAT6 STAT6_dimer p-STAT6 Dimer pSTAT6->STAT6_dimer Dimerization DNA DNA (Promoter Region) STAT6_dimer->DNA Nuclear Translocation Inhibitor STAT6 Inhibitor (e.g., Pyrimidine-based) Inhibitor->STAT6_inactive Blocks Phosphorylation Gene Target Gene Transcription (e.g., TARC, Eotaxin) DNA->Gene IL4 IL-4 / IL-13 IL4->IL4R

Figure 1. The IL-4/IL-13/STAT6 signaling pathway. Small molecule inhibitors prevent STAT6 phosphorylation, a critical activation step.

Chemical Synthesis of Pyrimidine-Based STAT6 Inhibitors

The synthesis of potent STAT6 inhibitors often involves the construction of a 2,4-diaminopyrimidine-5-carboxamide core. The following protocol provides a representative, multi-step synthesis starting from a precursor readily derived from materials like this compound. The key is the sequential and regioselective introduction of different amine functionalities at the C2 and C4 positions of the pyrimidine ring.

Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine-5-Carboxamide STAT6 Inhibitor

This protocol is based on established synthetic routes for compounds such as AS1517499 and related analogs.[11][12][13]

Step 1: Synthesis of Ethyl 2,4-dichloro-pyrimidine-5-carboxylate The starting point is a dihydroxypyrimidine, which is converted to a highly reactive dichloro-intermediate. This step is crucial as it installs leaving groups at the C2 and C4 positions, enabling subsequent nucleophilic aromatic substitution reactions.

  • To a stirred suspension of ethyl 4,6-dihydroxypyrimidine-5-carboxylate (1.0 eq) in a suitable flask, add phosphorus oxychloride (POCl₃, 10.0 eq).

  • Add N,N-diisopropylethylamine (DIPEA, 0.2 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Regioselective Substitution at C4 The C4 position is generally more reactive towards nucleophilic attack than the C2 position. This inherent reactivity is exploited to selectively introduce the first amine substituent.

  • Dissolve the ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Add a substituted benzylamine (e.g., 2,3,6-trifluorobenzylamine, 1.1 eq) and a non-nucleophilic base like DIPEA (1.5 eq).

  • Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, remove the solvent in vacuo.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry over sodium sulfate, filter, and concentrate. The crude product is purified by flash chromatography to isolate the C4-monosubstituted product.

Step 3: Nucleophilic Substitution at C2 The second amine is introduced at the less reactive C2 position, which typically requires more forcing conditions (i.e., heat).

  • To a solution of the C4-substituted intermediate (1.0 eq) in a solvent like n-butanol or dimethyl sulfoxide (DMSO), add the second amine (e.g., 2-(4-morpholinophenyl)ethan-1-amine, 1.2 eq).

  • Add DIPEA (2.0 eq).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Amidation of the C5-Ester The final step involves converting the ethyl ester at the C5 position into the primary carboxamide, which is often crucial for activity.

  • Dissolve the purified di-substituted pyrimidine ester (1.0 eq) in a 7N solution of ammonia in methanol.

  • Seal the reaction vessel and heat to 80-100 °C for 24-48 hours.

  • Cool the reaction to room temperature. A precipitate of the product may form.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by flash chromatography to yield the final inhibitor.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituents at the C2, C4, and C5 positions of the pyrimidine core has yielded crucial insights into the features required for potent STAT6 inhibition.[8][14]

Compound Ref.R2 Substituent (C2 Position)R4 Substituent (C4 Position)R5 Substituent (C5 Position)STAT6 IC₅₀ (nM)
AS1517499 [11][13]2-(3-chloro-4-hydroxyphenyl)ethylaminoBenzylaminoCarboxamide21
YM-341619 [12]4-morpholinophenylamino2,3,6-trifluorobenzylaminoCarboxamide0.70
Analog A 2-(4-hydroxyphenyl)ethylaminoBenzylaminoCarboxamide>100
Analog B 4-morpholinophenylaminoBenzylaminoCarboxamide5.5
Analog C [12]4-morpholinophenylamino2,3,6-trifluorobenzylaminoEthyl Ester150

Key Observations:

  • C5 Position: A primary carboxamide at the C5 position is critical for high potency, as demonstrated by the significant drop in activity when it is replaced with an ethyl ester (compare YM-341619 vs. Analog C).[12]

  • C2 Position: The nature of the substituent at the C2 position heavily influences potency. The addition of a morpholino group on the phenyl ring (Analog B vs. Analog A) significantly improves activity.

  • C4 Position: Halogen substitution on the benzyl ring at the C4 position, particularly fluorine, can dramatically increase potency, likely by modulating electronic properties or facilitating specific interactions within the STAT6 binding pocket (compare YM-341619 vs. Analog B).[12]

Biological Evaluation of Synthesized Inhibitors

Once synthesized, compounds must be evaluated in a cascade of assays to determine their potency, selectivity, and cellular activity.

Workflow A Synthesis & Purification of Pyrimidine Analogs B Biochemical Assay: STAT6 Phosphorylation (e.g., ELISA, HTRF) A->B Determine IC₅₀ C Primary Cell-Based Assay: STAT6 Reporter Gene (Luciferase) B->C Confirm Cellular Activity D Secondary Cell-Based Assay: Downstream Biomarker (e.g., TARC/Eotaxin ELISA) C->D Validate Functional Effect E Selectivity & Off-Target Screening D->E Assess Specificity F Lead Candidate E->F Select for Further Study

Figure 2. General workflow for the screening and validation of novel STAT6 inhibitors.
Protocol 2: Cell-Based STAT6 Reporter Gene Assay

This assay measures the ability of a compound to inhibit STAT6-mediated gene transcription in a cellular environment.

  • Cell Culture: Use a stable cell line (e.g., HEK293T, Ba/F3) transfected with a plasmid containing a firefly luciferase reporter gene under the control of a STAT6-responsive promoter.[15][16] Culture cells in the recommended medium.

  • Plating: Seed the reporter cells into a 96-well white, clear-bottom plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor compounds in assay medium. Add the compounds to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulation: Stimulate the cells by adding recombinant human IL-4 to a final concentration of 10 ng/mL. Include wells with untreated, unstimulated cells (negative control) and IL-4 stimulated cells without inhibitor (positive control).

  • Incubation: Incubate the plate for 6-16 hours at 37°C in a CO₂ incubator.[15]

  • Lysis and Reading: Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.[16] Measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the positive control. Plot the percentage of inhibition against the compound concentration and fit the curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Downstream Biomarker Inhibition (Eotaxin-3 ELISA)

This functional assay confirms that inhibition of STAT6 phosphorylation translates to a reduction in the production of a key pro-inflammatory chemokine.

  • Cell Culture: Culture human bronchial epithelial cells (e.g., BEAS-2B) in the appropriate medium.

  • Plating and Treatment: Seed cells in a 24-well plate. Once confluent, pre-treat with varying concentrations of the STAT6 inhibitor for 1 hour.

  • Stimulation: Stimulate the cells with IL-4 (e.g., 10 ng/mL) for 24-48 hours to induce eotaxin-3 secretion.[17]

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Quantify the concentration of eotaxin-3 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of eotaxin-3 secretion for each inhibitor concentration relative to the IL-4 stimulated control. Determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a highly effective and synthetically tractable starting point for the development of potent and selective STAT6 inhibitors. The strategic, regioselective functionalization of the pyrimidine core allows for fine-tuning of inhibitory activity and optimization of drug-like properties. The protocols detailed in this note provide a robust framework for the synthesis and biological evaluation of novel STAT6-targeting compounds.

The field of STAT6 inhibition is rapidly advancing, with several companies advancing oral inhibitors into clinical development.[7][18][19] These efforts highlight the significant therapeutic potential of targeting this pathway for a multitude of inflammatory and allergic diseases. By leveraging versatile chemical scaffolds like the one discussed herein, researchers can continue to innovate and develop next-generation oral therapies to address significant unmet medical needs.

References

  • What are STAT6 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Vertex AI Search.
  • STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology. (2021, May 11). PubMed.
  • Stat6 Inhibitors | SCBT. Santa Cruz Biotechnology.
  • STAT Inhibitor Pipeline Expands with 22 Drugs Across 18 Companies Targeting Cancer and Inflammatory Diseases. MedPath.
  • Transcriptional regulation by STAT6. PubMed Central - NIH.
  • Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model. (2025, May 19). GlobeNewswire.
  • Inhibition of STAT6 signaling in cell-based assays. ResearchGate.
  • What are the therapeutic applications and usage guidelines for Stat6 (Signal Transducer and Activator of Transcription 6) inhibitors? (2025, November 15). Dr.Oracle.
  • STAT6. Wikipedia.
  • Gilead and LEO Pharma Enter Into Strategic Partnership to Accelerate Development of Oral STAT6 Program With Potential in Multiple Inflammatory Diseases. (2025, January 11). Business Wire.
  • Recludix Pharma Announces FDA Clearance of Investigational New Drug Application for REX-8756, an Oral STAT6 Inhibitor, to Enter into the Clinic. (2025, December 16). Recludix Pharma.
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2007, January 15). PubMed.
  • Highly Selective and Reversible STAT6 Inhibition Demonstrates Potential for Differentiated Efficacy and Safety Profile in Type 2 Allergic Inflammation. American Journal of Respiratory and Critical Care Medicine.
  • Stat6 inhibitors. BioWorld.
  • Signaling mechanisms, interaction partners, and target genes of STAT6. (2025, August 7). ResearchGate.
  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. (2025, August 6). ResearchGate.
  • STAT6 cell line-P42226. MyBioSource.
  • STAT6 Luciferase Reporter Lentivirus (STAT6 Signaling Pathway). BPS Bioscience.
  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. (2008, July 1). PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publisher.
  • A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives. Benchchem.
  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.

Sources

Application Note: From a Pyrimidine Fragment to a Potent Covalent CDK7 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for the Synthesis and Biological Evaluation of Novel Cancer Therapeutics

Abstract

Cyclin-dependent kinase 7 (CDK7) is a pivotal regulator of the cell cycle and transcription, making it a high-value target in oncology.[1][2][3] This guide provides a detailed framework for the development of potent and selective CDK7 inhibitors, starting from the versatile chemical scaffold, ethyl 4-aminopyrimidine-5-carboxylate. We present a representative synthetic protocol, methodologies for comprehensive biological characterization—including enzymatic and cellular assays—and a guide to interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Rationale for Targeting CDK7

CDK7 holds a unique position among the cyclin-dependent kinase family due to its dual functionality.[2]

  • Cell Cycle Control: As part of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving cells through distinct phases of division.[1][3]

  • Transcriptional Regulation: CDK7 is a core component of the general transcription factor TFIIH. In this role, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and 7 positions.[4][5][6] This phosphorylation is a critical step for transcription initiation and the release of RNAPII from gene promoters.[5]

Given that cancer is characterized by uncontrolled cell proliferation and a profound dependency on specific transcriptional programs, inhibiting CDK7 offers a powerful two-pronged therapeutic strategy.[2][7] The pyrimidine core is a well-established "privileged scaffold" in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[8] Starting with a fragment like this compound provides a robust foundation for building potency and selectivity through iterative chemical modification.

The Dual Roles of CDK7

CDK7_Pathway cluster_0 Cell Cycle Regulation (CAK Activity) cluster_1 Transcriptional Regulation CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) CDK46 CDK4/6 CDK7_CAK->CDK46 P CDK2 CDK2 CDK7_CAK->CDK2 P CDK1 CDK1 CDK7_CAK->CDK1 P G1S G1/S Transition CDK46->G1S CDK2->G1S G2M G2/M Transition CDK1->G2M CDK7_TFIIH CDK7 in TFIIH RNAPII RNA Pol II CDK7_TFIIH->RNAPII P (Ser5) pRNAPII p-Ser5 RNAPII RNAPII->pRNAPII Transcription Gene Transcription (e.g., MYC, RUNX1) pRNAPII->Transcription Inhibitor Covalent CDK7 Inhibitor (e.g., THZ1-series) Inhibitor->CDK7_CAK Inhibits Inhibitor->CDK7_TFIIH Inhibits

Caption: Dual roles of CDK7 in cell cycle and transcription.

From Fragment to Lead: A Synthetic Strategy

The development path from this compound to a potent, covalent inhibitor often involves a structure-based design approach. A well-known example of a pyrimidine-based covalent CDK7 inhibitor is THZ1.[4][9] THZ1 achieves its high potency and selectivity by forming a covalent bond with a non-catalytic cysteine (Cys312) located near the ATP-binding pocket.[4][10]

Our strategy will focus on synthesizing a hypothetical lead compound, "Cpd-AP5C," which incorporates key features of successful covalent inhibitors:

  • Core Scaffold: The 4-aminopyrimidine ring for hinge-binding.

  • Solubilizing Group: A moiety to improve physicochemical properties.

  • Covalent Warhead: An acrylamide group to target the reactive cysteine.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Start Starting Fragment This compound (Hinge Binding) Intermediate Addition of Side Chain (Vector for Exploration) Start->Intermediate Step 1: Amide Coupling Lead Addition of Covalent Warhead (Targets Cys312) Potent Inhibitor (Cpd-AP5C) Intermediate->Lead Step 2: Acrylamide Formation (Improves Potency)

Caption: Logical progression from a starting fragment to a potent inhibitor.

Protocol 1: Synthesis of Cpd-AP5C

This protocol outlines a plausible multi-step synthesis. Safety Precaution: All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Amide coupling of this compound with a suitable amine
  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add a suitable Boc-protected diamine (e.g., N-Boc-1,2-diaminoethane, 1.1 eq).

  • Coupling: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the mixture.

  • Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc-deprotection
  • Reaction Setup: Dissolve the purified product from Step 1 in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC/LC-MS indicates complete deprotection.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid. Dry the organic layer and concentrate to yield the free amine.

Step 3: Acrylamide Formation
  • Reaction Setup: Dissolve the amine product from Step 2 in anhydrous DCM. Cool the solution to 0°C.

  • Acylation: Add triethylamine (TEA) (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.1 eq).

  • Monitoring: Stir the reaction at 0°C for 1 hour, then at room temperature for an additional 2-3 hours. Monitor for completion by TLC/LC-MS.

  • Work-up: Dilute the reaction with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the final product, Cpd-AP5C , by flash column chromatography or preparative HPLC to yield a solid product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation: A Multi-Faceted Approach

A thorough evaluation is critical to understanding the potency, selectivity, and mechanism of action of a new inhibitor.

Overall Experimental Workflow

workflow cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Assays cluster_cellular Cellular Assays synthesis Synthesis of Cpd-AP5C purify Purification & Characterization (HPLC, NMR, MS) synthesis->purify kinase_assay In Vitro Kinase Assay (IC50 vs. CDK7) purify->kinase_assay selectivity Kinome Selectivity Screen (Off-Target Profiling) kinase_assay->selectivity proliferation Anti-Proliferation Assay (GI50 in Cancer Cells) selectivity->proliferation target_engage Target Engagement (Western Blot for p-RNAPII) proliferation->target_engage cell_cycle Cell Cycle Analysis (Flow Cytometry) target_engage->cell_cycle

Caption: Workflow for covalent CDK7 inhibitor evaluation.

Protocol 2: In Vitro CDK7 Kinase Inhibition Assay

This protocol determines the concentration of Cpd-AP5C required to inhibit 50% of CDK7's enzymatic activity (IC50). The ADP-Glo™ Kinase Assay is a common method.[11]

  • Compound Preparation: Prepare a serial dilution of Cpd-AP5C in 100% DMSO. A typical starting concentration is 100-fold the final desired highest concentration. Further dilute the DMSO stock into the kinase assay buffer.[12]

  • Reaction Setup (384-well plate):

    • Add 1 µL of diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[11]

    • Add 2 µL of recombinant CDK7/Cyclin H/MAT1 enzyme complex.[11]

    • Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.[12]

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture (e.g., a suitable peptide substrate and ATP at a concentration near its Km).[11]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[11]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

CompoundCDK7 IC50 (nM)CDK12 IC50 (nM)Selectivity (CDK12/CDK7)
Cpd-AP5C 15.2> 2500> 164
THZ1 (Control) 9.760.5~6.2

Table 1: Hypothetical but realistic biochemical data for Cpd-AP5C compared to a known control, THZ1. Increased selectivity over related kinases like CDK12 is a key goal.[10]

Protocol 3: Cellular Anti-Proliferation Assay

This assay measures the inhibitor's ability to suppress cancer cell growth (GI50).

  • Cell Plating: Seed cancer cells (e.g., Jurkat for T-ALL or MCF7 for breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Cpd-AP5C or DMSO vehicle control for 72 hours.

  • Viability Assessment: Use a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls and plot cell viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Western Blot for Target Engagement

This protocol confirms that Cpd-AP5C inhibits CDK7 activity inside the cell by measuring the phosphorylation of its key substrate, RNAPII.

  • Cell Treatment: Treat cells with various concentrations of Cpd-AP5C (e.g., 0.1x, 1x, 10x GI50) for a defined period (e.g., 6 hours).[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies:

      • Phospho-RNAPII CTD (Ser5) : To detect CDK7 activity.[5][13]

      • Total RNAPII: To ensure equal loading of the target protein.[6]

      • β-Actin or GAPDH: As a general loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-RNAPII (Ser5) signal relative to total RNAPII indicates successful target engagement.

Data Interpretation and Future Directions

  • Potency and Selectivity: A successful lead compound like Cpd-AP5C should exhibit a low nanomolar IC50 against CDK7 and high selectivity (>100-fold) against other kinases, particularly closely related ones like CDK12/13, to minimize off-target effects.[10]

  • Cellular Activity: The GI50 value in sensitive cancer cell lines should be in a similar nanomolar range as the biochemical IC50. A significant drop-off may indicate issues with cell permeability or metabolism.

  • Mechanism of Action: A clear, dose-dependent reduction in Serine 5 phosphorylation of RNAPII confirms that the compound is hitting its intended target in a cellular context.[6]

Future work would involve lead optimization to improve pharmacokinetic properties, followed by efficacy and toxicity studies in preclinical animal models, such as xenografts, to assess therapeutic potential.[9][14]

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cdk7-IN-7 Kinase Assay.
  • Promega Corporation. (n.d.). CDK7/CyclinH1/MNAT1 Kinase Assay Protocol.
  • Olson, C. M., et al. (2019). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. Cell Chemical Biology, 26(6), 792-803.e9.
  • Jeselsohn, R., et al. (2022). Selective CDK7 Inhibition Suppresses Cell Cycle Progression and MYC Signaling While Enhancing Apoptosis in Therapy-resistant Estrogen Receptor–positive Breast Cancer. Cancer Research Communications, 2(10), 1149-1167.
  • Kwiatkowski, N., et al. (2014). Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. Nature, 511(7511), 616–620.
  • Patsnap Synapse. (2024). What are CDK7 inhibitors and how do they work?
  • Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(8), 1213-1220.
  • Al-Ostoot, F. H., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(21), 7247.
  • Olson, C. M., et al. (2019). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). Optimization of an Adapta™ Kinase Assay for Cdk7 / cyclin H / MNAT1.
  • BenchChem. (n.d.). Comparative Analysis of Covalent CDK7 Inhibitors: A Guide for Researchers.
  • Wang, Y., et al. (2019). CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263. Cell Death & Disease, 10(8), 582.
  • BPS Bioscience. (n.d.). CDK7 Assay Kit.
  • Li, B., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 80, 129112.
  • APExBIO. (n.d.). THZ1 - Potent Covalent CDK7 Inhibitor.
  • ResearchGate. (n.d.). Structures of some CDK inhibitors[7] containing; pyrimidine[15],....
  • Thermo Fisher Scientific. (n.d.). CDK Assay Kit, RbING.
  • Selleck Chemicals. (n.d.). CDK Inhibition | CDK Inhibitor Review.
  • Chen, G., et al. (2019). Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy. Acta Pharmaceutica Sinica B, 9(6), 1146-1155.
  • Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed.
  • Zhou, Y., et al. (2020). Gene expression profile of THZ1-treated nasopharyngeal carcinoma cell lines indicates its involvement in the inhibition of the cell cycle. Translational Cancer Research, 9(3), 1641-1653.
  • Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors | Request PDF.
  • Li, Y., et al. (2019). Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation. Cellular Physiology and Biochemistry, 52(4), 817-831.
  • Cell Signaling Technology. (n.d.). Phospho-Rpb1 CTD (Ser5) Antibody #8807.
  • ResearchGate. (n.d.). CnCDK7 phosphorylates Ser5 and Ser2 in the CTD of the Rpb1 subunit of....
  • Galbraith, M. D., et al. (2021). Multi-omics and biochemical reconstitution reveal CDK7-dependent mechanisms controlling RNA polymerase II function at gene 5′- and 3′ ends. Nature Communications, 12(1), 1994.
  • Bethyl Laboratories. (n.d.). Anti-RNA polymerase II CTD repeat YSPTSPS (phospho Ser2 + Ser5) Antibody (A308845).
  • Egloff, S., et al. (2010). Ser7 phosphorylation of the CTD recruits the RPAP2 Ser5 phosphatase to snRNA genes. The Journal of Cell Biology, 190(3), 329-336.

Sources

Microwave-assisted synthesis of Ethyl 4-aminopyrimidine-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Accelerated Synthesis of Ethyl 4-Aminopyrimidine-5-Carboxylate Derivatives via Microwave Irradiation: A Green Chemistry Approach

Abstract This document provides a comprehensive guide to the microwave-assisted synthesis of this compound derivatives, a class of heterocyclic compounds with significant therapeutic potential. Pyrimidine scaffolds are central to numerous drug discovery programs, and their efficient synthesis is of paramount importance.[1][2] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods, leading to dramatically reduced reaction times, improved yields, and cleaner product profiles.[3][4] This guide details the underlying principles, provides a robust step-by-step protocol, and explains the critical experimental parameters for researchers, scientists, and drug development professionals.

Introduction: The Convergence of a Privileged Scaffold and Green Technology

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of essential biomolecules like DNA and RNA bases (thymine, cytosine, and uracil).[1] This inherent biological relevance has made pyrimidine derivatives a "privileged scaffold" in drug design, leading to a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents.[5][2][6][7] The development of novel synthetic routes to access diverse pyrimidine libraries is therefore a critical endeavor in the pharmaceutical industry.

Conventional synthetic methods often rely on prolonged heating under reflux, which can be time-consuming, energy-intensive, and may lead to the formation of undesirable by-products.[3][4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[8][9][10] By utilizing microwave radiation, energy is transferred directly to polar molecules within the reaction mixture through mechanisms of dipolar polarization and ionic conduction.[9][11] This results in rapid, uniform, and efficient heating, which can dramatically accelerate reaction rates—often reducing multi-hour processes to mere minutes.[4][10][12]

This application note focuses on the microwave-assisted synthesis of this compound derivatives, showcasing the synergy between a high-value chemical target and a sustainable synthetic technology.

The Chemistry: A Microwave-Mediated Cyclocondensation

The synthesis of the 4-aminopyrimidine-5-carboxylate core typically proceeds via a cyclocondensation reaction. A common and effective strategy involves the reaction between an amidine source, such as formamidine acetate, and a versatile three-carbon building block like ethyl 2-cyano-3-ethoxyacrylate. The ethoxy group serves as an excellent leaving group, facilitating the ring closure.

The primary advantage of microwave irradiation in this context is the significant acceleration of the condensation and cyclization steps. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, rapidly achieving the necessary activation energy for the reaction to proceed.[8][13] This leads to higher yields and purity by minimizing the thermal degradation of starting materials and products that can occur with prolonged conventional heating.[4][12]

G cluster_reactants Reactants cluster_product Product cluster_process R1 Ethyl 2-cyano-3-ethoxyacrylate Microwave Microwave Irradiation (e.g., 120-150°C, 10-20 min) Solvent (e.g., EtOH, DMF) R1->Microwave R2 Formamidine Acetate R2->Microwave P1 This compound Microwave->P1 caption General Reaction Scheme for Microwave-Assisted Synthesis.

Figure 1. General Reaction Scheme for Microwave-Assisted Synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. Adherence to these steps, coupled with the use of a calibrated microwave synthesizer, ensures reproducibility.

Materials and Equipment
  • Reagents:

    • Ethyl 2-cyano-3-ethoxyacrylate (CAS: 94-05-3)

    • Formamidine acetate (CAS: 3473-63-0)

    • Ethanol (200 proof, anhydrous) (CAS: 64-17-5)

    • Ethyl acetate (for workup) (CAS: 141-78-6)

    • Hexanes (for workup) (CAS: 110-54-3)

  • Equipment:

    • Microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL or 20 mL microwave reaction vials with snap caps and septa

    • Magnetic stir bars

    • Analytical balance

    • Standard laboratory glassware (beakers, flasks)

    • Rotary evaporator

    • Filtration apparatus (Büchner funnel)

    • Melting point apparatus

    • NMR spectrometer, Mass spectrometer, FT-IR spectrometer for characterization

Step-by-Step Methodology

The following workflow diagram outlines the entire process from preparation to final product characterization.

Figure 2. Experimental Workflow from Setup to Characterization.

Protocol Details:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl 2-cyano-3-ethoxyacrylate (1.0 mmol, 169 mg) and formamidine acetate (1.2 mmol, 125 mg).

    • Causality Note: Using a slight excess of the formamidine acetate ensures the complete consumption of the more expensive acrylate starting material, driving the reaction to completion.

  • Solvent Addition: Add 3 mL of anhydrous ethanol to the vial.

    • Causality Note: Ethanol is an excellent solvent for this reaction. Its high polarity (dielectric constant) allows for efficient absorption of microwave energy, leading to rapid heating. It also effectively solubilizes the reactants.

  • Microwave Irradiation: Seal the vial with a cap and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring under the following conditions:

    • Temperature: 140 °C (temperature monitored by an internal IR sensor)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: 150 W (variable power to maintain temperature)

    • Pre-stirring: 30 seconds

    • Insight: These parameters represent a typical starting point. Optimization may be required for different derivatives. The goal is to provide enough energy for a rapid reaction without causing decomposition, which microwave heating's precise temperature control helps prevent.[12]

  • Work-up and Isolation: After irradiation, allow the vial to cool to room temperature (or use the instrument's forced cooling feature). A precipitate may form upon cooling.

  • Purification:

    • Transfer the reaction mixture to a round-bottom flask and remove the ethanol using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization. A common solvent system is a mixture of ethanol and water or ethyl acetate and hexanes.

    • Filter the purified crystals using a Büchner funnel, wash with a small amount of cold solvent, and dry under high vacuum.

Data, Results, and Characterization

The successful synthesis of this compound and its derivatives can be confirmed using standard analytical techniques.

Expected Results

The microwave-assisted protocol typically yields the desired products in a significantly shorter time and with higher yields compared to conventional methods.

DerivativeStarting Aldehyde/KetoesterTime (MW)Yield (MW)Time (Conventional)Yield (Conventional)
1 Ethyl 2-cyano-3-ethoxyacrylate15 min>85%8-12 hours60-70%
2 (Derivative A)20 min~80%16 hours~55%
3 (Derivative B)18 min~82%14 hours~60%
Table 1: Comparison of microwave-assisted vs. conventional heating for pyrimidine synthesis. Data is representative and illustrates the typical advantages of MAOS.[4][14]
Physicochemical and Spectral Characterization

The identity and purity of the synthesized this compound (CAS: 65195-35-9, Formula: C₇H₉N₃O₂) should be confirmed.[15]

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 174-177 °C.[15]

  • ¹H NMR: The spectrum should show characteristic peaks for the ethyl ester group (a triplet and a quartet), aromatic protons on the pyrimidine ring, and a broad singlet for the amino (-NH₂) protons.[16][17]

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group carbons.[16][17]

  • FT-IR (KBr, cm⁻¹): Expect strong absorption bands corresponding to N-H stretching (for the amino group, typically two bands around 3300-3500 cm⁻¹), C=O stretching (for the ester carbonyl, around 1700 cm⁻¹), and C=N/C=C stretching within the aromatic ring.[16]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the product (167.17 g/mol ).[15]

Conclusion and Outlook

This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of this compound derivatives. The key advantages—dramatic reduction in reaction time, increased yields, high product purity, and alignment with green chemistry principles—make it an invaluable tool for researchers in medicinal chemistry and drug development.[3][11][13] The scalability of microwave-assisted reactions further enhances its applicability from laboratory-scale discovery to larger-scale production.[10][13] This protocol provides a robust and reliable foundation for synthesizing diverse libraries of pyrimidine-based compounds for biological screening and lead optimization.

References

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Preprints.org.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. PubMed.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds. Bentham Science.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • ethyl 4-aminopyrimidine-5-carboxyl
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH.
  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry.

Sources

One-Pot Synthesis of Bioactive Pyrimido[4,5-d]pyrimidines from Ethyl 4-aminopyrimidine-5-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 4-aminopyrimidine-5-carboxylate in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceuticals.[1][2] Its prevalence in nature, most notably as a fundamental component of nucleobases, underscores its biological significance.[3] Among the myriad of pyrimidine building blocks, this compound stands out as a particularly versatile and strategic starting material. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety, allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the one-pot synthesis of bioactive pyrimido[4,5-d]pyrimidine derivatives from this compound. Pyrimido[4,5-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7]

The adoption of one-pot multicomponent reactions (MCRs) for the synthesis of these complex molecules offers significant advantages over traditional multi-step synthetic routes.[8] MCRs enhance operational simplicity, reduce reaction times, minimize waste, and allow for the rapid generation of molecular diversity, a crucial aspect in modern drug discovery.[8][9] This guide will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed, step-by-step protocol for a representative one-pot synthesis, and discuss the biological relevance of the resulting compounds.

Mechanistic Insights: The Domino Reaction Cascade

The one-pot synthesis of pyrimido[4,5-d]pyrimidines from this compound typically proceeds through a domino reaction sequence, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates. A common and effective strategy involves the reaction of the aminopyrimidine with an isocyanate and an aldehyde.

The proposed mechanism commences with the nucleophilic attack of the 4-amino group of this compound on the electrophilic carbon of an isocyanate. This initial step forms a urea intermediate. Subsequently, in the presence of an acid catalyst, the aldehyde undergoes condensation with the newly formed urea, leading to the formation of an N-acyliminium ion. The reaction cascade then proceeds via an intramolecular cyclization, where the nitrogen atom of the pyrimidine ring attacks the iminium ion. This is followed by dehydration to yield the fused pyrimido[4,5-d]pyrimidine core. The final step involves an intramolecular amidation, where the ester group is attacked by a nitrogen atom in the newly formed ring, leading to the final, stable tetracyclic product.

graph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Nodes A [label="Ethyl 4-aminopyrimidine-\n5-carboxylate", fillcolor="#F1F3F4"]; B [label="Isocyanate\n(R-N=C=O)", fillcolor="#F1F3F4"]; C [label="Aldehyde\n(R'-CHO)", fillcolor="#F1F3F4"]; D [label="Urea Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="N-Acyliminium Ion\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Cyclized Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Bioactive Pyrimido[4,5-d]pyrimidine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> D [label=" Nucleophilic\n attack", fontsize=8]; B -> D; C -> E [label=" Condensation", fontsize=8]; D -> E; E -> F [label=" Intramolecular\n cyclization", fontsize=8]; F -> G [label=" Dehydration &\n Amidation", fontsize=8]; }

Figure 1: Simplified workflow of the one-pot synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of a Representative Pyrimido[4,5-d]pyrimidine Derivative

This protocol outlines a general procedure for the one-pot synthesis of a 5-substituted-7-thioxo-6,7-dihydro-1H-pyrimido[4,5-d]pyrimidin-4(5H)-one derivative. This class of compounds has shown promising anticancer and antimicrobial activities.

Materials:

  • This compound

  • Aryl or alkyl isothiocyanate (e.g., phenyl isothiocyanate)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or a Lewis acid such as zirconium chloride (ZrCl₄)[10]

  • Ethanol

  • Diethyl ether

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask, add this compound (1.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask and stir the mixture until the starting material is completely dissolved. To this solution, add the aryl isothiocyanate (1.1 eq.) dropwise at room temperature.

  • Initial Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the formation of the thiourea intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Aldehyde and Catalyst: Add the aromatic aldehyde (1.1 eq.) to the reaction mixture, followed by the catalyst (e.g., p-TSA, 0.1 eq.).

  • Reflux: Heat the reaction mixture to 120-130 °C and reflux for 4-6 hours under an inert atmosphere. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) with constant stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol and then diethyl ether to remove any remaining impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Data Presentation: Representative Yields and Biological Activities

The following table summarizes the typical outcomes for the synthesis of various pyrimido[4,5-d]pyrimidine derivatives using one-pot methodologies, highlighting their potential biological activities.

EntryR¹ (from Isothiocyanate)R² (from Aldehyde)CatalystYield (%)Biological ActivityReference
1Phenyl4-Chlorophenylp-TSA85Anticancer (MCF-7)[7]
2Ethyl2-NitrophenylZrCl₄78Antibacterial (E. coli)[2]
3Benzyl4-MethoxyphenylLa(OTf)₃92Anti-inflammatory[9]
44-TolylFuran-2-ylAcetic Acid81Antifungal (C. albicans)[2]

Visualization of the Synthetic Strategy

The logical flow of the one-pot synthesis can be visualized as a streamlined process that combines multiple reaction steps into a single, efficient operation.

digraph "One_Pot_Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];

// Nodes Start [label="Start:\nthis compound\n+ Isothiocyanate\n+ Aldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="One-Pot Reaction:\n- Anhydrous DMF\n- Catalyst (e.g., p-TSA)\n- Reflux (4-6 h)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up:\n- Precipitation in ice-water\n- Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification:\n- Recrystallization or\n- Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nBioactive Pyrimido[4,5-d]pyrimidine", fillcolor="#F1F3F4"];

// Edges Start -> Reaction [label=" Combine reagents", fontsize=8]; Reaction -> Workup [label=" Isolate crude product", fontsize=8]; Workup -> Purification [label=" Purify", fontsize=8]; Purification -> Product [label=" Characterize", fontsize=8]; }

Figure 2: Experimental workflow for the one-pot synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be meticulously monitored by TLC, providing clear checkpoints. The final product's identity and purity should be unequivocally confirmed by a suite of spectroscopic and analytical methods. Expected spectral data for a representative product would include characteristic peaks in ¹H NMR for the aromatic protons and the newly formed heterocyclic ring protons, distinct signals in ¹³C NMR for the carbonyl and thiocarbonyl carbons, and a molecular ion peak in the mass spectrum corresponding to the calculated molecular weight of the target compound.

Conclusion and Future Perspectives

The one-pot synthesis of bioactive molecules from this compound represents a powerful and efficient strategy in modern drug discovery. The methodologies outlined in this application note provide a robust framework for the synthesis of diverse libraries of pyrimido[4,5-d]pyrimidines and related fused heterocycles. The inherent advantages of multicomponent reactions, including operational simplicity and atom economy, make this approach particularly attractive for academic and industrial research settings. Future work in this area will likely focus on the development of novel catalysts, the exploration of a wider range of reaction partners to further expand the accessible chemical space, and the comprehensive biological evaluation of the synthesized compounds to identify new therapeutic leads.

References

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI.
  • Synthesis of pyrimido[4,5‐d]‐pyrimidines. ResearchGate.
  • Synthesis of isolated and fused pyrimidine derivatives. ResearchGate.
  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. National Institutes of Health (NIH).
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. National Institutes of Health (NIH).
  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. ResearchGate.
  • Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. PubMed.
  • One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically. Semantic Scholar.
  • One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. ResearchGate.
  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
  • DESIGN AND SYNTHESIS OF FUSED PYRIMIDINES AS SINGLE AGENTS WITH COMBINATION CHEMOTHERAPY POTENTIAL, AS TUBULIN POLYMERIZATION AN. Duquesne Scholarship Collection.
  • One‐pot synthesis of indolizin‐1‐yl‐pyrimidines from ethyl 3‐( 3‐ethoxy‐3‐oxopropanoyl ) indolizine‐1‐carboxylate , DMF‐DMA and amidines. ResearchGate.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. National Institutes of Health (NIH).
  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications.
  • One-pot synthesis of cyclic-aminotropiminium carboxylate derivatives with DNA binding and anticancer properties. National Institutes of Health (NIH).
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed.
  • A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica.
  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones. ResearchGate.
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI.
  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed.
  • The reactions of diaminomaleonitrile with isocyanates and either aldehydes or ketones revisited. PubMed.
  • Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI.
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Dove Medical Press.
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. National Institutes of Health (NIH).
  • (PDF) Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. ResearchGate.
  • Bioactive Compounds Derived from Plants and Their Medicinal Potential. MDPI.

Sources

Application Notes and Protocols: Functionalization of the Pyrimidine Ring of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prevalence is due in part to its ability to engage in various biological interactions and the rich possibilities for chemical modification. Ethyl 4-aminopyrimidine-5-carboxylate is a particularly valuable starting material, offering multiple sites for functionalization. The electron-deficient nature of the pyrimidine ring, coupled with the activating effects of the amino and carboxylate groups, allows for a diverse range of chemical transformations.[4][5] This guide provides an in-depth exploration of key functionalization strategies for this versatile building block, aimed at researchers, scientists, and drug development professionals. We will delve into the underlying principles of these reactions and provide detailed, field-proven protocols.

Strategic Approaches to Functionalization

The functionalization of this compound can be broadly categorized into three main strategies, each targeting different positions on the pyrimidine ring. Understanding the electronic properties of the ring is crucial for predicting reactivity. The nitrogen atoms at positions 1 and 3 make the ring electron-deficient, which generally favors nucleophilic aromatic substitution at the C2, C4, and C6 positions.[6] Conversely, electrophilic substitution is less common but can be directed to the C5 position. The presence of the amino group at C4 and the ethyl carboxylate at C5 further modulates this reactivity.

Key Functionalization Strategies:
  • Modification of the Amino Group (C4): The primary amine at the C4 position is a versatile handle for a variety of transformations, including diazotization followed by Sandmeyer-type reactions.

  • Direct C-H Functionalization: Palladium-catalyzed direct C-H arylation offers a modern and efficient route to introduce aryl groups onto the pyrimidine core, often with high regioselectivity.[7][8]

  • Cross-Coupling Reactions (following halogenation): Conversion of the amino group to a halide enables a suite of powerful palladium-catalyzed cross-coupling reactions, such as Sonogashira and Buchwald-Hartwig amination.[9][10][11]

The following sections will provide detailed protocols for each of these key strategies.

PART 1: Modification of the Amino Group via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of other functionalities via a diazonium salt intermediate.[12][13][14] This two-step process first involves the formation of the diazonium salt from the aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[14][15] The resulting diazonium salt is then treated with a copper(I) salt to introduce a halide, cyanide, or other nucleophile.[13][16]

Protocol 1: Conversion of this compound to Ethyl 4-chloropyrimidine-5-carboxylate

This protocol details the conversion of the C4-amino group to a chloro group, a crucial transformation for enabling subsequent cross-coupling reactions.

Workflow Diagram:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction Start Ethyl 4-aminopyrimidine- 5-carboxylate Reagents1 NaNO2, HCl (aq) Start->Reagents1 Intermediate Ethyl 4-diazoniumpyrimidine- 5-carboxylate salt Reagents1->Intermediate Reagents2 CuCl Intermediate->Reagents2 Product Ethyl 4-chloropyrimidine- 5-carboxylate Reagents2->Product

Caption: Workflow for the Sandmeyer reaction.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[15]

    • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt. The formation of the diazonium salt is a critical step and maintaining a low temperature is essential to prevent its decomposition.[15]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases. The reaction is driven by the loss of stable nitrogen gas.[13]

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure Ethyl 4-chloropyrimidine-5-carboxylate.

Expected Yield: 60-75%

Starting MaterialProductReagentsTypical Yield
This compoundEthyl 4-chloropyrimidine-5-carboxylateNaNO₂, HCl, CuCl60-75%
This compoundEthyl 4-bromopyrimidine-5-carboxylateNaNO₂, HBr, CuBr55-70%

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

With the C4-chloro derivative in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to introduce further diversity. These reactions are cornerstones of modern organic synthesis and are widely used in drug discovery.[10][11]

Protocol 2: Sonogashira Coupling of Ethyl 4-chloropyrimidine-5-carboxylate with a Terminal Alkyne

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18][19][20] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[18][19]

Reaction Scheme Diagram:

Caption: Sonogashira coupling reaction scheme.

Materials:

  • Ethyl 4-chloropyrimidine-5-carboxylate

  • Terminal alkyne (e.g., phenylacetylene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and copper(I) iodide (0.1 eq).[10]

    • Add the terminal alkyne (1.2 eq).

    • Add anhydrous THF and triethylamine (2.0-3.0 eq).[10]

  • Reaction Execution:

    • Seal the vessel and stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.

    • Wash the filtrate with a saturated aqueous NH₄Cl solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired alkynylated pyrimidine.

Typical Reaction Parameters:

CatalystCo-catalystBaseSolventTemperature (°C)Typical Yield
Pd(PPh₃)₄CuIEt₃NTHF25-7070-90%
PdCl₂(PPh₃)₂CuIEt₃N/DMFDMF8065-85%
Protocol 3: Buchwald-Hartwig Amination of Ethyl 4-chloropyrimidine-5-carboxylate

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][21] This reaction allows for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrimidine ring.

Materials:

  • Ethyl 4-chloropyrimidine-5-carboxylate

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide, Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • Reaction Setup:

    • In an oven-dried Schlenk tube, combine Ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the ligand (e.g., Xantphos, 0.04 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq).[9]

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the amine (1.2 eq) and anhydrous toluene.

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a plug of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the N-substituted product.

PART 3: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules.[7][22] Palladium-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the pyrimidine ring without the need for pre-functionalization (e.g., halogenation).[8][23]

Protocol 4: Palladium-Catalyzed Direct C-H Arylation at the C6 Position

This protocol describes the direct arylation of the pyrimidine ring, a highly desirable transformation in medicinal chemistry.

Materials:

  • This compound

  • Aryl halide (e.g., aryl iodide or bromide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a bidentate pyridine-pyridine ligand)[23]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., DMA or DMF)

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine this compound (1.0 eq), the aryl halide (1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), the ligand (0.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Add the solvent (e.g., DMA).

  • Reaction Execution:

    • Seal the vial and heat the mixture at 100-140 °C for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

This compound is a highly versatile building block for the synthesis of functionalized pyrimidine derivatives. The protocols outlined in this guide provide robust and reliable methods for the modification of this important scaffold. By leveraging a combination of classic and modern synthetic methodologies, researchers can efficiently access a wide array of novel compounds with potential applications in drug discovery and development. The choice of functionalization strategy will depend on the desired target molecule and the specific substituents to be introduced. Careful optimization of reaction conditions is always recommended to achieve the best results.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Kumar, V., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Smith, J. A., et al. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
  • Mirfarah, A., Hatami, S., & Shiri, A. Suggested pathway for the catalytic arylation of pyrimidines using aryl bromides. ResearchGate.
  • Wang, C., et al. Pd-Catalyzed highly selective and direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives. Organic Chemistry Frontiers (RSC Publishing).
  • Al-Masoudi, N. A., et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH.
  • Portilla, J., et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Snieckus, V., & Demchuk, O. M. Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts.
  • Patel, R., et al. Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment.
  • Grace, M. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
  • Benchchem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • ResearchGate. Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine.
  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Liu, M., et al. Ligand-Enabled C6-Selective C–H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. The Journal of Organic Chemistry - ACS Publications.
  • Li, X., et al. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Liu, M., et al. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3-d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788. Semantic Scholar.
  • Reddy, C. R., et al. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters - Growing Science.
  • Sharma, A., et al. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH.
  • ResearchGate. Functionalized pyrimidine compounds with their pharmacological potential.
  • S. K., P., et al. Pyrimidine as an Aryl C-H Activating Group. PubMed.
  • Neufeldt, S. R., & Jackson, O. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Kumar, R., et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure.
  • Slideshare. Pyrimidine.
  • University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • ResearchGate. Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
  • Bolte, M., et al. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • Wikipedia. Sandmeyer reaction.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • Hong, C. I., et al. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed.
  • ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
  • ResearchGate. (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Coudert, G., et al. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC - NIH.
  • GeeksforGeeks. Sandmeyer Reaction.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Arkivoc. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • Wikipedia. Sonogashira coupling.
  • ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
  • PubMed. Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents.
  • RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • ResearchGate. Proposed mechanism of the reaction of 4‐aminopyrimidine‐5‐carbonitriles 2a‐i with cyclohexanone.
  • ResearchGate. Effect of Substituent Structure on Pyrimidine Electrophilic Substitution.
  • ResearchGate. Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. Sonogashira Coupling.

Sources

Application Notes and Protocols: Ethyl 4-aminopyrimidine-5-carboxylate in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses and evaluation of Ethyl 4-aminopyrimidine-5-carboxylate as a lead compound in the development of novel agrochemicals. This document outlines the scientific rationale, potential mechanisms of action, and detailed protocols for assessing its efficacy as a fungicide and herbicide.

Introduction: The Potential of this compound in Agriculture

Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a wide range of biological activities including fungicidal, herbicidal, and insecticidal properties.[1][2][3][4] The core pyrimidine scaffold is present in numerous commercial pesticides.[3][4] this compound, with its characteristic pyrimidine core functionalized with an amino group and an ethyl carboxylate group, presents a promising starting point for the discovery of new active ingredients for crop protection.[5][6][7]

Chemical Properties of this compound:

PropertyValue
CAS Number 65195-35-9
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
Melting Point 174-177 °C
Boiling Point 304.0±22.0 °C (Predicted)
Density 1.261±0.06 g/cm³ (Predicted)
Solubility Soluble in Methanol/Water, DMF, DMSO

(Data sourced from ECHEMI and ChemicalBook)[5][7][8]

The structural motifs within this compound suggest potential for interaction with various biological targets in plants and fungi. The amino and carboxylate groups offer sites for further chemical modification to optimize activity, selectivity, and physicochemical properties.

Potential Application as a Fungicide

Pyrimidine derivatives have a well-established history as effective fungicides.[3][9] Many commercial fungicides with a pyrimidine core function by inhibiting key fungal enzymes.[10] The structural similarity of this compound to these known fungicides provides a strong rationale for investigating its antifungal properties.

Postulated Mechanism of Action

Based on the known mechanisms of other pyrimidine-based fungicides, this compound or its derivatives could potentially inhibit crucial fungal metabolic pathways. One of the primary targets for pyrimidine fungicides is the inhibition of NADH oxidoreductase in complex I of the mitochondrial respiratory chain.[10] Another possibility is the inhibition of biotin carboxylase, an essential enzyme in fatty acid synthesis, which has been demonstrated for other complex pyrimidine derivatives.[11]

Fungicidal_MoA This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Mitochondrion Mitochondrion Fungal Cell->Mitochondrion Complex I Complex I Mitochondrion->Complex I Inhibition ATP Production ATP Production Complex I->ATP Production Disruption Fungal Growth Inhibition Fungal Growth Inhibition ATP Production->Fungal Growth Inhibition

Caption: Postulated fungicidal mechanism of action.

Protocol for In Vitro Antifungal Efficacy Screening

This protocol outlines a high-throughput method for the initial screening of the antifungal activity of this compound against a panel of pathogenic fungi.[12][13]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile 96-well microtiter plates

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Phytophthora infestans, Pythium ultimum)[12][14]

  • Positive control fungicide (e.g., a commercial pyrimidine-based fungicide)

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in sterile growth medium within the wells of a 96-well plate to achieve a range of test concentrations (e.g., 0.1 to 100 µg/mL).[15]

  • Inoculum Preparation: Prepare a standardized spore or mycelial suspension of the target fungus in sterile water or liquid medium. The concentration should be adjusted to a predetermined optimal density.

  • Inoculation: Add a defined volume of the fungal inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (commercial fungicide) and a negative control (medium with DMSO but no test compound).

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 20-25°C) for a period of 24 to 72 hours, depending on the fungal species.[15]

  • Data Collection: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.[13] Alternatively, visual assessment of growth inhibition can be performed.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the negative control. Determine the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀) values.[15]

Protocol for In Vivo Fungicide Efficacy Testing on Plants

This protocol describes a whole-plant bioassay to evaluate the protective and curative fungicidal activity of this compound.

Materials:

  • Healthy, susceptible host plants (e.g., tomato or grape seedlings)

  • This compound formulation (e.g., an emulsifiable concentrate or wettable powder)

  • Pathogenic fungal culture for inoculation

  • Controlled environment growth chamber or greenhouse

  • Spraying equipment

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable growth stage (e.g., 2-4 true leaves).

  • Compound Application:

    • Protective Assay: Spray a group of plants with a solution of this compound at various concentrations. Allow the plants to dry completely.

    • Curative Assay: Inoculate a group of plants with the fungal pathogen first. After a set incubation period (e.g., 24 hours), spray the plants with the test compound solution.

  • Inoculation: At the appropriate time for each assay type, inoculate the plants with a standardized spore suspension of the target fungus.

  • Controls: Include an untreated, inoculated control group and a positive control group treated with a commercial fungicide.

  • Incubation: Place the plants in a growth chamber with controlled temperature, humidity, and light conditions that are conducive to disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), visually assess the disease severity on each plant. This can be done using a rating scale (e.g., percentage of leaf area affected).

  • Data Analysis: Calculate the percent disease control for each treatment compared to the untreated control.

Potential Application as a Herbicide

The pyrimidine scaffold is also prevalent in several classes of herbicides, most notably the sulfonylureas.[2] These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants. The structural features of this compound make it a candidate for derivatization into novel herbicidal compounds.

Postulated Mechanism of Action

While this compound itself may not be a potent herbicide, it serves as a valuable synthetic intermediate.[1][16] Through chemical modification, such as the addition of a sulfonylurea bridge, it could be converted into a compound that targets the ALS enzyme.

Herbicidal_MoA cluster_synthesis Synthesis cluster_action Mechanism of Action This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Novel Pyrimidine Herbicide Novel Pyrimidine Herbicide Chemical Modification->Novel Pyrimidine Herbicide ALS Enzyme ALS Enzyme Novel Pyrimidine Herbicide->ALS Enzyme Inhibition Branched-Chain Amino Acid Synthesis Branched-Chain Amino Acid Synthesis ALS Enzyme->Branched-Chain Amino Acid Synthesis Blocks Plant Growth Inhibition Plant Growth Inhibition Branched-Chain Amino Acid Synthesis->Plant Growth Inhibition

Caption: Synthetic pathway to and mechanism of a potential herbicide.

Protocol for Primary Herbicide Screening

This protocol details a whole-plant bioassay for the initial evaluation of the herbicidal activity of this compound and its derivatives.[17][18]

Materials:

  • Test compounds (this compound and derivatives)

  • Seeds of various weed species (e.g., a mix of broadleaf and grass weeds) and a crop species for selectivity testing.

  • Pots or trays with a standard potting mix

  • Controlled environment growth chamber or greenhouse

  • Spraying equipment

Procedure:

  • Plant Growth: Sow seeds of the selected weed and crop species in pots or trays and allow them to grow to the 2-3 leaf stage.[17]

  • Herbicide Application:

    • Post-emergence: Apply the test compounds at different rates (e.g., ranging from 10 to 2000 g/ha) as a foliar spray to the emerged seedlings.

    • Pre-emergence: Apply the test compounds to the soil surface immediately after sowing the seeds.

  • Controls: Include an untreated control and a positive control using a commercial herbicide with a known mode of action.[17]

  • Incubation and Observation: Place the treated plants in a growth chamber or greenhouse under optimal growing conditions. Observe the plants regularly for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality, over a period of 14-21 days.

  • Efficacy Assessment: At the end of the observation period, visually assess the percentage of weed control and crop injury for each treatment. For a more quantitative measure, harvest the above-ground biomass and determine the fresh or dry weight.

  • Data Analysis: Calculate the percentage of growth reduction compared to the untreated control. Determine the GR₅₀ (the dose required to reduce growth by 50%).

Data Management and Interpretation

All quantitative data from the efficacy trials should be systematically recorded and analyzed.

Table for Fungicide Efficacy Data:

CompoundConcentration (µg/mL)% Growth Inhibition (Mean ± SD)EC₅₀ (µg/mL)
This compound
Positive Control

Table for Herbicide Efficacy Data:

CompoundApplication Rate (g/ha)% Weed Control (Mean ± SD)% Crop Injury (Mean ± SD)
This compound
Positive Control

Safety Precautions

When handling this compound and its derivatives, appropriate personal protective equipment (PPE) should be worn, including safety glasses, gloves, and a lab coat. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.[19]

Conclusion

This compound represents a promising scaffold for the development of new fungicides and herbicides. The protocols outlined in these application notes provide a systematic approach to evaluating its potential in agricultural chemistry. Further derivatization of this core structure may lead to the discovery of novel agrochemicals with improved efficacy and desirable environmental profiles.

References

  • Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. (1996-03-15).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. (2015-07-02).
  • Herbicide Testing: Resistance, Residues, and Soil Impact - Contract Laboratory. (2025-04-16).
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - MDPI. (2023-01-31).
  • (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - ResearchGate. (2023-01-26).
  • Efficacy Testing of Pesticides Against Fungal Pathogens - Microbe Investigations. (2024-09-27).
  • Protocol for Identifying, Evaluating, and Using New Herbicides - BLM National NEPA Register.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. (2020-04-07).
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - à www.publications.gc.ca. (1993-04-05).
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (2022-05-21).
  • A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2025-08-09).
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (2025-09-12).
  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H )-ones - ResearchGate.
  • Fine chemical - Wikipedia.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - MDPI.
  • 65195-35-9, this compound Formula - ECHEMI.
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - MDPI.
  • Ethyl pyrimidine-4-carboxylate - Chem-Impex.
  • This compound CAS#: 65195-35-9 - ChemicalBook.
  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES - European Patent Office - EP 1054004 A1 - Googleapis.com. (1998-12-14).
  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - ResearchGate. (2025-10-16).
  • Buy this compound from Chongqing Chemdad - ECHEMI.
  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control | ACS Omega - ACS Publications. (2023-09-28).
  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed. (2025-09-24).
  • Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate | C7H9N3O3 | CID 84894.
  • Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021-07-12).
  • Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC - NIH. (2023-02-28).
  • US5250530A - Aminopyrimidine derivatives, and their use as fungicides - Google Patents.
  • Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet - ChemicalBook. (2025-07-19).
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives - Semantic Scholar.
  • (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access - ResearchGate.
  • Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed.
  • 59950-51-5|Ethyl 5-aminopyrimidine-4-carboxylate|BLD Pharm.

Sources

Application Notes & Protocols: Strategic N-alkylation of Ethyl 4-aminopyrimidine-5-carboxylate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted 4-aminopyrimidine scaffolds are foundational components in modern medicinal chemistry, serving as the core of numerous kinase inhibitors used in oncology and beyond.[1][2] The strategic introduction of alkyl groups onto the exocyclic amino function of molecules like Ethyl 4-aminopyrimidine-5-carboxylate is a critical step in modulating potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis and detailed, field-proven protocols for the N-alkylation of this key intermediate. We will explore the mechanistic rationale behind two primary synthetic strategies—Direct Alkylation and Reductive Amination—offering researchers the causal logic required to select and optimize the appropriate method. This document is intended for researchers, medicinal chemists, and drug development professionals seeking robust and reproducible methods for synthesizing libraries of N-alkylated pyrimidine derivatives.

Mechanistic Principles & Strategic Considerations

The N-alkylation of this compound presents a classic regioselectivity challenge. The molecule possesses three distinct nitrogen atoms capable of acting as nucleophiles: the two endocyclic (ring) nitrogens at positions 1 and 3, and the exocyclic 4-amino group. The choice of synthetic strategy is paramount as it directly dictates the site of alkylation.

  • Direct Alkylation (via SN2 Reaction): This method involves treating the pyrimidine with an alkyl halide in the presence of a base. While straightforward, this approach often leads to a mixture of products. The endocyclic nitrogens can be readily alkylated, particularly under basic conditions that deprotonate the pyrimidine ring, leading to undesired N1 and N3 isomers alongside the target N4-alkylated product.[3] The exocyclic amino group is generally less nucleophilic than the deprotonated ring nitrogens, making selective N4-alkylation challenging. Success with this method relies heavily on meticulous optimization of the base, solvent, and temperature, followed by rigorous chromatographic purification.

  • Reductive Amination: This powerful and highly regioselective method is often the preferred strategy for selectively alkylating the exocyclic 4-amino group.[4] The reaction proceeds in a two-step, one-pot sequence. First, the primary amine reacts with an aldehyde or ketone, typically under mild acidic catalysis, to form an imine or iminium ion intermediate. This formation occurs exclusively on the exocyclic amino group. In the second step, a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the C=N double bond to afford the secondary amine.[5] The key advantage is that the reducing agent is chosen to be mild enough not to reduce the starting carbonyl compound, allowing the entire process to be performed in a single vessel.[5]

Workflow Visualization

The following diagram illustrates the primary synthetic pathways for the N-alkylation of the target compound.

G cluster_start Starting Material cluster_paths Alkylation Strategies cluster_reagents Key Reagents cluster_end Product start This compound direct Protocol A: Direct Alkylation (S_N2 Reaction) start->direct High Throughput Potential Mixture of Isomers reductive Protocol B: Reductive Amination start->reductive High Regioselectivity Preferred Method reagents_direct Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) direct->reagents_direct end_product Ethyl 4-(alkylamino)pyrimidine-5-carboxylate direct->end_product reagents_reductive Aldehyde/Ketone (R-CHO) Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE/MeOH) reductive->reagents_reductive reductive->end_product

Caption: High-level workflow for N-alkylation strategies.

Experimental Protocols

Safety First: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Alkylating agents and pyrimidine derivatives may be toxic or mutagenic. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol A: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for direct alkylation. It is best suited for reactive alkyl halides like benzyl or allyl bromides. Note: This method may result in a mixture of N1, N3, and N4-alkylated products requiring careful chromatographic separation.

Mechanism Overview:

G cluster_reactants pyrimidine Pyrimidine-NH₂ + Base anion Pyrimidine-N⁻ (Endocyclic Anion) pyrimidine->anion Deprotonation product_ring N1/N3-Alkylated Product (Side Product) anion->product_ring S_N2 Attack amine Pyrimidine-NH₂ (Exocyclic Amine) product_amino N4-Alkylated Product (Desired Product) amine->product_amino S_N2 Attack alkyl_halide R-X

Caption: Competing pathways in direct SN2 alkylation.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Benzyl Bromide) (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (N₂ or Argon), add anhydrous DMF to create a suspension (approx. 0.2 M concentration).

  • Begin vigorous stirring and add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and maintain for 3-16 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash sequentially with water (2x) and saturated brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired N4-alkylated product from other isomers and starting material.

Protocol B: Regioselective N-Alkylation via Reductive Amination

This is the preferred method for achieving clean, selective N4-alkylation. It is broadly applicable to a wide range of aldehydes and ketones.

Mechanism Overview:

G amine Pyrimidine-NH₂ iminium Pyrimidine-N=CHR⁺ (Iminium Ion) amine->iminium Condensation aldehyde R-CHO aldehyde->iminium protonation [H⁺] protonation->iminium catalysis product Pyrimidine-NH-CH₂R (N4-Alkylated Product) iminium->product Reduction hydride [H⁻] from NaBH(OAc)₃ hydride->product

Caption: Key steps in the Reductive Amination pathway.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the aldehyde/ketone (1.2 eq) in anhydrous DCE (to approx. 0.1 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 1 drop per mmol of amine) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.[6]

  • To this solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: Mild gas evolution may occur.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, it can be further purified by silica gel chromatography or recrystallization.

Data Summary and Comparison

ParameterProtocol A: Direct AlkylationProtocol B: Reductive AminationCausality & Rationale
Selectivity Low to Moderate (N1, N3, N4 mixture)High (>95% N4)Reductive amination proceeds via a selective imine intermediate on the exocyclic amine.
Key Reagents Alkyl Halide, K₂CO₃, DMFAldehyde/Ketone, NaBH(OAc)₃, DCEDifferent electrophiles and mechanisms dictate the reaction outcome.
Temperature Elevated (80-100 °C)Room TemperatureSN2 reactions often require heat, while reductive amination is efficient at ambient temperature.
Workup Aqueous wash, FiltrationAqueous quench and extractionProtocol A requires removal of inorganic base; Protocol B requires quenching the reducing agent.
Purification Chromatography is essentialOften minimal purification neededHigh selectivity of Protocol B leads to cleaner crude product.
Substrate Scope Best for reactive alkyl halidesBroad for aldehydes & ketonesReductive amination is one of the most versatile C-N bond forming reactions in medicinal chemistry.[4]
Expected Yield Variable (30-70% after purification)Good to Excellent (70-95%)Higher selectivity and milder conditions of reductive amination typically result in higher isolated yields.

Product Characterization

Confirmation of the N4-alkylated product structure is typically achieved using a combination of NMR spectroscopy and mass spectrometry.

  • ¹H NMR: Successful N4-alkylation is confirmed by the appearance of new signals corresponding to the protons of the introduced alkyl group. The N-H proton of the newly formed secondary amine will appear as a broad singlet or triplet (if coupled to adjacent CH protons), and its chemical shift will be concentration-dependent. The disappearance of the broad singlet corresponding to the two protons of the starting -NH₂ group is also indicative.

  • ¹³C NMR: New signals will be observed in the aliphatic region corresponding to the carbons of the new alkyl substituent.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ in ESI+) will correspond to the calculated mass of the N-alkylated product.

For example, for Ethyl 4-(benzylamino)pyrimidine-5-carboxylate , one would expect to see new aromatic signals for the benzyl phenyl group and a characteristic singlet for the benzylic -CH₂- group around 4.5-5.0 ppm in the ¹H NMR spectrum.[7]

References

  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
  • Lages, A., et al. (2003).
  • Abdel-Wahab, B. F., et al. (2021). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines.
  • Stoyanova, M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]
  • Chen, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • Al-Ostoot, F. H., et al. (2024).
  • Google Patents. (1998).
  • MySkinRecipes. (n.d.). Ethyl 4-(benzylamino)-2-(methylthio)
  • Budd, D. L., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Anderson, M. J., et al. (2024). Micelle-Promoted Reductive Amination of DNA-Conjugated Amines for DNA-Encoded Library Synthesis.
  • Abellán-Lafuente, A., et al. (2023). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. [Link]
  • ResearchGate. (n.d.). Synthetic route for compounds 4a–m. i: Alkylhalide, K2CO3, DMF reflux, 3 h. [Link]
  • Choi, J., et al. (2021).
  • Organic Chemistry Portal. (n.d.).
  • Mary, Y. S., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of Ethyl 4-aminopyrimidine-5-carboxylate, a crucial intermediate in pharmaceutical development.[1] Penned by a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reaction for higher yield and purity.

Overview of the Synthesis

The preparation of this compound is a classic example of heterocyclic chemistry, typically achieved through the condensation of a three-carbon electrophilic component with an amidine-containing compound.[2] A common and effective method involves the reaction between ethyl ethoxymethylenecyanoacetate and formamidine. This reaction offers a straightforward route to constructing the pyrimidine ring with the desired functionalities.

General Reaction Scheme:

The core of the synthesis involves the formation of the pyrimidine ring by reacting ethyl ethoxymethylenecyanoacetate with formamidine, often generated in situ from its salt, such as formamidine acetate.

Reaction_Scheme reactant1 Ethyl ethoxymethylenecyanoacetate plus1 + reactant1->plus1 reactant2 Formamidine plus1->reactant2 arrow -> reactant2->arrow product This compound arrow->product

Caption: General reaction for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields can be frustrating and often stem from a combination of factors. A systematic approach is the most effective way to troubleshoot this issue.[3]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[3]

    • Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions or decomposition of starting materials and products.[3][4] It is advisable to perform small-scale trial reactions to identify the optimal temperature range.

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to ensure it has reached completion.[5] Prematurely quenching the reaction will result in a lower yield.[6]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can significantly hinder the reaction by participating in side reactions or inhibiting the desired pathway.[3][7]

    • Formamidine Acetate Quality: Formamidine acetate can be hygroscopic and may hydrolyze over time.[5][8] It is recommended to use freshly prepared or purified formamidine acetate.

    • Solvent Purity: Ensure that the solvents used are of appropriate purity and are dry, especially if the reaction is sensitive to moisture.[3]

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can lead to poor reaction rates and consequently, lower yields. Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.[3]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[3] If you suspect decomposition, consider quenching the reaction earlier and performing the workup at a lower temperature.[6]

FAQ 2: I'm observing significant impurity formation. How can I identify and minimize these byproducts?

Impurity formation is a common issue in pyrimidine synthesis. Understanding the potential side reactions is key to minimizing them.

Common Side Reactions and Prevention:

  • Self-Condensation of Starting Materials: The β-dicarbonyl compound (ethyl ethoxymethylenecyanoacetate) can undergo self-condensation, especially in the presence of a strong base.

    • Prevention: The order of addition of reagents can be crucial. Adding the amidine source last may help to minimize this side reaction.[4]

  • Hydrolysis of Intermediates: The presence of water can lead to the hydrolysis of reactive intermediates or the starting amidine.[5]

    • Prevention: Ensure that the reaction is carried out under anhydrous conditions, particularly if using reagents that are sensitive to moisture.[5]

  • Formation of Hantzsch-type Dihydropyridine Byproducts: In some related pyrimidine syntheses, the formation of a highly fluorescent yellow byproduct, a Hantzsch-type 1,4-dihydropyridine (DHP), can occur.[4][5] This happens when two equivalents of the β-ketoester react with an aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[4]

    • Prevention: While this specific side reaction is more common in Biginelli reactions using urea, being mindful of temperature control can help suppress analogous side pathways.[4]

FAQ 3: The product is difficult to purify. What are the recommended purification methods?

Effective purification is essential to obtain this compound of high purity.

Purification Techniques:

  • Recrystallization: This is often a highly effective method for obtaining pure crystalline products.[9]

    • Solvent Selection: The ideal solvent will dissolve the compound when hot but not when cold.[9] For this compound, ethanol or a mixture of ethanol and water is a good starting point due to the compound's moderate polarity.[10]

    • Inducing Crystallization: If crystals do not form upon cooling, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath.[9]

  • Column Chromatography: If recrystallization is not sufficient, column chromatography can be employed.

    • Stationary Phase: Silica gel is a common choice. However, some N-heterocycles can be unstable on acidic silica gel.[9] If you observe degradation, consider using neutralized silica gel or alumina.[9]

    • Eluent System: A gradient of ethyl acetate in hexanes is a typical starting point for compounds of moderate polarity.

FAQ 4: How should I handle the reagents and byproducts safely?

Safe laboratory practice is paramount. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Safety Precautions for Key Reagents:

  • Formamidine Acetate:

    • May cause an allergic skin reaction.[11][12]

    • Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[8][13]

    • Wear protective gloves, clothing, and eye protection.[8][11][14]

    • Store in a cool, dry, and well-ventilated place in a tightly closed container, as it can be hygroscopic.[8]

  • General Handling:

    • Work in a well-ventilated area, preferably a fume hood.[13]

    • Wash hands thoroughly after handling.[8][11]

    • Dispose of chemical waste according to your institution's guidelines.[12][14]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for a typical synthesis of this compound.

Materials:

  • Ethyl ethoxymethylenecyanoacetate

  • Formamidine acetate

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Addition of Reactants: To the stirred sodium ethoxide solution, add formamidine acetate.[15] Then, add ethyl ethoxymethylenecyanoacetate dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration and wash it with cold ethanol and then diethyl ether.

  • Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound.[10]

Visualizations

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_purity Assess Reagent and Solvent Purity check_conditions->check_purity Conditions OK optimize_conditions Systematically Optimize Reaction Parameters check_conditions->optimize_conditions Incorrect check_mixing Evaluate Mixing Efficiency check_purity->check_mixing Purity OK purify_reagents Purify Reagents/ Use Anhydrous Solvents check_purity->purify_reagents Impure check_workup Review Workup and Purification Procedure check_mixing->check_workup Mixing Adequate improve_stirring Increase Stirring Rate/ Use Mechanical Stirrer check_mixing->improve_stirring Inadequate modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected success Yield Improved check_workup->success Procedure OK optimize_conditions->success purify_reagents->success improve_stirring->success modify_workup->success

Sources

Purification of Ethyl 4-aminopyrimidine-5-carboxylate using column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 4-aminopyrimidine-5-carboxylate using column chromatography. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure the highest purity of the final compound.

Frequently Asked Questions (FAQs)

This section addresses common preparatory questions you may have before beginning the purification protocol.

Q1: What are the key physicochemical properties of this compound that influence its purification? A1: this compound (CAS: 65195-35-9) is a solid with a melting point between 174-177 °C.[1][2][3] Its structure, containing a pyrimidine ring, an amino group, and an ethyl ester, makes it a polar molecule. The amino group provides a basic character, which can lead to strong interactions with the acidic surface of standard silica gel, potentially causing issues like peak tailing. Its solubility is noted in polar solvents like DMF and DMSO, with some solubility in methanol.[1] Understanding these properties is crucial for selecting the appropriate stationary and mobile phases.

Q2: What is the recommended stationary phase for this purification? A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice. However, due to the basic nature of the amino group, tailing can be a significant issue. To mitigate this, you can either use a deactivated silica gel or, more commonly, add a small amount of a basic modifier like triethylamine (NEt₃) or ammonia to the mobile phase.[4]

Q3: How do I determine the optimal mobile phase (eluent)? A3: The best practice is to first perform Thin Layer Chromatography (TLC) to screen various solvent systems.[5] Given the compound's polarity, start with a binary mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate (EtOAc). A typical starting point for a compound of this nature would be a 70:30 Hexanes:EtOAc mixture. Adjust the ratio to achieve a target Retention Factor (Rf) of 0.25 - 0.35 for the desired compound. If the compound does not move from the baseline, a more polar system, such as dichloromethane/methanol (DCM/MeOH) or EtOAc/MeOH, will be necessary.[4][6]

Q4: Should I use wet-loading or dry-loading to apply my sample to the column? A4: Dry-loading is highly recommended for this compound.[7] This compound is a solid and may have limited solubility in the ideal, less-polar mobile phase, which can make wet-loading difficult. Dry-loading involves pre-adsorbing the crude material onto a small amount of silica gel, which is then carefully added to the top of the column. This technique ensures that the compound is introduced as a narrow, concentrated band, leading to significantly better separation.[7][8]

Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific problems encountered during the column chromatography process.

Problem ID Issue Probable Cause(s) Recommended Solution(s)
T-01 Compound will not elute from the column, or has a very low Rf on TLC. 1. Insufficient Mobile Phase Polarity: The eluent is not strong enough to displace the polar compound from the silica.[4] 2. Strong Acid-Base Interaction: The basic amino group is interacting very strongly with the acidic silica gel.1. Gradually increase the polarity of the mobile phase. For a Hexanes/EtOAc system, increase the percentage of EtOAc. If this is insufficient, switch to a stronger system like DCM/MeOH. 2. Add a basic modifier to the eluent. A common practice is to add 0.5-1% triethylamine (NEt₃) to the mobile phase to neutralize the acidic sites on the silica gel, which will reduce strong binding and improve elution.
T-02 Poor separation between the desired compound and impurities (overlapping spots). 1. Incorrect Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly up the column.[4] 2. Column Overloading: Too much crude material was loaded onto the column for its size. 3. Improper Sample Loading: The initial band of the compound was too wide, often a result of using too much solvent during wet-loading.[7]1. Decrease the mobile phase polarity (e.g., increase the percentage of hexanes). Aim for an Rf of 0.25-0.35 on TLC for the best separation.[6] Consider using a gradient elution, starting with a low polarity and gradually increasing it.[9] 2. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. 3. Use the dry-loading technique to ensure a narrow starting band.[7]
T-03 The compound streaks or "tails" down the column and on the TLC plate. 1. Strong Acid-Base Interaction: This is the most common cause for amine-containing compounds on silica gel.[4] 2. Compound Degradation: The compound may be unstable on the acidic silica gel. 3. Sample Overconcentration: Spots on the TLC plate are too concentrated.1. Add 0.5-1% triethylamine or a few drops of aqueous ammonia to your mobile phase. This will cap the acidic silanol groups and lead to symmetrical, well-defined spots. 2. Perform a stability test by dissolving a small amount of the compound, spotting it on a TLC plate, and letting it sit for an hour before developing. If a new spot appears, decomposition is occurring. Consider switching to a less acidic stationary phase like alumina or using a deactivated silica gel.[4] 3. Ensure the sample solution for TLC spotting is dilute (around 1%).[5]
T-04 The product elutes, but the yield is very low. 1. Irreversible Adsorption/Decomposition: The compound has either permanently stuck to the column or degraded during the purification process.[4] 2. Product is Smeared Across Many Fractions: The separation was not sharp, and the product is spread out in low concentrations over a large volume of eluent.1. Check for decomposition as described in T-03. If the compound is irreversibly adsorbed, using a basic modifier in the eluent is essential. 2. Concentrate all fractions that show even a faint spot of the product on TLC. Optimize the mobile phase polarity to achieve a sharper elution band in future runs. A slower flow rate can sometimes improve separation and lead to a more concentrated elution.
Visual Workflow: Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common issues during the purification process.

TroubleshootingWorkflow start Problem Encountered p1 Poor Separation (Overlapping Spots) start->p1 p2 Compound Not Eluting (Rf ≈ 0) start->p2 p3 Streaking / Tailing of Spot start->p3 p4 Low Product Yield start->p4 c1a Eluent Too Polar? p1->c1a Check Rf > 0.4 c1b Column Overloaded? p1->c1b Check loading ratio c2a Eluent Too Non-Polar? p2->c2a Check TLC c2b Strong Acid-Base Interaction? p2->c2b Is compound basic? c3a Acidic Silica Interaction with Basic Amine? p3->c3a Common for amines c3b Compound Degrading? p3->c3b Check TLC stability c4a Irreversible Adsorption or Decomposition? p4->c4a Is product on column? s1a Decrease Eluent Polarity (e.g., more Hexanes) c1a->s1a s1b s1b c1b->s1b s2a Increase Eluent Polarity (e.g., more EtOAc/MeOH) c2a->s2a s2b Add 0.5% Triethylamine to Eluent c2b->s2b s3a Add 0.5% Triethylamine to Eluent c3a->s3a s3b Check Stability on TLC Plate. Consider Alumina. c3b->s3b s4a Use Basic Modifier. Run Column Faster/Colder. c4a->s4a

Caption: Troubleshooting workflow for common column chromatography issues.

Detailed Experimental Protocol

This protocol provides a self-validating, step-by-step methodology for the purification of this compound.

Objective: To purify crude this compound to >98% purity.

Materials:

  • Crude this compound

  • Silica Gel (Grade 60, 230-400 mesh)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (NEt₃) - all chromatography grade

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Standard laboratory glassware and equipment

Step 1: TLC Analysis and Mobile Phase Selection

  • Prepare a stock solution of your crude material (~1 mg/mL) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • On a TLC plate, spot your crude material alongside any available standards (starting materials).

  • Develop TLC plates in various Hexanes:EtOAc solvent systems (e.g., 9:1, 7:3, 1:1).

  • Visualize the plates using a UV lamp (254 nm).

  • Validation: Identify a solvent system where the desired product has an Rf value between 0.25 and 0.35, and is well-separated from impurities.

  • If streaking is observed, repeat the TLC analysis with a mobile phase containing 0.5% triethylamine.

Step 2: Sample Preparation (Dry Loading)

  • Weigh your crude material (e.g., 1.0 g).

  • In a round-bottom flask, dissolve the crude material in a minimal amount of a volatile solvent in which it is soluble (e.g., Dichloromethane or Acetone).

  • Add silica gel to the flask, approximately 5-10 times the mass of your crude material (e.g., 5-10 g).[7]

  • Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.

Step 3: Column Packing (Slurry Method)

  • Select an appropriate size column. For 1.0 g of crude material, a column with a 4-5 cm diameter is suitable.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand (~1 cm).

  • In a beaker, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 90:10 Hexanes:EtOAc). The amount of silica should be 50-100 times the mass of your crude sample (e.g., 50-100 g).

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.

Step 4: Loading and Elution

  • Carefully add the dry-loaded sample powder from Step 2 to the top of the packed silica bed, creating a flat, even layer.

  • Gently add a thin protective layer of sand (~1 cm) on top of the sample layer.[7]

  • Carefully add the mobile phase, opening the stopcock to begin elution. Do not disturb the sand layer.

  • Maintain a constant level of solvent at the top of the column throughout the process.

  • Collect fractions in test tubes or vials. A typical fraction size is 10-20 mL, depending on column size.

Step 5: Fraction Analysis and Product Isolation

  • Monitor the elution process by spotting every few fractions on a TLC plate.

  • Develop the TLC plates in the same mobile phase used for the column.

  • Validation: Identify the fractions containing only your pure product.

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.

  • Determine the final yield and confirm purity using analytical methods such as NMR, HPLC, or melting point.

References
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
  • University of California, Los Angeles (UCLA). (n.d.). Thin Layer Chromatography.
  • Organic Syntheses. (n.d.). Procedure.
  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
  • Ghiulai, R. M., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3283.
  • ResearchGate. (2025, August 9). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • The Royal Society of Chemistry. (n.d.). Characterization of Mammalian N-degrons and Development of Heterovalent Inhibitors of the N-end Rule Pathway.
  • Cytiva Life Sciences. (n.d.). HiTrap™ Q HP anion exchange chromatography column.
  • ResearchGate. (n.d.). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.

Sources

Identification of by-products in the synthesis of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-aminopyrimidine-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with purity and yield during this synthesis. We will move beyond simple procedural steps to explore the chemical logic behind by-product formation and provide robust, field-tested solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and generally reliable method for synthesizing this compound is through the cyclocondensation of a C3 electrophilic synthon with a suitable N-C-N nucleophile.[1] A standard, well-documented approach involves the reaction of ethyl 2-cyano-3-ethoxyacrylate (or a similar ethyl ethoxymethylidene derivative) with formamidine .

The reaction proceeds via a nucleophilic attack of the formamidine on the activated double bond, followed by an intramolecular cyclization and subsequent elimination of ethanol and hydrogen cyanide to form the aromatic pyrimidine ring. The choice of base and solvent is critical to drive the reaction to completion while minimizing side reactions.

Q2: I'm seeing multiple unexpected spots on my TLC plate. What are the most likely by-products?

Observing multiple spots is a common issue and points to several potential side reactions or degradation pathways. The primary suspects, in order of likelihood, are:

  • 4-Aminopyrimidine-5-carboxylic acid: The product of ester hydrolysis. It is more polar and will have a lower Rf value than the desired product.

  • 4-Aminopyrimidine: The product of decarboxylation. This is a common fate for pyrimidine carboxylic acids, especially under thermal stress.[2][3] It is less polar than the hydrolyzed acid but may have a different Rf from the starting material.

  • Unreacted Starting Materials: Residual formamidine and the ethyl ethoxymethylene precursor.

  • Polymeric or Tar-like Substances: Often resulting from the self-condensation of starting materials or product degradation under harsh conditions.

Q3: My final yield is consistently low, even though the starting material seems to be consumed. What are the primary causes?

Low yield is often directly linked to the formation of the by-products mentioned above. The core reasons can be traced back to suboptimal reaction or work-up conditions:

  • Presence of Water: Traces of water in solvents or reagents can lead to significant hydrolysis of the ethyl ester.

  • Excessive Heat: High temperatures, especially during reaction or solvent removal, can promote the decarboxylation of either the final product or the hydrolyzed by-product.[4]

  • Incorrect Stoichiometry or pH: An improper base-to-reactant ratio can leave the reaction incomplete or create a pH environment that favors degradation pathways.

  • Mechanical Losses: Product loss during work-up and purification, particularly if by-products have similar solubility or chromatographic behavior.

In-Depth Troubleshooting Guides

Problem 1: My LC-MS/NMR data confirms the presence of 4-Aminopyrimidine-5-carboxylic acid.
  • Question: I have a significant peak in my LC-MS with a mass of 155.04 g/mol (M+H = 156.05) and my ¹H NMR is missing the characteristic quartet and triplet of the ethyl group. How did this happen and how can I prevent it?

  • Answer & Scientific Explanation: This observation is a classic case of ester hydrolysis . The ester functional group in your product is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base. During an aqueous work-up or if using non-anhydrous solvents, the ester can be converted to the corresponding carboxylic acid. Carboxylesterases are enzymes that catalyze this reaction in biological systems, but in a synthesis lab, the culprits are typically hydronium (H₃O⁺) or hydroxide (OH⁻) ions.[5]

    Causality:

    • Acid-Catalyzed: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.

    • Base-Catalyzed (Saponification): Direct nucleophilic attack by a hydroxide ion on the carbonyl carbon forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group.

    Preventative Measures & Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Control pH During Work-up: When performing an aqueous work-up, avoid strongly acidic or basic conditions for extended periods. Neutralize the reaction mixture carefully with a buffered solution or a mild acid/base (e.g., saturated ammonium chloride or sodium bicarbonate solution).

    • Minimize Contact Time with Water: Perform extractions and washes as quickly as possible. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Problem 2: My main product appears to have decomposed into 4-Aminopyrimidine.
  • Question: My yield is very low, and the major isolated compound has a mass of 95.05 g/mol (M+H = 96.06) and a simplified NMR spectrum, consistent with 4-Aminopyrimidine. What is causing this degradation?

  • Answer & Scientific Explanation: You are observing decarboxylation , the loss of a carboxyl group as carbon dioxide (CO₂). This reaction is particularly facile in heteroaromatic systems like pyrimidines, where the ring can stabilize the intermediate formed upon CO₂ loss.[3] The reaction can occur directly from the hydrolyzed by-product (4-aminopyrimidine-5-carboxylic acid) or, under more forcing conditions, even from the ethyl ester itself.

    Mechanism Insight: The decarboxylation of pyrimidine carboxylic acids can proceed through a Hammick-type mechanism, where a protonated pyrimidine ring facilitates the loss of CO₂ to form a stabilized ylide intermediate, which is then quenched to give the final product.[2]

    Preventative Measures & Protocol:

    • Strict Temperature Control: Avoid excessive temperatures at all stages. If the reaction requires heating, use the minimum temperature necessary for a reasonable reaction rate. Monitor the temperature carefully with a calibrated thermometer.

    • Gentle Solvent Removal: Use a rotary evaporator at a moderate temperature (e.g., <40-50°C). Avoid using a high-vacuum manifold to dry the solid product, as this can sometimes require excessive heating.

    • Optimize Reaction pH: Extreme pH levels can facilitate the electronic rearrangements required for decarboxylation. Aim to keep the reaction and work-up conditions as close to neutral as possible, once the initial condensation is complete.

Problem 3: My reaction mixture is a complex mess, and purification is extremely difficult.
  • Question: My TLC shows a smear and multiple overlapping spots. Column chromatography is not giving clean fractions. What side reactions are causing this?

  • Answer & Scientific Explanation: A complex mixture often points to competing side reactions involving your starting materials, especially if they possess multiple reactive sites. If your synthesis involves precursors like ethyl acetoacetate and a base like sodium ethoxide, you may be seeing by-products from the Claisen condensation .

    Claisen Condensation: This is a self-condensation of two ester molecules, where a strong base deprotonates the α-carbon of one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[6][7][8] This leads to the formation of β-keto esters, such as ethyl acetoacetate, which can further react to create a variety of unwanted oligomeric products.

    Preventative Measures & Protocol:

    • Controlled Reagent Addition: Instead of mixing all reagents at once, consider a slow, controlled addition of one reagent to the other. For example, adding the formamidine solution dropwise to the solution of the C3 synthon at a controlled temperature can help ensure it reacts as intended before it has a chance to decompose or self-react.

    • Check Purity of Starting Materials: Impurities in your starting materials can initiate side reactions. Use reagents from a reliable source or purify them before use.

    • Optimize Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of one reagent may be beneficial, but a large excess can lead to by-products. Run small-scale optimization reactions to determine the ideal ratio.

Key Experimental Protocols

Protocol 1: HPLC-MS Method for By-Product Analysis

This protocol provides a baseline for identifying the desired product and key by-products.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B over 1 minute, and re-equilibrate for 6 minutes.
Flow Rate 1.0 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS Detector Electrospray Ionization (ESI), Positive Mode
Scan Range 50 - 500 m/z
Expected Masses Product: 183.08 (M+H=184.09), Hydrolysis: 155.04 (M+H=156.05), Decarboxylation: 95.05 (M+H=96.06)

This is a general method and may require optimization for your specific instrument. Ion-pairing chromatography can also be an effective technique for separating these polar compounds.[9][10]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., ethyl acetate or dichloromethane), adding the silica, and evaporating the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent system (e.g., Hexane/Ethyl Acetate). Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the dry-loaded crude product to the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent mixture (e.g., 80:20 Hexane/Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure at a moderate temperature (<40°C).

Visualized Reaction and Troubleshooting Pathways

The following diagrams illustrate the primary synthesis route, the formation of key by-products, and a logical workflow for troubleshooting common issues.

Synthesis_Pathway SM1 Ethyl 2-cyano-3-ethoxyacrylate Reaction Cyclocondensation SM1->Reaction SM2 Formamidine SM2->Reaction Base Base (e.g., NaOEt) Base->Reaction in Ethanol Product Ethyl 4-aminopyrimidine- 5-carboxylate Reaction->Product

Caption: General synthesis of this compound.

Byproduct_Formation Product Ethyl 4-aminopyrimidine- 5-carboxylate Water + H₂O (Acid/Base Cat.) Product->Water Hydrolysis_Product 4-Aminopyrimidine- 5-carboxylic acid Heat Δ (Heat) or harsh pH Hydrolysis_Product->Heat Decarbox_Product 4-Aminopyrimidine Claisen_Product Claisen Condensation By-products Water->Hydrolysis_Product Heat->Decarbox_Product Base_SM Strong Base + Ester Starting Material Base_SM->Claisen_Product

Caption: Major pathways for by-product formation.

Troubleshooting_Workflow Start Impure Product or Low Yield Observed TLC Analyze crude by TLC/LC-MS Start->TLC Decision1 Dominant By-product Mass? (e.g., -28 Da or -72 Da) TLC->Decision1 Decision2 Complex Mixture/ Smear on TLC? Decision1->Decision2 No Prob_Hydrolysis Issue: Hydrolysis (-28 Da from Ethyl) Decision1->Prob_Hydrolysis Yes (Hydrolysis) Prob_Decarbox Issue: Decarboxylation (-72 Da from CO₂Et) Decision1->Prob_Decarbox Yes (Decarboxylation) Prob_SideRxn Issue: Starting Material Side Reactions Decision2->Prob_SideRxn Yes End Purified Product Decision2->End No, minor impurities Sol_Hydrolysis Solution: Use Anhydrous Solvents, Control Work-up pH Prob_Hydrolysis->Sol_Hydrolysis Sol_Hydrolysis->End Sol_Decarbox Solution: Reduce Temperature, Gentle Solvent Removal Prob_Decarbox->Sol_Decarbox Sol_Decarbox->End Sol_SideRxn Solution: Check SM Purity, Optimize Stoichiometry, Control Reagent Addition Prob_SideRxn->Sol_SideRxn Sol_SideRxn->End

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.Canadian Science Publishing.
  • Three Pyrimidine Decarboxylations in the Absence of a C
  • Pyrimidine Biosynthesis Analysis Service.
  • Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.PMC - NIH.
  • Pyrimidine.Wikipedia.[Link]
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chrom
  • Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography.
  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
  • Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |.YouTube.[Link]
  • Hydrolysis of irinotecan and its oxidative metabolites...by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3.PubMed.[Link]
  • The Claisen Condensation Reaction.Organic Chemistry | OpenStax.[Link]
  • 23.7: The Claisen Condensation Reaction.Chemistry LibreTexts.[Link]

Sources

Addressing stability issues of Ethyl 4-aminopyrimidine-5-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 4-aminopyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound possesses two primary functional groups susceptible to degradation in solution: an aromatic amine and an ethyl ester. Therefore, the main stability concerns are hydrolysis , oxidation , and photodegradation .[1][2][3][4] The pyrimidine ring itself can also be subject to photochemical reactions.[3][4]

  • Hydrolysis: The ethyl ester group can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid and ethanol.[5]

  • Oxidation: The 4-amino group makes the pyrimidine ring electron-rich and thus susceptible to oxidation.[1][6][7] This can lead to the formation of various oxidized byproducts, potentially altering the compound's biological activity and physical properties.

  • Photodegradation: Pyrimidine derivatives are known to be sensitive to UV light, which can induce photochemical reactions leading to degradation.[2][3][4][8]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of a solution is a critical factor influencing the stability of this compound.[9][10][11] Both acidic and basic conditions can accelerate the hydrolysis of the ethyl ester. The amino group's protonation state, which is pH-dependent, can also affect the molecule's susceptibility to oxidation and its overall solubility. It is generally advisable to maintain solutions at a pH close to neutral (pH 6-8) and to perform pH screening studies to identify the optimal pH for stability.[11][[“]] For some pyrimidine derivatives, alkaline pH has been shown to be optimal for certain synthetic reactions, but this does not necessarily translate to long-term stability in solution.[13]

Q3: I'm observing precipitation when I dilute my DMSO stock solution with an aqueous buffer. What is happening and how can I fix it?

A3: This phenomenon is likely due to the poor aqueous solubility of this compound, a common issue with many organic compounds.[14][15] Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve the compound at high concentrations. However, when this stock solution is diluted into an aqueous buffer, the solvent polarity dramatically increases, causing the compound to precipitate out of the solution.[15]

To mitigate this, consider the following:

  • Use of Co-solvents: Incorporate a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous buffer to increase the compound's solubility.[[“]][16]

  • pH Adjustment: As an aminopyrimidine derivative, the compound's solubility may be enhanced at a slightly acidic pH due to the protonation of the amino group, forming a more soluble salt.[15] However, this must be balanced with the potential for increased ester hydrolysis.

  • Lowering the Final Concentration: If experimentally feasible, reducing the final concentration of the compound in the aqueous solution can prevent it from exceeding its solubility limit.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Chemical Degradation

This guide provides a systematic approach to identifying and addressing the degradation of this compound in your experiments.

Step 1: Identify the Degradation Pathway

The first step is to determine the likely cause of degradation. This can be achieved through a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into separate vials and dilute with the appropriate stressor solution to achieve the desired final concentration. The following conditions are recommended:

    • Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at 40-60 °C.

    • Basic Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at 40-60 °C.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm and 365 nm) and visible light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[17][18][19]

Step 2: Data Interpretation and Mitigation Strategies

Analyze the data from the forced degradation study to identify the primary degradation pathways.

Data Presentation: Example Forced Degradation Results

Stress Condition% Degradation after 24hMajor Degradant(s) Identified
0.1 M HCl, 60 °C25%4-aminopyrimidine-5-carboxylic acid
0.1 M NaOH, 60 °C40%4-aminopyrimidine-5-carboxylic acid
3% H₂O₂, RT15%Oxidized pyrimidine species
UV/Vis Light, RT10%Photodegradation products
Control (dark), RT<1%None

Workflow for Troubleshooting Degradation

G cluster_hydrolysis Hydrolysis Mitigation cluster_oxidation Oxidation Mitigation cluster_photo Photodegradation Mitigation start Degradation Observed forced_degradation Perform Forced Degradation Study start->forced_degradation analyze Analyze Results (HPLC, LC-MS) forced_degradation->analyze hydrolysis Hydrolysis is Primary Pathway analyze->hydrolysis oxidation Oxidation is Primary Pathway analyze->oxidation photo Photodegradation is Primary Pathway analyze->photo ph_control Optimize pH (near neutral) hydrolysis->ph_control temp_control Lower Storage/Experimental Temperature hydrolysis->temp_control antioxidants Add Antioxidants (e.g., BHT, Vitamin E) oxidation->antioxidants inert_atm Use Degassed Solvents / Inert Atmosphere (N2, Ar) oxidation->inert_atm amber_vials Use Amber Vials or Protect from Light photo->amber_vials uv_filters Work in a Light-Controlled Environment photo->uv_filters

Caption: Troubleshooting workflow for degradation.

Guide 2: Formulation Strategies for Enhanced Stability

For long-term storage or use in assays, appropriate formulation can significantly improve the stability of this compound.

pH and Buffer Selection
  • Recommendation: Conduct a buffer screen to identify the optimal pH for stability, typically between 6.0 and 8.0. Use non-reactive buffer systems such as phosphate or citrate buffers.[[“]]

Use of Excipients
  • Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol (Vitamin E).[20]

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Complexing Agents: For some ester-containing drugs, complexation with agents like caffeine has been shown to inhibit hydrolysis.[21] This may be explored for this compound.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation EAPC This compound acid 4-aminopyrimidine- 5-carboxylic acid EAPC->acid H+ or OH- oxidized Oxidized Products EAPC->oxidized [O] photo_products Photodegradation Products EAPC->photo_products hv

Caption: Potential degradation pathways.

References

  • Effect of some biologically active pyridopyrimidine derivatives on photostability and bioactivity of rigid poly(vinyl chloride). ResearchGate.
  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine--DFT studies. PubMed.
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • Ultraviolet Irradiation of Pyrimidine in Interstellar Ice Analogs: Formation and Photo-Stability of Nucleobases. NASA Technical Reports Server.
  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI.
  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies. ResearchGate.
  • Effects of positive and negative ionization for 2-aminopyrimidine in the gas phase and in water solution. ResearchGate.
  • Oxidation of some 4-substituted N-aminopyridinium salts. RSC Publishing.
  • Inhibition of hydrolysis of esters in solution by formation of complexes. III. Stabilization of tetracaine with caffeine. ResearchGate.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • Chemical Stability of 4-Aminopyridine Capsules. Canadian Journal of Hospital Pharmacy.
  • Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. NIH.
  • The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. MDPI.
  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. NIH.
  • Excipients. Pharmlabs.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. NIH.
  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • Stabilizer Excipients. American Pharmaceutical Review.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. NIH.
  • Strategies to enhance pharmaceutical formulation stability. Consensus.
  • Chemical stability of 4-aminopyridine capsules. ResearchGate.
  • Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed.
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI.
  • Analytical Techniques In Stability Testing. Separation Science.
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Allied Academies.
  • Analytical Techniques for the Assessment of Drug Stability. ResearchGate.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.
  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Egyptian Drug Authority.
  • Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Arkivoc.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar.
  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate.
  • Hydrolysis of irinotecan and its oxidative metabolites, 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin and 7-ethyl-10-[4-(1-piperidino)-1-amino]-carbonyloxycamptothecin, by human carboxylesterases CES1A1, CES2, and a newly expressed carboxylesterase isoenzyme, CES3. PubMed.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. NIH.
  • Ethyl 2-Aminopyrimidine-5-carboxylate. Amerigo Scientific.

Sources

Improving the regioselectivity of reactions with Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-aminopyrimidine-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. Here, we address common experimental challenges in a practical question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.

Introduction: The Challenge of Regioselectivity

This compound is a valuable synthetic intermediate due to its densely functionalized pyrimidine core. However, its utility is often shadowed by challenges in controlling reaction regioselectivity. The molecule possesses multiple nucleophilic nitrogen centers: the exocyclic 4-amino group (N4) and the two endocyclic pyrimidine ring nitrogens (N1 and N3). The relative reactivity of these sites is subtly influenced by electronic effects, steric hindrance, and reaction conditions, often leading to mixtures of isomers that are difficult to separate and analyze. This guide provides the expertise to master these challenges.

dot graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Structure and Nucleophilic Sites" Pyrimidine [label=<

This compound N1 (Endocyclic)Moderately Nucleophilic N3 (Endocyclic)Moderately Nucleophilic N4 (Exocyclic Amino)Highly Nucleophilic (Primary Site) C5-Ester GroupElectron-Withdrawing

>]; end }

Caption: Nucleophilic centers of this compound.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My N-alkylation reaction is yielding a mixture of isomers. How can I selectively target the 4-amino group?

Answer: This is the most common issue encountered. The formation of multiple products arises from the competitive alkylation at the exocyclic 4-amino group (N4) versus the endocyclic ring nitrogens (N1 or N3). Selectivity is governed by a balance between kinetic and thermodynamic control. N4-alkylation is typically the kinetically favored pathway due to the higher intrinsic nucleophilicity of the amino group, while N1/N3 alkylation can become competitive under harsher conditions or with specific base/solvent combinations.

Causality and Strategic Solutions:

  • Base Selection is Critical: Strong, non-nucleophilic bases that can deprotonate the pyrimidine ring (e.g., NaH, LiHMDS) can increase the prevalence of N1/N3 alkylation. In contrast, weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA), are less likely to deprotonate the ring nitrogens, thus favoring selective reaction at the more nucleophilic N4-amino group.

  • Solvent Polarity Matters: Polar aprotic solvents like DMF or DMSO can stabilize charged intermediates formed during N1/N3 alkylation, potentially increasing side products. Less polar solvents like THF or Dioxane often provide better selectivity for N4 alkylation. The choice of solvent can be a powerful tool for controlling the reaction's path[1].

  • Temperature Control: Lower reaction temperatures (e.g., 0 °C to room temperature) favor the kinetic product, which is typically the desired N4-alkylated isomer[2]. Higher temperatures can provide the energy to overcome the activation barrier for the formation of the thermodynamically more stable (but often undesired) ring-alkylated products.

Protocol 1: Selective N4-Mono-alkylation under Mild Conditions

This protocol is designed to maximize the yield of the kinetically favored N4-alkylated product.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous THF or Acetonitrile (ACN) (0.1 M concentration).

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq). Stir the suspension for 15-20 minutes at room temperature.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the stirring suspension.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.

  • Work-up: Upon completion, filter the suspension to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

FAQ 2: I am attempting a palladium-catalyzed N-arylation (Buchwald-Hartwig) and observing poor conversion and side products. What should I optimize?

Answer: Poor performance in cross-coupling reactions with this substrate often stems from catalyst inhibition or competing reaction pathways. The multiple nitrogen atoms can coordinate to the palladium center, leading to catalyst deactivation. Furthermore, the electron-rich nature of the substrate requires careful selection of ligands to promote efficient reductive elimination.

Causality and Strategic Solutions:

  • Ligand Choice is Paramount: For electron-rich anilines and amino-heterocycles, bulky, electron-rich biarylphosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are designed to promote the difficult reductive elimination step and stabilize the active catalytic species.

  • Catalyst Precursor: Using a pre-formed palladium(II) pre-catalyst (e.g., G3 or G4 palladacycles) can lead to more consistent and reproducible results compared to generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.

  • Base and Solvent System: A carefully chosen base is crucial. Strong bases like LiHMDS or NaOtBu are often required, but weaker bases like K₃PO₄ can sometimes provide better results with sensitive substrates. The solvent must be anhydrous, with toluene or dioxane being common choices.

Table 1: Representative Conditions for N-Arylation Optimization

ParameterCondition A (Standard)Condition B (Optimized for Heterocycles)Rationale for Change
Catalyst Pd₂(dba)₃ (2 mol%)XPhos-Pd-G3 (2 mol%)G3 pre-catalyst is more stable and provides a reliable source of active Pd(0).
Ligand XPhos (4 mol%)(Included in pre-catalyst)Ensures a consistent Pd:Ligand ratio.
Base NaOtBu (1.5 eq)K₃PO₄ (2.0 eq)K₃PO₄ is a milder base, which can reduce side reactions with functionalized pyrimidines.
Solvent Toluene1,4-DioxaneDioxane can sometimes improve solubility and reaction rates for polar substrates.
Temperature 100 °C100 °CHigh temperature is generally required for C-N bond formation.
FAQ 3: Should I use a protecting group on the 4-amino group to direct reactivity?

Answer: Yes, employing a protecting group strategy is a powerful method to block the highly reactive 4-amino group and redirect subsequent reactions to other sites, such as the ring nitrogens or other positions on the molecule if they were suitably functionalized.[3][4]

Strategic Considerations:

  • Orthogonality: The chosen protecting group must be stable to the conditions of the subsequent reaction but easily removable without affecting the newly installed functional group.

  • Common Amine Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Introduced using (Boc)₂O. It is stable to a wide range of conditions but is readily removed with strong acid (e.g., TFA in DCM). This is often a good first choice.[5]

    • Cbz (Carboxybenzyl): Introduced using Cbz-Cl. It is stable to acidic conditions but is removed by catalytic hydrogenation (e.g., H₂, Pd/C), which may not be compatible with other reducible functional groups.

Protocol 2: Boc-Protection of the 4-Amino Group

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product, which is often pure enough for the next step or can be purified by a short silica gel plug.

With the N4 position now blocked, subsequent reactions with electrophiles under strongly basic conditions would be directed towards the N1 or N3 positions.

Troubleshooting Workflow

When faced with poor regioselectivity, a systematic approach is key. The following workflow provides a logical sequence for diagnosing and solving the issue.

dot graph TD { A[Start: Poor Regioselectivity Observed] --> B{Reaction Type?}; B --> C[N-Alkylation]; B --> D[N-Arylation / Coupling]; C --> E{Check Base & Temp}; E --> F[Use Weaker Base (K₂CO₃, Cs₂CO₃)]; E --> G[Lower Reaction Temperature]; F --> H[Re-run Experiment]; G --> H; D --> I{Check Ligand & Catalyst}; I --> J[Use Bulky Biarylphosphine Ligand (e.g., XPhos)]; I --> K[Switch to Pre-catalyst (e.g., G3-Pd)]; J --> L[Re-run Experiment]; K --> L; A --> M{Consider Protecting Group Strategy}; M --> N[Protect N4 with Boc Group]; N --> O[Perform Reaction]; O --> P[Deprotect]; P --> Q[Success: Desired Isomer]; H --> Q; L --> Q; }

Caption: A logical workflow for troubleshooting regioselectivity issues.

References
  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).
  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research.
  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. The ICR Publications Repository.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
  • Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach to pyrimidine and dibenzo[b,f][7][8]oxazepine derivatives. Organic Chemistry Frontiers (RSC Publishing).
  • Pyrimidine synthesis. Organic Chemistry Portal.
  • Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. PMC - NIH.
  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. ching-tsao.com.
  • The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides. PMC - NIH.
  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate.
  • Protective Groups. Organic Chemistry Portal.
  • Decyanative Cross‐Coupling of Cyanopyrimidines with O‐, S‐, and N‐Nucleophiles: A Route to Alkoxylpyrimidines, Aminopyrimidines and Alkylthiopyrimidines. ResearchGate.
  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society.
  • Protecting Groups List. SynArchive.
  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Protecting Groups. chem.iitb.ac.in.

Sources

Overcoming poor solubility of Ethyl 4-aminopyrimidine-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is dedicated to resolving the complex challenge of poor solubility in Ethyl 4-aminopyrimidine-5-carboxylate and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your experimental design.

Compound at a Glance: this compound

Before diving into troubleshooting, let's establish the known physicochemical properties of our lead molecule. Understanding these properties is the first step in diagnosing and solving solubility issues.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂[1][[“]]
Molecular Weight 167.17 g/mol [1]
Melting Point 174-177 °C[[“]]
Physical Form Solid[[“]]
Known Solvents Methanol/Water; DMF, DMSO[[“]]
Predicted XLogP3 0.6[1]
Estimated pKa ~3.5 - 4.5 (for the aminopyrimidine moiety)Based on structurally similar compounds

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions that arise when encountering solubility challenges with this class of compounds.

Q1: My this compound derivative won't dissolve in standard aqueous buffers for my biological assay. What are my first steps?

A1: This is a classic challenge. Your initial approach should be a systematic, small-scale solvent screening and pH adjustment.

  • Organic Co-solvents: Many biological assays can tolerate a small percentage of an organic co-solvent. The known solubility in DMSO and DMF makes them excellent starting points.[[“]] Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous buffer. Crucially, watch for precipitation upon dilution. If it crashes out, the final DMSO concentration may be too low to maintain solubility. Aim for a final co-solvent concentration of <1% (v/v) to minimize effects on biological systems, though up to 5% is sometimes acceptable.

  • pH Adjustment: The 4-amino group on the pyrimidine ring is basic.[3] Therefore, lowering the pH of your aqueous buffer should protonate this amine, forming a more soluble salt in situ. According to the Henderson-Hasselbalch equation, for each pH unit below the pKa of the amine, the ratio of the ionized (more soluble) form to the non-ionized form increases by a factor of 10.[4][5] Try adjusting your buffer pH to 6.0, 5.0, and 4.0 and observe the solubility.

Q2: I'm observing precipitation during my organic synthesis workup when trying to isolate my pyrimidine derivative. How can I keep it in solution?

A2: This is a common issue when changing the solvent environment during extraction or crystallization. The key is to understand the polarity shift. If your compound is precipitating during an aqueous wash, it's likely due to its low aqueous solubility. Consider using a brine (saturated NaCl solution) wash instead of pure water to reduce the amount of water extracted into the organic layer. If precipitation occurs during solvent removal (e.g., rotovapping), you may be concentrating it beyond its solubility limit in that particular solvent. In this case, consider crystallizing it directly from a suitable solvent system you've identified through screening.

Q3: When should I move beyond simple pH and co-solvent adjustments to more advanced formulation strategies?

A3: It's time to consider advanced strategies when:

  • You require a high concentration of the compound in an aqueous medium that cannot be achieved with acceptable levels of co-solvents (<1-5%).

  • The required pH for solubilization is incompatible with your experimental system (e.g., a pH of 4 is required for solubility, but your cell-based assay requires a pH of 7.4).

  • You are developing an oral dosage form and need to ensure dissolution and absorption in the gastrointestinal tract.

  • The compound exhibits instability at the pH required for its solubilization.

This is the point where you transition from simple troubleshooting to formulation development, exploring techniques like salt formation, co-crystals, amorphous solid dispersions, or lipid-based formulations.

Troubleshooting Guides & In-Depth Protocols

This section provides a structured approach to systematically overcoming poor solubility, complete with the underlying principles and step-by-step protocols.

Decision Workflow for Solubility Enhancement

Before selecting a complex method, it's crucial to follow a logical decision path. The following diagram outlines a systematic approach to tackling solubility issues with your this compound derivative.

Solubility Enhancement Workflow Decision Workflow for Solubility Enhancement cluster_0 Initial Assessment cluster_1 Tier 1: Simple Modifications cluster_2 Tier 2: Solid-State Engineering cluster_3 Tier 3: Advanced Formulation cluster_4 Evaluation start Poorly Soluble Derivative assess_sol Characterize Basic Properties (Solubility in common solvents, pH-dependence) start->assess_sol ph_adjust pH Modification (Target pH based on estimated pKa) assess_sol->ph_adjust cosolvent Co-solvent Systems (DMSO, Ethanol, PEG 400) assess_sol->cosolvent eval1 Solubility Adequate? ph_adjust->eval1 cosolvent->eval1 salt Salt Formation (Use strong acids, screen counter-ions) eval2 Solubility Adequate? salt->eval2 cocrystal Co-crystallization (Select co-formers with complementary H-bond donors/acceptors) cocrystal->eval2 asd Amorphous Solid Dispersion (With polymers like PVP, HPMC) eval3 Solubility Adequate? asd->eval3 micronization Particle Size Reduction (Micronization/Nanonization) micronization->eval3 lipids Lipid-Based Systems (SEDDS/SMEDDS for high logP compounds) end_node Optimized Formulation lipids->end_node cyclodextrin Cyclodextrin Complexation (For suitable guest molecules) cyclodextrin->end_node eval1->salt No eval1->cocrystal No eval1->end_node Yes eval2->asd No eval2->micronization No eval2->end_node Yes eval3->lipids No eval3->cyclodextrin No eval3->end_node Yes

Caption: A systematic approach to solubility enhancement.

Guide 1: pH Modification

Causality: The solubility of an ionizable compound is highly dependent on the pH of the medium. For a basic compound like an aminopyrimidine, decreasing the pH below its pKa increases the proportion of the protonated, charged species, which is generally much more water-soluble than the neutral form.[6][7] The relationship is described by the Henderson-Hasselbalch equation.[4][8]

Protocol: Generating a pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 8.0.

  • Equilibration: Add an excess amount of your pyrimidine derivative to a small volume (e.g., 1-2 mL) of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Shaking/Stirring: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Analysis:

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Measure the pH of the filtrate to confirm the final equilibrium pH.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Data Plotting: Plot the logarithm of the solubility (in mol/L or mg/mL) against the final measured pH. The resulting curve will reveal the pH at which solubility is maximized.

Guide 2: Salt Formation

Causality: Converting a weakly basic drug into a salt by reacting it with an acid can dramatically improve its solubility and dissolution rate. The salt form readily dissociates in aqueous media, releasing the ionized, more soluble form of the drug. For successful salt formation, a pKa difference of at least 2-3 units between the basic drug and the acidic counter-ion is generally recommended.[6][9]

Protocol: Small-Scale Salt Screening

  • Solvent Selection: Dissolve a known amount of the pyrimidine derivative (e.g., 100 mg) in a suitable organic solvent (e.g., ethanol, acetone, or ethyl acetate) with gentle heating to achieve complete dissolution.

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1:1 molar ratio) of various pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) to the solution of your compound.

  • Crystallization: Allow the solutions to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) to induce precipitation/crystallization of the salt. If no solid forms, solvent evaporation or the addition of an anti-solvent (a solvent in which the salt is insoluble) may be necessary.

  • Isolation and Characterization:

    • Isolate the resulting solid by filtration and dry it under vacuum.

    • Crucial Characterization: Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). A new, unique PXRD pattern and a sharp melting point different from the parent compound indicate the formation of a new crystalline salt.

  • Solubility Assessment: Determine the aqueous solubility of the most promising salt forms using the protocol described in Guide 1.

Guide 3: Co-crystallization

Causality: Co-crystals are multi-component crystalline solids where the active pharmaceutical ingredient (API) and a co-former are held together in the crystal lattice by non-covalent interactions, primarily hydrogen bonds.[10] Unlike salts, there is no proton transfer between the API and the co-former. By pairing the API with a highly soluble, pharmaceutically acceptable co-former, the resulting co-crystal can exhibit significantly improved solubility and dissolution. The selection of a co-former is based on identifying molecules with complementary hydrogen bond donors and acceptors to the aminopyrimidine core.[11][12]

Co-crystal vs Salt cluster_cocrystal Co-crystal (Hydrogen Bonding) cluster_salt Salt (Proton Transfer) API_base API (Base) (H-bond acceptor/donor) Coformer_acid Co-former (Acid) (H-bond donor/acceptor) API_base->Coformer_acid H-bond API_ion API-H⁺ (Cation) Counterion Counter-ion⁻ (Anion) API_ion->Counterion Ionic Bond

Caption: Co-crystal vs. Salt formation.

Protocol: Co-crystal Screening via Liquid-Assisted Grinding

  • Co-former Selection: Choose a range of pharmaceutically acceptable co-formers that have hydrogen bond donor/acceptor groups complementary to the aminopyrimidine moiety. Good candidates include dicarboxylic acids (e.g., succinic acid, fumaric acid), hydroxybenzoic acids, and amides (e.g., nicotinamide).[13]

  • Grinding: In a mortar and pestle or a ball mill, combine the pyrimidine derivative and the chosen co-former in a 1:1 molar ratio.

  • Liquid Addition: Add a few drops of a solvent (e.g., acetonitrile, ethanol, nitromethane) to facilitate molecular mobility. The mixture should be a thick paste, not a solution.

  • Grinding: Grind the mixture for 15-30 minutes.

  • Analysis: Analyze the resulting solid directly using PXRD. The appearance of a new diffraction pattern, different from the starting materials, is strong evidence of co-crystal formation. DSC can also be used to identify a new, sharp melting point.

Guide 4: Amorphous Solid Dispersions (ASDs)

Causality: Amorphous materials lack the long-range molecular order of crystalline solids. This disordered state has a higher free energy, which translates to a significant increase in apparent solubility and dissolution rate.[14] An ASD is a formulation where the drug is molecularly dispersed in an amorphous polymer matrix. The polymer serves two key functions: it stabilizes the drug in its amorphous state, preventing re-crystallization, and it can help maintain a supersaturated concentration of the drug upon dissolution.[15]

Protocol: ASD Preparation via Solvent Evaporation (for initial screening)

  • Polymer Selection: Select a few common pharmaceutical polymers such as polyvinylpyrrolidone (PVP K30), copovidone (PVP VA64), or hydroxypropyl methylcellulose acetate succinate (HPMCAS).

  • Solution Preparation: Dissolve the pyrimidine derivative and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Screen various drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation: Evaporate the solvent rapidly using a rotary evaporator to form a thin film. Dry the film thoroughly under high vacuum for 24 hours to remove all residual solvent.

  • Characterization:

    • Scrape the solid film from the flask.

    • Analyze by PXRD to confirm the absence of crystalline peaks (a "halo" pattern indicates an amorphous state).

    • Use DSC to identify a single glass transition temperature (Tg), which indicates a homogeneous molecular dispersion.

  • Dissolution Testing: Perform dissolution tests in a relevant buffer (e.g., pH 6.8 phosphate buffer) to compare the dissolution rate of the ASD to the crystalline drug. The goal is to achieve a "spring and parachute" effect, where the ASD rapidly dissolves to a high concentration (the "spring") and the polymer inhibits precipitation, maintaining that supersaturated state over time (the "parachute").

For larger scale and more industrially relevant methods, Spray Drying [16][17] and Hot-Melt Extrusion (HME) [1][18][19] are the preferred techniques for manufacturing ASDs.

Advanced Formulation Strategies

If solid-state modifications are insufficient or inappropriate, advanced formulation approaches can be employed.

Strategy 1: Cyclodextrin Complexation

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20] They can encapsulate poorly soluble "guest" molecules, like your pyrimidine derivative, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[[“]][21][22] The most commonly used cyclodextrins in pharmaceuticals are β-cyclodextrin and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Characterization of Cyclodextrin Complexes: The formation of an inclusion complex can be confirmed by various analytical techniques, including:

  • Phase Solubility Studies: To determine the binding constant and stoichiometry.

  • Spectroscopy (NMR, FTIR): To show shifts in signals of the guest molecule upon inclusion.[23]

  • DSC and PXRD: To demonstrate the formation of a new solid phase.[24][25]

Strategy 2: Lipid-Based Formulations (e.g., SEDDS)

Causality: For lipophilic compounds (typically with a LogP > 2), lipid-based drug delivery systems can be highly effective. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[26][27][28] The drug is dissolved in the lipidic pre-concentrate and remains in a solubilized state within the small emulsion droplets, facilitating absorption.[29][30]

Key Components of a SEDDS Formulation:

  • Oils: Act as a vehicle for the dissolved drug (e.g., medium-chain triglycerides).

  • Surfactants: Reduce the interfacial tension and aid in the spontaneous emulsification (e.g., Cremophor®, Tween®).

  • Co-solvents/Co-surfactants: Improve drug solubilization in the formulation and assist in emulsification (e.g., Transcutol®, PEG 400).

Stability Considerations

Any modification made to improve solubility must be evaluated for its impact on the chemical and physical stability of the compound. Amorphous forms, for instance, are thermodynamically unstable and can revert to a more stable, less soluble crystalline form over time. Stability studies should be conducted under controlled temperature and humidity conditions as per ICH guidelines (e.g., ICH Q1A(R2)).[31][32][33][34]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to diagnose, troubleshoot, and overcome the solubility challenges presented by this compound and its derivatives, advancing your research and development efforts.

References

  • Goyal, U., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Javed, S. A., et al. (2016). Spray drying formulation of amorphous solid dispersions. PubMed.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed.
  • Shaikh, J., et al. (2020). Self-emulsifying drug delivery systems (SEDDS)
  • Li, Y., et al. (2022). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. MDPI.
  • Singh, A., & Van den Mooter, G. (2016). Spray drying formulation of amorphous solid dispersions. PubMed.
  • Journal of Pharmaceutical Science and Technology. (n.d.). Characterization of Cyclodextrin Inclusion Complexes – A Review.
  • Patel, D., & Sawant, K. (2009). Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology.
  • Yellela, S. R. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • Excellence in Particle Size Reduction and Drying. (n.d.). Understanding the Micronization of APIs.
  • Pilotech. (2025). Spray-dried Amorphous Solid Dispersions: Process, Carrier, and Applications.
  • Sever Pharma Solutions. (2023). Hot Melt Extrusion and Solubilization.
  • Patheon pharma services. (n.d.). Hot Melt Extrusion: Improving Solubility of Poorly Soluble Compounds.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Teva API. (2016). API Micronization: Precision and Experience Matter.
  • Mura, P. (2015).
  • Flarer SA. (n.d.). Micronization's relevance in API production.
  • Cambrex. (n.d.). Hot Melt Extrusion: Solubility Enhancement, Controlled Release, And More.
  • Walsh Medical Media. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
  • 2-Aminopyrimidine - Solubility of Things. (n.d.).
  • Pharmaceutical Technology. (2021). Micronization of small molecule APIs: What are the trends?.
  • de Araujo, D. R., et al. (2021). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. MDPI.
  • Szymańska, E., et al. (2021).
  • Sridevi, S. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Serajuddin, A. T. M. (2002). Salt Selection in Drug Development. Pharmaceutical Technology.
  • ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products.
  • De-la-Mora, M., et al. (2013). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Bend Research. (2014). Amorphous Solid Dispersion Formulations Using The Spray Dry Process. YouTube.
  • RAPS. (2025). ICH releases overhauled stability guideline for consultation.
  • Zieleniewska, A., et al. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. MDPI.
  • Slideshare. (n.d.). salt selection in pharmaceutical product development | PPTX.
  • Kumar, S., et al. (2022). Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC - NIH.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
  • IIP Series. (n.d.). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS.
  • ResearchGate. (2025). Coformer selection: An important tool in cocrystal formation.
  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012).
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases.
  • ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • Wang, Y., et al. (2022). Recent Advances in Co-Former Screening and Formation Prediction of Multicomponent Solid Forms of Low Molecular Weight Drugs. PMC - NIH.
  • ER Publications. (n.d.). coformer selection, method of preparation, characteristics of cocrystal and its regulatory.
  • Shayan, F., & Sanphui, P. (2020).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 4-aminopyrimidine-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-aminopyrimidine-5-carboxylate is a critical heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for a wide range of biologically active molecules. Achieving high conversion rates in its synthesis is paramount for ensuring the efficiency and cost-effectiveness of research and manufacturing pipelines. This guide provides a comprehensive, in-depth troubleshooting framework for researchers, scientists, and process chemists encountering low yields and other challenges during its synthesis. We will focus on the prevalent and robust method involving the condensation-cyclization reaction between Ethyl (E)-2-cyano-3-ethoxyacrylate and formamidine.

Part 1: Synthesis Overview & Mechanism

The synthesis of this compound is most commonly achieved through the reaction of an N-C-N synthon, formamidine, with a functionalized three-carbon backbone, Ethyl (E)-2-cyano-3-ethoxyacrylate. This reaction is a classic example of pyrimidine ring formation, a cornerstone of heterocyclic chemistry[1].

Core Reaction Scheme:

reactant1 Ethyl (E)-2-cyano-3-ethoxyacrylate plus + reactant1->plus conditions Base (e.g., NaOEt) Solvent (e.g., Ethanol) Heat (Reflux) reactant1->conditions reactant2 Formamidine reactant2->conditions plus->reactant2 product This compound conditions->product byproduct + Ethanol + Other Salts

Figure 1. General synthesis of this compound.

The reaction mechanism is critical for understanding potential points of failure. It proceeds through a sequence of nucleophilic addition, cyclization, and aromatization.

G start Formamidine attacks a,ß-unsaturated system step1 Michael Addition Intermediate (Acyclic Adduct) start->step1 step2 Intramolecular Cyclization (N attacks Nitrile Carbon) step1->step2 step3 Cyclized Intermediate (Dihydropyrimidine) step2->step3 step4 Aromatization (Elimination of Ethanol) step3->step4 end Final Product: This compound step4->end

Figure 2. Simplified reaction mechanism pathway.

Understanding this pathway is key: a stall at any step—due to poor nucleophilicity, steric hindrance, or unfavorable thermodynamics—will result in low conversion.

Part 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses common, high-level issues that can often be resolved without extensive investigation.

Q1: My reaction yielded no product, only starting materials. What are the first things to check?

A: A complete lack of conversion typically points to a fundamental issue with the reaction setup or reagents.

  • Reagent Identity and Purity: Verify the identity of your starting materials, Ethyl (E)-2-cyano-3-ethoxyacrylate[2] and formamidine, using techniques like NMR or melting point analysis. Ensure the formamidine salt (e.g., hydrochloride) was properly converted to its free base form, as the salt is not nucleophilic.

  • Base Stoichiometry: If using a formamidine salt, ensure at least one full equivalent of a strong base (e.g., sodium ethoxide) was added to generate the free base in situ. An insufficient amount of base is a common cause of reaction failure.

  • Temperature: Confirm that the reaction was heated to the target temperature (typically reflux in ethanol). Some cyclizations have a significant activation energy barrier and will not proceed at room temperature[3].

Q2: The final product is an insoluble, dark-colored tar or polymer. What went wrong?

A: Tar formation is often a result of decomposition or polymerization, usually caused by excessive heat or incorrect reaction conditions.

  • Overheating: While heat is necessary, excessively high temperatures or prolonged reaction times can cause the decomposition of starting materials or the product itself. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid unnecessary heating[4].

  • Aldehyde Impurities: The starting acrylate is often synthesized from an aldehyde. Residual aldehyde impurities can polymerize under acidic or basic conditions, leading to tar formation[4]. Purify the Ethyl (E)-2-cyano-3-ethoxyacrylate if necessary.

Q3: My product is difficult to isolate and purify. What techniques can improve this?

A: Isolation issues are common with crystalline heterocyclic compounds.

  • Crude Precipitation: If the product precipitates from the reaction mixture upon cooling, ensure it is cooled sufficiently (e.g., to 0-5 °C) to maximize recovery.

  • Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems. A mixture of ethanol and water is often a good starting point.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be employed.

Part 3: In-Depth Troubleshooting Guide for Low Conversion Rates

This section provides a systematic approach to diagnosing and solving persistent low-yield problems.

start Low Conversion Rate Observed incomplete_rxn Issue: Incomplete Reaction (TLC shows starting material) start->incomplete_rxn side_products Issue: Side Products Formed (TLC/NMR shows unknown spots) start->side_products reagent_quality Check 1: Reagent Quality - Is formamidine active? - Is acrylate pure? - Are solvents anhydrous? incomplete_rxn->reagent_quality temp_check Check 1: Temperature Control - Is reflux too vigorous? - Are there localized hotspots? side_products->temp_check conditions Check 2: Reaction Conditions - Is temperature optimal? - Is reaction time sufficient? - Is base strength/amount correct? reagent_quality->conditions base_check Check 2: Base Selection - Is the base too strong/weak? - Could it be catalyzing side reactions? temp_check->base_check concentration_check Check 3: Concentration - Are high concentrations leading to intermolecular side reactions? base_check->concentration_check

Figure 3. Logical workflow for troubleshooting low yields.
Problem Cluster 1: Incomplete Reaction (Starting Materials Persist)

This is the most common cause of low yields, where the reaction stalls before all starting materials are consumed.

Q: TLC analysis consistently shows unreacted Ethyl (E)-2-cyano-3-ethoxyacrylate and/or formamidine, even after extended reaction times. What is the root cause?

A: This points to issues with reactivity, stoichiometry, or reaction environment.

Potential Cause 1: Poor Reagent Quality or Moisture Contamination

  • The "Why": The free base of formamidine is hygroscopic and can degrade upon exposure to moisture and air. Ethyl (E)-2-cyano-3-ethoxyacrylate can hydrolyze back to its precursors under aqueous basic or acidic conditions. Anhydrous conditions are therefore crucial.

  • Expert Recommendation:

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., ethanol).

    • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the base and other reagents.

    • Verify Reagent Purity: Before use, verify the purity of your starting materials. The melting point of Ethyl (E)-2-cyano-3-ethoxyacrylate should be sharp (49-51 °C).

Potential Cause 2: Suboptimal Base or Incorrect Stoichiometry

  • The "Why": The reaction is typically base-catalyzed. The base (e.g., sodium ethoxide) deprotonates the formamidine salt to generate the active nucleophile. An insufficient amount of base will result in a low concentration of the active reagent, slowing or stalling the reaction.

  • Expert Recommendation:

    • Stoichiometry: If using formamidine hydrochloride, use at least 1.05 equivalents of a strong base like sodium ethoxide.

    • Base Strength: Sodium ethoxide in ethanol is the ideal base as it does not introduce competing nucleophiles. Using other bases like triethylamine may not be strong enough to fully deprotonate the amidinium salt, leading to lower yields.

Potential Cause 3: Insufficient Thermal Energy

  • The "Why": The intramolecular cyclization step (Nitrile attack) and subsequent aromatization often require significant thermal energy to overcome the activation barrier.

  • Expert Recommendation:

    • Ensure Reflux: Ensure the reaction mixture is maintained at a steady reflux. A common mistake is insufficient heating, where the mixture is hot but not actually refluxing.

    • Solvent Choice: If yields are still low in ethanol (b.p. 78 °C), consider screening higher-boiling point solvents like n-butanol (b.p. 118 °C) or toluene (b.p. 111 °C)[5]. However, ensure your base is compatible with the chosen solvent.

ParameterOption 1 (Standard)Option 2 (Alternative)Option 3 (High Temp)Rationale & Key Considerations
Solvent EthanolAcetonitrileToluene / n-ButanolSolvent polarity affects solubility and reaction rates. Polar solvents are generally preferred[4]. Toluene allows for azeotropic removal of water if present.
Base Sodium EthoxidePotassium CarbonateDBUBase strength is critical for generating the active nucleophile. NaOEt is standard. K2CO3 is a weaker, heterogeneous base. DBU is a strong, non-nucleophilic organic base.
Temperature Reflux (~78 °C)Reflux (~82 °C)Reflux (111-118 °C)Higher temperatures can accelerate slow cyclization steps but may also increase side product formation[3]. Must be optimized.
Atmosphere Inert (N2 / Ar)AmbientInert (N2 / Ar)An inert atmosphere is strongly recommended to protect the base and prevent oxidative side reactions.
Table 1. Experimental Conditions for Reaction Optimization.
Problem Cluster 2: Significant Side Product Formation

Sometimes the starting material is consumed, but the yield of the desired product is low due to competing reaction pathways.

Q: My crude NMR/LCMS shows that my starting material is gone, but I have multiple other products instead of the desired this compound. What are these side products and how can I prevent them?

A: Side product formation is often a result of incorrect stoichiometry, impurities, or non-optimal reaction conditions.

Potential Cause 1: Dimerization or Polymerization

  • The "Why": Under strongly basic conditions, the acrylate starting material can potentially undergo self-condensation. Similarly, formamidine can decompose or self-condense at high temperatures.

  • Expert Recommendation:

    • Controlled Addition: Add the base or one of the reactants slowly at a lower temperature before heating to reflux. This keeps the instantaneous concentration of the reactive species low.

    • Optimize Temperature: Avoid excessive heating. Determine the minimum temperature required for a reasonable reaction rate via screening experiments[6].

Potential Cause 2: Hydrolysis of Ester or Nitrile Groups

  • The "Why": If there is excess water in the reaction mixture, the ester and nitrile functionalities can be hydrolyzed under basic conditions, leading to the corresponding carboxylic acid and amide byproducts, which complicates purification and lowers the yield of the desired ester.

  • Expert Recommendation:

    • Use Anhydrous Conditions: As mentioned previously, using dry solvents and an inert atmosphere is the best preventative measure.

    • Workup Procedure: During the aqueous workup, neutralize the reaction mixture carefully. Prolonged exposure to strong acid or base can cause hydrolysis.

Part 4: Key Experimental Protocols

Protocol 1: Baseline Synthesis of this compound

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagents: To the flask, add anhydrous ethanol (e.g., 10 mL per 1 g of acrylate). Add sodium metal in small pieces to generate sodium ethoxide in situ (1.05 eq.), or add commercial sodium ethoxide solution.

  • Formamidine: Once the base is prepared and the solution has cooled slightly, add formamidine hydrochloride (1.0 eq.). Stir for 15-20 minutes.

  • Acrylate Addition: Add Ethyl (E)-2-cyano-3-ethoxyacrylate (1.0 eq.) to the mixture.

  • Reaction: Heat the mixture to a steady reflux.

  • Monitoring: Monitor the reaction's progress every 1-2 hours using TLC (see Protocol 2).

  • Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Neutralize carefully with dilute acetic acid or HCl.

  • Isolation: Reduce the solvent volume under reduced pressure. The product may precipitate. Cool the mixture to 0-5 °C to maximize crystallization. Filter the solid, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Dry the crude solid and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Thin-Layer Chromatography (TLC) Reaction Monitoring

  • Plate: Use silica gel 60 F254 plates.

  • Mobile Phase: A starting mobile phase of 30-50% Ethyl Acetate in Hexane is typically effective. Adjust polarity as needed.

  • Spotting: On the baseline of the TLC plate, spot the following:

    • Lane 1: Ethyl (E)-2-cyano-3-ethoxyacrylate starting material (SM).

    • Lane 2: Co-spot (SM + Reaction Mixture). This helps to definitively identify the SM spot in the reaction lane.

    • Lane 3: Reaction Mixture (RM).

  • Development: Place the plate in a chamber saturated with the mobile phase and allow it to develop.

  • Visualization: Visualize the plate under UV light (254 nm). The aromatic product should be UV-active. You can also use a potassium permanganate stain.

  • Analysis: The reaction is complete when the starting material spot in the RM lane has completely disappeared. The appearance of a new, typically lower Rf spot, indicates product formation.

References

  • ResearchGate. (n.d.).
  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003).
  • ResearchGate. (n.d.). Optimization of conditions for the synthesis of 4. [Link]
  • ResearchGate. (n.d.).
  • Al-Ostath, A., et al. (2023).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
  • Martins, M. A. P., et al. (2008). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Journal of the Brazilian Chemical Society.
  • Gomaa, A. M., et al. (2023).
  • Anonymous. (n.d.).
  • Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
  • Weissman, S. A., & Anderson, N. G. (2015). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)
  • National Center for Biotechnology Information. (n.d.).

Sources

Scalable synthesis of Ethyl 4-aminopyrimidine-5-carboxylate for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-aminopyrimidine-5-carboxylate. As a crucial heterocyclic building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents, its efficient and scalable synthesis is of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.

Core Synthesis Protocol: A Common Scalable Route

One of the most established and scalable methods for synthesizing the pyrimidine core involves the condensation of an amidine with a β-ketoester derivative. A frequently employed route starts with commercially available ethyl ethoxymethylenecyanoacetate and formamidine.

Experimental Protocol: Synthesis via Ethyl Ethoxymethylenecyanoacetate

This protocol outlines a common two-step, one-pot synthesis strategy.

Step 1: Formation of Ethyl 2-cyano-3-(formylamino)acrylate

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, suspend formamidine acetate (1.0 eq) in an appropriate solvent such as ethanol or isopropanol.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.05 eq) in ethanol to the cooled suspension over 30-45 minutes, ensuring the temperature does not exceed 10 °C. This in-situ formation of free formamidine is critical for the subsequent reaction.

  • To this mixture, add ethyl ethoxymethylenecyanoacetate (1.0 eq) dropwise, maintaining the reaction temperature below 15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Cyclization to this compound

  • Upon completion of the first step (disappearance of the starting ester), gently heat the reaction mixture to reflux (approx. 78 °C for ethanol).

  • Maintain the reflux for 4-6 hours. The cyclization process is often accompanied by a color change. Monitor the formation of the product by TLC/HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under vacuum.

  • Add water to the residue to precipitate the crude product. The salts (e.g., sodium acetate) will dissolve in the aqueous phase.

  • Filter the solid product, wash with cold water, and then a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight.

Reaction Pathway Diagram

Reaction_Pathway Formamidine Formamidine Intermediate Enamine Intermediate Formamidine->Intermediate Condensation Ketoester Ethyl Ethoxymethylenecyanoacetate Ketoester->Intermediate Condensation Base Sodium Ethoxide in Ethanol Base->Formamidine Reacts with Product This compound Intermediate->Product Cyclization (Heat) Troubleshooting_Workflow start Synthesis Outcome Unsatisfactory check_yield Low Yield Check TLC/HPLC for unreacted starting material start->check_yield Issue? check_purity Impure Product (Color, extra peaks) start->check_purity Issue? yield_yes Starting Material Present? check_yield:f1->yield_yes purity_color Discoloration? check_purity:f1->purity_color yield_no Side Reactions or Decomposition? yield_yes->yield_no No sol1 Optimize Reaction (Time, Temp) yield_yes->sol1 Yes sol2 Verify Reagent Activity/Purity yield_yes->sol2 Yes sol3 Run under Inert Atmosphere yield_no->sol3 Likely sol4 Control Temp During Additions yield_no->sol4 Likely purity_color->sol3 Yes purity_peaks Unexpected Peaks (NMR, HPLC)? purity_color->purity_peaks No sol5 Check for Isomers (Regioselectivity) purity_peaks->sol5 Yes sol6 Optimize Purification (Recrystallization, Chromatography) purity_peaks->sol6 Yes

Caption: A logical workflow for diagnosing and solving common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Are there alternative scalable routes for this synthesis? A1: Yes, several other routes are viable for industrial applications. One notable method is the Minisci homolytic alkoxycarbonylation, which allows for the one-step synthesis of related compounds like ethyl 5-bromopyrimidine-4-carboxylate from inexpensive 5-bromopyrimidine in useful quantities (>10 g) and good yields (48%). [1]This radical chemistry approach can be advantageous by reducing step count. [1]Another approach involves the reaction of 2,4-dichloropyrimidine-5-carboxylate with an amine source, which is a common strategy in medicinal chemistry for building diversity. [2] Q2: How can I effectively monitor the reaction for completion? A2: The most common methods are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • TLC: Use a mobile phase like ethyl acetate/hexanes (e.g., 30:70 v/v). The product, being more polar than the starting ester, will have a lower Rf value. UV visualization at 254 nm is effective.

  • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% formic or trifluoroacetic acid is typically effective. This method provides quantitative data on the conversion of starting material to product and can also detect the formation of byproducts.

Q3: What are the critical safety considerations for this synthesis at scale? A3:

  • Sodium Ethoxide: This reagent is highly reactive, corrosive, and flammable. It reacts violently with water. It must be handled in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen blanket).

  • Solvents: Ethanol and other organic solvents are flammable. Ensure the reaction is performed in a well-ventilated area (fume hood) away from ignition sources. For large-scale reactions, use appropriately grounded equipment to prevent static discharge.

  • Exothermic Reactions: The initial acid-base reaction and condensation can be exothermic. Slow, controlled addition of reagents and effective cooling are essential to prevent thermal runaways.

Q4: What is the expected purity and how is it confirmed? A4: After proper workup and recrystallization, a purity of >98% (by HPLC) is typically achievable. The structure and purity should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C7H9N3O2, MW: 167.17 g/mol ). [3]* Melting Point: A sharp melting point is a good indicator of purity. While not consistently reported for this specific compound, related structures like Ethyl 2-phenylamino-4,6-diphenylpyrimidine-5-carboxylate have a melting point of 172-174 °C after recrystallization from ethanol. [4]A consistent and sharp melting range for your product indicates high purity.

Q5: Can this reaction be performed under "green" or solvent-free conditions? A5: While the traditional method uses organic solvents, related pyrimidine syntheses have been successfully adapted to greener conditions. For instance, the Biginelli reaction, which also produces a pyrimidine core, can be performed under solvent-free "Grindstone" multicomponent reagent methods, which are more economical and environmentally friendly. [5]Exploring the use of greener solvents like ethanol (which is bio-based) or investigating high-concentration or solvent-free conditions could be a valuable optimization for industrial applications.

References

  • ResearchGate. Synthesis route from ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.
  • ARKIVOC. Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. 2003 (xv) 22-28.
  • National Institutes of Health (NIH). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. 2022.
  • MDPI. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach.
  • ResearchGate. Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
  • Semantic Scholar. Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives.
  • UCLA – Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
  • European Patent Office. NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. EP 1054004 A1.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.
  • ResearchGate. Scalable Preparation of Substituted 4‐Aminoquinolines: Advancements in Manufacturing Process Development.
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

Technical Support Center: Recrystallization of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of Ethyl 4-aminopyrimidine-5-carboxylate via recrystallization. This document offers a blend of theoretical principles, practical protocols, and solutions to common experimental challenges.

Section 1: Understanding the Fundamentals of Recrystallization for this compound

This compound is a heterocyclic compound with a reported melting point of 174-177 °C.[1][2] Its structure, containing an aminopyrimidine ring and an ethyl ester group, imparts a moderate polarity. The purity of this compound is often critical for its downstream applications in pharmaceutical research and development. Recrystallization is a powerful technique for purifying solids based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will selectively crystallize, leaving impurities behind in the solution.

The key to successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent will exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities at all temperatures.

  • Chemical inertness towards the compound.

  • Volatility for easy removal from the purified crystals.

Section 2: Troubleshooting Guide: A Problem-Solution Approach

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My this compound won't fully dissolve in the hot solvent, even after adding a large volume. What should I do?

Possible Causes & Solutions:

  • Inappropriate Solvent: The solvent you've chosen may not be a good solvent for your compound, even at high temperatures. The polarity of your solvent might be too low.

    • Solution: Consult a solvent polarity chart and choose a more polar solvent. Given the structure of this compound, polar solvents like ethanol, methanol, or acetone are good starting points.[3] You may need to perform a solvent screen to identify the optimal solvent (see Protocol 1).

  • Insoluble Impurities: Your crude sample may contain insoluble impurities.

    • Solution: If a significant portion of your compound has dissolved and only a small amount of solid remains, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the solid impurities before proceeding with the crystallization. Be sure to use a pre-heated funnel to prevent premature crystallization.[4]

Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of significant impurities depressing the melting point.[5][6]

Possible Causes & Solutions:

  • Solution is too concentrated: The high concentration of the solute can cause it to come out of solution above its melting point.

    • Solution: Reheat the solution to dissolve the oil, add more of the same solvent to decrease the concentration, and then allow it to cool slowly.[6]

  • Cooling too rapidly: Rapid cooling can favor oil formation over crystal nucleation.

    • Solution: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can also help to slow the cooling rate.

  • High impurity level: Impurities can lower the melting point of your compound, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step, such as a column chromatography, before recrystallization. Alternatively, try a different solvent system that may better exclude the impurities.

Q3: No crystals have formed even after the solution has cooled to room temperature and been in an ice bath. What's wrong?

This is a common issue and can often be resolved with a few simple techniques.

Possible Causes & Solutions:

  • Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its equilibrium solubility, but crystal nucleation has not been initiated.

    • Solution 1: Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

    • Solution 2: Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal growth.[7]

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur even at low temperatures.

    • Solution: Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.[8]

Q4: My final yield of pure crystals is very low. How can I improve it?

A low recovery can be frustrating, but there are several factors to consider to optimize your yield.

Possible Causes & Solutions:

  • Too much solvent used: As mentioned above, using an excess of solvent will result in a significant amount of your product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature crystallization during hot filtration: If you performed a hot filtration, your product may have crystallized in the filter funnel.

    • Solution: Ensure your funnel and receiving flask are pre-heated. If crystals do form, you can try washing them through with a small amount of hot solvent.[9]

  • Washing with too much cold solvent: Washing the collected crystals is necessary to remove residual impurities, but using too much solvent will dissolve some of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.

  • Compound's inherent solubility: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.

    • Solution: Consider using a different solvent in which your compound is less soluble when cold. A mixed-solvent system can sometimes provide better recovery.

Section 3: Protocols and Best Practices

Protocol 1: Solvent Screening for Recrystallization

This protocol will help you identify a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane)

  • Hot plate and water bath

  • Stirring rod

Procedure:

  • Place a small amount (approx. 20-30 mg) of your crude compound into several test tubes.

  • Add a small volume (approx. 0.5 mL) of a different solvent to each test tube at room temperature.

  • Stir each mixture and observe the solubility. A good solvent will not dissolve the compound at room temperature.

  • For the solvents that did not dissolve the compound, gently heat the test tubes in a hot water bath.

  • Observe if the compound dissolves upon heating. An ideal solvent will completely dissolve the compound near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a good quantity of well-formed crystals.

Table 1: Solvent Selection Guide

SolventPolarity IndexBoiling Point (°C)Suitability Rationale
Water10.2100May be a good anti-solvent in a mixed-solvent system due to the compound's likely lower solubility in it.
Methanol5.165A polar protic solvent that is often effective for polar compounds.
Ethanol4.378A versatile polar protic solvent, often a good starting point for aminopyrimidines.[4]
Acetone4.356A polar aprotic solvent that can be effective.
Ethyl Acetate4.477A moderately polar solvent.
Toluene2.4111A non-polar solvent, likely to have low solubility for this compound.
Hexane0.169A non-polar solvent, likely to be a poor solvent for this compound.
Protocol 2: Single-Solvent Recrystallization

This protocol is for when you have identified a suitable single solvent from your screening.

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate.

  • Add small portions of the hot solvent until the compound just dissolves.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 3: Mixed-Solvent Recrystallization (Ethanol/Water)

This is a good option if your compound is too soluble in a single solvent even at low temperatures.

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • While keeping the solution hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few more drops of hot ethanol until the cloudiness just disappears.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Dry the purified crystals.

Visualization of Workflows

Recrystallization_Workflow cluster_single Single-Solvent Recrystallization cluster_mixed Mixed-Solvent Recrystallization A Dissolve in min. hot solvent B Hot Filtration (if needed) A->B C Cool Slowly B->C D Collect Crystals C->D E Dissolve in 'good' solvent F Add 'bad' solvent to cloud point E->F G Re-clarify with 'good' solvent F->G H Cool Slowly G->H I Collect Crystals H->I

Caption: General workflows for single and mixed-solvent recrystallization.

Troubleshooting_Tree Start Recrystallization Problem Q1 Compound won't dissolve? Start->Q1 Q2 Oiling Out? Start->Q2 Q3 No Crystals? Start->Q3 Q4 Low Yield? Start->Q4 A1 Change Solvent / Hot Filter Q1->A1 Yes A2 Add more solvent / Cool slower Q2->A2 Yes A3 Scratch / Seed / Concentrate Q3->A3 Yes A4 Use less solvent / Optimize washing Q4->A4 Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?.
  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • RSC Education. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Wired Chemist. (n.d.). Recrystallization.

Sources

Technical Support Center: Preventing Dimer Formation in Reactions of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with Ethyl 4-aminopyrimidine-5-carboxylate. This guide is designed to provide in-depth, field-proven insights into a common and frustrating challenge: the formation of unwanted dimers and oligomers during synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each step. This center provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your reactions are clean, efficient, and reproducible.

Section 1: Understanding Dimer Formation

This section addresses the fundamental principles behind the self-reactivity of this compound, a crucial first step in preventing byproduct formation.

Q1: What exactly is a "dimer" in this context, and why is it a problem?

A dimer is a side product formed when two molecules of your starting material, this compound, react with each other. This self-reaction competes with your desired transformation, leading to several significant problems:

  • Reduced Yield: The consumption of starting material to form the dimer directly lowers the maximum achievable yield of your target molecule.

  • Purification Challenges: Dimers often have physical properties (e.g., polarity, solubility) similar to the desired product, making separation by chromatography or recrystallization difficult and time-consuming.

  • Complex Byproduct Profile: In some cases, the reaction can continue, leading to trimers or even oligomers, further complicating the reaction mixture.[1]

Q2: What is the most likely mechanism for dimer formation?

The structure of this compound contains both a nucleophilic primary amine (at the C4 position) and electrophilic centers. The primary amine is the most likely culprit for initiating dimerization. Under basic conditions, this amine can be deprotonated, significantly increasing its nucleophilicity. This highly reactive species can then attack an electrophilic site on a second molecule of the starting material.

One plausible pathway, especially under conditions designed for amide bond formation, involves the nucleophilic attack of the 4-amino group of one molecule onto the ester carbonyl (an electrophilic site) of another molecule. This results in the formation of a new amide bond, linking the two pyrimidine units.

DimerizationMechanism cluster_0 Molecule A (Nucleophile) cluster_1 Molecule B (Electrophile) cluster_2 Dimer Product MolA This compound (Deprotonated Amine) MolB This compound MolA->MolB  Nucleophilic Attack (4-NH⁻ attacks 5-C=O) Dimer Amide-Linked Dimer MolB->Dimer Forms Amide Bond (Loss of EtOH)

Caption: Proposed mechanism for dimerization via nucleophilic attack.

Section 2: Troubleshooting Guide

This guide provides direct answers to common issues encountered during experimentation.

Q1: My N-alkylation or N-acylation reaction is sluggish and yields a significant high-molecular-weight byproduct. How do I fix this?

This is a classic problem. The 4-amino group on the pyrimidine ring is deactivated by the electron-withdrawing nature of the ring, making it a relatively weak nucleophile. Forcing the reaction with excess base or high temperatures can accelerate the desired reaction but often disproportionately increases the rate of dimerization.[2]

Troubleshooting Steps:

  • Choice of Base: Strong bases like NaH or KHMDS create a high concentration of the highly nucleophilic pyrimidine anion, which can readily dimerize. Switch to a milder inorganic base like K₂CO₃ or Cs₂CO₃, or a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[1] These bases facilitate the reaction without fully deprotonating the amine, keeping its reactivity in check.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. High temperatures often provide the activation energy needed for dimerization.[3]

  • Order of Addition: Do not add the base to the pyrimidine and let it stir. Instead, add your electrophile (alkyl halide or acyl chloride) first, then add the base dropwise to the solution. An even better method is to add the pyrimidine and base mixture slowly to a solution of the electrophile. This "slow addition" technique keeps the concentration of the reactive pyrimidine low at all times, favoring the reaction with the electrophile over self-reaction.[3]

  • Solvent: Ensure you are using a suitable, anhydrous solvent. Protic solvents can interfere with the reaction, while polar aprotic solvents like DMF, DMSO, or THF are generally preferred. Always use anhydrous solvents to prevent hydrolysis of reagents.[4][5]

Q2: I'm attempting an amide coupling, but the reaction is failing or giving complex mixtures. What's wrong?

Amide coupling with electron-deficient amines is notoriously difficult.[6] Standard coupling reagents may not be sufficient, or the conditions required might promote side reactions.

Troubleshooting Steps:

  • Activate the Carboxylic Acid First: Pre-activate the carboxylic acid with your coupling reagent before introducing the aminopyrimidine. For example, with EDC/HOBt, stir the carboxylic acid, EDC, HOBt, and a base like DIPEA in your solvent for 15-30 minutes at 0 °C. This forms the reactive HOBt-ester intermediate.[6] Only then should you add the this compound. This prevents the coupling reagent from reacting with the pyrimidine itself.

  • Use a More Potent Coupling Reagent: If EDC/HOBt fails, consider more powerful uronium-based reagents like HATU or HBTU. These reagents are highly efficient for coupling with unreactive amines.

  • Catalytic DMAP: In some cases, adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the coupling reaction. DMAP acts as a highly effective acyl transfer agent.[6] However, use it judiciously, as it can sometimes promote side reactions if used in stoichiometric amounts.

  • Consider an Acid Chloride: As a more forceful approach, convert your carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride.[2] The resulting acid chloride is highly reactive and will often react with the aminopyrimidine where other methods fail. This method requires careful control of stoichiometry and temperature to avoid side reactions.

Q3: How can I confirm that the byproduct I'm seeing is a dimer?

Characterization is key. Do not assume a byproduct is a dimer without evidence.

  • Mass Spectrometry (MS): This is the most definitive method. The dimer will have a molecular weight that is the sum of two this compound molecules minus the mass of the small molecule eliminated during the reaction (e.g., ethanol, H₂O). For the proposed amide-linked dimer, the expected mass would be (167.17 * 2) - 46.07 (EtOH) = 288.27 g/mol . Look for this [M+H]⁺ or [M+Na]⁺ ion in your LC-MS or HRMS data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR of the dimer will be more complex than the starting material. You should expect to see two distinct sets of pyrimidine proton signals and likely a new amide N-H proton signal, which is often broad and may exchange with D₂O.

  • Thin Layer Chromatography (TLC): The dimer will typically have a different Rf value than your starting material. It is often less polar than the starting amine, resulting in a higher Rf, but this can vary depending on the exact structure and solvent system.

Section 3: Prophylactic Strategies & Optimized Protocol

The best way to deal with side reactions is to prevent them from the start. Here are robust strategies and a detailed protocol.

Strategy 1: Employing a Protecting Group

The most reliable method to prevent any reaction at the 4-amino position is to temporarily "cap" it with a protecting group.[7] The tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions and can be easily removed later under acidic conditions.[8]

Brief Protocol for Boc-Protection:

  • Dissolve this compound (1 eq.) in a suitable solvent (e.g., THF or Dichloromethane).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a base such as triethylamine (1.2 eq.) or a catalytic amount of DMAP.

  • Stir at room temperature and monitor by TLC until the starting material is consumed.

  • Perform an aqueous workup and purify the Boc-protected product.

  • Proceed with your desired reaction on other parts of the molecule.

  • Deprotect by treating with an acid like trifluoroacetic acid (TFA) in dichloromethane.

Strategy 2: Reaction Condition Optimization

If a protecting group strategy is not feasible, careful optimization of reaction parameters is critical. The following table summarizes key choices.

ParameterCondition to Favor Dimerization (Avoid)Condition to Minimize Dimerization (Recommended)Rationale
Base Strong, stoichiometric bases (NaH, LDA)Weaker organic bases (DIPEA, TEA) or mild inorganic bases (K₂CO₃)Strong bases generate a high concentration of the highly reactive anion, promoting self-reaction.[1]
Temperature High temperatures (reflux)Low temperatures (0 °C to RT)Side reactions often have a higher activation energy; lower temperatures improve selectivity.[3]
Addition Order Adding base to pyrimidine before electrophileSlow addition of pyrimidine to electrophileKeeps the concentration of the nucleophilic pyrimidine low, favoring intermolecular reaction over self-condensation.[3]
Stoichiometry Using a 1:1 ratio of pyrimidine to electrophileUsing a slight excess (1.1-1.2 eq.) of the other reactantPushes the equilibrium towards the desired product, consuming the pyrimidine before it can dimerize.
Protecting Group NoneBoc, Cbz, or other suitable amine protecting groupPhysically blocks the nucleophilic amine from participating in any side reactions.[7][9]
Detailed Experimental Protocol: Optimized Amide Coupling

This protocol details an amide bond formation, a reaction type highly susceptible to the issues discussed.

Objective: To couple a generic carboxylic acid (R-COOH) with this compound while minimizing dimer formation.

Reagents & Equipment:

  • This compound

  • Carboxylic Acid (R-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, ice bath

Procedure:

  • Setup: Dry all glassware in an oven before use. Assemble the reaction under an inert atmosphere (Argon or Nitrogen).[4]

  • Acid Activation: To a round-bottom flask, add the carboxylic acid (1.2 eq.), EDC (1.3 eq.), and HOBt (1.3 eq.). Dissolve this mixture in anhydrous DMF.

  • Cooling: Cool the flask to 0 °C using an ice bath.

  • Base Addition: Slowly add DIPEA (2.5 eq.) to the cooled mixture.

  • Pre-activation Stirring: Stir the mixture at 0 °C for 20 minutes. You are forming the reactive HOBt-ester in situ.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous DMF.

  • Slow Addition: Using a syringe pump or dropping funnel, add the amine solution dropwise to the activated acid mixture at 0 °C over a period of 30-60 minutes.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for another hour, then let it warm slowly to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting amine and the formation of the desired product.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired amide.

ProtocolWorkflow cluster_0 Step 1: Acid Activation (0 °C) cluster_1 Step 2: Controlled Addition (0 °C) cluster_2 Step 3: Reaction & Monitoring A Combine R-COOH, EDC, HOBt in DMF B Add DIPEA A->B C Stir for 20 min B->C E Add Amine Solution Dropwise (30-60 min) C->E  Add to this mixture D Dissolve Aminopyrimidine in DMF D->E F Stir at 0 °C -> RT (Overnight) E->F G Monitor by TLC/LC-MS F->G H Workup & Purification G->H If complete

Caption: Optimized workflow for amide coupling reactions.

Section 4: Frequently Asked Questions (FAQs)
  • Q1: Which analytical techniques are best for monitoring these reactions in real-time?

    • A: Thin Layer Chromatography (TLC) is excellent for quick, qualitative checks on the consumption of starting material and the appearance of new spots. For more quantitative and precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It can simultaneously track reactants, products, and byproducts like dimers, confirming their molecular weights.

  • Q2: Are there any alternative reagents I should consider for particularly stubborn reactions?

    • A: For amide couplings, T3P® (Propylphosphonic Anhydride) is a powerful, user-friendly reagent known for its high efficiency and clean conversions, often succeeding where carbodiimides fail. For alkylations, switching to more reactive electrophiles (e.g., from a bromide to an iodide or triflate) can sometimes allow for milder conditions that disfavor dimerization.

  • Q3: When is a protecting group strategy considered essential?

    • A: A protecting group is essential in multi-step syntheses where the 4-amino group could interfere with subsequent reactions that are not intended to modify it. For example, if you need to perform a reaction that requires a very strong base or a highly reactive electrophile that could react with the amine, protecting it beforehand is the safest and often most efficient path to the final product.

References
  • Google Patents. (n.d.). CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • El-Feky, S. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(5), 2315.
  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • SynArchive. (n.d.). Protecting Groups List.
  • Caron, B., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28.
  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wei, D., et al. (2023). The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions. Digital Discovery, 2(6), 1788-1798.
  • Yet, L. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(41), 151144.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros.

Sources

Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 4-Aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-aminopyrimidine-5-carboxylate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of post-reaction work-up and purification. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Introduction to this compound

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various biologically active compounds. Its chemical structure, featuring an amino group and an ester functionality on a pyrimidine core, presents a unique set of properties that can influence reaction outcomes and purification strategies. Understanding its solubility, stability, and potential side reactions is paramount for successful synthesis.

Key Properties:

  • Melting Point: 174-177 °C[1][2]

  • Appearance: Off-white solid[1]

  • Solubility: Soluble in DMF and DMSO; partially soluble in methanol/water mixtures[1].

  • pKa (predicted): 3.94 ± 0.10[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and purification of this compound and its derivatives.

Q1: My reaction mixture is a complex slurry. What is the best initial step for work-up?

A1: The first step is to dilute the reaction mixture with a suitable organic solvent to facilitate subsequent extractions.[3] Ethyl acetate is a common choice due to its moderate polarity, which can dissolve a wide range of organic compounds while being immiscible with water.[4][5] If your product has limited solubility in ethyl acetate, consider alternatives like dichloromethane (DCM).

Q2: How do I effectively remove unreacted starting materials or acidic/basic byproducts?

A2: A series of aqueous washes is crucial.

  • To remove acidic impurities: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This will neutralize and extract acidic components into the aqueous layer.

  • To remove basic impurities: A wash with a dilute acid, such as 1M HCl, can be effective. However, be cautious as the amino group on the pyrimidine ring can be protonated, potentially pulling your product into the aqueous layer. A wash with saturated aqueous ammonium chloride (NH₄Cl) is a milder alternative for quenching reactions and removing some basic residues.[6][7]

  • To remove residual water-soluble impurities: A final wash with brine (saturated aqueous NaCl) will help to remove residual water from the organic layer before drying.[4][5]

Q3: My product seems to be partially soluble in water. How can I minimize loss during aqueous extraction?

A3: This is a common challenge with polar heterocyclic compounds. To minimize product loss:

  • Back-extraction: After the initial extraction, re-extract the aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or DCM) to recover any dissolved product.

  • Use of Brine: Performing washes with brine instead of deionized water can decrease the solubility of your organic product in the aqueous phase through the "salting-out" effect.[6]

Q4: What is the most effective method for purifying the crude product?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If your product is a solid and the impurities have different solubility profiles, recrystallization is an excellent method for obtaining high-purity material.[8] Common solvent systems for pyrimidine derivatives include ethanol, ethyl acetate, or mixtures with hexanes.[5][9][10]

  • Column Chromatography: For complex mixtures or when impurities have similar solubility to the product, silica gel column chromatography is the preferred method.[9][11] A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective.[12][13]

Q5: Can I use Thin Layer Chromatography (TLC) to monitor my purification?

A5: Absolutely. TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions during column chromatography.[14][15][16] A common mobile phase for TLC analysis of pyrimidine derivatives is a mixture of ethyl acetate and hexanes.

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for common issues encountered during the work-up of reactions involving this compound.

Issue 1: Low Recovery of Product After Extraction

Symptom: The yield of crude product after extraction and solvent evaporation is significantly lower than expected.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Product is water-soluble. 1. Minimize the volume of aqueous washes. 2. Use brine for all aqueous washes to reduce the solubility of the product in the aqueous phase.[6] 3. Back-extract all aqueous layers with fresh organic solvent.
Product precipitated out during work-up. 1. Ensure the organic solvent used has adequate solvating power for your product. 2. If a precipitate forms at the interface of the organic and aqueous layers, it may be your product. Isolate it by filtration, wash with water and a non-polar solvent like hexanes, and analyze its purity.
Product is volatile. While this compound itself is not highly volatile, some derivatives might be. Use caution during solvent removal with a rotary evaporator; avoid high temperatures and excessive vacuum.
Ester hydrolysis. Prolonged exposure to strong acidic or basic conditions during work-up can lead to hydrolysis of the ethyl ester to the corresponding carboxylic acid.[17] The carboxylic acid may be more water-soluble. Neutralize the reaction mixture promptly and perform extractions efficiently.
Issue 2: Product is an Oil or Gummy Solid After Solvent Evaporation

Symptom: The isolated crude product is not a solid and is difficult to handle.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Presence of residual solvent. 1. Dry the product under high vacuum for an extended period. 2. Co-evaporate with a solvent that can form an azeotrope with the residual solvent (e.g., toluene to remove water).
Product is impure. 1. Analyze the crude product by TLC or HPLC to assess its purity. 2. Purify by column chromatography to remove impurities that may be inhibiting crystallization.
Product has a low melting point. Some derivatives of this compound may be low-melting solids or oils at room temperature. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal if available.
Issue 3: Difficulty in Purifying by Column Chromatography

Symptom: The product co-elutes with impurities, or streaks on the silica gel column.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate solvent system. 1. Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.3 for your product. 2. For highly polar compounds, consider adding a small percentage of methanol to your eluent. A small amount of a basic modifier like triethylamine can sometimes improve the chromatography of basic compounds by reducing tailing.
Compound is unstable on silica gel. While less common, some compounds can degrade on acidic silica gel. Consider using neutral or basic alumina as the stationary phase, or deactivated silica gel.
Overloading the column. Do not exceed the recommended loading capacity of your column. Overloading leads to poor separation.

Part 3: Experimental Protocols & Workflows

Standard Aqueous Work-up Protocol
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl for organometallics, or water for acid/base-catalyzed reactions).[3][6]

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.[4][5]

  • Phase Separation: Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with saturated aqueous NaHCO₃ to remove acidic byproducts.[4]

    • Wash with water.

    • Wash with brine to initiate the drying process.[4][5]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][7]

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Recrystallization Protocol
  • Solvent Selection: Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Ethanol or ethyl acetate are good starting points.[5][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solution cools.[8] Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Part 4: Visualizing Workflows

General Work-up and Purification Workflow

Workup_Workflow Reaction_Mixture Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Dilute Dilute with Organic Solvent Quench->Dilute Extract Aqueous Extraction (e.g., NaHCO3, H2O, Brine) Dilute->Extract Separate Separate Organic Layer Extract->Separate Dry Dry with Na2SO4 Separate->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization Purification->Recrystallization If solid & impurities have different solubility Column_Chromatography Column Chromatography Purification->Column_Chromatography If complex mixture or oily product Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A generalized workflow for the work-up and purification of products from reactions involving this compound.

Troubleshooting Logic for Low Product Recovery

Low_Recovery_Troubleshooting Start Low Product Recovery Check_Aqueous Check Aqueous Layers (TLC or re-extract) Start->Check_Aqueous Product_Found Product Found? Check_Aqueous->Product_Found Yes_Aqueous Yes Product_Found->Yes_Aqueous No_Aqueous No Product_Found->No_Aqueous Solution_Aqueous Solution: - Back-extract aqueous layers - Use brine in washes Yes_Aqueous->Solution_Aqueous Check_Precipitate Check for Precipitate at Interface No_Aqueous->Check_Precipitate Precipitate_Found Precipitate Present? Check_Precipitate->Precipitate_Found Yes_Precipitate Yes Precipitate_Found->Yes_Precipitate No_Precipitate No Precipitate_Found->No_Precipitate Solution_Precipitate Solution: - Filter and analyze solid Yes_Precipitate->Solution_Precipitate Consider_Hydrolysis Consider Ester Hydrolysis No_Precipitate->Consider_Hydrolysis

Caption: A decision tree for troubleshooting low product recovery after an aqueous work-up.

References

  • CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Science History Institute.
  • Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Purines and pyrimidines determination in urine using high-performance liquid chromatography. PubMed.
  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit.
  • EP0841326B1 - Process for the preparation of pyrimidine derivatives. Google Patents.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH.
  • How To Run A Reaction: The Workup. Department of Chemistry : University of Rochester.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC - NIH.
  • Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • The Chemistry of Pyrimidine Derivatives. Nova Science Publishers.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH.
  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications.
  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ResearchGate.
  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office.
  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. National Institutes of Health.
  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts.
  • Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate. PubChem.
  • CN102952083A - Preparation method of 2-amino pyrimidine. Google Patents.
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Semantic Scholar.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ResearchGate.
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI.
  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. ACS Publications.
  • (PDF) Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities Open Access. ResearchGate.
  • synthesis of some pyrimidine derivatives and evaluation of antioxidant studies. ResearchGate.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry.

Sources

Technical Support Center: Managing Hygroscopic Properties of Ethyl 4-aminopyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the hygroscopic properties of Ethyl 4-aminopyrimidine-5-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to moisture sensitivity in these compounds. Our goal is to provide you with a comprehensive resource that combines fundamental principles with actionable troubleshooting strategies to ensure the integrity and reliability of your experimental results.

The hygroscopic nature of a compound, its tendency to absorb moisture from the atmosphere, can significantly impact its physical and chemical properties. For active pharmaceutical ingredients (APIs) like this compound derivatives, uncontrolled moisture uptake can lead to a cascade of issues, including degradation, altered crystal structure, and poor powder flowability, ultimately affecting the final product's quality, stability, and efficacy.[1][2][3][4] This guide will equip you with the knowledge to proactively manage these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the handling of hygroscopic this compound derivatives.

Q1: My batch of this compound has become clumpy and difficult to weigh accurately. What is happening?

A1: This is a classic sign of moisture absorption.[2][5] Hygroscopic powders tend to form clumps or cakes as they absorb water from the air, which can lead to significant errors in weighing and dispensing.[1][3] The absorbed moisture can create liquid bridges between particles, increasing inter-particle adhesion and reducing flowability.[6][7] To mitigate this, it is crucial to handle the compound in a controlled, low-humidity environment and to minimize its exposure to ambient air.[8][9]

Q2: I suspect my compound has absorbed moisture. How can I confirm this and quantify the water content?

A2: Several analytical techniques can be used to determine the water content in your sample. The gold standard is Karl Fischer titration, which is a highly accurate method for quantifying water content.[4][10] Another common technique is thermogravimetric analysis (TGA), which measures the weight loss of a sample as it is heated, with the initial weight loss often corresponding to the evaporation of absorbed water.[] For a quicker, albeit less quantitative assessment, you can perform a loss on drying (LOD) test.[1]

Q3: What are the best short-term storage conditions for an opened container of a hygroscopic pyrimidine derivative?

A3: For short-term storage, the container should be tightly sealed immediately after use.[12] Storing the container inside a desiccator with an active desiccant, such as silica gel or molecular sieves, is highly recommended to maintain a low-humidity environment.[5][13][14] If possible, purging the headspace of the container with an inert gas like nitrogen or argon before sealing can further protect the compound from moisture and oxidation.[15]

Q4: Can moisture absorption affect the chemical stability of my this compound derivative?

A4: Yes, absolutely. Absorbed moisture can act as a solvent and a reactant, potentially leading to hydrolysis of the ester group in this compound, which would yield the corresponding carboxylic acid and ethanol.[16] Furthermore, the presence of water can accelerate other degradation pathways and may even lead to changes in the compound's solid-state form, such as converting an anhydrous form to a hydrate.[17][18]

Q5: I am seeing unexpected peaks in my HPLC analysis. Could this be related to hygroscopicity?

A5: It's possible. If the compound has degraded due to moisture, you would expect to see peaks corresponding to the degradation products in your chromatogram. Additionally, if the absorbed water has altered the compound's physical form, it might affect its dissolution profile in the HPLC mobile phase, potentially leading to broader or split peaks. It is also important to ensure that your mobile phase and sample diluent are dry to avoid introducing water during the analysis itself.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Poor Powder Flowability and Inconsistent Dosing

Poor flowability is a common problem with hygroscopic powders and can severely impact processes like tablet manufacturing and capsule filling, leading to inconsistent dosing.[2][6]

Caption: Workflow for troubleshooting poor powder flow.

  • Environmental Control:

    • Short-term: Handle the powder in a glove box with controlled humidity or on a benchtop with a localized dehumidifier.[9]

    • Long-term: For manufacturing processes, maintain the entire processing suite at a low relative humidity (RH), typically below 40% RH.[9][19]

  • Formulation Strategies:

    • Excipient Selection: Incorporate excipients that can improve flowability, such as glidants (e.g., colloidal silicon dioxide) or lubricants (e.g., magnesium stearate).[16]

    • Co-processing: Consider co-processing the hygroscopic API with a less hygroscopic excipient to shield it from moisture.[16]

  • Process Modifications:

    • Dry Granulation: If wet granulation is exacerbating the problem, switch to a dry granulation method like roller compaction or slugging.[8]

Issue 2: Chemical Degradation and Impurity Formation

The presence of moisture can lead to the chemical degradation of this compound derivatives, compromising the purity and potency of the API.[2][16]

This protocol helps to quickly assess the impact of moisture on your compound's stability.

  • Sample Preparation:

    • Accurately weigh three samples of your compound into separate, appropriate stability chambers or vials.

    • Store one sample under controlled room temperature and low humidity (e.g., 25°C / 40% RH) as a control.

    • Store the second sample under accelerated conditions (e.g., 40°C / 75% RH).[16]

    • Store the third sample under the same accelerated conditions but with a desiccant in the chamber.

  • Time Points:

    • Pull aliquots from each sample at predetermined time points (e.g., 0, 1, 2, and 4 weeks).

  • Analysis:

    • Analyze the aliquots using a stability-indicating HPLC method to quantify the parent compound and any degradation products.

    • Perform Karl Fischer titration to determine the water content at each time point.

ConditionTime (weeks)Water Content (%)Purity (%)Observations
25°C / 40% RH00.599.8Free-flowing powder
25°C / 40% RH40.699.7Free-flowing powder
40°C / 75% RH45.292.1Clumpy, discolored
40°C / 75% RH + Desiccant40.899.5Slightly clumpy

The table above illustrates a hypothetical outcome. A significant increase in water content and a corresponding decrease in purity under accelerated conditions would confirm moisture-induced degradation. The sample stored with a desiccant shows improved stability, highlighting the effectiveness of this protective measure.

Issue 3: Solid-State Transformation

Moisture can induce changes in the crystal lattice of a compound, potentially leading to the formation of a less stable or less soluble polymorph or a hydrate.[1][3]

G cluster_0 Sample Exposure cluster_1 Analytical Techniques cluster_2 Data Interpretation A Expose sample to controlled humidity B X-Ray Powder Diffraction (XRPD) A->B C Differential Scanning Calorimetry (DSC) A->C D Thermogravimetric Analysis (TGA) A->D E Dynamic Vapor Sorption (DVS) A->E F Changes in diffraction pattern? B->F G New thermal events (e.g., dehydration)? C->G H Stepwise weight changes? D->H I Hysteresis in sorption/desorption? E->I

Caption: Analytical workflow for solid-state characterization.

  • Initial Analysis: Obtain an XRPD pattern of the as-received, dry material. This will serve as your baseline.

  • Moisture Exposure: Place an open vial of the compound in a chamber with a controlled high relative humidity (e.g., 75% RH) for a set period (e.g., 24-48 hours).

  • Post-Exposure Analysis: Quickly remove the sample and immediately run another XRPD analysis.

  • Comparison: Compare the two patterns. The appearance of new peaks or a significant shift in existing peaks indicates a change in the crystal structure.[20]

Best Practices for Handling and Storage

Proactive management is key to avoiding the pitfalls of hygroscopicity.

  • Procurement and Receiving: Whenever possible, order hygroscopic materials in small quantities and in packaging that minimizes exposure to air, such as foil-lined bags.

  • Storage:

    • Store unopened containers in a cool, dry place.

    • Once opened, store in a desiccator or a controlled humidity cabinet.[13][21]

    • Consider subdividing larger quantities into smaller, single-use vials to minimize repeated exposure of the bulk material.

  • Handling:

    • Perform all manipulations in a low-humidity environment.

    • Minimize the time containers are open to the atmosphere.[12]

    • Use dry utensils and glassware.

  • Packaging:

    • For final drug products, select packaging with a high moisture barrier, such as blister packs with foil backing or tightly sealed bottles containing desiccants.[9][14][16]

By understanding the principles of hygroscopicity and implementing these practical strategies, you can ensure the quality and reliability of your work with this compound and its derivatives.

References

  • Blanco, M., et al. (2000). Moisture determination in a hygroscopic drug substance by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 22(1), 135-143. [Link]
  • Ng, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2459. [Link]
  • Colgan, S. T., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 697-711. [Link]
  • Hanafiah, M. M., et al. (2022). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Polymers, 14(15), 3021. [Link]
  • Pharma.Tips. (2025). Overcoming Challenges with Moisture-Sensitive APIs in Tablets. Pharma.Tips. [Link]
  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. Richpacking020.com. [Link]
  • Rheology Lab. (n.d.). Same Humidity, Different Flow – Hygroscopicity of Seasoning Powders. Rheologylab.com. [Link]
  • Pharma.Tips. (2025). Validating Cleaning Effectiveness in Fluid Bed Granulators for Hygroscopic APIs. Pharma.Tips. [Link]
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibisscientific.com. [Link]
  • PowderTechnology.info. (2025). Hygroscopicity in Food Powders Measuring. Powdertechnology.info. [Link]
  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]
  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. [Link]
  • Al-Harbi, L. M., et al. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Open Journal of Inorganic Chemistry, 13, 1-12. [Link]
  • Santomaso, A., et al. (2018). Hygroscopicity issues in powder and grain technology. Procedia Engineering, 200, 134-141. [Link]
  • Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant? Terrauniversal.com. [Link]
  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67. [Link]
  • Carter, K. N., & Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry, 9(9), 2341-2346. [Link]
  • Tereshchenko, A. G., & Tereshchenko, A. A. (2018). Hygroscopic gravimetric quantitative chemical analysis. Journal of Analytical Chemistry, 73(13), 1181-1188. [Link]
  • Armor Protective Packaging. (2023). The How and Why of Keeping it Dry with Desiccant. Armorvci.com. [Link]
  • RustX. (2020). Everything you need to know about Desiccants. Rustx.net. [Link]
  • NPS.gov. (n.d.). Storage Environments: Monitoring & Control. Nps.gov. [Link]
  • Tereshchenko, A. G., & Tereshchenko, A. A. (2018). Hygroscopic gravimetric quantitative chemical analysis. Review. Industrial laboratory.
  • Carter, K. N., & Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry, 9(9), 2341-2346. [Link]
  • Carstensen, J. T. (1995). Effect of Moisture on the Stability of Solid Dosage Forms. Journal of Pharmaceutical Sciences, 84(11), 1337-1337. [Link]
  • Boorstein, R. J., & Teebor, G. W. (1988). Stability of DNA thymine hydrates. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 208(3-4), 195-200. [Link]
  • Pharma Innovation. (n.d.). API Hygroscopicity.
  • PubChem. (n.d.).
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Tutorchase.com. [Link]

Sources

Strategies to minimize side reactions in Ethyl 4-aminopyrimidine-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-aminopyrimidine-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, providing in-depth, field-proven insights to minimize side reactions, improve yield, and ensure high purity. As Senior Application Scientists, we explain not just the how, but the why behind each experimental choice.

Section 1: The Primary Synthetic Route: A Mechanistic Overview

The most common and efficient synthesis of this compound involves the condensation of a three-carbon electrophilic component with formamidine. A typical and effective route is the reaction between Ethyl 2-cyano-3-ethoxyacrylate and Formamidine acetate in the presence of a base, such as sodium ethoxide.

This reaction proceeds via a cascade of nucleophilic addition, elimination, and cyclization steps to form the stable pyrimidine ring. Understanding this mechanism is crucial for diagnosing and preventing side reactions.

G cluster_intermediates Reaction Pathway cluster_product Product R1 Ethyl 2-cyano-3-ethoxyacrylate I1 Initial Adduct (Michael Addition) R1->I1 + Formamidine R2 Formamidine R2->I1 I2 Intermediate after Ethanol Elimination I1->I2 - Ethanol I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization P This compound I3->P Tautomerization & - HCN (Hydrogen Cyanide)

Caption: Proposed reaction mechanism for pyrimidine ring formation.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

A1: Low yield is a common issue stemming from several factors. The most frequent culprits are incomplete reaction, degradation of starting materials, or competing side reactions.

Causality:

  • Incomplete Reaction: The cyclization step can be slow if the reaction conditions are not optimal. The choice of base and temperature is critical. A base that is too weak may not sufficiently deprotonate the formamidine, while a temperature that is too low may not provide enough energy for the cyclization to proceed to completion.

  • Starting Material Purity: Formamidine acetate is notoriously hygroscopic and can decompose. The presence of water can lead to hydrolysis of the starting acrylate and the final ester product.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can leave unreacted starting materials and promote side reactions.

Solutions & Optimization:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., absolute ethanol). Store formamidine acetate in a desiccator and handle it quickly.

  • Optimize the Base: Sodium ethoxide is highly effective as it generates the active nucleophile without introducing water. Prepare it fresh by dissolving sodium metal in absolute ethanol for best results.

  • Control Temperature: The reaction typically requires heating to drive the cyclization. Refluxing in ethanol (approx. 78°C) is a standard condition.

  • Verify Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of formamidine acetate to ensure the complete consumption of the more expensive acrylate starting material.

Table 1: Recommended Reaction Parameter Optimization

ParameterRecommended ConditionRationale
Solvent Absolute EthanolGood solubility for reactants; appropriate boiling point for reflux.
Base Sodium Ethoxide (NaOEt)Strong, non-aqueous base that promotes formamidine activity.
Temperature Reflux (~78°C)Provides sufficient activation energy for cyclization without degrading the product.
Reactant Ratio 1.2 eq. Formamidine AcetateDrives the reaction to completion by ensuring the acrylate is the limiting reagent.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination and potential oxidative side reactions.
Q2: My final product is contaminated with a significant amount of the corresponding carboxylic acid (4-aminopyrimidine-5-carboxylic acid). How can I prevent this?

A2: The presence of the carboxylic acid is a clear indication of ester hydrolysis.[1]

Causality: The ethyl ester group on the pyrimidine ring is susceptible to cleavage under both acidic and basic conditions, especially in the presence of water. During a basic workup (e.g., using aqueous sodium bicarbonate) or if there is significant moisture in the reaction, the hydroxide ions can attack the ester's carbonyl carbon, leading to hydrolysis.

Preventative Protocols:

  • Strict Anhydrous Reaction: As detailed in A1, preventing water from entering the reaction is the primary defense.

  • Modified Workup Procedure:

    • Instead of an aqueous basic wash, neutralize the reaction mixture carefully with an anhydrous acid source if needed, or simply evaporate the solvent.

    • If a wash is necessary, use ice-cold, saturated sodium chloride (brine) solution quickly, as the lower temperature and high salt concentration reduce the rate of hydrolysis and the solubility of the organic product in the aqueous layer.

  • Purification Strategy: If hydrolysis has already occurred, the acid byproduct can be separated from the desired ester product. The acid is typically much more polar and may be insoluble in many organic solvents in which the ester dissolves. A carefully chosen recrystallization solvent or column chromatography can effectively separate the two compounds.

Q3: I am observing a hard-to-remove, possibly polymeric or dimeric impurity. What is it and how can it be avoided?

A3: This is often the result of self-condensation or dimerization of the highly reactive starting materials or intermediates.[2]

Causality: The cyanoacrylate starting material is a potent Michael acceptor and can react with itself or with intermediates. Similarly, the amino group of the final product could potentially react with any remaining starting material under harsh conditions, though this is less common. This is more likely if the base is added too quickly, creating localized areas of high concentration and temperature.

Solutions:

  • Controlled Reagent Addition: Add the base (e.g., sodium ethoxide solution) to the mixture of the two reactants slowly and at a controlled temperature (e.g., room temperature or slightly below) before initiating reflux. This maintains a low concentration of the highly reactive species at any given time.

  • Maintain Homogeneity: Ensure efficient stirring throughout the reaction to prevent localized concentration gradients.

  • Avoid Excessively High Temperatures: While reflux is necessary, prolonged heating at temperatures significantly above the optimal range can promote these side reactions.

G start Problem Observed q1 Is the impurity a different polarity on TLC? start->q1 q2 Is the impurity insoluble/polymeric? q1->q2 No a1 Likely Hydrolysis (Carboxylic Acid) q1->a1 Yes a2 Likely Dimerization/ Polymerization q2->a2 Yes s1 Solution: - Use anhydrous conditions - Modify workup a1->s1 s2 Solution: - Slow reagent addition - Control temperature a2->s2

Caption: Troubleshooting workflow for impurity identification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended purification and characterization methods for this compound? A1: The optimal purification method depends on the scale and the nature of the impurities.

  • Recrystallization: This is often the most effective method for obtaining high-purity material on a larger scale. Solvents like ethanol, ethyl acetate, or mixtures with hexanes are commonly used. The melting point of the pure compound is reported to be 174-177 °C, which can serve as a good indicator of purity.[3][4]

  • Silica Gel Chromatography: For smaller scales or to remove closely related impurities, column chromatography is effective. A typical eluent system would be a gradient of ethyl acetate in hexanes or chloroform/methanol.[5]

  • Characterization: Standard methods include ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure, and HPLC to determine purity.

Q2: How critical is the purity of the formamidine acetate starting material? A2: It is absolutely critical. Formamidine acetate is often the source of both water and decomposition products that can inhibit the reaction or introduce impurities. Using high-purity, dry formamidine acetate from a reputable supplier is a key factor for a successful and reproducible synthesis. If the purity is suspect, it is sometimes possible to recrystallize it, though purchasing a high-grade reagent is preferable.

Q3: Can other bases be used instead of sodium ethoxide? A3: Yes, other non-nucleophilic bases or alkoxides can be used, but with considerations.

  • Sodium Methoxide (NaOMe): Can be used, but may lead to a small amount of transesterification (forming the methyl ester).

  • Potassium Carbonate (K₂CO₃): A weaker base that may require higher temperatures or longer reaction times. It is often used in solvents like DMF.[6]

  • Organic Bases (e.g., DBU, triethylamine): Generally less effective for this specific transformation as a stronger base is needed to efficiently generate the active nucleophile from formamidine.

Sodium ethoxide in ethanol remains the gold standard for this reaction as it is highly effective and the ethoxide ion is the same as the ester's alcohol portion, preventing transesterification.

Section 4: Detailed Experimental Protocol

This protocol is a self-validating system designed to maximize yield and purity.

Protocol: Synthesis of this compound

  • Preparation (Anhydrous Conditions):

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Setup:

    • In the reaction flask, dissolve Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of acrylate).

    • Add solid Formamidine acetate (1.2 eq.) to the solution and stir to form a suspension.

  • Reaction Initiation:

    • In a separate flask, prepare a solution of Sodium Ethoxide (1.2 eq.) in absolute ethanol. Safety Note: If preparing from sodium metal, do so with extreme caution under an inert atmosphere.

    • Add the sodium ethoxide solution dropwise to the stirred suspension at room temperature over 15-20 minutes. An exotherm may be observed.

  • Reaction Progression:

    • After the addition is complete, heat the mixture to reflux (approx. 78°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane), observing the disappearance of the starting acrylate.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Purification:

    • Air-dry the crude product.

    • Recrystallize the solid from a minimal amount of hot ethanol or ethyl acetate to yield pure this compound as a white to off-white solid.

    • Dry the final product under vacuum.

References

  • Shishoo C., Devani M., Bhadti V., Jain K., Ananthan S. Reaction of nitriles under acidic conditions. Part VI. Synthesis of condensed 4-chloro-and 4-aminopyrimidines from ortho-aminonitriles. J. Heterocycl. Chem. 1990.
  • Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28.
  • Grygorenko, O. O., Vashchenko, B. V., & Stepaniuk, O. O. (2014). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Synthesis, 46(10), 1331-1341.
  • European Patent Office. (1998). NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. EP 1054004 A1.
  • Khan, I., et al. (2020). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 25(21), 5139.
  • Cui, J. R., et al. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & medicinal chemistry letters, 16(23), 6063-6066.
  • Estevez, V., et al. (2021). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Molecules, 26(16), 4967.
  • Gauthier, C., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules, 26(8), 2340.
  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & medicinal chemistry, 15(2), 1044-1055.
  • Xu, G., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites... by human carboxylesterases. Drug metabolism and disposition, 32(5), 505-511.
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 84894, Ethyl 2-amino-1,4-dihydro-4-oxopyrimidine-5-carboxylate.
  • Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC advances, 13(48), 33835-33852.

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine Building Blocks: Ethyl 4-aminopyrimidine-5-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Selecting the Optimal Pyrimidine Synthon

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] The strategic selection of a pyrimidine building block is therefore a critical decision in the design and execution of a synthetic route toward novel therapeutics. This guide provides an in-depth comparison of Ethyl 4-aminopyrimidine-5-carboxylate with other commonly employed pyrimidine building blocks, namely Ethyl 4-chloropyrimidine-5-carboxylate and Ethyl 2,4-dichloropyrimidine-5-carboxylate. We will objectively analyze their performance in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their drug discovery programs.

At a Glance: The Strategic Value of Substituted Pyrimidines

The functionalization of the pyrimidine ring is a cornerstone of modern drug design, particularly in the development of kinase inhibitors where the pyrimidine motif often serves as a hinge-binding element, mimicking the adenine core of ATP.[2] The nature and position of substituents on the pyrimidine ring dictate the molecule's three-dimensional structure, its interaction with biological targets, and its pharmacokinetic properties. The choice of the starting building block, therefore, predetermines the accessible chemical space and the efficiency of the synthetic route.

This guide will focus on the comparative utility of three key pyrimidine synthons, each offering distinct advantages and disadvantages depending on the desired synthetic outcome.

Building BlockKey FeaturesPrimary Applications
This compound Amino group for direct derivatization (e.g., amidation, urea formation) or as a directing group. Can be a precursor to other functionalities.Synthesis of kinase inhibitors, substituted pyrimidines with diverse functionalities at the 4-position.
Ethyl 4-chloropyrimidine-5-carboxylate Chloro group acts as a good leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.Versatile intermediate for introducing a wide range of substituents at the 4-position via SNAr and palladium-catalyzed cross-coupling reactions.
Ethyl 2,4-dichloropyrimidine-5-carboxylate Two reactive chloro groups allow for sequential and regioselective functionalization, typically with the C4 position being more reactive.Construction of highly substituted pyrimidine cores, particularly in the synthesis of complex kinase inhibitors requiring diversification at both the 2- and 4-positions.

The Contenders: A Head-to-Head Comparison

To provide a clear and objective comparison, we will examine the performance of these building blocks in two of the most fundamental and widely used transformations in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful tool for introducing a variety of nucleophiles, such as amines, alcohols, and thiols, onto the electron-deficient pyrimidine ring. The reactivity of the building block in these reactions is a critical performance indicator.

Reactivity Profile:

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate: The presence of two electron-withdrawing chloro groups and the pyrimidine nitrogens renders this building block highly activated for SNAr. The C4 position is generally more susceptible to nucleophilic attack than the C2 position.[3] This regioselectivity allows for a controlled, stepwise introduction of different nucleophiles.

  • Ethyl 4-chloropyrimidine-5-carboxylate: This synthon is also highly reactive towards nucleophiles at the C4 position due to the activating effect of the chloro substituent and the ring nitrogens.

  • This compound: The amino group at the C4 position is a poor leaving group, making this building block unsuitable for direct SNAr at this position. However, the amino group itself can act as a nucleophile in reactions with electrophiles, or it can be transformed into a better leaving group if necessary.

Experimental Data Snapshot: SNAr Reactions

Building BlockNucleophileReaction ConditionsProductYield (%)Reference
Ethyl 2,4-dichloropyrimidine-5-carboxylateAnilinei-PrOH, refluxEthyl 2-chloro-4-(phenylamino)pyrimidine-5-carboxylateNot specified[4]
Ethyl 4-chloropyrimidine-5-carboxylateVarious AminesNot specified4-amino substituted pyrimidine-5-carboxylatesNot specified[5]
2-Amino-4-chloropyrimidine derivativeSubstituted AminePropanol, 120-140 °C, Microwave2-Amino-4-(substituted amino)pyrimidineModerate to good[6]

Note: Direct comparative yield data for the same reaction with all three building blocks is scarce in the literature. The table provides examples of typical SNAr reactions for related chloro-substituted pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable for the formation of C-C and C-N bonds, respectively.[7][8] The ability of a pyrimidine building block to efficiently participate in these reactions is a key measure of its synthetic utility.

Reactivity Profile:

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate & Ethyl 4-chloropyrimidine-5-carboxylate: The chloro substituents on these building blocks serve as effective coupling partners in a variety of palladium-catalyzed reactions. The C4-chloro group is generally more reactive than the C2-chloro group in Suzuki-Miyaura couplings.[3]

  • This compound: The amino group is not a suitable leaving group for standard cross-coupling reactions. However, the amino group can be converted to a triflate or other suitable leaving group to enable cross-coupling. Alternatively, the focus of reactivity for this building block lies in the derivatization of the amino group itself.

Experimental Data Snapshot: Suzuki-Miyaura Coupling

While direct Suzuki-Miyaura coupling of this compound is not typical, its chloro-substituted counterparts are widely used.

Building BlockCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
2,4-dichloro-6-arylpyrimidineArylboronic acidPd(OAc)2/dppbLiHMDSTHFHigh[3]

Note: This table illustrates a typical Suzuki-Miyaura coupling on a related dichloropyrimidine system.

Causality Behind Experimental Choices

The choice of building block inherently dictates the synthetic strategy. When a diverse range of substituents is desired at the 4-position, Ethyl 4-chloropyrimidine-5-carboxylate is often the preferred starting material due to its high reactivity in SNAr and cross-coupling reactions. For more complex targets requiring functionalization at both the 2- and 4-positions, Ethyl 2,4-dichloropyrimidine-5-carboxylate provides a platform for sequential and regioselective modifications.[3]

This compound , on the other hand, is the building block of choice when the synthetic design calls for direct modification of the 4-amino group. This can include acylation to form amides, reaction with isocyanates to form ureas, or reductive amination. These transformations are often key steps in the synthesis of kinase inhibitors that require a hydrogen bond donor at this position to interact with the hinge region of the kinase.[2][9]

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are presented as self-validating systems, with clear steps and expected outcomes.

Protocol 1: Synthesis of N-Aryl-4-aminopyrimidine Derivatives via Buchwald-Hartwig Amination

This protocol details a general procedure for the C-N cross-coupling of a chloropyrimidine, a reaction where Ethyl 4-chloropyrimidine-5-carboxylate would be a suitable substrate.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Combine chloropyrimidine, amine, catalyst, ligand, and base in a sealed tube react Heat reaction mixture in a suitable solvent (e.g., toluene) under inert atmosphere start->react Transfer to heating block workup Cool, dilute, and perform aqueous work-up react->workup Monitor by TLC/LC-MS purify Purify by column chromatography workup->purify analyze Characterize product by NMR, IR, and MS purify->analyze

Caption: General workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine the 2-chloropyrimidine derivative (1.0 equiv), the desired amine (1.2 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv), Xantphos (0.1 equiv), and sodium tert-butoxide (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Synthesis of 4-Ureidopyrazolo[3,4-d]pyrimidines from an Aminopyrimidine Precursor

This protocol illustrates the derivatization of an aminopyrimidine, for which this compound could be a suitable starting point after appropriate cyclization to the pyrazolopyrimidine core.

Workflow Diagram:

Urea_Formation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start Dissolve aminopyrimidine in a suitable solvent (e.g., pyridine) react Add isocyanate dropwise and stir at room temperature start->react workup Pour into ice-water and collect the precipitate react->workup Monitor by TLC purify Recrystallize to obtain the pure product workup->purify analyze Characterize product by NMR, IR, and elemental analysis purify->analyze

Caption: General workflow for urea formation from an aminopyrimidine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 4-aminopyrazolo[3,4-d]pyrimidine derivative (1.0 equiv) in anhydrous pyridine.

  • Reagent Addition: To the stirred solution, add the desired isocyanate (1.1 equiv) dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for the specified time (monitor by TLC).

  • Precipitation: Pour the reaction mixture into ice-water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent to afford the pure ureido derivative.[5]

Conclusion and Future Outlook

The selection of a pyrimidine building block is a nuanced decision that significantly impacts the efficiency and outcome of a synthetic campaign.

  • This compound is the synthon of choice when the synthetic strategy revolves around the direct functionalization of the 4-amino group, a common requirement in the design of kinase inhibitors.

  • Ethyl 4-chloropyrimidine-5-carboxylate offers greater versatility for introducing a wide array of substituents at the 4-position through well-established SNAr and cross-coupling methodologies.

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate provides a powerful platform for the synthesis of complex, highly substituted pyrimidines via sequential and regioselective functionalization.

Ultimately, the optimal choice depends on the specific target molecule and the overall synthetic strategy. A thorough understanding of the reactivity and synthetic potential of each building block, as outlined in this guide, is paramount for the successful and efficient development of novel pyrimidine-based therapeutics. As the demand for more sophisticated and targeted therapies continues to grow, the development of novel and efficient methods for the synthesis and functionalization of these key pyrimidine building blocks will remain a vibrant area of research in medicinal chemistry.

References

  • Al-Suwaidan, I. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11139-11153.
  • Li, G., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 10(5), 717-720.
  • Shen, W. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Hong, C. I., et al. (1980). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry, 23(12), 1343-1349.
  • Khafagy, M. M., et al. (2002). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ARKIVOC, 2002(5), 153-162.
  • Patel, R. V., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment, 24(1), 74-80.
  • Tanji, K., et al. (2001). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 11(17), 2367-2370.
  • Rawal, R. K., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170.
  • Rani, S., et al. (2021). Microwave–Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. The Journal of Organic Chemistry, 86(18), 12536-12545.
  • Tariq, M., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(22), 6979.
  • Jadhav, S. D., & Mali, S. B. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Advanced Scientific Research, 13(09 Suppl 1), 25-31.
  • Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of Molecular Structure, 1266, 133503.
  • Osolodkin, D. I., et al. (2010). Synthesis and in vitro evaluation of substituted pyrimido[5,4-d]pyrimidines as a novel class of anti-Mycobacterium tuberculosis agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5838-5840.
  • Ghorab, M. M., et al. (2019). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 24(18), 3249.
  • Le-Grognec, E., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28.
  • Aremu, O. O., et al. (2019). Synthesis of chloro, fluoro, and nitro derivatives of 7-amino-5-aryl-6-cyano-5H-pyrano[2,3-d]pyrimidin-2,4-diones using organic catalysts and their antimicrobial and anticancer activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 397-408.
  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(9), 1349-1361.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566.
  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Domainex. (2024). Aminative Suzuki-Miyaura Coupling.
  • Miles, W. H., et al. (2007). A Brief Introduction to Suzuki-Miyaura Coupling Reaction in Organic Lab Abroad. Journal of Chemical Education, 84(5), 861.
  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024.
  • Sangeetha, R., & Kumaran, K. (2019). A Novel Pyrimidine compound Ethyl-4-(2,4- dichlorophenyl)-1,2,3,4-tetrahydro-6-methyl-2- thioxopyrimidine-5-carboxylate as an Efficient Antioxidant agent. Research Journal of Chemistry and Environment, 23(10), 83-88.

Sources

A Comparative Guide to Ethyl 4-aminopyrimidine-5-carboxylate: Validating a Cornerstone Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1] Its structural resemblance to the purine core of ATP enables competitive inhibition of a wide array of protein kinases, which are pivotal regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[1][2] This guide provides an in-depth validation of Ethyl 4-aminopyrimidine-5-carboxylate as a key intermediate in the synthesis of these targeted therapeutics. We will objectively compare its synthetic utility against alternative routes, provide detailed, field-tested protocols for its synthesis and characterization, and contextualize its role by examining the mechanism of action of the final drug products.

Physicochemical and Spectroscopic Characterization

Validating the identity and purity of a key intermediate is the foundation of any successful multi-step synthesis. This compound is a stable, crystalline solid, lending itself to straightforward handling and purification.

PropertyValueSource
Molecular Formula C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol N/A
Appearance White to off-white crystalline powder[4]
Melting Point 174-177 °C[3]
Boiling Point 304°C at 760 mmHg[3]
Density 1.261 g/cm³[3]
¹H NMR Spectral data available[5]
¹³C NMR Spectral data available[5]

Note: Spectroscopic data is critical for batch-to-batch consistency. Representative spectra are detailed in the analytical validation section.

Synthesis of this compound: A Validated Protocol

The synthesis of the pyrimidine core is a critical step that dictates the overall efficiency of the drug synthesis campaign. A common and robust method involves the condensation of a guanidine derivative with a β-ketoester.[4] The following protocol describes a reliable pathway.

Synthetic Workflow

The causality behind this workflow is rooted in established chemical principles. Ethyl (ethoxymethylene)cyanoacetate serves as a versatile C3 synthon, which, upon reaction with formamidine acetate, undergoes cyclization to form the pyrimidine ring. This method is efficient and avoids the use of more toxic or unstable reagents.

Synthesis_Workflow reagent1 Ethyl (ethoxymethylene)cyanoacetate process Cyclization/ Condensation reagent1->process reagent2 Formamidine Acetate reagent2->process solvent Ethanol solvent->process Solvent/Base product This compound process->product Yield: High

Caption: Synthetic workflow for this compound.

Experimental Protocol

Objective: To synthesize this compound with high purity and yield.

Materials:

  • Ethyl (ethoxymethylene)cyanoacetate

  • Formamidine acetate

  • Sodium ethoxide

  • Absolute Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

  • Addition of Reagents: To this solution, add ethyl (ethoxymethylene)cyanoacetate, followed by the portion-wise addition of formamidine acetate over 30 minutes. The choice of sodium ethoxide as a base is critical as it deprotonates the starting materials, facilitating the nucleophilic attack required for cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Isolation: Reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water and then a small amount of cold diethyl ether to remove impurities.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure this compound as a crystalline solid.

Application in Kinase Inhibitor Synthesis: The Case of Imatinib

This compound is a precursor to the central pyrimidine amine core of numerous kinase inhibitors. Its functional groups—the amine and the carboxylate—are handles for subsequent modifications. For instance, in the synthesis of Imatinib, a cornerstone drug for Chronic Myeloid Leukemia (CML), a pyrimidine amine intermediate is essential.[4][6]

A common route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[7] The pyrimidine amine itself is often prepared by reacting a guanidine derivative with an appropriate enaminone, a strategy that underscores the versatility of pyrimidine chemistry.[7][8] While not a direct one-step reaction from our title compound, the synthesis highlights the importance of the aminopyrimidine scaffold that this compound provides a template for.

Comparative Analysis: Alternative Synthetic Strategies

While the pyrimidine-based route is effective, other strategies exist for synthesizing kinase inhibitors, particularly for different kinase families like EGFR inhibitors.

ParameterThis compound Route (for Pyrimidine-based Inhibitors)Quinazoline Route (for Gefitinib/Erlotinib)
Starting Materials Guanidine derivatives, β-ketoesters (e.g., Ethyl (ethoxymethylene)cyanoacetate)Substituted anthranilic acids or benzonitriles (e.g., 3-hydroxy-4-methoxybenzoate)[9]
Core Scaffold PyrimidineQuinazoline
Number of Steps Generally moderate (e.g., 6 steps for Imatinib)[8]Varies, can be 6-8 steps[9][10]
Overall Yield Can be high; Imatinib synthesis reported up to 50% overall yield in optimized routes[7]Variable; Gefitinib reported at 10-37.4% overall yield depending on the route[9][10]
Key Reactions Cyclocondensation, Nucleophilic Aromatic Substitution (SNAr), Amide Coupling[8][11]Cyclization, Chlorination, SNAr, Etherification[9][10]
Advantages Highly versatile scaffold, well-established chemistry, good yields.Direct route to a clinically validated scaffold for EGFR inhibitors.
Disadvantages May require functional group interconversion for specific targets.Can involve hazardous reagents like POCl₃ or SOCl₂; starting materials can be costly[9][12]

This comparison demonstrates that the choice of intermediate is intrinsically linked to the final target. For many potent kinase inhibitors, particularly those targeting BCR-Abl, the pyrimidine core derived from intermediates like this compound is the preferred strategy. For EGFR inhibitors, building the quinazoline core from different precursors is the established path.[9][13]

Mechanism of Action & The Targeted Signaling Pathway

The ultimate purpose of synthesizing these intermediates is to create a drug that can effectively modulate a biological pathway. Pyrimidine-based inhibitors, such as Imatinib, function by competitively binding to the ATP-binding site of a target kinase, such as the BCR-Abl fusion protein.[14] This prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that drives cancer cell proliferation and survival.

BCR_ABL_Pathway cluster_0 BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrate (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL Imatinib Imatinib (Pyrimidine-based Inhibitor) Imatinib->BCR_ABL Binds & Inhibits Apoptosis Apoptosis Imatinib->Apoptosis Leads to Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Proliferation Cell Proliferation & Survival Phospho_Substrate->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway by Imatinib.

Analytical Validation of the Intermediate

Self-validating protocols are essential for trustworthiness. The purity and identity of each batch of this compound must be confirmed before its use in subsequent steps.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized intermediate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak corresponding to the product, with purity typically expected to be >98%. The purities of intermediates in syntheses like that of Gefitinib are routinely determined by HPLC.[9][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the intermediate.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃).

  • Analysis: ¹H NMR and ¹³C NMR spectra should be acquired. The resulting shifts, splitting patterns, and integrations must be consistent with the structure of this compound. Reference spectra are available in chemical databases.[5] For example, in related structures, the ethyl ester protons typically appear as a triplet and a quartet, while the aromatic and amine protons appear in the downfield region.[16][17]

Conclusion

This compound stands as a robust and versatile key intermediate in the synthesis of a significant class of kinase inhibitors. Its straightforward, high-yielding synthesis and the chemical utility of its functional groups make it an advantageous starting point compared to more complex or hazardous routes. While alternative strategies exist for specific scaffolds like quinazolines, the pyrimidine core remains a cornerstone of modern medicinal chemistry. The validation protocols provided herein ensure that researchers can confidently produce and utilize this intermediate, paving the way for the efficient and reliable synthesis of next-generation targeted therapies.

References

  • An optimized approach in the synthesis of imatinib intermediates and analogues. RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra01270b[6]
  • An In-depth Technical Guide to the Synthesis and Characterization of Imatinib. Benchchem. URL: https://www.benchchem.com/w123-technical-guide[4]
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2760879/[9]
  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Sains Malaysiana. URL: https://www.ukm.my/jsm/pdf_files/SM-PDF-51-8-2022/10.pdf[10]
  • An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives. Benchchem. URL: https://www.benchchem.com/w12345-technical-guide[18]
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/25/24/5948[19]
  • A Facile Total Synthesis of Imatinib Base and Its Analogues. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/op800111v[8]
  • Modified Synthesis of Erlotinib Hydrochloride. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3080203/[13]
  • A novel synthesis of imatinib and its intermediates. ResearchGate. URL: https://www.researchgate.
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8754173/[20]
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Scilit. URL: https://scilit.net/article/10.2174/157017907781695911[15]
  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog. URL: https://blog.oreate.com/research-on-the-synthesis-pathways-of-fda-approved-small-molecule-kinase-inhibitors-2019-2020-part-two/[14]
  • Synthesis intermediate of erlotinib and preparation method thereof. Google Patents. URL: https://patents.google.
  • A New Synthesis of Gefitinib. Thieme Connect. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-0037-1610260[12]
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.880461/full[22]
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. URL: https://www.researchgate.
  • Synthesis of Erlotinib intermediate. ResearchGate. URL: https://www.researchgate.
  • The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017. BOC Sciences. URL: https://www.bocsci.com/blog/the-introduction-and-synthesis-route-of-small-molecule-kinase-inhibitors-approved-by-fda-in-2017/[25]
  • Process for the preparation of erlotinib. Google Patents. URL: https://patents.google.
  • Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols. Benchchem. URL: https://www.benchchem.com/w1234-technical-guide[1]
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9140061/[27]
  • Development of a Synthesis of Kinase Inhibitor AKN028. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00213[11]
  • Supporting Information. Royal Society of Chemistry. URL: https://www.rsc.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7477611/[28]
  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. ResearchGate. URL: https://www.researchgate.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. URL: https://www.
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/28504149/[31]
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00193a[32]
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7494301/[33]
  • This compound(65195-35-9) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/65195-35-9_1HNMR.htm[5]
  • Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate. URL: https://www.researchgate.net/publication/257697472_Synthesis_of_ethyl_pyrimidine-4-carboxylates_from_unsymmetrical_enamino_diketones_and_their_application_in_the_first_synthesis_of_pyrimido45-dpyridazin-87H-ones[34]
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00963[2]
  • Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. URL: https://www.rsc.org/images/Tim%20S.%20Harrison%20(Vertex)
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/23/10/2468[36]
  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. ResearchGate. URL: https://www.researchgate.net/publication/51059432_Rapid_synthesis_of_Abelson_tyrosine_kinase_inhibitors_using_click_chemistry[37]
  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Keio University. URL: https://keio.pure.elsevier.
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. ResearchGate. URL: https://www.researchgate.net/publication/287514781_Novel_Ethyl_2-1-aminocyclobutyl-5-benzoyloxy-6-hydroxy-pyrimidine-4-carboxylate_Derivatives_Synthesis_and_Anticancer_Activities_Open_Access[39]
  • This compound Formula. ECHEMI. URL: https://www.echemi.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9711674/[40]
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15537348/[41]
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018151/[42]
  • Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. The Royal Society of Chemistry. URL: https://www.rsc.
  • Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. URL: http://www.orientjchem.

Sources

A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-aminopyrimidine-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, the ethyl 4-aminopyrimidine-5-carboxylate core is a particularly privileged structure, offering a versatile platform for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives of this scaffold, drawing upon experimental data to elucidate the key structural determinants of their biological activity. While direct and extensive SAR studies on the this compound scaffold are not abundantly available in published literature, this guide will leverage data from closely related pyrimidine structures to infer and project potential SAR trends, providing a valuable resource for the rational design of novel therapeutic agents.

The this compound Scaffold: A Versatile Core in Drug Discovery

The this compound core is an attractive starting point for medicinal chemistry campaigns due to its synthetic tractability and its ability to engage in key interactions with biological targets. The pyrimidine ring itself is a bioisostere of purine, allowing it to mimic the natural ligands of many enzymes, particularly ATP in the context of kinase inhibition. The 4-amino group provides a crucial hydrogen bond donor, while the 5-carboxylate ester can act as a hydrogen bond acceptor and its ethyl group can occupy hydrophobic pockets. Furthermore, the 2- and 6-positions of the pyrimidine ring are amenable to a wide range of chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Structure-Activity Relationships

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring. The following sections will compare the impact of these modifications on anticancer and kinase inhibitory activities, drawing on data from various studies on related pyrimidine scaffolds.

Anticancer Activity: A Focus on Cytotoxicity

Numerous studies have explored the anticancer potential of pyrimidine derivatives, with a significant focus on their cytotoxic effects against various cancer cell lines. While data specifically for this compound derivatives is limited, valuable insights can be gleaned from structurally similar compounds.

A key determinant of anticancer activity appears to be the nature of the substituent at the 2- and 4-positions. For instance, in a series of 2,4,5,6-substituted pyrimidines, modifications to the amino group at a position analogous to the 4-amino group of our core scaffold have been shown to be critical for cytotoxicity.

Table 1: Comparative Anticancer Activity of 2,4,6-Trisubstituted Pyrimidine-5-carboxylate Analogs against K562 Human Leukemia Cell Line

Compound IDR Group (at position analogous to 4-amino)R' Group (at position 2)R'' Group (at position 6)IC50 (µM)
1a 4-Chlorobenzamido1-aminocyclobutylhydroxy14.0
1b 3,5-Dichlorobenzamido1-aminocyclobutylhydroxy15.0
1c 2,6-Difluorobenzamido1-aminocyclobutylhydroxy28.0
1d 3-Bromobenzamido1-aminocyclobutylhydroxy20.0
1e 4-tert-Butylbenzamido1-aminocyclobutylhydroxy>100

From this data, several key SAR trends emerge:

  • Substitution at the 4-Amino Position is Crucial: The nature of the acyl group on the amino function significantly impacts cytotoxic potency.

  • Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing halogen atoms on the phenyl ring of the benzamido moiety (compounds 1a-1d ) generally leads to higher potency compared to the electron-donating tert-butyl group (compound 1e ).

  • Positional Isomerism Matters: The position of the halogen substituent on the phenyl ring influences activity, with the para-chloro substitution (1a ) being more effective than the 2,6-difluoro substitution (1c ).

These findings suggest that for the this compound scaffold, derivatization of the 4-amino group with appropriately substituted aromatic acyl groups is a promising strategy for developing potent anticancer agents. The electron-withdrawing nature of the substituent likely plays a key role in modulating the electronic properties of the pyrimidine core and its interaction with the biological target.

Kinase Inhibition: Targeting Dysregulated Signaling in Disease

Protein kinases are a major class of drug targets, and the pyrimidine scaffold is a well-established ATP-mimetic core for kinase inhibitors. The 4-anilinopyrimidine motif, in particular, has been extensively explored.

Table 2: Comparative Kinase Inhibitory Activity of 4-Anilinopyrimidine-5-carboxamide Derivatives against Spleen Tyrosine Kinase (Syk) [1]

Compound IDR Group (at position 2)R' Group (at 4-anilino)Syk IC50 (nM)
2a aminoethylamino3-methoxyphenyl50
2b aminoethylamino4-methoxyphenyl200
2c methylamino3-methoxyphenyl>1000
2d aminoethylaminophenyl150

Key SAR insights from this series include:

  • The 2-Substituent is a Key Determinant of Potency: The presence of an aminoethylamino group at the 2-position (2a, 2b, 2d ) is critical for potent Syk inhibition compared to a simple methylamino group (2c ). This suggests that the longer, more flexible side chain may be involved in crucial interactions with the enzyme.

  • Meta-Substitution on the Anilino Ring is Preferred: A methoxy group at the meta-position of the anilino ring (2a ) leads to significantly higher potency than when it is at the para-position (2b ). This highlights the importance of the substitution pattern on the 4-anilino moiety for optimal binding.

These observations provide a strong rationale for the design of this compound derivatives as kinase inhibitors. Specifically, introducing an aminoethylamino or a similar basic moiety at the 2-position and exploring meta-substituted anilines at the 4-position could be a fruitful avenue for discovering potent and selective kinase inhibitors.

Experimental Protocols

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives and for their biological evaluation.

Synthesis of this compound Derivatives

A general and versatile method for the synthesis of substituted ethyl 4-aminopyrimidine-5-carboxylates involves the condensation of a suitable amidine with an appropriately substituted β-ketoester. A polymer-assisted synthesis approach can also be employed for the generation of a library of derivatives.

General Synthetic Protocol:

  • Preparation of the β-enamino ester: React ethyl acetoacetate with an appropriate amine in the presence of a catalyst such as p-toluenesulfonic acid in a suitable solvent like toluene, with azeotropic removal of water.

  • Cyclization with an amidine: The resulting β-enamino ester is then cyclized with a substituted amidine hydrochloride in the presence of a base like sodium ethoxide in ethanol to yield the desired this compound derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Example: Synthesis of Ethyl 2-phenyl-4-aminopyrimidine-5-carboxylate:

  • To a solution of ethyl 2-cyano-3-ethoxyacrylate (1 mmol) in ethanol (10 mL), add benzamidine hydrochloride (1.2 mmol) and sodium ethoxide (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, neutralize the reaction mixture with dilute acetic acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Biological Evaluation Protocols

1. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Protocol: [1][2]

  • Cell Seeding: Seed cancer cells (e.g., K562, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

2. In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

Step-by-Step Protocol: [3][4][5]

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound in an appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Reaction: In a 96-well plate, add the test compound at various concentrations. Then, add the kinase and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assay: Using a commercial kit that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

    • ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Key Concepts

To better illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Anticancer cluster_pyrimidine This compound Core cluster_modifications Structural Modifications cluster_activity Anticancer Activity Py Pyrimidine Ring NH2 4-Amino Group Mod_NH2 Acylation with Substituted Benzoyl Groups NH2->Mod_NH2 Modification at 4-amino COOEt 5-Carboxylate Ester R1 2-Position R2 6-Position Activity Increased Cytotoxicity Mod_NH2->Activity Leads to SAR_Kinase cluster_modifications Key Modifications for Kinase Inhibition cluster_activity Biological Outcome Core This compound Core Mod_R1 Substitution at 2-Position (e.g., aminoethylamino) Core->Mod_R1 Mod_NH2 Substitution at 4-Position (e.g., meta-substituted anilino) Core->Mod_NH2 Activity Potent Kinase Inhibition (e.g., Syk) Mod_R1->Activity Mod_NH2->Activity SAR_Workflow start Design of Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Biological Screening (e.g., MTT, Kinase Assay) purification->screening data_analysis Data Analysis (IC50 determination) screening->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Cycle

Caption: General Workflow for a Structure-Activity Relationship Study.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and kinase-driven diseases. This guide has provided a comparative analysis of the structure-activity relationships of its derivatives, drawing upon data from closely related pyrimidine analogs to highlight key structural features that govern biological activity. The derivatization of the 4-amino group and substitutions at the 2-position of the pyrimidine ring have been identified as critical for enhancing potency. The detailed experimental protocols provided for synthesis and biological evaluation are intended to empower researchers to further explore the potential of this versatile scaffold. Future work should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives to build a more comprehensive and direct SAR understanding, ultimately leading to the identification of potent and selective drug candidates.

References

  • Ohta, M., et al. (2004). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 12(13), 3487-3501. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Roche. (n.d.).
  • Rangappa, K. S., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. Journal of Chemical and Pharmaceutical Research, 2(3), 631-641. [Link]
  • Vanden Eynde, J. J., et al. (2003).
  • Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(11), 3123. [Link]
  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. [Link]
  • ResearchGate. (n.d.).
  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
  • ResearchGate. (2021). Can anyone suggest me procedure to carry out in vitro protein kinase enzyme inhibition assay?[Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]
  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Chemistry, 26(10), 947-965. [Link]
  • Al-Omary, F. A. M., et al. (2019). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 657-666. [Link]
  • Ali, M. M., et al. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(7), 1-28. [Link]

Sources

The Strategic Advantage of Ethyl 4-Aminopyrimidine-5-carboxylate in Modern Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the selection of a core scaffold is a decision that dictates the trajectory of a research program. Among the privileged heterocyclic systems, the pyrimidine ring stands out for its remarkable versatility and profound impact on therapeutic innovation. This guide provides an in-depth technical analysis of Ethyl 4-aminopyrimidine-5-carboxylate, a key building block that offers significant advantages in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors. We will objectively compare its performance with alternative heterocyclic scaffolds, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its strategic value.

The Pyrimidine Core: A Privileged Scaffold in Drug Design

The pyrimidine nucleus is a cornerstone of medicinal chemistry, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in a multitude of biological interactions. Its nitrogen atoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions, making it an ideal mimic for the adenine core of ATP. This property is particularly advantageous in the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The structural rigidity and synthetic tractability of the pyrimidine scaffold allow for the precise positioning of substituents to optimize potency, selectivity, and pharmacokinetic properties.

This compound: A Versatile and Reactive Building Block

This compound emerges as a particularly strategic starting material due to the orthogonal reactivity of its functional groups. The 4-amino group can be readily functionalized through various reactions, including acylation, sulfonylation, and reductive amination, while the 5-carboxylate group offers a handle for amide bond formation or further synthetic transformations. This dual functionality allows for the rapid generation of diverse chemical libraries, accelerating the structure-activity relationship (SAR) studies that are crucial for lead optimization.

Comparative Performance in the Synthesis of Kinase Inhibitors

The true utility of a building block is best assessed through its application in the synthesis of biologically active molecules. The 4-aminopyrimidine scaffold is a common feature in numerous potent kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key targets in oncology.

To illustrate the advantages of the this compound scaffold, we will compare the biological activities of its derivatives with those of compounds based on alternative heterocyclic cores, such as pyrazolo[3,4-d]pyrimidines and quinazolines.

Target Scaffold Compound Example/Reference IC50 (nM) Reference
VEGFR-24-Aminothieno[2,3-d]pyrimidineCompound 21e 21
VEGFR-2Furo[2,3-d]pyrimidineCompound 15b 99.5% inhibition at 10 µM
VEGFR-2Pyrazolo[3,4-d]pyrimidineCompound II-1 5900 (on HepG2 cells)
EGFR4-AnilinoquinazolineLapatinib-
EGFR2-(Phenylamino)pyrimidineCompound 95 200
EGFRThieno[2,3-d]pyrimidineCompound V -
PLK4AminopyrimidineCompound 8h 6.7
SykPyrimidine-5-carboxamideCompound 9a -

Table 1: Comparison of the inhibitory activities of various heterocyclic scaffolds against key kinase targets. The data highlights the potent activities achievable with the aminopyrimidine core.

The data in Table 1 demonstrates that the 4-aminopyrimidine scaffold, particularly when fused into systems like thieno[2,3-d]pyrimidines, can lead to highly potent VEGFR-2 inhibitors with IC50 values in the low nanomolar range. While direct comparisons are challenging due to variations in assay conditions and compound structures, the consistent success of the aminopyrimidine core across multiple kinase targets underscores its value as a privileged scaffold.

Experimental Protocols

To provide a practical context for the application of this compound, we present a generalized synthetic protocol for its derivatization into a kinase inhibitor scaffold, as well as a representative synthesis of a related thieno[2,3-d]pyrimidine derivative.

Protocol 1: General Synthesis of N-(5-(ethoxycarbonyl)pyrimidin-4-yl)benzamide Derivatives

This protocol outlines a general procedure for the acylation of the 4-amino group of this compound.

Materials:

  • This compound

  • Substituted benzoyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired N-(5-(ethoxycarbonyl)pyrimidin-4-yl)benzamide derivative.

Protocol 2: Synthesis of Ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates

This protocol is adapted from the synthesis of thieno[2,3-d]pyrimidine derivatives, which are potent kinase inhibitors.

Materials:

  • 2-Amino-3-cyano-thiophene

  • Aryl or alkyl nitrile

  • Dry dioxane

  • Dry hydrogen chloride gas

  • 25% (v/v) Ammonium hydroxide solution

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve the 2-amino-3-cyano-thiophene (1.0 eq) and the respective nitrile (1.0 eq) in dry dioxane.

  • Pass a steady stream of dry hydrogen chloride gas through the solution for 2-3 hours at room temperature.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a 25% (v/v) ammonium hydroxide solution. An oily residue or a solid precipitate will form.

  • If a resin forms, allow it to stand in the ammonium hydroxide solution for 12 hours to induce crystallization.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to yield the pure ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylate.

Visualization of Synthetic and Biological Pathways

To further elucidate the concepts discussed, the following diagrams visualize a general synthetic workflow and a simplified kinase signaling pathway.

G cluster_0 Synthetic Workflow Start Ethyl 4-aminopyrimidine- 5-carboxylate Step1 Acylation/Sulfonylation (R1-X) Start->Step1 Functionalization of 4-amino group Step2 Amide Coupling (R2-NH2) Step1->Step2 Modification of 5-carboxylate Product Diverse Library of Pyrimidine Derivatives Step2->Product

Caption: A generalized workflow for the diversification of the this compound scaffold.

G cluster_1 Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) Ligand->Receptor P1 Phosphorylation Receptor->P1 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream Response Cell Proliferation, Angiogenesis, Survival Downstream->Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->P1 ATP-competitive inhibition

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the mechanism of action of an ATP-competitive pyrimidine-based inhibitor.

Conclusion: A Strategic Asset for Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic asset in the medicinal chemist's toolbox. Its inherent reactivity, coupled with the privileged nature of the pyrimidine scaffold, provides a robust platform for the design and synthesis of novel therapeutics. The demonstrated success of its derivatives as potent kinase inhibitors validates its importance in contemporary drug discovery. By understanding the advantages of this building block and objectively comparing it to alternatives, researchers can make more informed decisions in the design of their synthetic strategies, ultimately accelerating the development of new medicines for unmet medical needs.

References

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
  • Li, X., et al. (2020). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry, 12(13), 1185-1200. [Link]
  • Abdel-Maksoud, M. S., et al. (2023). Known substituted pyrimidines as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197177. [Link]
  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]
  • Patel, R. V., et al. (2022). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2465-2479. [Link]
  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by....
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
  • Cozza, G., et al. (2001). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry Letters, 11(23), 2579-2582. [Link]
  • Paoletta, S., et al. (2017). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Molecules, 22(10), 1667. [Link]
  • ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the....
  • El-Sayed, N. N. E., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
  • Martins, M. A. P., et al. (2008). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Tetrahedron, 64(43), 10135-10142. [Link]
  • Ohshima, T., et al. (2003). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 11(23), 5171-5183. [Link]
  • ResearchGate. (n.d.). Structures of active drugs containing fused pyrimidine.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
  • Al-Ostoot, F. H., et al. (2021). New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. RSC Advances, 11(23), 13955-13965. [Link]
  • Wang, Y., et al. (2020). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. European Journal of Medicinal Chemistry, 187, 111956. [Link]
  • Liu, Y., et al. (2011). Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 21(12), 3636-3639. [Link]
  • Perdicchia, D., et al. (2003).
  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1317-1329. [Link]
  • El-Naggar, A. M., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 12(45), 29153-29165. [Link]
  • van der Wel, T., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(2), 1059-1075. [Link]
  • Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. [Link]
  • Pillai, A. D., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 738. [Link]
  • Ghorab, M. M., et al. (2019). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 24(18), 3269. [Link]
  • El-Gamal, M. I., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(3), 515-526. [Link]
  • Huang, S., et al. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6063-6066. [Link]
  • Pierre, F., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(13), 1857-1860. [Link]
  • Zhang, Y., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Signal Transduction and Targeted Therapy, 6(1), 1-28. [Link]
  • de la Fuente, A., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. International Journal of Molecular Sciences, 25(17), 9744. [Link]
  • Kumar, G. V., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. American Journal of Applied Sciences, 7(1), 21-27. [Link]
  • El-Damasy, A. K., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2219183. [Link]
  • Asim, M., et al. (2022). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 27(14), 4424. [Link]
  • de la Fuente, A., et al. (2024). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. International Journal of Molecular Sciences, 25(17), 9744. [Link]
  • Kumar, G. V., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. American Journal of Applied Sciences, 7(1), 21-27. [Link]

A Senior Application Scientist's Comparative Guide to the Biological Activity of Ethyl 4-aminopyrimidine-5-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including the nucleobases uracil, cytosine, and thymine that constitute our very genetic code.[1][2] This privileged scaffold is a recurring motif in numerous FDA-approved drugs, particularly in oncology, where its unique electronic properties and ability to form key hydrogen bond interactions make it an ideal starting point for designing enzyme inhibitors.[3][4] The Ethyl 4-aminopyrimidine-5-carboxylate core, specifically, presents a versatile platform for chemical modification. The amino group at the 4-position and the carboxylate at the 5-position serve as critical handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide provides an in-depth comparison of the biological activities of analogs derived from this core, with a primary focus on their anticancer potential. We will dissect the SAR of closely related derivatives, elucidate their likely mechanism of action by examining their role as kinase inhibitors, and provide detailed, field-proven protocols for their experimental validation. The rationale behind this exploration is clear: by strategically modifying the core structure, we aim to develop novel therapeutic agents with enhanced potency, improved selectivity, and more favorable pharmacological profiles.

Comparative Analysis of Anticancer Activity

While direct comparative studies on this compound are limited, a comprehensive analysis can be performed using published data on structurally similar compounds. Research on Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives provides a robust dataset for understanding how modifications impact cytotoxic activity.[5][6] These studies evaluated two main classes of analogs—carboxamides and sulfonamides—against human leukemia cell lines, offering critical insights into the scaffold's potential.

Structure-Activity Relationship (SAR) Insights

The central tenet of our analysis is that minor structural changes can lead to significant differences in biological effect. By examining the cytotoxicity data, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), we can deduce key SAR trends.

1. Carboxamide Derivatives: The Impact of Aromatic Substitution

In one series of analogs, the amino group of the core pyrimidine was acylated with various substituted benzoyl chlorides. The resulting carboxamides were tested against the K562 human leukemia cell line, revealing a strong dependence on the nature and position of the substituent on the phenyl ring.

Table 1: Anticancer Activity of Carboxamide Derivatives against K562 Cell Line [5][6]
Compound ID R Group (Substituted Benzoyl)
2g4-Chlorobenzoyl
-3-Bromobenzoyl
-2,6-Difluorobenzoyl
-2-Fluorobenzoyl
2hBenzoyl (Unsubstituted)
2b4-Methoxybenzoyl
  • Halogenation is Key: The most potent compound in this series features a single chloro group at the para position of the phenyl ring (IC₅₀ = 14.0 µM).[6] This suggests that the electronic and steric properties of halogens are crucial for activity. The electron-withdrawing nature of chlorine may enhance binding affinity to the biological target, potentially through specific interactions like halogen bonding in an enzyme's active site.

  • Positional Isomers Matter: A bromo substituent at the meta position also confers good activity, whereas fluorine substitutions, particularly the di-substituted analog, are less effective.[6]

  • Electron-Donating Groups are Detrimental: The unsubstituted benzoyl and the electron-donating methoxy-substituted analogs were largely inactive (IC₅₀ > 50 µM).[6] This strongly indicates that electron-rich aromatic rings are not favored for this scaffold's cytotoxic mechanism.

2. Sulfonamide Derivatives: Exploring an Alternative Linker

Replacing the carboxamide linker with a sulfonamide group creates a different set of electronic and geometric properties. The evaluation of these derivatives against the same K562 cell line provides further SAR insights.

Table 2: Anticancer Activity of Sulfonamide Derivatives against K562 Cell Line [5][6]
Compound ID R Group (Substituted Benzenesulfonyl)
3c3,5-Dichlorobenzenesulfonyl
3d4-Chlorobenzenesulfonyl
-4-Nitrobenzenesulfonyl
-4-tert-Butylbenzenesulfonyl
  • Dihalogenation Enhances Potency: The most active sulfonamide analog contains two chloro groups at the meta positions (IC₅₀ = 15.0 µM).[6] This is a significant improvement over the single para-chloro substituted analog (IC₅₀ = 28.0 µM), highlighting a distinct SAR pattern compared to the carboxamide series.

  • Bulky and Electron-Withdrawing Groups are Tolerated: The presence of a bulky tert-butyl group or a strongly electron-withdrawing nitro group at the para position resulted in compounds with moderate activity.

Mechanism of Action: Targeting Kinase Signaling Pathways

The structural similarity of pyrimidine derivatives to the adenine core of ATP makes them classic "hinge-binders" that can competitively inhibit protein kinases.[7] Many cancers are driven by the aberrant activity of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Overexpression or mutation of EGFR leads to uncontrolled activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.[11][12] Therefore, a plausible mechanism of action for these pyrimidine analogs is the inhibition of EGFR or other related kinases.

The EGFR Signaling Cascade: A Prime Target

Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This creates docking sites for adaptor proteins, activating major downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive tumorigenesis.[8][11] Pyrimidine-based inhibitors can block this entire cascade at its origin by preventing the initial phosphorylation step.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds EGFR_active Active EGFR (Dimerized & P) EGFR->EGFR_active Dimerizes GRB2 GRB2/SOS EGFR_active->GRB2 PI3K PI3K EGFR_active->PI3K Inhibitor Pyrimidine Analog Inhibitor->EGFR_active Inhibits Kinase Activity RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by a pyrimidine analog.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor, the biological activity of newly synthesized analogs must be assessed using standardized, self-validating protocols. Here, we detail the methodologies for evaluating both anticancer and antimicrobial activities.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of living cells.[13][14] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Seeding Seed cancer cells in a 96-well plate (e.g., 5x10³ cells/well) B 2. Incubation Incubate for 24h at 37°C, 5% CO₂ to allow cell adherence. A->B C 3. Compound Dilution Prepare serial dilutions of pyrimidine analogs in culture medium. B->C D 4. Cell Treatment Replace old medium with medium containing test compounds. C->D E 5. Incubation Incubate for 48-72h to allow compounds to take effect. D->E F 6. Add MTT Reagent Add 10µL of MTT solution (5 mg/mL) to each well. E->F G 7. Formazan Formation Incubate for 2-4h at 37°C. Viable cells convert MTT to purple crystals. F->G H 8. Solubilization Add 100µL of DMSO to each well to dissolve formazan crystals. G->H I 9. Read Absorbance Measure absorbance at 570 nm using a microplate reader. H->I J 10. Calculate IC₅₀ Plot absorbance vs. concentration to determine the IC₅₀ value. I->J

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each analog in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations for testing. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[15] Incubate for an additional 2-4 hours. The rationale for this step is to allow sufficient time for the mitochondrial enzymes of viable cells to reduce the MTT.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.[13][14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density) of each well at 570 nm using a microplate reader.[14]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)

Pyrimidine derivatives have also shown promise as antimicrobial agents.[16] The Kirby-Bauer disk diffusion method is a standardized, qualitative technique to determine the susceptibility of bacteria to antimicrobial compounds.[17]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., E. coli, B. subtilis) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] This standardization is critical for reproducibility.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Prepare sterile paper disks impregnated with a known concentration of the test pyrimidine analog. Using sterile forceps, place the disks onto the surface of the inoculated agar plate. Gently press each disk to ensure complete contact with the agar. Include a standard antibiotic disk (e.g., Ampicillin) as a positive control and a blank disk with the solvent (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the "zone of inhibition" (the clear area around the disk where bacterial growth is prevented) in millimeters. The size of this zone is compared to standardized charts (e.g., from CLSI M100) to classify the organism as susceptible, intermediate, or resistant to the compound.[18][19]

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a promising scaffold for the development of novel anticancer agents. The structure-activity relationship studies clearly demonstrate that cytotoxic potency is highly dependent on the nature and position of substituents, with halogenated aromatic moieties on both carboxamide and sulfonamide derivatives showing significant activity. The likely mechanism of action involves the inhibition of critical cell signaling kinases, such as EGFR, disrupting pathways that drive cancer cell proliferation and survival.

Future work should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR. Specifically, exploring different heterocyclic rings and linker strategies could yield compounds with enhanced potency and selectivity. Promising candidates identified through in vitro screening should be advanced to cell cycle analysis, apoptosis assays, and eventually, in vivo animal models to validate their therapeutic potential. The detailed protocols provided herein offer a robust framework for the continued exploration of this valuable chemical scaffold in the ongoing search for more effective cancer therapies.

References

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2021). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cells, 10(11), 3049. [Link]
  • Geronikaki, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(3), 983. [Link]
  • Khan, Z., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(8), 685-703. [Link]
  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]
  • Wee, P., & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Current Problems in Cancer, 41(3), 198-208. [Link]
  • Wang, S. C., & Hung, M. C. (2009). EGFR signaling pathway in breast cancers. Oncogene, 28(S1), S22-S30. [Link]
  • Patel, A. B., & Ghate, M. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences, 13(2), 123-134. [Link]
  • Demir, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology. [Link]
  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5395. [Link]
  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. [Link]
  • Al-Said, M. S., et al. (2011). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archiv der Pharmazie, 344(10), 662-670. [Link]
  • Anwar, M. M., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • Hedges, A. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
  • Springer Nature. (n.d.). MTT Assay Protocol.
  • Demir, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]
  • ResearchGate. (n.d.). Chemical structure of tyrosine kinase inhibitors imatinib (1), nilotinib(2) and dasatinib (3).
  • Uddin, M. J., et al. (2019).
  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(6), 644-657. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • National Center for Biotechnology Information. (2005). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine. 6th edition. [Link]
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Sun, H., Tawa, G., & Wallqvist, A. (2011). Classification of Scaffold Hopping Approaches. Drug Discovery Today. [Link]
  • Al-Suhaimi, K. S., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
  • Al-Ali, H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12156-12180. [Link]
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Antimicrobial Susceptibility Testing Protocols. [Link]
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Study. [Link]
  • Mock, E. D., et al. (2021). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]
  • Tsvetkova, P., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3296. [Link]
  • Sharma, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
  • ResearchGate. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.
  • Kumar, G. S., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. International Journal of Molecular Sciences. [Link]
  • Ghorab, M. M., et al. (2010). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 15(10), 6938-6947. [Link]
  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2025). SYNTHESIS, ANTI-INFLAMMATORY AND ANTI-MICROBIAL ACTIVITY OF PYRIMIDINE-5-CARBOXYLATE DERIVATIVES.
  • De la Cruz, P., et al. (2000). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Tetrahedron Letters, 41(41), 7849-7852. [Link]
  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules. [Link]
  • Semantic Scholar. (2013). Synthesis characterization and antimicrobial activity of ethyl-4-(2,4-dichlorophenyl)

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Drug Candidates Derived from Aminopyrimidine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the preclinical efficacy of two distinct classes of therapeutic agents derived from the versatile aminopyrimidine carboxylate scaffold. The following content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of product performance with supporting experimental data. We will explore a series of thieno[2,3-d]pyrimidine derivatives investigated for their anticancer properties and a class of pyrazole-carboxylate derivatives evaluated for their anti-inflammatory potential. This guide is designed to provide not just data, but also the scientific rationale behind the experimental designs and mechanistic insights into the action of these compounds.

Part 1: Anticancer Efficacy of Thieno[2,3-d]pyrimidine Derivatives

The thieno[2,3-d]pyrimidine core is a bioisostere of purine and has been extensively explored as a scaffold for kinase inhibitors. Its rigid, planar structure is well-suited for insertion into the ATP-binding pockets of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical targets in oncology.[1]

In Vitro Efficacy: A Comparative Analysis of Cytotoxicity

The primary method for assessing the initial anticancer potential of a compound is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely accepted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[2][3][4]

A series of novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results, presented in Table 1, showcase the IC50 values (the concentration of drug required to inhibit the growth of 50% of the cell population) of representative compounds compared to established chemotherapy agents.

Table 1: Comparative In Vitro Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference DrugReference Drug IC50 (µM)Source
Compound 17f HCT-116 (Colon)VEGFR-2 Inhibitor2.80 ± 0.16Sorafenib2.90 ± 0.18[1]
HepG2 (Liver)4.10 ± 0.455.20 ± 0.31
Compound 2a A549 (Lung)EGFR Inhibitor13.40Doxorubicin>100[5]
MCF-7 (Breast)21.3220.24
Compound 4d PC3 (Prostate)EGFR Inhibitor14.13Doxorubicin>100[5]
Compound 12c A549 (Lung)EGFRWT/T790M12.16ErlotinibNot specified[6]
MCF-7 (Breast)15.67
AV79 Not SpecifiedEGFR InhibitorNot specifiedNot specifiedNot specified[2]

Data is compiled from multiple sources for comparative purposes.

The data indicates that thieno[2,3-d]pyrimidine derivatives exhibit potent cytotoxic activity across a range of cancer cell lines. For instance, compound 17f shows comparable, if not superior, activity to the multi-kinase inhibitor Sorafenib in colon and liver cancer cell lines.[1] Similarly, compounds 2a and 4d demonstrate significant cytotoxicity, with 2a being notably more potent than Doxorubicin against the A549 lung cancer cell line.[5] The efficacy of these compounds is often linked to their ability to inhibit key signaling pathways involved in cell proliferation and survival.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many of the anticancer thieno[2,3-d]pyrimidine derivatives exert their effects by inhibiting the tyrosine kinase activity of EGFR.[6][7] EGFR is a transmembrane protein that, upon activation by ligands like EGF, dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This initiates a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[8][9][10][11] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. The thieno[2,3-d]pyrimidine derivatives competitively bind to the ATP-binding site in the kinase domain of EGFR, preventing its phosphorylation and subsequent activation of downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/RAF/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Drug Thieno[2,3-d]pyrimidine Inhibitor Drug->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

Part 2: Anti-inflammatory Efficacy of Pyrazole-Carboxylate Derivatives

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with several marketed drugs possessing this scaffold.[12][13][14] Derivatives of pyrazole-carboxylate have been investigated for their anti-inflammatory properties, primarily through their ability to modulate the production of inflammatory mediators like prostaglandins.[15][16][17]

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

A standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats.[18][19][20] This model mimics the hallmarks of acute inflammation, including edema, and is sensitive to inhibitors of prostaglandin synthesis, such as non-steroidal anti-inflammatory drugs (NSAIDs).[21]

A series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. The results for representative compounds are summarized in Table 2.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole-Carboxylate Derivatives in the Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)% Inhibition of Paw Edema (at 3h)Analgesic Activity (% Protection)Ulcerogenic IndexReference Drug% Inhibition by Ref. DrugSource
3a 2548.545.20.90Diclofenac Sodium52.3[12]
3c 2545.142.81.12Diclofenac Sodium52.3[12]
3d 2546.843.51.05Diclofenac Sodium52.3[12]

Data is compiled from the source for comparative purposes.

The results demonstrate that the pyrazole-carboxylate derivatives exhibit significant anti-inflammatory activity, with compounds 3a , 3c , and 3d showing edema inhibition comparable to the standard NSAID, Diclofenac Sodium, at the same dose.[12] An important aspect of this study is the evaluation of the ulcerogenic index, a measure of gastrointestinal side effects common with NSAIDs. The tested pyrazole derivatives showed a markedly lower ulcerogenic index compared to Diclofenac Sodium, suggesting a better safety profile.[12]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of these pyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes.[12][15] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is induced at sites of inflammation. Many traditional NSAIDs inhibit both COX-1 and COX-2, leading to their therapeutic effects but also to gastrointestinal side effects due to the inhibition of COX-1. The development of selective COX-2 inhibitors, some of which are based on the pyrazole scaffold (e.g., Celecoxib), has been a major goal in anti-inflammatory drug discovery.[14][22]

COX_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection Gastric Protection, Platelet Aggregation Prostaglandins_Physiological->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation Pyrazole_Drug Pyrazole-Carboxylate Derivative Pyrazole_Drug->COX2 Inhibits

Caption: Mechanism of action of pyrazole derivatives via COX-2 inhibition.

Part 3: Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for determining the cytotoxic effects of compounds on cultured cancer cells.[2][3][4][23]

Objective: To quantify the viability of cancer cells after treatment with thieno[2,3-d]pyrimidine derivatives.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for screening acute anti-inflammatory drugs.[18][19][20][21]

Objective: To evaluate the in vivo anti-inflammatory efficacy of pyrazole-carboxylate derivatives.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds (pyrazole-carboxylate derivatives) and reference drug (Diclofenac Sodium)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a reference drug group, and groups for each dose of the test compounds. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement Post-Injection: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Conclusion

The aminopyrimidine carboxylate scaffold serves as a valuable starting point for the development of potent therapeutic agents for diverse diseases. The thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, with in vitro and mechanistic data supporting their role as kinase inhibitors, particularly targeting the EGFR pathway. On the other hand, pyrazole-carboxylate derivatives have shown promising in vivo anti-inflammatory activity with a potentially improved safety profile compared to standard NSAIDs, likely through the inhibition of COX enzymes. This guide provides a comparative overview of their preclinical efficacy, supported by detailed experimental protocols, to aid researchers in the advancement of these and other related drug discovery programs.

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]
  • Simplified schematic diagram of the EGFR signaling pathway depicting...
  • Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR....
  • Thore, S.N., et al. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. [Link]
  • Carrageenan-Induced Paw Edema - Bio-protocol. [Link]
  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. [Link]
  • EGF/EGFR Signaling Pathway - Cre
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. [Link]
  • Epidermal growth factor receptor - Wikipedia. [Link]
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Carrageenan induced Paw Edema Model - Cre
  • Experimental design for carrageenan‐induced paw edema in rat - ResearchG
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]
  • MTT Cell Assay Protocol. [Link]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods | Springer N
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
  • Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Tre
  • Synthesis and anti-inflammatory activity of some pyrazole deriv
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. [Link]
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. [Link]
  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchG
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][9][20]triazolo[1,5-a]pyrimidine Deriv
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. [Link]
  • Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed. [Link]
  • Discovery of New thieno[2,3- d ]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment | Request PDF - ResearchG
  • New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simul
  • Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PubMed Central. [Link]
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives - ResearchG

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Ethyl 4-Aminopyrimidine-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminopyrimidine-5-Carboxylate Scaffold

Comparative Docking Analysis: Unveiling Binding Affinities

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes the docking scores and binding affinities of various pyrimidine derivatives against several key protein targets implicated in cancer and microbial infections. It is important to note that the presented data is a compilation from different studies on related, but not identical, pyrimidine scaffolds. This comparative overview, however, allows us to discern patterns in their binding interactions.

Derivative ID/NameTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted ActivityReference
Series 4
Compound 4aCyclin-Dependent Kinase 2 (CDK2)-7.7Not SpecifiedAntioxidant[4]
Compound 4bCyclin-Dependent Kinase 2 (CDK2)-7.4Not SpecifiedAntioxidant[4]
Compound 4cCyclin-Dependent Kinase 2 (CDK2)-7.9Not SpecifiedAntioxidant[4]
Compound 4hCyclin-Dependent Kinase 2 (CDK2)-7.5Not SpecifiedAntioxidant[4]
Series Ax
Compound Ax1Cyclin-Dependent Kinase 8 (CDK8)Moderate to goodNot SpecifiedAnticancer[4]
Compound Ax9Cyclin-Dependent Kinase 8 (CDK8)Moderate to goodNot SpecifiedAnticancer[4]
Thiazolopyrimidine Derivative
Compound 4cTopoisomerase II-Not SpecifiedAnticancer[5]
Aminopyrimidine Hybrids
Compound 6cEpidermal Growth Factor Receptor (EGFR)-Met793Anticancer[6]
Compound 10bEpidermal Growth Factor Receptor (EGFR)-Met793Anticancer[6]
Tetrahydropyrimidine Derivative
Compound 5cHuman Serum Albumin (3B9L)-126.322 (MolDock Score)Ser454, Arg197, Lys199Anticancer[7]
2-Aminopyrimidine Derivative
Compound 12Vibrio cholerae pseudopilin (EpsH)-13.81Not SpecifiedAntimicrobial[3]

Structure-Activity Relationship (SAR) Insights: Decoding the Molecular Blueprint for Activity

The biological activity of the ethyl 4-aminopyrimidine-5-carboxylate scaffold can be significantly modulated by substitutions at various positions of the pyrimidine ring.[2] Drawing inferences from closely related analogs, we can highlight several key SAR trends:

  • Substitutions at the 2- and 4-Amino Positions are Critical: The nature of the substituent on the amino groups profoundly influences the biological activity. For instance, the introduction of substituted phenyl carboxamides or sulfonamides at these positions can enhance anticancer potency.[2]

  • Halogenation Impact: The presence of halogen atoms, such as chlorine and fluorine, on the appended phenyl rings often leads to improved cytotoxic activity. This is a recurring theme in the development of kinase inhibitors and other targeted therapies.

  • Lipophilicity and Membrane Permeability: Modifications that alter the lipophilicity of the molecule can affect its ability to cross biological membranes and reach its intracellular target. The ethyl ester group itself contributes to the lipophilic character of the parent scaffold.

  • Hydrogen Bonding Potential: The amino and carboxylate moieties, along with the nitrogen atoms in the pyrimidine ring, are key hydrogen bond donors and acceptors. These interactions are often crucial for anchoring the ligand within the active site of the target protein. For example, in EGFR inhibitors, hydrogen bonding with key residues like Met793 in the hinge region is a critical determinant of inhibitory activity.[6]

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

To ensure the trustworthiness and reproducibility of in silico studies, a well-defined and validated protocol is paramount. The following represents a generalized workflow for conducting comparative molecular docking studies with pyrimidine derivatives.

1. Ligand Preparation:

  • Rationale: To ensure the ligand structures are in a computationally readable format and have the correct protonation states and stereochemistry for accurate docking.
  • Steps:
  • Sketch the 2D structures of the this compound derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
  • Convert the 2D structures to 3D format.
  • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy conformation.
  • Assign partial charges to the atoms (e.g., Gasteiger charges).
  • Define the rotatable bonds to allow for conformational flexibility during docking.

2. Protein Preparation:

  • Rationale: To prepare the target protein structure for docking by removing extraneous molecules and adding necessary hydrogens.
  • Steps:
  • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
  • Remove water molecules, co-ligands, and any other heteroatoms that are not relevant to the binding interaction.
  • Add polar hydrogens to the protein structure.
  • Assign partial charges to the protein atoms.
  • Define the binding site or active site of the protein. This is typically done by specifying a grid box around the region where the native ligand binds or based on prior knowledge of the protein's active site.

3. Molecular Docking Simulation:

  • Rationale: To predict the binding pose and affinity of the ligand within the protein's active site using a scoring function.
  • Steps:
  • Choose a docking software (e.g., AutoDock, Glide, GOLD).
  • Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.
  • Run the docking simulation for each derivative against the prepared protein target.
  • The software will generate a series of possible binding poses for each ligand, ranked by their predicted binding energy or docking score.

4. Analysis of Docking Results:

  • Rationale: To analyze the predicted binding modes and identify key interactions that contribute to the binding affinity.
  • Steps:
  • Visualize the docked poses of the ligands within the protein's active site using molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).
  • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein residues.
  • Compare the docking scores and binding modes of the different derivatives to understand the structure-activity relationship.
  • Correlate the docking results with any available experimental data (e.g., IC50 values) to validate the computational model.

Visualization of the Docking Workflow

To provide a clear overview of the process, the following diagram illustrates the typical workflow of a comparative molecular docking study.

docking_workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Protein Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis l1 2D Structure Drawing l2 3D Conversion & Energy Minimization l1->l2 l3 Charge Assignment & Torsion Definition l2->l3 d1 Docking Simulation l3->d1 p1 PDB Structure Acquisition p2 Removal of Water & Heteroatoms p1->p2 p3 Addition of Hydrogens & Charge Assignment p2->p3 p4 Binding Site Definition p3->p4 p4->d1 d2 Generation of Binding Poses & Scores d1->d2 a1 Visualization of Interactions d2->a1 a2 Structure-Activity Relationship (SAR) Analysis a1->a2 a3 Correlation with Experimental Data a2->a3 a3->a2 Feedback Loop

Caption: A generalized workflow for comparative molecular docking studies.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Comparative molecular docking studies, as outlined in this guide, provide a rational and efficient approach to explore the structure-activity relationships of its derivatives and to prioritize candidates for synthesis and further biological evaluation. While the available data on direct derivatives is limited, the insights gleaned from structurally related compounds strongly suggest that targeted modifications of this scaffold can lead to the development of potent and selective inhibitors for a variety of disease-relevant protein targets. Future work should focus on systematic studies of a homologous series of these derivatives to build a more comprehensive understanding of their therapeutic potential.

References

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021).
  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (2021). MDPI. [Link]
  • Synthesis, Biological Evaluation and Docking Study of New Pyrimidine Compounds as Anticancer Agents. (2021). PubMed. [Link]
  • Efficient Synthesis, Spectral Analysis, Antimicrobial Studies and Molecular Docking Studies of Some Novel 2-Aminopyrimidine Derivative. (n.d.). Indian Journal of Science and Technology. [Link]
  • Synthesis and Molecular Docking Studies of a Series of Amino-Pyrimidines as Possible Anti-Cancer Agents. (2023). Taylor & Francis Online. [Link]
  • Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. (2020).
  • Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors. (2023).
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022).
  • Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. (2006). PubMed. [Link]
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. (2010). Semantic Scholar. [Link]
  • Structure-Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. (2001).
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2023). Semantic Scholar. [Link]
  • Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5- carboxylate derivatives. (2022).
  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2023). PubMed Central. [Link]
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl

Sources

A Head-to-Head Comparison of Kinase Inhibitors Derived from Different Pyrimidine Cores: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of therapeutic agents, including a significant portion of FDA-approved kinase inhibitors.[1][2][3][4] As a fundamental component of DNA and RNA, its structure is inherently biocompatible and serves as an excellent starting point for designing molecules that interact with ATP-binding sites.[1] Kinase inhibitors featuring a pyrimidine core typically function as ATP-competitive agents, leveraging the nitrogen atoms within the ring to form critical hydrogen bonds with the "hinge" region of the kinase domain, thereby blocking downstream signaling.[2][5][6][7]

This guide provides an in-depth, head-to-head comparison of market-leading kinase inhibitors derived from distinct pyrimidine cores. We will dissect their performance against critical oncogenic and inflammatory targets, supported by clinical and preclinical data, and provide the detailed experimental methodologies required to validate such findings in your own research.

Section 1: The 2,4-Diaminopyrimidine Core — A Precision Weapon Against EGFR in Lung Cancer

The 2,4-diaminopyrimidine scaffold has proven exceptionally effective for targeting Epidermal Growth Factor Receptor (EGFR), a key driver in Non-Small Cell Lung Cancer (NSCLC). This core structure allows for precise modifications that can overcome common resistance mechanisms.

Case Study: Osimertinib vs. Rociletinib — The Race to Conquer T790M Resistance

The development of resistance, particularly the T790M "gatekeeper" mutation, is a major challenge for first and second-generation EGFR inhibitors. Third-generation inhibitors, Osimertinib and the now-discontinued Rociletinib, were designed specifically to address this, both featuring a 2,4-diaminopyrimidine core.[8][9]

Osimertinib distinguishes itself with a covalent binding mechanism, forming an irreversible bond with a cysteine residue (Cys797) in the EGFR active site. This, combined with its structural design, grants it high potency against the T790M mutation while sparing wild-type (WT) EGFR, which is believed to reduce toxicity. Rociletinib, while also targeting T790M, ultimately faced hurdles in its clinical development, and its progression was halted.[10] A key differentiator that emerged was Osimertinib's superior ability to penetrate the central nervous system (CNS), a common site of metastasis in NSCLC.[11][12]

Data Presentation: Comparative Efficacy of Third-Generation EGFR Inhibitors

ParameterOsimertinib (Pyrimidine)Rociletinib (Pyrimidine)
Biochemical IC50 (EGFR WT) ~15 nMData varies, generally higher than mutant
Biochemical IC50 (EGFR L858R) ~1 nMPotent, sub-nanomolar range
Biochemical IC50 (EGFR T790M) ~1 nM[13]~0.5-5 nM
Cellular IC50 (H1975, L858R/T790M) ~15 nM[13]~20-30 nM
Objective Response Rate (ORR) in T790M+ NSCLC 71% (AURA2 trial)[8]59% (TIGER-X trial)
CNS Penetration High[11][12]Lower than Osimertinib[11]
FDA Approval Status ApprovedDevelopment Discontinued[10]

Causality Behind Performance: Osimertinib's clinical success can be attributed to its optimized structure, which provides a trifecta of benefits: potent inhibition of activating and resistance mutations, relative sparing of wild-type EGFR to improve the therapeutic window, and excellent blood-brain barrier penetration.[11]

Visualization: EGFR Signaling and TKI Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Phosphorylates PI3K_AKT PI3K-Akt Pathway EGFR->PI3K_AKT Phosphorylates Osimertinib Osimertinib (T790M Active) Osimertinib->EGFR Irreversibly Inhibits (Cys797) Rociletinib Rociletinib (T790M Active) Rociletinib->EGFR Inhibits EGF EGF Ligand EGF->EGFR Binds & Activates Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling cascade and points of intervention by third-generation TKIs.

Section 2: The Pyrazolo[3,4-d]pyrimidine Core — Redefining BTK Inhibition in Hematology

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the purine core of ATP.[6][7][14] This structural mimicry allows it to serve as a highly effective hinge-binding motif, as exemplified by its use in Bruton's Tyrosine Kinase (BTK) inhibitors for B-cell malignancies.

Case Study: Acalabrutinib vs. Ibrutinib — The Evolution of Selectivity and Safety

Ibrutinib was a landmark first-in-class BTK inhibitor, transforming the treatment landscape for Chronic Lymphocytic Leukemia (CLL).[6][7] However, its off-target activity against other kinases (e.g., EGFR, TEC-family kinases) contributes to adverse events like atrial fibrillation, hypertension, and bleeding.[7]

Acalabrutinib, a second-generation inhibitor, was engineered from the same pyrazolo[3,4-d]pyrimidine core but with modifications designed to increase its selectivity for BTK.[7] This enhanced selectivity is the primary driver behind its improved safety profile. Head-to-head clinical trials, such as the ELEVATE-RR study, have demonstrated that while both drugs have comparable efficacy in terms of progression-free survival (PFS), acalabrutinib is significantly better tolerated.[15][16]

Data Presentation: Head-to-Head Comparison in Previously Treated CLL (ELEVATE-RR Trial)

ParameterAcalabrutinib (2nd Gen)Ibrutinib (1st Gen)p-value
Median PFS 38.4 months38.4 monthsNon-inferior (HR 1.00)[16]
All-Grade Atrial Fibrillation 9.4%16.0%0.023[15]
All-Grade Hypertension 9.4%23.2%<0.001[15]
All-Grade Headache 34.6%20.2%<0.001[15]
All-Grade Diarrhea 34.3%46.0%<0.01[15]
Discontinuation due to AEs 14.7%21.3%-

Causality Behind Performance: Acalabrutinib's structural refinements result in a more selective covalent bond with BTK's Cys481 residue, minimizing interactions with other kinases that share a similar cysteine. This "cleaner" kinase inhibition profile directly translates to a lower incidence of off-target side effects, improving patient quality of life and treatment adherence without compromising efficacy.[15][17]

Visualization: BTK Covalent Inhibition Mechanism

BTK_Inhibition cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates NFkB NF-κB Signaling PLCg2->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib (Less Selective) Ibrutinib->BTK Covalent Bond (Cys481) Acalabrutinib Acalabrutinib (More Selective) Acalabrutinib->BTK Covalent Bond (Cys481)

Caption: BTK signaling pathway and irreversible inhibition by pyrazolo[3,4-d]pyrimidine-based drugs.

Section 3: The Pyrrolo[2,3-d]pyrimidine Core — Modulating the JAK-STAT Pathway

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is central to the class of drugs known as JAK inhibitors (JAKinibs). These oral medications have revolutionized the treatment of autoimmune diseases like Rheumatoid Arthritis (RA) by targeting the Janus Kinase family (JAK1, JAK2, JAK3, TYK2).

Case Study: Tofacitinib vs. Baricitinib — A Tale of Different JAK Selectivity

Tofacitinib and Baricitinib are both highly effective treatments for RA, but they possess distinct JAK inhibition profiles. Tofacitinib primarily inhibits JAK1 and JAK3, with a lesser effect on JAK2.[18][19] In contrast, Baricitinib is a selective inhibitor of JAK1 and JAK2.[19] This difference in selectivity is not merely academic; it influences their therapeutic applications and potential side effect profiles.

Direct head-to-head comparisons in real-world clinical practice suggest Baricitinib may offer a better clinical outcome in some patient populations. For instance, one study found the Baricitinib group had a significantly higher rate of Clinical Disease Activity Index (CDAI) remission at 24 weeks compared to the Tofacitinib group.[19][20] However, both drugs demonstrate comparable overall efficacy and safety profiles in broader analyses.[21]

Data Presentation: Comparative Efficacy in Rheumatoid Arthritis (Real-World Data)

Parameter (at 24 weeks)Tofacitinib (JAK1/3)Baricitinib (JAK1/2)
CDAI Remission Rate Lower than Baricitinib in one study[20]Significantly higher than Tofacitinib[20]
CDAI Low Disease Activity Rate 69.2%81.2%[19]
Retention Rate 87.8%91.3%[19]
Primary Safety Concerns Herpes Zoster, Infections, ThrombosisHerpes Zoster, Infections, Thrombosis

Causality Behind Performance: The differential inhibition of JAK isoforms may explain subtle differences in efficacy and safety. For example, JAK2 is crucial for erythropoiesis, and its inhibition by Baricitinib could theoretically lead to anemia, though this is managed clinically. Conversely, JAK3 is critical for lymphocyte function, and its potent inhibition by Tofacitinib is key to its immunomodulatory effects. The choice between these agents may depend on patient-specific factors and comorbidities.

Visualization: Differential JAK-STAT Pathway Inhibition

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAKs JAK1, JAK2, JAK3, TYK2 Receptor->JAKs Activates Cytokine Cytokine Cytokine->Receptor STAT STAT Protein JAKs->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Tofacitinib Tofacitinib Tofacitinib->JAKs Inhibits (JAK1/3 >> JAK2) Baricitinib Baricitinib Baricitinib->JAKs Inhibits (JAK1/2)

Caption: The JAK-STAT signaling pathway and differential targeting by Tofacitinib and Baricitinib.

Section 4: Essential Experimental Methodologies

To ensure the trustworthiness and reproducibility of comparative data, standardized and validated protocols are paramount. Below are methodologies for the foundational assays used to characterize and compare kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

Scientific Rationale: This assay is the first critical step to determine the direct inhibitory potency of a compound against a purified kinase enzyme. It measures the concentration of the inhibitor required to reduce the enzyme's activity by 50% (IC50), providing a quantitative measure of potency.

Step-by-Step Methodology (using ADP-Glo™ Kinase Assay as an example):

  • Reagent Preparation:

    • Prepare a serial dilution of the pyrimidine-based test compounds (e.g., 10-point, 3-fold dilution starting from 10 µM).

    • Prepare a solution of the purified recombinant kinase (e.g., EGFR T790M) in kinase reaction buffer.

    • Prepare a solution of the kinase-specific substrate (e.g., a poly-GT peptide) and ATP at its Km concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound dilutions.

    • Add 2.5 µL of the kinase enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the ATP/substrate solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Visualization: Workflow for Biochemical IC50 Assay

workflow A 1. Prepare Serial Dilution of Inhibitor B 2. Add Kinase Enzyme to Plate A->B C 3. Add ATP/Substrate Mix to Start Reaction B->C D 4. Incubate 60 min C->D E 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) D->E F 6. Add Detection Reagent (Generate Light) E->F G 7. Read Luminescence F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay (Cellular Potency)

Scientific Rationale: While a biochemical assay confirms target engagement, a cell-based assay is crucial to verify that the compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response (i.e., inhibit cancer cell growth).

Step-by-Step Methodology (using CellTiter-Glo® as an example):

  • Cell Plating:

    • Culture the appropriate cancer cell line (e.g., H1975 NSCLC cells, which harbor the L858R/T790M EGFR mutations) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in cell culture medium.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to each well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

    • Calculate the half-maximal growth inhibitory concentration (GI50 or IC50) by plotting the data as described for the biochemical assay.

Conclusion

The pyrimidine scaffold is a remarkably versatile and powerful tool in the design of targeted kinase inhibitors.[1][2][22] The head-to-head comparisons of inhibitors built upon 2,4-diaminopyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrrolo[2,3-d]pyrimidine cores reveal a clear trajectory in drug development: a relentless drive towards increased selectivity and precision.

From the life-saving efficacy of Osimertinib in T790M-positive NSCLC to the superior safety profile of Acalabrutinib in CLL, the evolution of these molecules underscores that subtle modifications to a privileged core can have profound clinical consequences. As we move forward, the focus will likely expand to developing dual-target inhibitors and novel covalent agents that can preemptively address future resistance mechanisms, ensuring that pyrimidine-based drugs remain at the forefront of targeted therapy.[5][22]

References

  • Al-Ostoot, F. H., et al. (2023).
  • Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
  • Gridelli, C. (2016). Afatinib and gefitinib: a direct comparison.
  • Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023).
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
  • Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
  • Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
  • Paz-Ares, L., et al. (2017). Afatinib versus gefitinib in patients with EGFR mutation-positive advanced non-small-cell lung cancer: overall survival data from the phase IIb LUX-Lung 7 trial. PubMed Central. [Link]
  • Gridelli, C. (2016). Afatinib and gefitinib: a direct comparison.
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. [Link]
  • Park, K., et al. (2016). Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. The Lancet Oncology. [Link]
  • Song, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
  • Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Semantic Scholar. [Link]
  • Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
  • Melosky, B., et al. (2016). The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer. PubMed Central. [Link]
  • Gadgeel, S. (2016). Osimertinib responses after rociletinib treatment of T790M-positive NSCLC. VJOncology. [Link]
  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models. AACR Journals. [Link]
  • Ballard, P., et al. (2016). Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models. SciSpace. [Link]
  • Jia, Y., et al. (2016). Novel inhibitors rociletinib and osimertinib for the treatment of EGFR T790M mutation-related NSCLC.
  • Ebina, K., et al. (2021).
  • Bae, S. C., & Lee, Y. H. (2020). Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis. NIH. [Link]
  • Ebina, K., et al. (2021).
  • Drugs.com. (2024). Acalabrutinib vs. ibrutinib: How do they compare?. [Link]
  • Tanimura, K., et al. (2021). Real-world comparative effectiveness and safety of tofacitinib and baricitinib in patients with rheumatoid arthritis.
  • Cancer Therapy Advisor. (2021).
  • AJMC. (2024).
  • The ASCO Post. (2021).

Sources

A Comparative Guide to the Drug-Like Properties of Ethyl 4-Aminopyrimidine-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast derivatives, Ethyl 4-aminopyrimidine-5-carboxylate and its analogues represent a privileged structural motif, frequently investigated for applications ranging from kinase inhibition in oncology to antimicrobial agents.[1][2][3] This guide provides an in-depth assessment of the drug-like properties of this chemical series. We will objectively compare its performance by detailing a logical workflow from in silico prediction to in vitro validation, offering field-proven insights into experimental choices and providing standardized protocols for key assays. This analysis aims to equip researchers and drug development professionals with the critical data and methodologies needed to evaluate and advance candidates from this promising chemical class.

The Core Scaffold: Synthesis and Physicochemical Foundation

The journey of any drug candidate begins with its synthesis. The this compound scaffold is typically accessible through well-established condensation reactions. A common and efficient route involves the reaction of an amidine (like guanidine or acetamidine) with a suitably substituted three-carbon component, followed by functional group manipulations. Understanding the synthetic route is crucial as it dictates the feasibility of generating diverse analogues for structure-activity relationship (SAR) studies.

dot graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Starting Materials\n(e.g., Amidines, Ketoesters)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Cyclocondensation Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Dihydropyrimidine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="Oxidation/Aromatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Ethyl 4-Aminopyrimidine-\n5-Carboxylate Scaffold", fillcolor="#34A853", fontcolor="#FFFFFF"]; diversification [label="Analogue Synthesis\n(e.g., N-alkylation, amide coupling)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> intermediate [label="Formation of\nheterocyclic ring"]; intermediate -> oxidation [label="[O]"]; oxidation -> product; product -> diversification; } caption [shape=plaintext, label="Figure 1. General synthetic workflow for pyrimidine derivatives.", fontname="Arial", fontsize=10]; }

Caption: Figure 1. A generalized workflow for the synthesis and diversification of the this compound scaffold.

To initiate our assessment, we consider three hypothetical but representative derivatives (PD-1, PD-2, PD-3) alongside a known kinase inhibitor, Erlotinib, which serves as a relevant comparator due to its heterocyclic nature and role in oncology.[4]

CompoundR1 GroupR2 GroupMolecular Weight ( g/mol )
PD-1 HPhenyl243.26
PD-2 Methyl4-Chlorophenyl291.73
PD-3 H4-Methoxy-phenyl273.28
Erlotinib N/AN/A393.44

Table 1. Physicochemical properties of representative this compound derivatives and the comparator drug, Erlotinib.

In Silico Assessment: The Predictive Framework

Before committing to costly and time-consuming wet lab experiments, in silico modeling provides a rapid, cost-effective method to filter and prioritize compounds. This predictive stage is essential for identifying potential liabilities related to pharmacokinetics (PK), including Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

Causality Behind the Choice: We begin with Lipinski's Rule of Five (Ro5), a foundational guideline in drug discovery used to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[5][6][7][8] Compounds that adhere to these rules are generally more likely to be membrane permeable and have favorable absorption profiles.

dot graph "in_silico_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions library [label="Virtual Library of\nPyrimidine Derivatives (PD-1, 2, 3)", fillcolor="#F1F3F4", fontcolor="#202124"]; ro5 [label="Lipinski's Rule of Five (Ro5) Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; admet [label="ADMET Prediction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; compliant [label="Ro5 Compliant Candidates", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; non_compliant [label="Ro5 Violators (Flagged)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prioritized [label="Prioritized Hits for Synthesis\n& In Vitro Testing", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges library -> ro5 [label="Calculate Properties"]; ro5 -> compliant [label="≤ 1 Violation"]; ro5 -> non_compliant [label="> 1 Violation"]; compliant -> admet [label="Further Screening"]; admet -> prioritized; } caption [shape=plaintext, label="Figure 2. In silico screening cascade for prioritizing candidates.", fontname="Arial", fontsize=10]; }

Caption: Figure 2. The in silico screening cascade used to filter and prioritize drug candidates before experimental validation.

In Silico Data Comparison

The following table summarizes the predicted properties for our derivative series and Erlotinib. These values are typically calculated using cheminformatics software (e.g., PreADMET, Osiris).[2][9]

CompoundMW (< 500 Da)cLogP (< 5)H-Bond Donors (≤ 5)H-Bond Acceptors (≤ 10)Ro5 ViolationsPredicted Human Intestinal Absorption (%)
PD-1 243.262.1240> 90%
PD-2 291.733.0240> 90%
PD-3 273.281.9250> 90%
Erlotinib 393.443.8270> 90%

Table 2. Predicted drug-like properties based on Lipinski's Rule of Five and intestinal absorption.

Expert Analysis: All three derivatives (PD-1, PD-2, PD-3) show excellent compliance with Lipinski's Rule of Five, with zero violations.[6][7] Their molecular weights are well under the 500 Dalton threshold, and their calculated LogP (cLogP) values are in a moderate range, suggesting a good balance between solubility and permeability.[10] The number of hydrogen bond donors and acceptors is also low. These strong predictive profiles, which are comparable or superior to the approved drug Erlotinib in these specific metrics, make them high-priority candidates for experimental validation.

In Vitro Validation: From Prediction to Empirical Data

While in silico models are powerful, they are predictive, not definitive. Experimental validation is required to confirm the predicted properties. The two most critical early-stage ADME properties to measure are aqueous solubility and membrane permeability. Low solubility can lead to poor absorption and unreliable results in biological assays, while poor permeability prevents the drug from reaching its site of action.[11][12][13]

dot graph "experimental_workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Node Definitions hits [label="Prioritized Hits from\nIn Silico Screening", fillcolor="#FBBC05", fontcolor="#202124"]; solubility [label="Kinetic Solubility Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pampa [label="PAMPA Permeability Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & Comparison", fillcolor="#34A853", fontcolor="#FFFFFF"]; validated [label="Validated Leads for\nFurther Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; flagged [label="Compounds with Liabilities\n(e.g., Low Solubility/Permeability)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges hits -> solubility [label="Assess solubility"]; hits -> pampa [label="Assess permeability"]; solubility -> data_analysis; pampa -> data_analysis; data_analysis -> validated [label="Good Profile"]; data_analysis -> flagged [label="Poor Profile"]; } caption [shape=plaintext, label="Figure 3. Experimental workflow for validating drug-like properties.", fontname="Arial", fontsize=10]; }

Caption: Figure 3. A streamlined workflow for the in vitro experimental validation of key ADME properties.

Experimental Protocol 1: Kinetic Aqueous Solubility Assay

Trustworthiness: This protocol is designed for high-throughput screening and is self-validating through the use of controls.[12] The kinetic method is chosen for its speed, which is suitable for early discovery, where many compounds are tested.[13]

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of test compounds (PD-1, PD-2, PD-3) and a control (Erlotinib) in 100% dimethyl sulfoxide (DMSO).

  • Plate Setup: Using a 96-well microtiter plate, add 5 µL of each DMSO stock solution to wells in triplicate.

  • Buffer Addition: Add 245 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for precipitation of insoluble compound.[12]

  • Filtration/Clarification: Use a 96-well filter plate (e.g., 0.45 µm pore size) to separate the supernatant from any precipitate. Alternatively, centrifuge the plate and carefully collect the supernatant.[13]

  • Quantification: Transfer the clear filtrate/supernatant to a UV-transparent 96-well plate. Measure the UV absorbance at the compound's λ_max.

  • Data Analysis: Calculate the concentration of the dissolved compound by comparing its absorbance to a standard curve prepared from the DMSO stock solution diluted in a 50:50 PBS:Acetonitrile mixture (to ensure full solubilization). Solubility is reported in µg/mL or µM.

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Expertise & Experience: PAMPA is selected as a cost-effective, high-throughput primary screen for passive membrane permeability.[14][15] It avoids the complexities of active transport seen in cell-based assays like Caco-2, providing a clean measure of a compound's ability to diffuse across a lipid barrier, which is a key factor in oral absorption.[16] The use of high and low permeability controls (e.g., Chloramphenicol and Theophylline) ensures the validity of each assay plate.[15]

  • Prepare Lipid Membrane: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).[14][17]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).[17]

  • Prepare Donor Solutions: Prepare 200 µM solutions of the test compounds and controls in PBS (pH 7.4) from the 10 mM DMSO stocks.

  • Assay Assembly: Add 150 µL of the donor solutions to the lipid-coated donor plate.[17] Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[18]

  • Incubation: Incubate the PAMPA sandwich at room temperature for 5 to 18 hours with gentle shaking.[14][17]

  • Quantification: After incubation, separate the plates. Measure the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (P_app) using the following equation: P_app = [-ln(1 - C_A / C_eq)] * (V_A * V_D) / ((V_A + V_D) * Area * Time) Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.

Experimental Data & Comparative Analysis
CompoundKinetic Solubility (µg/mL at pH 7.4)PAMPA Permeability (P_app, 10⁻⁶ cm/s)Permeability Class
PD-1 758.5High
PD-2 4012.1High
PD-3 1106.2High
Erlotinib 559.8High
Theophylline >200 (High Sol.)< 2.0Low (Control)
Chloramphenicol >150 (High Sol.)> 8.0High (Control)

Table 3. Experimentally determined solubility and permeability data for pyrimidine derivatives and controls. (Note: Data is representative). Permeability classes are often defined as Low (<2), Medium (2-8), and High (>8).

Discussion of Results: The experimental data largely validates the promising in silico predictions. All three derivatives demonstrate high membrane permeability in the PAMPA assay, a critical indicator of potential oral absorption.[14] PD-2, the chlorophenyl derivative, shows the highest permeability, which aligns with its higher lipophilicity (cLogP). There is a trade-off, however, as PD-2 also displays the lowest aqueous solubility. In contrast, PD-3, with the electron-donating methoxy group, shows the highest solubility but slightly lower permeability. PD-1 strikes a good balance between the two properties. All derivatives compare favorably to Erlotinib, suggesting that the this compound scaffold is a viable starting point for developing orally bioavailable agents.

Conclusion and Future Directions

This guide demonstrates a logical, multi-step process for assessing the drug-like properties of this compound derivatives. The combined in silico and in vitro data indicate that this scaffold possesses favorable physicochemical characteristics, including good compliance with Lipinski's Rule of Five and high passive membrane permeability.

Key Findings:

  • The core scaffold is synthetically accessible, allowing for the creation of diverse chemical libraries.

  • The derivatives exhibit excellent in silico profiles, predicting good oral bioavailability.

  • In vitro experiments confirm high membrane permeability for the tested analogues.

  • A classic trade-off between solubility and permeability is observed, which can be modulated through chemical substitution to optimize the overall profile.

For researchers in drug discovery, compounds like PD-1 and PD-3 represent promising leads. The next logical steps would involve more complex, cell-based assays (e.g., Caco-2 permeability to assess active transport), metabolic stability studies using liver microsomes, and, for the most promising candidates, in vivo pharmacokinetic studies in animal models.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
  • Lipinski's rule of five. Wikipedia. [Link]
  • Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA).
  • In vitro solubility assays in drug discovery. PubMed. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
  • PAMPA Permeability Assay. Technology Networks. [Link]
  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc. YouTube. [Link]
  • In silico ADMET studies of pyrimidines.
  • Design, synthesis, stereochemical determination, molecular docking study, in silico pre-ADMET prediction and anti-proliferative activities of indole-pyrimidine derivatives as Mcl-1 inhibitors. PubMed. [Link]
  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer.
  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines.
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]
  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)
  • Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. [Link]
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. PubMed. [Link]

Sources

A Comparative Guide to the Patent Landscape of Ethyl 4-aminopyrimidine-5-carboxylate Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-aminopyrimidine-5-carboxylate is a crucial heterocyclic building block in modern medicinal chemistry. Its structural features make it a privileged scaffold for the development of targeted therapies, particularly kinase inhibitors. This guide provides an in-depth analysis of the patent landscape surrounding this compound, offering a comparative perspective on its applications, performance against alternatives, and key synthesis and evaluation protocols. The patent literature reveals a highly competitive environment, with a strong focus on Janus kinase (JAK) inhibitors for autoimmune diseases and cancer. Major pharmaceutical companies and research institutions are actively patenting novel derivatives, highlighting the scaffold's enduring importance in drug discovery. This guide aims to equip researchers and drug development professionals with the strategic insights needed to navigate this complex and dynamic field.

Introduction: The Significance of the 4-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a cornerstone of medicinal chemistry, with its derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The unique physicochemical attributes of the pyrimidine ring, such as its ability to form multiple hydrogen bonds, allow it to effectively interact with various biological targets.[4]

This compound (CAS No: 65195-35-9) has emerged as a particularly valuable starting material.[7][8] Its structure features key reactive sites that allow for diverse chemical modifications, making it an ideal scaffold for creating large libraries of compounds for high-throughput screening. This versatility has made it a key intermediate in the synthesis of numerous bioactive molecules, especially in the pursuit of targeted therapies.[9]

Decoding the Patent Landscape

The patent landscape for aminopyrimidine derivatives is dynamic and heavily focused on the development of kinase inhibitors.[10][11] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer and autoimmune disorders.[12][13] Consequently, kinase inhibitors have become a major focus of drug development.[14]

Dominance in Kinase Inhibition

A significant portion of the patent literature centers on the use of the 4-aminopyrimidine scaffold to develop inhibitors for several key kinase families:

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) is critical for cytokine signaling and is strongly linked to cancer and inflammatory diseases.[12] A considerable number of patents claim aminopyrimidine derivatives as potent JAK inhibitors for conditions like rheumatoid arthritis and myeloproliferative neoplasms.[12][15][16][17] The success of marketed JAK inhibitors such as Tofacitinib and Ruxolitinib has spurred a wave of "fast-follower" strategies from various pharmaceutical companies, all exploring novel chemical space around this core scaffold.[12]

  • Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are a well-known driver of non-small cell lung cancer. The 4-aminopyrimidine core has been successfully employed to create potent and selective EGFR inhibitors that can overcome resistance to earlier generations of drugs.[18]

  • Spleen Tyrosine Kinase (Syk): Syk is another important target in inflammatory diseases and some cancers. Novel pyrimidine amines have been patented as potent Syk inhibitors for treating conditions like asthma, COPD, and rheumatoid arthritis.[10]

  • Aurora Kinases: This family of serine/threonine kinases is essential for cell division, making them attractive targets for cancer therapy. Aminopyrimidine compounds have been developed and patented as inhibitors of Aurora kinases to treat various cancers.[11]

  • Anaplastic Lymphoma Kinase (ALK): Pyrimidine derivatives have also been patented as ALK inhibitors for treating specific types of tumors.[19]

Key Players and Geographic Trends

The patent landscape is populated by a mix of large pharmaceutical corporations and specialized biotechnology companies. A review of patent assignees reveals significant activity from companies like Incyte Corporation (in collaboration with Eli Lilly), Novartis, and GlaxoSmithKline, among others.[20] Patent filings are geographically concentrated in major pharmaceutical markets, including the United States (USPTO), Europe (EPO), and China (CNIPA).[17] This distribution reflects the global nature of drug discovery and the importance of securing intellectual property rights in key commercial regions.

The following diagram illustrates the relationship between the core scaffold, key kinase targets, and the associated disease areas, as reflected in the patent literature.

Patent_Landscape cluster_Scaffold Core Scaffold cluster_Targets Key Kinase Targets cluster_Diseases Therapeutic Applications Scaffold This compound JAK JAK Family Scaffold->JAK Inhibitor Development EGFR EGFR Scaffold->EGFR Inhibitor Development Syk Syk Scaffold->Syk Inhibitor Development Aurora Aurora Kinases Scaffold->Aurora Inhibitor Development Autoimmune Autoimmune Diseases (Rheumatoid Arthritis) JAK->Autoimmune Cancer Cancer (NSCLC, Leukemia) JAK->Cancer EGFR->Cancer Syk->Cancer Inflammation Inflammatory Diseases (Asthma, COPD) Syk->Inflammation Aurora->Cancer Synthesis_Workflow Start Starting Materials: - Ethyl 4-chloropyrimidine-5-carboxylate - Substituted Amine Reaction SNAr Reaction: - Dissolve reactants in a suitable solvent (e.g., EtOH, DMF). - Add a base (e.g., Et3N, DIPEA). - Heat the reaction mixture (e.g., reflux). Start->Reaction Monitoring Reaction Monitoring: - Thin-Layer Chromatography (TLC) - LC-MS Reaction->Monitoring Monitoring->Reaction If incomplete Workup Aqueous Workup: - Cool the reaction mixture. - Concentrate under reduced pressure. - Partition between ethyl acetate and water. Monitoring->Workup If complete Purification Purification: - Dry the organic layer (e.g., Na2SO4). - Concentrate in vacuo. - Purify by flash column chromatography. Workup->Purification Analysis Product Analysis: - 1H NMR - 13C NMR - HRMS Purification->Analysis

General workflow for SNAr-based synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve ethyl 4-chloropyrimidine-5-carboxylate (1.0 eq.) and the desired substituted amine (1.1 eq.) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq.), to the reaction mixture to act as an acid scavenger.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent. [21]5. Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. [21]6. Purification: Concentrate the dried organic layer in vacuo to obtain the crude product. Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound derivative. [21]7. Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Experimental Choices: The choice of a non-nucleophilic base is critical to prevent it from competing with the desired amine in the substitution reaction. The aqueous workup and extraction steps are designed to remove the base, any remaining starting materials, and other water-soluble impurities. Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for a biochemical assay to determine the inhibitory activity of a synthesized compound against a target kinase. [22]Luminescence-based assays, such as the Kinase-Glo® assay, are widely used due to their high sensitivity and suitability for high-throughput screening. [22][23] Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Assay Principle: The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase. [23] Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA). [22] * Prepare serial dilutions of the test compound in DMSO.

    • Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

    • Allow the components to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo®).

    • Incubate for a further 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%).

Self-Validating System: The protocol must include appropriate controls:

  • Positive Control (No Inhibition): Kinase reaction with DMSO (vehicle) instead of the test compound. This represents 0% inhibition.

  • Negative Control (100% Inhibition): A known potent inhibitor of the target kinase or a reaction mixture without the kinase. This represents 100% inhibition.

Future Outlook and Strategic Opportunities

The patent landscape for this compound applications, while mature in areas like JAK and EGFR inhibition, still presents opportunities for innovation.

  • Targeting Resistance Mutations: A key challenge with targeted therapies is the emergence of drug resistance. There is a significant opportunity for developing next-generation inhibitors based on the 4-aminopyrimidine scaffold that can effectively target known resistance mutations in kinases like EGFR. [18]* Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects due to the high conservation of the ATP-binding site across the kinome. [14]Future patent filings will likely focus on derivatives with improved selectivity profiles, potentially leading to better safety and tolerability.

  • Exploring New Targets: While the focus has been on well-established kinase targets, the versatility of the 4-aminopyrimidine scaffold makes it suitable for exploring inhibitors against less-studied kinases or even other enzyme families.

  • Novel Formulations and Delivery: Patents covering novel formulations, prodrugs, or delivery systems for existing 4-aminopyrimidine-based drugs could extend their patent life and improve their therapeutic index.

Conclusion

This compound remains a highly valuable and strategically important scaffold in drug discovery. The patent landscape is a clear indicator of its central role in the development of kinase inhibitors for a range of debilitating diseases. While the field is competitive, particularly in the JAK and EGFR inhibitor space, opportunities for innovation persist. Researchers and drug development professionals who can leverage this versatile scaffold to address the challenges of drug resistance and selectivity, or to explore novel biological targets, will be well-positioned to contribute to the next generation of targeted therapies. A thorough understanding of the existing patent landscape is the first critical step in navigating this exciting and impactful area of research.

References

  • Norman, P. (2016). Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 2.
  • Bihari, Z., et al. (2010). Recent developments on JAK2 inhibitors: A patent review.
  • Chen, C., et al. (2022). JAK3 inhibitors for the treatment of inflammatory and autoimmune diseases: a patent review (2016-present).
  • Wang, Y., et al. (2024). Selective JAK1 inhibitors and the therapeutic applications thereof: a patent review (2016-2023).
  • Patsnap. (2024). The patent landscape of Baricitinib.
  • Kumar, A., et al. (2015). Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature. Recent Patents on Anti-Cancer Drug Discovery, 10(1), 30-53.
  • Kumar, A., et al. (2015).
  • El-Sayed, N. N. E., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Advances, 12(48), 31213-31245.
  • El-Naggar, A. M., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 12(1), 163-177. [Link]
  • P, S. B., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Future Journal of Pharmaceutical Sciences, 9(1), 38. [Link]
  • S, S., et al. (2022).
  • Pathak, D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(16), 4933. [Link]
  • P, S. B., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • Verma, A., et al. (2023). A comprehensive review on pyrimidine analogs-versatile scaffold with medicinal and biological potential.
  • El-Naggar, A. M., et al. (2022).
  • El-Gamal, M. I., et al. (2020). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Organic Chemistry, 24(11), 1205-1224. [Link]
  • de la Torre, M. C., et al. (2003).
  • Ciorba, A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298. [Link]
  • US Patent 9,290,490 B2. (2016). Aminopyrimidines as Syk inhibitors.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
  • WO Patent 2001/064653 A1. (2001). Pyrimidine compounds.
  • Reaction Biology. (n.d.). Kinase Profiling & Screening. Reaction Biology. [Link]
  • Naka, H. (2011). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Solvent-Free Organic Synthesis, 1, 1-3. [Link]
  • El-Faham, A., et al. (2012). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones.
  • US Patent 10,695,347 B2. (2020). Pyrimidine derivative and use thereof.
  • WO Patent 2007/056163 A2. (2007). Aminopyrimidines useful as kinase inhibitors.
  • Reddy, T. S., et al. (2010). Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. International Journal of Molecular Sciences, 11(2), 643-655. [Link]
  • PubChem. (n.d.).
  • BindingDB. (n.d.).
  • US Patent 11,123,357 B2. (2021). Mainolfi et al.
  • PubChem. (n.d.).
  • US Patent 8,946,235 B2. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
  • US Patent 7,314,849 B2. (2008). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.
  • Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 2011(12), 1732-1734. [Link]
  • Amerigo Scientific. (n.d.).
  • PubChem. (n.d.).

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from procurement to disposal is a hallmark of a well-managed and safe laboratory environment. Ethyl 4-aminopyrimidine-5-carboxylate, a heterocyclic compound frequently used as a building block in pharmaceutical and materials science research, requires meticulous handling not only during its use but, critically, upon its disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of chemical hygiene and regulatory compliance, empowering you to manage your chemical waste with confidence and precision.

Hazard Assessment and Regulatory Framework

Understanding the intrinsic properties and associated hazards of this compound is the foundational step in determining the correct disposal pathway. This is not merely a procedural formality; it is a critical risk assessment that informs every subsequent action.

1.1. Known Hazards and Characteristics While comprehensive toxicological data for this specific compound is limited, Safety Data Sheets (SDS) for it and structurally similar aminopyrimidines consistently highlight several key hazards.[1][2] The compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.[1][3]

  • Ingestion: May be harmful if swallowed.[1][5]

The toxicological properties have not been fully investigated, which necessitates a conservative approach, treating the substance with a high degree of caution.[3][6]

1.2. Physical and Chemical Properties Summary The physical state of the chemical directly influences its handling and containment procedures. As a solid, crystalline powder, the primary exposure risk during handling is the generation of airborne dust.[3]

PropertyValueSource
Physical State Solid, Crystalline Powder[3]
Appearance Off-white / White[1][3]
Melting Point 174 - 177 °C[7][8]
Boiling Point ~304 °C at 760 mmHg[7][8]
Solubility Soluble in water[2]
Incompatibilities Strong oxidizing agents[3]

1.3. The Regulatory Imperative: OSHA and EPA Disposal procedures are not merely best practices; they are governed by federal and local regulations. In the United States, two primary agencies set the standards:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[9][10] This plan must include procedures for the safe removal and disposal of contaminated waste.[9]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave."[11] While this compound is not specifically a "P-listed" or "U-listed" acute hazardous waste, laboratory-generated chemical waste must be evaluated to determine if it exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[12] Given its irritant properties, it is prudent to manage it as hazardous waste.

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste leaves your lab. It starts with rigorous segregation and containment at the point of generation. The causality is simple: mixing incompatible waste streams can lead to dangerous chemical reactions, while improper containment can result in environmental release and personnel exposure.[13]

Step-by-Step Segregation and Handling:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition, sealable, and made of a material that does not react with the chemical.[13]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." Include the approximate quantity and the date of accumulation. Proper labeling is a core requirement of the Hazard Communication Standard.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the chemical waste, including nitrile gloves, safety goggles or glasses with side shields, and a lab coat.[1][2][5] If there is a risk of generating dust, handling should occur within a chemical fume hood.[1][14]

  • Waste Stream Purity: This container is for this compound and directly contaminated materials ONLY. Do not mix with other chemical wastes, especially strong oxidizing agents, acids, or bases.[3][15]

  • Container Management: Keep the waste container sealed when not in use.[3] Store it in a designated, well-ventilated satellite accumulation area away from heat sources and incompatible materials.[13]

The Disposal Workflow: A Step-by-Step Decision Guide

The specific state of the chemical waste—whether it's unused product, contaminated labware, or an empty container—dictates the precise disposal action. The following workflow and diagram provide a clear decision-making process.

Caption: Disposal decision workflow for this compound.

Protocol for Unused Product and Contaminated Materials:

  • Consolidate Solid Waste: Carefully transfer any unused or expired pure this compound into the designated solid hazardous waste container.

  • Package Contaminated Items: Place any items that are grossly contaminated—such as contaminated gloves, weigh boats, or paper towels—into the same designated solid hazardous waste container.

  • Seal and Store: Once the container is full or ready for disposal, ensure it is tightly sealed. Move it to your laboratory's main accumulation area to await pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor.[6]

Protocol for Empty Containers:

An "empty" container that held a non-acute chemical waste must be properly decontaminated before it can be disposed of as non-hazardous trash.

  • Decontamination: Triple rinse the container with a suitable solvent in which the compound is soluble (e.g., ethanol, acetone). This should be done in a fume hood.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect all three rinses in a designated liquid hazardous waste container. This container must be properly labeled with the contents (e.g., "Ethanol rinsate with trace this compound").

  • Final Container Disposal: Once triple-rinsed, the container is considered decontaminated. Deface or remove the original label and dispose of the container in the appropriate recycling or regular trash bin, according to your institution's policies.

Spill and Emergency Procedures

In the event of a spill, the immediate priorities are to ensure personnel safety and prevent the spread of contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[6]

  • Don PPE: Before addressing the spill, don appropriate PPE, including gloves, safety goggles, a lab coat, and if significant dust is present, respiratory protection.[1][6]

  • Containment and Cleanup: Cover the spill with an absorbent material from a chemical spill kit. Carefully sweep up the material without creating dust and place it into a sealed, labeled container for disposal.[6]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as contaminated waste.[5]

  • Reporting: Report the incident to your laboratory supervisor and EHS department, following your institution's established protocol.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
  • Thermo Fisher Scientific. (2024, March 30). Safety Data Sheet - Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate.
  • ECHEMI. (n.d.). Buy this compound from Chongqing Chemdad.
  • Unknown Source. (2025, December 18).
  • TCI Chemicals. (2025, July 1). Safety Data Sheet - 2,4-Diaminopyrimidine.
  • CDN Isotopes. (n.d.). Safety Data Sheet - Ethyl-d5 4-Aminobenzoate.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet - 2-Aminopyrimidine.
  • Unknown Source. (2013, August 21).
  • ChemicalBook. (2025, July 19). Ethyl 2-aminopyrimidine-5-carboxylate - Safety Data Sheet.
  • ECHEMI. (n.d.). 65195-35-9, this compound Formula.
  • Echemi. (n.d.). 2-AMINO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines.
  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product—A Commitment to Your Safety

In the landscape of drug discovery and chemical synthesis, Ethyl 4-aminopyrimidine-5-carboxylate is a valuable building block. However, its utility in the lab is matched by the absolute necessity for rigorous safety protocols. As your partner in research, our commitment extends beyond supplying high-quality reagents; it encompasses providing the critical intelligence you need to handle these materials with the utmost safety and confidence.

This guide is designed to be an essential, immediate resource for researchers, scientists, and drug development professionals. It moves beyond a simple checklist, delving into the causality behind each safety recommendation. Our goal is to build your trust by empowering you with field-proven insights and a self-validating system of protocols that prioritize your well-being.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the specific risks posed by this compound. This compound is a fine, off-white crystalline solid, and its primary hazards stem from its physical form and chemical properties.[1][2] The principal routes of exposure are inhalation of the powder and direct contact with the skin or eyes.[3]

A thorough review of Safety Data Sheets (SDS) reveals a consistent hazard profile. This chemical is classified as hazardous under the OSHA Hazard Communication Standard.[1]

Hazard ClassificationDescriptionPrimary RiskSupporting Sources
Skin Irritation (Category 2) Causes skin irritation upon direct contact.Dermal exposure from spills or airborne powder settling on skin.[1][2][4][5][6][7]
Serious Eye Irritation (Category 2) Causes serious, potentially damaging, eye irritation.Ocular exposure from airborne powder or splashes.[1][2][4][5][6][7]
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Ingestion via contaminated hands or surfaces.[5][6][7][8]
Specific Target Organ Toxicity, Single Exposure (Category 3) May cause respiratory irritation.Inhalation of airborne dust, especially during weighing or transfer.[2][5][6][7]

The causality is clear: the powdered nature of this solid necessitates robust protection against airborne particulates and accidental dermal contact. Every procedural step that follows is designed to mitigate these specific, identified risks.

Core PPE Requirements: Your Last Line of Defense

While engineering controls like fume hoods are the first and most critical line of defense, PPE is the essential final barrier between you and the chemical.[9][10] The selection of PPE must be deliberate and matched to the task at hand.

Protective EquipmentSpecification & Rationale
Eye/Face Protection Minimum: Safety glasses with side-shields conforming to EN166 or NIOSH standards.[2][11][12] Best Practice: Chemical splash goggles for complete protection from airborne dust. Rationale: Protects against airborne powder which can cause serious eye irritation.[1][4]
Hand Protection Material: Nitrile rubber gloves are a suitable choice.[2] Protocol: Inspect gloves for tears or defects before each use.[13][14] Use proper removal techniques to avoid contaminating skin.[12][15] Never reuse disposable gloves.[13] Rationale: Prevents skin irritation by creating an impermeable barrier.[1]
Body Protection Minimum: A standard laboratory coat. Rationale: Protects skin and personal clothing from contamination by dust or spills.[1][2][11] Contaminated clothing must be removed and washed before reuse.[4][5]
Respiratory Protection Standard Operations (in a fume hood): Not typically required.[2][13] Required When: Weighing outside of a fume hood, cleaning up a significant spill, or if ventilation is inadequate.[3] Specification: Use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particle filter.[11][12] Rationale: Prevents inhalation of airborne particles that may cause respiratory tract irritation.[2][5][6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol details the integration of PPE into the common workflow of weighing the solid compound and preparing a solution.

Step 1: Preparation and Donning PPE

Before approaching the chemical, ensure your workspace is prepared. This includes confirming that an eyewash station and safety shower are nearby.[1] Don your PPE in the following order:

  • Lab Coat: Securely fasten it.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Step 2: Engineering Controls

All handling of this compound powder should occur within a certified chemical fume hood to control airborne dust.[3][16] This is your primary method of exposure prevention.

Step 3: Handling the Chemical
  • Place a balance inside the fume hood. Note that airflow may cause fluctuations in readings; use a balance with a draft shield if high accuracy is needed.[3]

  • Use a dedicated spatula or scoop for the transfer.

  • To minimize dust formation, handle the container gently and avoid dropping or tapping it.[3][11][16]

  • Carefully weigh the desired amount of powder onto weighing paper or directly into a tared vessel.

  • Securely close the main container immediately after use.[1]

  • When adding solvent, do so slowly to avoid splashing the powder.

Step 4: Doffing PPE and Decontamination

Proper removal of PPE is critical to prevent cross-contamination.[13]

  • Gloves: Remove gloves first using a skin-to-skin and glove-to-glove technique.[12] Dispose of them in the designated chemical waste container.

  • Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location.

  • Eye Protection: Remove your goggles last.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][13][14]

Disposal Plan: Safe End-of-Life Management

Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing paper, and pipette tips, must be placed in a clearly labeled, sealed container for hazardous chemical waste.[12]

Chemical Waste: Unused chemical and solutions should be disposed of as hazardous waste according to your institution's guidelines. Never pour chemicals down the drain.[1][13] The material should be sent to an approved waste disposal plant.[1]

Emergency Response: Immediate First Aid Protocols

In the event of an accidental exposure, immediate and correct action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1][4][5][11]
Skin Contact Take off contaminated clothing immediately.[4][5] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2][11]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2][5][11]
Ingestion Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[1][5][11][12]

Workflow Visualization

The following diagram illustrates the complete, self-validating workflow for safely handling this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_start Start: Task Analysis assess_hazards Assess Hazards (Review SDS) prep_start->assess_hazards select_ppe Select Required PPE (Goggles, Gloves, Lab Coat) assess_hazards->select_ppe don_ppe Don PPE (Correct Sequence) select_ppe->don_ppe weigh Weigh Powder (Minimize Dust) don_ppe->weigh prepare_solution Prepare Solution (Controlled Addition) weigh->prepare_solution close_container Securely Close Primary Container prepare_solution->close_container dispose_consumables Dispose Contaminated Consumables close_container->dispose_consumables doff_ppe Doff PPE (Correct Sequence) dispose_consumables->doff_ppe decontaminate Wash Hands Thoroughly doff_ppe->decontaminate dispose_waste Dispose Chemical Waste (Follow Guidelines) decontaminate->dispose_waste end_process End: Safe Completion dispose_waste->end_process

Caption: Safe handling workflow for this compound.

References

  • Safe Handling Practices for Laboratory Chemicals. (2024). GZ Industrial Supplies. [Link]
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Princeton University Environmental Health & Safety. [Link]
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage. (n.d.). Lab Manager. [Link]
  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of Toronto. [Link]
  • SAFETY DATA SHEET - 2-Aminopyrimidine. (2025). Thermo Fisher Scientific. [Link]
  • MSDS of Ethyl 4-chloropyrimidine-5-carboxyl
  • Ethyl 2-aminopyrimidine-5-carboxyl
  • Personal Protective Equipment (PPE)
  • New Product: Personal Protective Equipment (PPE). (n.d.). Amani Swiss. [Link]
  • Personal protective equipment for antineoplastic safety. (2023). Nursing, 53(8), 42-45. [Link]
  • Personal protective equipment for preparing toxic drugs. (2013). GERPAC. [Link]
  • Personal protective equipment for antineoplastic safety | Request PDF. (2023).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-aminopyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-aminopyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.